Product packaging for Citral(Cat. No.:CAS No. 147060-73-9)

Citral

Cat. No.: B115418
CAS No.: 147060-73-9
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Citral is a natural acyclic monoterpene aldehyde with the chemical formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . It is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), typically in a complementary ratio . This compound, recognized as safe (GRAS) by the FDA, is the key component responsible for the strong lemon aroma in essential oils like lemongrass ( Cymbopogon citratus ) . This compound exhibits a broad spectrum of compelling biological activities, making it a valuable compound for scientific investigation. Its potent antimicrobial properties are effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The primary mechanism of action involves disrupting microbial cell membrane integrity, leading to decreased intracellular ATP concentration, leakage of cellular content, and eventual cell death . Furthermore, this compound demonstrates significant anti-inflammatory effects by inhibiting key pro-inflammatory mediators and modulating pathways such as NF-κB . Additional research areas include its antioxidant and antiproliferative properties . In research settings, this compound is extensively used in studies on food preservation for its ability to extend the shelf-life of various matrices by reducing the microbial load of pathogenic and spoilage organisms . It also serves as a crucial starting material and fragrance in the synthesis of vitamins, ionones, and other aroma compounds . Specifications: • CAS Number : 5392-40-5 • Purity : ≥95% (by GC) • Appearance : Clear, yellow liquid • Density : ~0.889 g/mL • Flash Point : ~101°C This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic procedures, or for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B115418 Citral CAS No. 147060-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVQBCEXWBHNA-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881217
Record name (2E)-3,7-dimethylocta-2,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Octadienal, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Octadienal, 3,7-dimethyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citral
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4442
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Citral
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geranial
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c.
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol)
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geranial
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Citral
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CITRAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Citral
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

Relative vapor density (air = 1): 5.3
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C:
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Citral
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4442
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Mobile pale yellow liquid

CAS No.

5392-40-5, 141-27-5
Record name CITRAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17122
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Geranial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadienal, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Octadienal, 3,7-dimethyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-3,7-dimethylocta-2,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3,7-dimethylocta-2,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citral
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GERANIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ZMW724E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CITRAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Geranial
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CITRAL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Melting point <-10 °C.
Record name CITRAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to Citral: Unraveling the Stereochemistry and Applications of Geranial and Neral

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, a pivotal monoterpene aldehyde, is a cornerstone of the flavor, fragrance, and pharmaceutical industries. It is not a single entity but a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[1][2] These isomers, while possessing the same molecular formula (C₁₀H₁₆O) and connectivity, exhibit distinct physicochemical properties and biological activities due to their spatial arrangement.[1][3] This guide provides a comprehensive technical exploration of this compound, delving into the nuances of its stereoisomers, analytical methodologies for their separation and identification, and their wide-ranging applications, with a particular focus on their potential in drug development.

The Essence of this compound: A Tale of Two Isomers

This compound is an acyclic monoterpene aldehyde, meaning it is composed of two isoprene units.[2] The defining structural feature that gives rise to its isomeric forms is the C2=C3 double bond. The differential arrangement of substituents around this bond results in two distinct geometric isomers:

  • Geranial (E-isomer): In this configuration, the higher-priority groups, the -CH₃ group on C3 and the main aldehyde chain on C2, are positioned on opposite sides of the double bond.[1]

  • Neral (Z-isomer): Conversely, in neral, these higher-priority groups are situated on the same side of the double bond.[1]

This seemingly subtle structural variance has profound implications for the molecule's overall shape, polarity, and how it interacts with biological systems.[1] Geranial's trans configuration generally imparts greater stability and a lower energy state compared to the cis configuration of neral.[1] This difference in stability and shape also influences their sensory properties; geranial possesses a strong, sharp lemon odor, while neral has a less intense, sweeter lemon scent.[4][5]

Visualizing the Stereochemistry of this compound

Caption: Geometric isomerism of this compound into Geranial and Neral.

Natural Abundance and Biosynthesis

This compound is a prominent constituent of the essential oils of numerous plants, lending them their characteristic citrusy aroma.[3] Key natural sources include:

  • Lemon myrtle (Backhousia citriodora): 90–98%[2]

  • Litsea citrata: 90%[2]

  • Litsea cubeba: 70–85%[2]

  • Lemongrass (Cymbopogon species): 65–85%[2][3]

  • Lemon tea-tree: 70–80%[2]

The biosynthesis of this compound in plants originates from the universal monoterpene precursor, geranyl diphosphate (GPP).[6] The proposed pathway involves the hydrolysis of GPP by geraniol synthase to yield geraniol.[6] Subsequently, geraniol is oxidized to form this compound.[7]

Physicochemical Properties: A Comparative Analysis

The geometric isomerism of geranial and neral directly influences their physical properties. While they share the same molecular weight, their spatial arrangements lead to differences in boiling points, densities, and lipophilicity (LogP).

PropertyGeranial (trans-citral)Neral (cis-citral)
Molecular Formula C₁₀H₁₆O[1]C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [8]152.23 g/mol [8]
Appearance Pale yellow liquid[2]Pale yellow liquid[9]
Odor Strong lemon-like[4]Sweeter, less intense lemon[4]
Boiling Point 229 °C[9]228 °C[8]
Density 0.8888 g/cm³ (20°C)[9]0.8869 g/cm³ (20°C)[9]
Solubility in Water Insoluble[9]Insoluble[10]
LogP 3.450[8]3.170[8]

Analytical Methodologies for Isomer Separation and Identification

The accurate separation and quantification of geranial and neral are crucial for quality control in various industries and for understanding their distinct biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant analytical techniques employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for the analysis of this compound isomers.[11]

Experimental Protocol: RP-HPLC Analysis of this compound Isomers

  • Sample Preparation: Essential oils containing this compound are diluted in a suitable organic solvent, such as methanol or acetonitrile.

  • Chromatographic System:

    • Column: C18 or C8 stationary phase (e.g., Enable C-18G column, 250×4.6mm, 5μ).[11]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical mobile phase is a 70:30 (v/v) mixture of acetonitrile and water.[11]

    • Flow Rate: 1 mL/min.[11]

    • Detection: UV detection at 233 nm.[11][12]

  • Data Analysis: The retention times of the peaks are compared with those of pure geranial and neral standards for identification. Quantification is achieved by integrating the peak areas.

Visualizing the HPLC Workflow

HPLC_Workflow Sample Sample Preparation (Dilution in Methanol) Injection HPLC Injection Sample->Injection Column RP-C18 Column (Acetonitrile/Water Mobile Phase) Injection->Column Detection UV Detector (233 nm) Column->Detection Analysis Data Analysis (Quantification of Geranial & Neral) Detection->Analysis

Caption: A typical workflow for the HPLC analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile compounds like this compound isomers.

Experimental Protocol: GC-MS Analysis of this compound Isomers

  • Sample Preparation: The essential oil sample is diluted in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC System:

    • Column: A non-polar or medium-polar capillary column is typically used.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is employed to ensure the separation of components. For instance, an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 3°C/min to 240°C.[13]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.[13]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: m/z 40-500.[13]

  • Identification: Isomers are identified by comparing their retention times and mass spectra with reference standards and spectral libraries.[13]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the two carbon-carbon double bonds. It readily undergoes reactions such as oxidation, reduction, and condensation.[14] For instance, the aldehyde group can be selectively reduced to an alcohol, yielding geraniol and nerol, or oxidized to a carboxylic acid.[15][16]

Industrially, this compound can be synthesized from petrochemical feedstocks like isobutene and formaldehyde. Another synthetic route involves the Polonovsky reaction of N,N-dialkylneryl- and geranylamines, which can be prepared from isoprene and myrcene.[17]

Applications in Flavor, Fragrance, and Beyond

This compound's strong lemon scent and flavor make it a valuable ingredient in the food, beverage, and cosmetic industries.[9][18][19] It is used to impart a citrusy note to perfumes, soaps, lotions, and a variety of food products.[18][20] Furthermore, this compound serves as a key precursor in the synthesis of other important aroma chemicals, such as ionones (violet-like scent), and in the industrial production of Vitamin A.[9][21]

Pharmacological Potential and Drug Development

In recent years, this compound has garnered significant attention for its diverse biological activities, making it a promising candidate for pharmaceutical applications.[22]

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[3][22] Its mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[22]

Anti-inflammatory and Antioxidant Properties

Both geranial and neral have demonstrated anti-inflammatory and antioxidant effects.[8][10] These properties are attributed to their ability to modulate cellular signaling pathways involved in inflammation and scavenge reactive oxygen species.[13]

Anticancer Potential

Emerging research suggests that this compound and its isomers possess anticancer properties.[23][24] Studies have shown that they can induce apoptosis (programmed cell death) in various cancer cell lines.[25] Geranial, in particular, has been reported to have potent biological activities in several assays.[1] The anticancer potential of geraniol, nerol, geranial, and neral continues to be an active area of investigation.[24]

Drug Development Considerations

This compound's compliance with Lipinski's rule of five suggests good potential for oral bioavailability, a desirable characteristic for drug candidates.[22] However, its instability and potential for causing skin sensitization are challenges that need to be addressed in formulation development.[21][26]

Conclusion

This compound, through its isomeric forms geranial and neral, presents a fascinating case study in how subtle differences in stereochemistry can lead to distinct properties and applications. From its fundamental role in the flavor and fragrance industries to its emerging potential in pharmaceuticals, this compound continues to be a molecule of significant scientific and commercial interest. A thorough understanding of its chemistry, analysis, and biological activities is paramount for harnessing its full potential.

References

  • Wikipedia. This compound.
  • ResearchGate. Chemical structure of this compound (a) geraniol (trans-isomer), (b) neral (cis-isomer).
  • ACS Publications. Chemoselective Reactions of this compound: Green Syntheses of Natural Perfumes for the Undergraduate Organic Laboratory. Journal of Chemical Education.
  • Scribd. This compound 170406184630 PDF.
  • Digital Commons@ETSU. Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season.
  • Scribd. This compound | PPTX.
  • Consolidated Chemical. This compound – Premium Fragrance/Aroma Compound.
  • ResearchGate. HPLC analysis of monoterpenes this compound and citronellal and their respective glycomonoterpenes G-citral and G-citron.
  • NIH. Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • PubMed. Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils.
  • University of Bristol. This compound - Molecule of the Month July 2021.
  • Cosmetic Ingredients Guide. This compound | Neral; Geranial.
  • ResearchGate. Structure of this compound isomers: geranial (trans-citral) and neral (cis-citral).
  • ScienceDirect. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral.
  • Britannica. This compound | Aroma, Flavor, Terpene.
  • Sciforum. Physicochemical differences and antifungal activity of this compound isomers: neral and geranial.
  • Chemist Wizards. This compound.
  • GreenHerb BioTech. Understanding this compound: Natural Sources and Chemical Properties.
  • ResearchGate. Biosynthesis of this compound in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase.
  • LinkedIn. Is this compound the Versatile Powerhouse Behind Fragrances, Flavors, and More?
  • Galbora. This compound Extra and Its Role in the Flavoring Industry.
  • NIH. Neral | C10H16O | CID 643779 - PubChem.
  • University of Bristol. This compound - Molecule of the Month July 2021 - JSMol version.
  • Vedantu. This compound: Structure, Properties, Uses & Occurrence Explained.
  • ResearchGate. (PDF) Synthesis of this compound acetals.
  • Taylor & Francis Online. A Facile Synthesis of this compound: Synthetic Communications.
  • Scribd. This compound Derivatives for Drug Synthesis.
  • Digital Commons@ETSU. Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season.
  • Sciforum. MOL2NET'22, Conference on Molecular, Biomedical & Computational Sciences and Engineering, 8th ed.
  • Buchi.com. Separation of this compound isomers from lemongrass oil by flash and prep HPLC.
  • ACS Publications. This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection.
  • PubMed. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral.
  • Science.gov. geraniol forms potent: Topics by Science.gov.
  • Bentham Science Publisher. Chemical Properties and Therapeutic Potential of this compound, a Monoterpene Isolated from Lemongrass.
  • FooDB. Showing Compound Neral (FDB013575).
  • Magadh Mahila College. This compound.
  • Taylor & Francis Online. This compound – Knowledge and References.
  • Taylor & Francis Online. Geraniol, a component of plant essential oils-a review of its pharmacological activities.
  • ResearchGate. Chemical structures of the two isomers geranial (E-isomer) and neral (Z-isomer).
  • ResearchGate. Structure of (a) geranial and (b) neral.
  • NIH. Geraniol | C10H18O | CID 637566 - PubChem.
  • NIH. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Citral

Abstract

This compound, a naturally occurring acyclic monoterpenoid aldehyde, is a cornerstone of the flavor, fragrance, and pharmaceutical industries. Its potent lemon-like aroma, coupled with its versatile chemical reactivity, makes it a subject of significant scientific and commercial interest. This technical guide provides a comprehensive exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We delve into its isomeric nature, spectroscopic signature, chemical reactivity, and the analytical methodologies essential for its characterization. The causality behind its properties and the protocols for its analysis are detailed to provide actionable, field-proven insights.

Chemical Identity and Molecular Structure

This compound is not a single compound but a collective term for a pair of geometric isomers.[1] With the molecular formula C₁₀H₁₆O and a molar mass of approximately 152.24 g/mol , it is a fundamental building block derived from two isoprene units.[1][2]

The two isomers, which often occur as a mixture, are:

  • Geranial (trans-citral or this compound A): The (E)-isomer, where the aldehyde group and the larger substituent are on opposite sides of the C2=C3 double bond. Geranial is typically associated with a stronger, more intense lemon aroma.[1][3][4]

  • Neral (cis-citral or this compound B): The (Z)-isomer, where the aldehyde group and the larger substituent are on the same side of the double bond. Neral possesses a less intense, but often described as sweeter, lemon scent.[1][3][4]

The ratio of geranial to neral varies depending on the natural source and extraction method but is often around 2:1.[5] This isomeric composition is critical as it influences the overall sensory profile and reactivity of the material.[4]

G geranial_label Geranial ((E)-3,7-dimethylocta-2,6-dienal) geranial_img neral_label Neral ((Z)-3,7-dimethylocta-2,6-dienal) neral_img

Figure 1: Chemical structures of this compound isomers.

Physical Properties

This compound is typically a pale yellow, oily liquid with a characteristic strong, fresh lemon odor.[3][6][7] Its physical characteristics are fundamental to its handling, application, and isolation processes.

Table 1: Summary of Key Physical Properties of this compound

PropertyValueSource(s)
Appearance Pale yellow to colorless liquid[3][6]
Odor Strong, lemon-like[3][6][7]
Molecular Formula C₁₀H₁₆O[3][7]
Molar Mass 152.24 g/mol [1]
Boiling Point 228-229 °C (442-444 °F; 501-502 K)[1][8][9]
Melting Point < -10 °C to < -20 °C[3][9]
Density 0.888 to 0.893 g/cm³ at 20-25 °C[1][8][10]
Refractive Index 1.487 to 1.491 at 20 °C[7][10]
Solubility in Water Insoluble or sparingly soluble (~1.5 g/L)[3][5][6]
Solubility (Organic) Soluble in ethanol, diethyl ether, mineral oil, propylene glycol[3][6][11]
Vapor Pressure 0.22 mmHg at 20 °C[1]
Flash Point 91-98 °C (196-208 °F)[4][9]

The poor water solubility and high solubility in organic solvents like ethanol are critical properties leveraged during its extraction from essential oils and its formulation into non-aqueous products.[6][11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: a conjugated aldehyde, a conjugated carbon-carbon double bond (C2=C3), and an isolated carbon-carbon double bond (C6=C7).[12] This polyfunctionality allows for a wide range of chemical transformations and makes this compound a valuable precursor in organic synthesis.[1]

Oxidation Reactions

This compound is susceptible to oxidation, which can affect its stability and aroma profile.[2][7]

  • Aldehyde Oxidation: The aldehyde group can be selectively oxidized to the corresponding carboxylic acid (geranic acid) using mild oxidizing agents like ammoniacal silver oxide (Tollens' reagent).[2][13]

  • Epoxidation: The double bonds undergo epoxidation. Treatment with peroxy acids (e.g., m-chloroperoxybenzoic acid) can yield epoxides at the C6-C7 position.[12] Under alkaline conditions with hydrogen peroxide, the conjugated C2=C3 double bond can be selectively epoxidized.[12][14]

  • Degradative Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) cleave the double bonds, leading to the degradation of the molecule into smaller fragments such as acetone, oxalic acid, and levulinic acid.[2] This reaction was historically used for structure elucidation.

Reduction and Hydrogenation

The selective reduction of this compound is a widely studied model reaction for chemoselective catalysis and is of immense industrial importance.[15][16]

  • Aldehyde Reduction: The aldehyde group can be selectively reduced to the corresponding primary alcohol using reagents like sodium borohydride (NaBH₄), yielding a mixture of geraniol and nerol.[2][14]

  • Conjugate Reduction: The conjugated C=C double bond can be selectively hydrogenated to yield citronellal.[14]

  • Full Hydrogenation: Complete hydrogenation of both the aldehyde and the double bonds results in the formation of citronellol.[15]

The choice of catalyst and reaction conditions allows for precise control over which functional group is reduced, leading to a variety of valuable fragrance and flavor compounds.[15]

G cluster_reduction Reduction Pathways cluster_oxidation Oxidation Pathways Citronellal Citronellal Citronellol Citronellol Citronellal->Citronellol [H₂, Catalyst] Geraniol_Nerol Geraniol / Nerol Geraniol_Nerol->Citronellol [H₂, Catalyst] Geranic_Acid Geranic Acid Epoxythis compound Epoxythis compound This compound This compound This compound->Citronellal [H₂, Catalyst] (C=C Reduction) This compound->Geraniol_Nerol [NaBH₄] (Aldehyde Reduction) This compound->Geranic_Acid [Ag₂O] (Aldehyde Oxidation) This compound->Epoxythis compound [H₂O₂] (Epoxidation)

Figure 2: Key reaction pathways of this compound.
Stability and Degradation

This compound is chemically unstable and can degrade under various conditions, including exposure to high temperatures, light, oxygen, and acidic or alkaline environments.[2][17] In acidic conditions, particularly in aqueous solutions, it can undergo cyclization and hydration reactions, leading to the formation of off-flavor compounds like p-cymene.[17] This degradation is a significant challenge in the food and beverage industry, limiting its application in acidic products.[3]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of this compound and its isomers are crucial for quality control. A combination of spectroscopic and chromatographic techniques is employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of this compound in complex mixtures like essential oils.[18] The isomers, geranial and neral, show distinct retention times. The mass spectrum provides a definitive fingerprint, with a characteristic molecular ion peak at m/z 152 and a base peak at m/z 69, a common fragment for monoterpenes.[18]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the key functional groups. Characteristic absorption bands include a strong C=O stretch for the aldehyde at approximately 1720 cm⁻¹ and C=C alkene stretches between 1640–1680 cm⁻¹.[18]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a photodiode array (PDA) detector set around 233 nm is a validated method for the accurate quantification of cis and trans isomers.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous differentiation between the geranial and neral isomers based on the chemical shifts and coupling constants of the vinylic and aldehydic protons.[18]

Experimental Protocol: Titrimetric Analysis of this compound

The determination of total aldehyde content, expressed as this compound, is a classic and reliable quality control method for essential oils. The hydroxylamine hydrochloride method is frequently used.

Principle

This method is based on the oximation reaction. This compound reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid (HCl). The liberated HCl is then titrated with a standardized solution of potassium hydroxide or sodium hydroxide. The amount of acid liberated is directly proportional to the amount of this compound present.[18][20]

Reagents and Materials
  • Hydroxylamine hydrochloride solution (0.5 N in 60% ethanol)

  • Standardized 0.5 N potassium hydroxide (KOH) in 60% ethanol

  • Bromophenol blue indicator

  • Sample containing this compound (e.g., Lemongrass oil)

  • Ethanol (95%)

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 1 gram of the essential oil sample into a 250 mL Erlenmeyer flask.[20]

  • Initial Neutralization: Add 5 mL of ethanol and a few drops of bromophenol blue indicator. Neutralize any free acids by titrating with 0.5 N ethanolic KOH until the solution turns blue.

  • Oximation Reaction: Add 25 mL of 0.5 N hydroxylamine hydrochloride solution to the flask. Stopper the flask and allow it to stand at room temperature for 30 to 60 minutes to ensure the reaction goes to completion.

  • Titration: Titrate the liberated HCl with standardized 0.5 N ethanolic KOH. The endpoint is reached when the solution color changes from yellow to a stable blue.

  • Blank Determination: Perform a blank titration using 25 mL of the hydroxylamine hydrochloride solution without the sample.

  • Calculation: The percentage of this compound is calculated using the following formula:

    % this compound (w/w) = ((B - S) * N * 152.24) / (W * 10)

    Where:

    • B = Volume (mL) of KOH used for the blank titration

    • S = Volume (mL) of KOH used for the sample titration

    • N = Normality of the KOH solution

    • 152.24 = Molecular weight of this compound

    • W = Weight (g) of the sample

G start Start weigh 1. Weigh Sample (~1g of oil) start->weigh neutralize 2. Add Ethanol & Indicator Neutralize with KOH weigh->neutralize react 3. Add Hydroxylamine HCl Incubate for 30-60 min neutralize->react titrate 4. Titrate Liberated HCl with Standardized KOH react->titrate calculate 5. Calculate % this compound using formula titrate->calculate end_node End calculate->end_node

Figure 3: Workflow for Titrimetric Determination of this compound.

Conclusion

This compound is a multifaceted monoterpenoid whose value extends from its pleasant sensory properties to its role as a versatile chemical intermediate. A thorough understanding of its isomeric forms, physical characteristics, and the reactivity of its aldehyde and alkene functional groups is paramount for its effective application. The propensity for degradation under common processing and storage conditions necessitates careful formulation and handling. The analytical methods detailed herein provide the necessary tools for robust quality control, ensuring the integrity and efficacy of this compound-containing products for researchers and industry professionals alike. Its role as a precursor for vitamins A, E, and K underscores its continued importance in synthetic chemistry.[1]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Vedantu. (n.d.). This compound: Structure, Properties, Uses & Occurrence Explained.
  • Wikipedia. (n.d.). This compound.
  • Chemist Wizards. (n.d.). This compound.
  • Grokipedia. (n.d.). This compound.
  • IndiaMART. (n.d.). This compound Aromatic Chemical, For Laboratory, Packaging Size: 100ml.
  • Alliance Chemical. (n.d.). Understanding this compound: Natural Sources and Chemical Properties.
  • Kovács, M., et al. (n.d.). Oxidation of this compound with peroxy acids or hydrogen peroxide. eVNUI.
  • Pharmaacademias. (n.d.). This compound: Isolation, Identification, and Analysis of Phytoconstituents.
  • Britannica. (2026). This compound.
  • Cotton, S. (2021). This compound. Molecule of the Month.
  • ResearchGate. (n.d.). Degradation pathways of D-limonene and this compound.
  • Carl ROTH. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Slideshare. (n.d.). This compound - isolation,identification and structure elucidation.
  • Stolle, A., et al. (2012). Hydrogenation of this compound: a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes. RSC Publishing.
  • Hornback, J. M., et al. (2010). Chemoselective Reactions of this compound: Green Syntheses of Natural Perfumes for the Undergraduate Organic Laboratory. Journal of Chemical Education.
  • Hegde, K., et al. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils. PubMed.
  • Mark Skin Expert. (n.d.). This compound.
  • International Society for Horticultural Science. (1986). A NEW METHOD OF ESTIMATION OF this compound IN LEMON GRASS OIL BY PHYSICAL SEPARATION OF this compound.
  • Scribd. (n.d.). Isolation, Identification and Analysis of this compound.
  • Stolle, A., et al. (2012). Hydrogenation of this compound : a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes. RSC Advances.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References.
  • National Institutes of Health. (n.d.). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • ResearchGate. (n.d.). Chemical structures, main sources, and this compound's physical and chemical properties.

Sources

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Citral in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, an acyclic monoterpene aldehyde, is a pivotal compound in the flavor, fragrance, and pharmaceutical industries, renowned for its characteristic lemon scent.[1][2] This guide provides a comprehensive technical overview of the natural distribution of this compound within the plant kingdom and elucidates the intricate biochemical pathways governing its biosynthesis. We will explore the primary plant sources, delve into the subcellular localization of the biosynthetic machinery, and detail the enzymatic steps from primary metabolites to the final this compound isomers, geranial and neral. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's natural production, which is crucial for applications in metabolic engineering, crop improvement, and the sustainable sourcing of this high-value compound.

Introduction to this compound: A Monoterpene of Significance

This compound (C₁₀H₁₆O) is a collective term for a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[2][3] These isomers are responsible for the potent citrus aroma and are found as major constituents of the essential oils of various aromatic plants.[2][3] Beyond its sensory properties, this compound serves as a critical precursor for the industrial synthesis of ionones, methylionones, and vitamins A, E, and K.[1] Furthermore, it exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties, making it a compound of interest for agricultural and pharmaceutical applications.[3][4] Understanding its natural origins and biosynthetic pathways is paramount for optimizing its production and exploring its full therapeutic potential.

Natural Abundance: Plant Sources of this compound

This compound is widely distributed throughout the plant kingdom, with significant variations in concentration and isomeric ratio depending on the species, cultivar, and environmental conditions.[4] While many plants contain trace amounts of this compound, several species are notable for their exceptionally high content, making them commercially viable sources.

Table 1: Prominent Plant Sources of this compound and Their Typical Essential Oil Content

Plant SpeciesCommon NameFamilyTypical this compound Content (%)References
Backhousia citriodoraLemon MyrtleMyrtaceae90–98[1][2]
Litsea cubebaMay ChangLauraceae70–85[1]
Cymbopogon flexuosusEast Indian LemongrassPoaceae75–85[3][5]
Cymbopogon citratusWest Indian LemongrassPoaceae65–85[1][3]
Leptospermum petersoniiLemon-scented Tea TreeMyrtaceae70–80[1]
Melissa officinalisLemon BalmLamiaceae11[1]
Lippia citriodoraLemon VerbenaVerbenaceae30–35[1]
Citrus limonLemonRutaceae2–5[1]

The Australian native Backhousia citriodora is considered a superior natural source of this compound due to its consistently high concentration in the essential oil.[1][2] Lemongrass species, particularly Cymbopogon flexuosus and Cymbopogon citratus, are the most widely cultivated crops for commercial this compound production.[3][6]

The Biosynthetic Blueprint of this compound

The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] Plants utilize two distinct pathways to produce these building blocks, which are localized in different cellular compartments.[3]

The MEP Pathway: The Primary Source of Monoterpene Precursors

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, situated in the plastids, is the primary route for the synthesis of IPP and DMAPP that are destined for monoterpene formation, including this compound.[3][5] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.

In-depth Insight: The compartmentalization of the MEP pathway in plastids is significant as it directly feeds into the subsequent steps of monoterpene synthesis, which also occur within these organelles. This metabolic channeling enhances the efficiency of this compound production by ensuring a localized and concentrated supply of precursors.

The MVA Pathway: A Secondary Contributor

The mevalonate (MVA) pathway, located in the cytosol, also produces IPP and DMAPP.[3][4] While primarily responsible for the synthesis of sesquiterpenes and triterpenes, recent studies in lemongrass have indicated that the MVA pathway can also contribute to the precursor pool for this compound biosynthesis, suggesting a degree of metabolic crosstalk between the cytosol and plastids.[6][7]

The following diagram illustrates the initial stages of isoprenoid precursor formation via the MEP and MVA pathways.

Biosynthesis_Precursors cluster_MVA Cytosol: Mevalonate (MVA) Pathway cluster_MEP Plastid: Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase MVA Mevalonate HMGCoA->MVA HMG-CoA reductase IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MEP IPP IPP_MVA->IPP_MEP Crosstalk Sesquiterpenes Sesquiterpenes, Triterpenes DMAPP_MVA->Sesquiterpenes Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXP synthase (DXS) GAP Glyceraldehyde-3-P GAP->DXP GAP->DXP DXP synthase (DXS) MEP MEP DXP->MEP DXP reductoisomerase (DXR) HMBPP HMBPP MEP->HMBPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP Monoterpenes Monoterpenes, Diterpenes DMAPP_MEP->Monoterpenes

Caption: The MEP and MVA pathways for isoprenoid precursor synthesis.

From Precursors to Geranyl Diphosphate (GPP)

Within the plastids, one molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C₁₀ precursor to all monoterpenes.[3][4]

GPP stands at a critical branch point in monoterpene metabolism, from which a diverse array of cyclic and acyclic compounds can be formed.

The Final Steps: Formation of this compound from GPP

The conversion of GPP to this compound is a two-step enzymatic process:

  • Hydrolysis of GPP to Geraniol: GPP is hydrolyzed to the monoterpene alcohol geraniol. This reaction is catalyzed by a specific monoterpene synthase, geraniol synthase (GES).[4] In some species, this step may also be facilitated by a phosphatase enzyme.[5]

  • Oxidation of Geraniol to this compound: The final and rate-limiting step is the oxidation of the alcohol group of geraniol to an aldehyde, yielding this compound.[3][4] This oxidation is carried out by NADP⁺-dependent alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).[6][7] Research in lemongrass has identified at least two distinct enzymes, CfADH1 and CfAKR2b, that catalyze this reaction.[6] Interestingly, these enzymes are localized in both the cytosol and plastids, further supporting the idea of inter-compartmental cooperation in this compound biosynthesis.[6] The product of this oxidation is geranial, which can then undergo keto-enol tautomerization to yield its isomer, neral.[4][8]

The complete biosynthetic pathway from GPP to this compound is depicted below.

Citral_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) or Phosphatase Geranial Geranial (trans-Citral) Geraniol->Geranial Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) (NADP⁺ dependent) Neral Neral (cis-Citral) Geranial->Neral Keto-enol tautomerization This compound This compound

Caption: The final enzymatic steps in the biosynthesis of this compound from GPP.

Methodologies for this compound Analysis and Quantification

Accurate quantification of this compound is essential for quality control in industrial applications and for research into its biosynthesis. Several analytical techniques are employed for the identification and quantification of this compound in plant extracts and essential oils.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound.[9]

Objective: To separate, identify, and quantify the geranial and neral isomers in an essential oil sample.

Methodology:

  • Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or ethanol (e.g., 1 mL) to an appropriate concentration.

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The separation of geranial and neral is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating) as a function of temperature. A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).

  • Detection and Identification (MS): As the separated compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that can be compared to a library (e.g., NIST) for positive identification. This compound isomers typically show a molecular ion peak at m/z 152 and a characteristic base peak at m/z 69.[9]

  • Quantification: The area of the chromatographic peak for each isomer is proportional to its concentration. By running a calibration curve with known concentrations of pure geranial and neral standards, the exact amount in the sample can be determined.

Other Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for this compound quantification, particularly for non-volatile samples or when derivatization is employed.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a powerful tool for the absolute quantification of this compound isomers without the need for identical standard compounds, offering high precision and structural confirmation.[11]

  • Titrimetric Methods: Based on the reaction of the aldehyde group with hydroxylamine hydrochloride, this classical method can determine the total aldehyde content, which is primarily this compound in high-purity oils.[9][12]

The workflow for this compound analysis is summarized in the following diagram.

Analysis_Workflow Plant Plant Material (e.g., Lemongrass leaves) Extraction Extraction (e.g., Steam Distillation) Plant->Extraction Oil Essential Oil Extraction->Oil Dilution Sample Preparation (Dilution) Oil->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Processing (Peak Integration, Library Search) GCMS->Data Result Quantification of Geranial & Neral Data->Result

Caption: A typical workflow for the extraction and analysis of this compound.

Future Perspectives: Metabolic Engineering and Synthetic Biology

A thorough understanding of this compound biosynthesis opens up exciting possibilities for metabolic engineering to enhance its production.[13][14] Strategies include:

  • Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes such as DXP synthase (DXS), geranyl diphosphate synthase (GPPS), and the specific alcohol dehydrogenases (ADHs) can significantly boost the metabolic flux towards this compound.[13]

  • Suppression of Competing Pathways: Downregulating genes that divert GPP or other precursors into competing metabolic pathways could further enhance this compound yields.[13]

  • Heterologous Production: The entire this compound biosynthetic pathway can be transferred to microbial hosts like Escherichia coli or Saccharomyces cerevisiae, offering a scalable and sustainable alternative to agricultural production.[15][16]

These approaches, grounded in the fundamental knowledge of the biosynthetic pathways, hold the promise of ensuring a stable and cost-effective supply of this compound for various industrial needs.

Conclusion

This compound is a commercially significant monoterpene aldehyde with a well-defined distribution in the plant kingdom and an increasingly understood biosynthetic pathway. Its formation is a testament to the complexity and compartmentalization of plant secondary metabolism, involving the coordinated action of enzymes in both the plastids and the cytosol. The elucidation of this pathway, from the primary precursors generated by the MEP and MVA pathways to the final oxidation of geraniol, provides a robust framework for future research. This knowledge is not only academically valuable but also provides a practical toolkit for enhancing this compound production through targeted breeding, advanced cultivation practices, and innovative metabolic engineering strategies, thereby meeting the growing global demand for this versatile compound.

References

  • Phylogenetically distant enzymes localized in cytosol and plastids drive this compound biosynthesis in lemongrass. The Plant Journal,
  • This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry,
  • This compound. Wikipedia,
  • Understanding this compound: Natural Sources and Chemical Properties. Acme-Hardesty,
  • This compound: Isolation, Identification, and Analysis of Phytoconstituents. Pharmaacademias,
  • Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • This compound biosynthesis involves multiple transformations from the universal monoterpene precursor GPP.
  • This compound. Britannica,
  • Synthetic pathway of this compound in plants: (a) MVA pathway; (b) MEP pathway.
  • Phylogenetically distant enzymes localized in cytosol and plastids drive this compound biosynthesis in lemongrass. bioRxiv,
  • Biosynthesis of this compound in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase.
  • This compound - Molecule of the Month July 2021. University of Bristol,
  • This compound – Knowledge and References. Taylor & Francis,
  • Quantification of geometric isomers of this compound and minor oleochemicals in Cymbopogon flexuosus (lemongrass) and Cymbopogon nardus (citronella) essential oils by 1H qNMR method. PubMed,
  • A study on biosynthesis of “this compound” in lemongrass (C. flexuosus) cv. Suvarna.
  • Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Digital Commons@ETSU,
  • The quantification of this compound in lemongrass and lemon oils by near-infrared spectroscopy. Elsevier,
  • Analysis of the enzymatic formation of this compound in the glands of sweet basil. PubMed,
  • A NEW METHOD OF ESTIMATION OF this compound IN LEMON GRASS OIL BY PHYSICAL SEPARATION OF this compound. International Society for Horticultural Science,
  • Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from this compound Extracted from Lemon Grass, Cymbopogon citr
  • Essential oil biosynthesis and regulation in genus Cymbopogon.
  • Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers in Plant Science,
  • Metabolic engineering for plant natural products biosynthesis: new procedures, concrete achievements and remaining limits.
  • Metabolic Engineering for the Production of N
  • Metabolic Engineering. Keasling Lab,

Sources

An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of Citral

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Citral, a naturally occurring acyclic monoterpene aldehyde, is the principal component of lemongrass oil and is also found in the oils of other citrus plants.[1][2][3] Comprising two geometric isomers, geranial (trans-citral) and neral (cis-citral), this compound is widely recognized for its distinct lemon-like aroma and is extensively utilized in the food, cosmetic, and pharmaceutical industries.[2][4] Beyond its sensory attributes, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present key quantitative data to inform future research and drug development endeavors.

Anticancer Activity of this compound

This compound has demonstrated promising anticancer properties across various cancer cell lines.[6][7] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of cancer stem cell proliferation.[6][8]

Pharmacological Effects

Studies have shown that this compound can inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).[8] It has been reported to be effective against breast cancer, prostate cancer, and melanoma cells, among others.[6][7][9] Furthermore, this compound has been observed to target cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to chemotherapy.[6] By targeting CSCs, this compound holds the potential to overcome drug resistance and prevent cancer recurrence.[6]

Mechanisms of Action

The anticancer effects of this compound are attributed to several key molecular mechanisms:

  • Induction of Oxidative Stress: this compound can induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent DNA damage and apoptosis.[8]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): this compound is a known inhibitor of ALDH, an enzyme that is often overexpressed in cancer stem cells and is associated with chemoresistance.[6][8]

  • Modulation of Signaling Pathways: this compound has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: this compound can induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2.[7] It can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[9]

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[10][11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12] The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µg/mL) and incubate for 48 or 72 hours.[7]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Quantitative Data: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer3.9 ± 0.38 µM[14]
MCF-7Breast CancerNot specified[9]
PC-3Prostate CancerNot specified[7]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity of this compound

Chronic inflammation is a key contributing factor to the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.[15][16]

Pharmacological Effects

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[15][16] It can also reduce paw edema and hyperalgesia in animal models of inflammation.[15][16]

Mechanisms of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][17][18]

  • Inhibition of NF-κB Activation: In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes.[3] this compound can inhibit the phosphorylation of IκB, a protein that keeps NF-κB inactive in the cytoplasm.[3][17] This prevents the nuclear translocation of NF-κB and subsequently suppresses the expression of inflammatory mediators.[3][18][19]

  • Activation of PPAR-γ: this compound can also activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory properties and can independently inhibit NF-κB activity.[17]

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK inhibits NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB p65 Subunit Expression

Western blotting is a technique used to detect specific proteins in a sample.[20][21][22]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[21][23]

Step-by-Step Methodology:

  • Protein Extraction: Lyse cells treated with or without this compound and an inflammatory stimulus (e.g., LPS) to extract total protein.[20]

  • Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford assay.[24]

  • SDS-PAGE: Separate the protein samples (30-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23][24]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

  • Analysis: Analyze the band intensity to determine the relative expression level of the NF-κB p65 subunit.

Antimicrobial Activity of this compound

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi.[2][5]

Pharmacological Effects

This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Cronobacter sakazakii.[2][25] It also possesses antifungal activity against various fungal strains.[2]

Mechanisms of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes.[25][26]

  • Membrane Damage: this compound can damage the cell wall and membrane of bacteria, leading to increased membrane permeability.[2]

  • Cellular Leakage: This damage results in the leakage of intracellular components, such as ATP and ions, ultimately leading to cell death.[25][26]

  • Inhibition of Biofilm Formation: this compound can also inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28]

Principle: A serial dilution of the antimicrobial agent is prepared and inoculated with the test microorganism. The lowest concentration that shows no visible growth after incubation is the MIC.[28][29]

Step-by-Step Methodology (Broth Microdilution Method):

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.[27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).[29]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[27]

  • Controls: Include a positive control (broth and inoculum without this compound) and a negative control (broth only).[27]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[29]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which no turbidity is observed.[27][28]

Quantitative Data: MIC Values of this compound against Various Microorganisms
MicroorganismMIC ValueReference
Cronobacter sakazakii0.27 - 0.54 mg/mL[25][26]
Staphylococcus aureus0.1 mg/mL[30]
Gram-negative bacteria≥ 0.5 mg/mL[30]
Methicillin-resistant Staphylococcus aureus (MRSA)5 - 40 mg/mL[31]

Antioxidant Activity of this compound

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various diseases. This compound possesses significant antioxidant properties that can help mitigate oxidative damage.[14][32][33]

Pharmacological Effects

This compound can scavenge free radicals, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes.[14][33]

Mechanisms of Action

The antioxidant activity of this compound is attributed to its ability to:

  • Donate Hydrogen Atoms: this compound can donate hydrogen atoms to free radicals, thereby neutralizing them and breaking the oxidative chain reaction.[33]

  • Scavenge Free Radicals: It can effectively scavenge various free radicals, including the DPPH radical.[33]

  • Enhance Antioxidant Enzymes: this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione-S-transferase (GST).[14]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.[34]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow compound, and the absorbance at 517 nm decreases.[34]

Step-by-Step Methodology:

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., ethanol or methanol).[35]

  • DPPH Solution: Prepare a fresh DPPH working solution.[35]

  • Reaction Mixture: Add 20 µL of each this compound concentration to a 96-well plate.[35]

  • DPPH Addition: Add 100 µL of the DPPH working solution to each well.[35]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[35]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[35]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox is typically used as a positive control.[36]

Quantitative Data: Antioxidant Activity of this compound
AssayIC50 Value/ActivityReference
DPPH ScavengingIC50: 6.9 ± 1.68 μg/ml[14]
Ferric Reducing Antioxidant Power (FRAP)EC50: 125 ± 28.86 μg/mL[33]

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of biological activities and pharmacological effects. Its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties make it a valuable candidate for the development of new therapeutic agents and functional foods. However, challenges such as its low bioavailability and potential for instability need to be addressed.[8] Future research should focus on developing effective delivery systems, such as nano-emulsions and microencapsulation, to enhance the stability and bioavailability of this compound.[4] Furthermore, more extensive preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and ensure its safety for human use.[6]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Quintans-Júnior, L. J., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • Gutiérrez-Pacheco, M. M., et al. (2023).
  • Bailly, C. (2020). Targets and pathways involved in the antitumor activity of this compound and its stereo-isomers. European Journal of Pharmacology, 875, 173031.
  • MTT (Assay protocol). (2023). protocols.io.
  • Li, Y., Mei, J., & Xie, J. (2025). This compound: Bioactivity, Metabolism, Delivery Systems, and Food Preservation Applications. Comprehensive Reviews in Food Science and Food Safety.
  • Western Blot Protocol. (n.d.). Creative Biolabs.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Zhang, Y., et al. (2025). This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry.
  • Gutiérrez-Pacheco, M. M., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. National Center for Biotechnology Information.
  • Quintans-Júnior, L. J., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways. PubMed.
  • Al-Otaibi, W. A., et al. (2025). Unveiling the anticancer effect of this compound through inhibition of stemness in estrogen-positive breast cancer. Biomedical Research and Therapy.
  • Al-Otaibi, W. A., et al. (2022). Cymbopogon citratus and this compound Overcome Doxorubicin Resistance in Cancer Cells via Modulating the Drug's Metabolism, Toxicity, and Multidrug Transporters. Molecules, 27(19), 6534.
  • Lee, H. J., et al. (2007). Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. Archives of Pharmacal Research, 30(10), 1233-1239.
  • Chaouki, W., et al. (2009). This compound inhibits cell proliferation and induces apoptosis and cell cycle arrest in MCF‐7 cells. Fundamental & Clinical Pharmacology, 23(5), 549-555.
  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnologies.
  • Dudai, N., et al. (2018). This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study.
  • Sharma, N., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Journal of Pharmacy and Pharmacology, 72(1), 77-87.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Western Blotting(WB) Protocol. (n.d.). Cusabio.
  • Anti‐inflammatory mechanism of this compound. (n.d.). ResearchGate.
  • Chemical Properties and Therapeutic Potential of this compound, a Monoterpene Isolated from Lemongrass. (n.d.). ResearchGate.
  • This compound alleviates NF-κB activation. (n.d.). ResearchGate.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). WorldFish.
  • Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. (n.d.). ResearchGate.
  • Chen, W., et al. (2022). Chemical Composition and Antioxidant Activity of the Essential Oils of this compound-Rich Chemotype Cinnamomum camphora and Cinnamomum bodinieri. Molecules, 27(21), 7431.
  • Minimum inhibitory concentration. (n.d.). Wikipedia.
  • Minimum inhibitory concentrations (MICs) for this compound, linalool, decanal and valencene against S. aureus. (n.d.). ResearchGate.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. PLoS ONE, 11(7), e0159006.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. National Center for Biotechnology Information.
  • Dupont, C., et al. (2021). Negative Impact of this compound on Susceptibility of Pseudomonas aeruginosa to Antibiotics. Frontiers in Microbiology, 12, 698822.
  • Antioxidant activity of this compound. (n.d.). ResearchGate.
  • Gutiérrez-Pacheco, M. M., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. MDPI.
  • Biological properties of this compound and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Citral

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Citral, a monoterpene aldehyde, is a key bioactive constituent of several essential oils, notably those derived from lemongrass (Cymbopogon citratus), lemon myrtle (Backhousia citriodora), and Litsea cubeba.[1][2] Comprising a racemic mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), this compound is recognized for its distinct citrus aroma and has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent.[1][3] Beyond its organoleptic properties, this compound has garnered significant scientific interest for its broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][4] This guide provides a comprehensive technical overview of the multifaceted mechanisms through which this compound exerts its antimicrobial effects, intended for researchers, scientists, and drug development professionals.

Part 1: The Core Directive - A Multi-Targeted Antimicrobial Strategy

This compound's efficacy as an antimicrobial agent does not stem from a single, targeted action. Instead, it employs a multi-pronged assault on microbial cells, a crucial attribute that can circumvent the development of resistance. The primary mechanisms can be broadly categorized as:

  • Disruption of Cell Wall and Membrane Integrity: The primary and most extensively documented mechanism is the compromise of the microbial cell envelope.

  • Cytoplasmic and Metabolic Disruption: Following membrane damage, this compound wreaks havoc on essential intracellular processes.

  • Inhibition of Virulence Factors and Biofilm Formation: At sub-inhibitory concentrations, this compound can attenuate microbial pathogenicity.

This guide will dissect each of these mechanisms, supported by experimental evidence and detailed protocols for their investigation.

Disruption of Microbial Cell Wall and Membrane Integrity

The microbial cell envelope is the first point of contact for this compound, and its disruption is a critical event in its antimicrobial action. This disruption is not merely a passive process but an active interference with the structural and functional components of the cell wall and cytoplasmic membrane.

1.1.1 Mechanism of Membrane Disruption

This compound's lipophilic nature facilitates its interaction with the lipid bilayer of the cytoplasmic membrane.[5] It is proposed that this compound intercalates into the membrane, altering its fluidity and permeability. This leads to a loss of membrane integrity, resulting in the leakage of vital intracellular components such as ions, ATP, nucleic acids, and proteins.[3][5] Electron microscopy studies have visually confirmed this, showing severe morphological alterations, including cell wall damage and membrane rupture in bacteria treated with this compound.[1][3][6]

In fungi, while this compound's action does not appear to directly target ergosterol, a key component of the fungal cell membrane, it still induces significant membrane damage.[7][8][9] This suggests an alternative mechanism of membrane interaction, possibly through interference with other lipid components or membrane-associated proteins.

1.1.2 Evidence of Membrane Damage

Several key physiological events are indicative of this compound-induced membrane damage:

  • Decreased Intracellular ATP Concentration: Damage to the cell membrane disrupts the proton-motive force, which is essential for ATP synthesis. Studies have shown a significant drop in intracellular ATP levels in bacteria like Cronobacter sakazakii upon exposure to this compound.[1][3][6]

  • Changes in Membrane Potential and Intracellular pH: this compound causes hyperpolarization of the cell membrane and a reduction in the cytoplasmic pH, further evidence of compromised membrane function.[1][3][6]

  • Leakage of Cellular Contents: The loss of membrane integrity leads to the outward leakage of cytoplasmic materials. This can be quantified by measuring the absorbance of the cell supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).

cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Consequences of Membrane Disruption This compound This compound Molecule membrane Outer Leaflet Inner Leaflet This compound->membrane Intercalates into Lipid Bilayer leakage Leakage of Ions, ATP, Nucleic Acids membrane->leakage Increased Permeability hyperpolarization Membrane Hyperpolarization membrane->hyperpolarization ph_drop Decreased Intracellular pH membrane->ph_drop atp_depletion ATP Depletion membrane->atp_depletion Disruption of Proton-Motive Force

Figure 1: Mechanism of this compound-Induced Membrane Disruption.

Cytoplasmic and Metabolic Disruption

Once the cell's primary defense is breached, this compound can access the cytoplasm and interfere with critical metabolic pathways.

1.2.1 Enzyme Inhibition

This compound has been shown to inhibit the activity of essential microbial enzymes. For instance, it acts as a non-competitive inhibitor of glucosyltransferase, an enzyme involved in the production of glucans, which are important for biofilm formation in some bacteria.[1] This inhibition is thought to occur through interaction with the enzyme's helical finger, which is responsible for polymer production.[1]

1.2.2 Disruption of Energy Metabolism

In fungi, this compound has been observed to alter mitochondrial morphology and inhibit the tricarboxylic acid (TCA) pathway, a central hub of cellular respiration.[1][2] This disruption of energy production, coupled with the leakage of ATP due to membrane damage, leads to a rapid depletion of the cell's energy reserves, ultimately resulting in cell death.

1.2.3 Oxidative Stress and DNA Damage

Under aerobic conditions, this compound-induced cell death can be attributed to oxidative DNA damage.[1] This suggests that this compound may promote the generation of reactive oxygen species (ROS) within the cell, leading to damage of vital macromolecules, including DNA.

cluster_this compound This compound in Cytoplasm cluster_targets Intracellular Targets cluster_outcomes Metabolic Consequences citral_cyto This compound enzymes Metabolic Enzymes (e.g., Glucosyltransferase, TCA cycle enzymes) citral_cyto->enzymes mitochondria Mitochondria (in Fungi) citral_cyto->mitochondria dna Genomic DNA citral_cyto->dna Induces ROS enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition energy_depletion Inhibition of Energy Production (ATP) mitochondria->energy_depletion oxidative_damage Oxidative DNA Damage dna->oxidative_damage

Figure 2: Intracellular Mechanisms of this compound's Antimicrobial Action.

Inhibition of Virulence Factors and Biofilm Formation

At concentrations below the minimum inhibitory concentration (MIC), this compound can still exert significant antimicrobial effects by targeting virulence factors and inhibiting biofilm formation.

1.3.1 Anti-Biofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides protection against antimicrobials and host immune responses. This compound has been shown to decrease biofilm formation in various bacteria, including Vibrio parahaemolyticus and Escherichia coli.[1] This is achieved through the inhibition of extracellular polysaccharide production and the downregulation of genes involved in biofilm synthesis.[1]

1.3.2 Attenuation of Virulence

This compound can also reduce the production of various virulence factors. In V. parahaemolyticus, sub-inhibitory concentrations of this compound have been shown to decrease motility and the transcription of genes related to the production of hemolysin and secretion systems.[1]

Part 2: Scientific Integrity & Logic - Experimental Validation

The elucidation of this compound's antimicrobial mechanisms relies on a suite of well-defined experimental protocols. This section details the methodologies for key assays, providing a framework for the reproducible investigation of its bioactivity.

Determination of Antimicrobial Susceptibility

The foundational step in assessing any antimicrobial agent is to determine its potency. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

2.1.1 Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the desired starting concentration.

  • Microorganism Preparation: Culture the test microorganism overnight and adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the corresponding broth.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution with the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

2.1.2 Determination of MBC/MFC

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the plates at the optimal temperature until colonies are visible in the control plates.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Assessment of Cell Membrane Integrity

Several assays can be employed to investigate the effects of this compound on the microbial cell membrane.

2.2.1 Cellular Leakage Assay

Principle: Damage to the cell membrane results in the leakage of intracellular components, such as nucleic acids and proteins, which can be quantified spectrophotometrically.

Protocol:

  • Treat a suspension of the test microorganism with this compound at various concentrations (e.g., MIC, 2x MIC) for a defined period.

  • Centrifuge the suspension to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a UV-Vis spectrophotometer.

  • An increase in absorbance compared to an untreated control indicates cellular leakage.

2.2.2 Membrane Potential Assay using DiSC3(5)

Principle: The fluorescent probe DiSC3(5) accumulates on hyperpolarized membranes and is released upon depolarization. A decrease in fluorescence indicates membrane depolarization.

Protocol:

  • Incubate a microbial cell suspension with DiSC3(5) until a stable fluorescence signal is achieved.

  • Add this compound to the cell suspension and monitor the fluorescence intensity over time using a fluorometer.

  • A rapid increase in fluorescence indicates membrane depolarization.

Visualization of Morphological Changes

Electron microscopy is a powerful tool for directly observing the structural damage caused by this compound.

2.3.1 Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution images of the internal structures of microbial cells.

Protocol:

  • Treat microbial cells with this compound for a specified duration.

  • Fix the cells with glutaraldehyde and then with osmium tetroxide.

  • Dehydrate the cells through a series of ethanol concentrations.

  • Embed the cells in resin and prepare ultrathin sections.

  • Stain the sections with uranyl acetate and lead citrate.

  • Observe the sections under a transmission electron microscope to visualize changes in cell wall, membrane, and intracellular organization.

Part 3: Data Presentation and Visualization

Quantitative Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against a selection of common microbial pathogens.

MicroorganismTypeMIC Range (µg/mL)Reference
Escherichia coliGram-negative Bacteria125 - 200[1][10]
Staphylococcus aureusGram-positive Bacteria200 - 5000[1][11]
Salmonella entericaGram-negative Bacteria3100 (mM)[1]
Vibrio parahaemolyticusGram-negative Bacteria125[1]
Cronobacter sakazakiiGram-negative Bacteria270 - 540[3][6]
Candida albicansFungus64 - 512[7][12]
Penicillium digitatumFungus-[1][2]

Note: MIC values can vary depending on the specific strain, methodology, and experimental conditions.

Experimental Workflow Visualization

cluster_prep Initial Preparation cluster_mic Antimicrobial Susceptibility Testing cluster_mechanism Mechanism of Action Studies start Microbial Culture (Bacteria/Fungi) mic_assay Broth Microdilution Assay start->mic_assay citral_sol Prepare this compound Stock Solution citral_sol->mic_assay mic_result Determine MIC mic_assay->mic_result mbc_assay Plate onto Agar mic_result->mbc_assay From non-turbid wells leakage_assay Cellular Leakage Assay (A260/A280) mic_result->leakage_assay Use MIC values for treatment membrane_potential Membrane Potential Assay (DiSC3(5)) mic_result->membrane_potential tem Transmission Electron Microscopy (TEM) mic_result->tem mbc_result Determine MBC/MFC mbc_assay->mbc_result

Figure 3: Experimental Workflow for Investigating this compound's Antimicrobial Properties.

Conclusion

This compound exhibits a robust and multifaceted antimicrobial profile, making it a compelling candidate for further development in pharmaceutical and food preservation applications. Its primary mechanism of action involves the rapid disruption of the cell wall and cytoplasmic membrane, leading to the leakage of essential cellular components and the dissipation of the proton-motive force. This initial damage is followed by a cascade of intracellular events, including enzyme inhibition, disruption of energy metabolism, and oxidative DNA damage. Furthermore, at sub-lethal concentrations, this compound can effectively inhibit biofilm formation and attenuate virulence, adding another layer to its antimicrobial arsenal. The multi-targeted nature of this compound's action is a significant advantage, as it may reduce the likelihood of microbial resistance development. Continued research into the precise molecular interactions and the synergistic potential of this compound with other antimicrobial agents will be crucial in harnessing its full therapeutic and preservative potential.

References

  • López-Corrales, J. C., et al. (2024). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • Sedaghat Doost, A., et al. (2018). Improvement of this compound antimicrobial activity by incorporation into nanostructured lipid carriers: a potential application in food stuffs as a natural preservative.
  • Zore, G. B., et al. (2014). Evaluation of Antifungal Activity and Mechanism of Action of this compound against Candida albicans.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. PLOS One.
  • de Oliveira, L., et al. (2018). This compound: antifungal activity and mode of action, against Cladosporium oxysporum.
  • Zore, G. B., et al. (2014). Evaluation of Antifungal Activity and Mechanism of Action of this compound against Candida albicans. Hindawi.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii.
  • López-Corrales, J. C., et al. (2023). Antimicrobial Mechanisms of this compound. Encyclopedia.pub.
  • Singh, P., et al. (2019). In Vitro Anti-Biofilm Activities of this compound and Thymol Against Candida Tropicalis. MDPI.
  • de Oliveira, L., et al. (2017).
  • Lyu, S., et al. (2021). Inhibition of this compound nanoemulsion to growth, spoilage ability and AI-2/luxS quorum sensing system of Shewanella putrefaciens CN-32: a study on bacteriostasis from in vitro culture and gene expression analysis. Food Quality and Safety.
  • de Macêdo, G. A. S., et al. (2022). Minimum inhibitory concentrations (MICs) for this compound, linalool, decanal and valencene against S. aureus.
  • Onawunmi, G. O. (1989). Evaluation of the antimicrobial activity of this compound.

Sources

A Technical Guide to the Anti-Inflammatory and Antioxidant Mechanisms of Citral

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, an acyclic monoterpene aldehyde, is the primary bioactive constituent of several botanical essential oils, notably from lemongrass (Cymbopogon citratus)[1][2]. Comprising a stereoisomeric mixture of geranial (trans-citral) and neral (cis-citral), this compound is not only a staple in the flavor and fragrance industries but also a subject of intense pharmacological investigation. Recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, this compound exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory and antioxidant effects[3][4]. This guide provides an in-depth technical analysis of the molecular pathways modulated by this compound, offering researchers and drug development professionals a comprehensive overview of its mechanism of action, validated experimental protocols, and therapeutic potential.

The Anti-Inflammatory Cascade: this compound's Modulation of Core Signaling Pathways

Chronic inflammation is a hallmark of numerous pathologies. This compound exerts its anti-inflammatory effects by intervening at critical junctures within pro-inflammatory signaling networks, primarily through the inhibition of the NF-κB pathway and modulation of MAPK and PPAR-γ signaling.

Primary Mechanism: Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, the NF-κB heterodimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. There, it orchestrates the transcription of a host of pro-inflammatory genes.

Experimental evidence robustly demonstrates that this compound disrupts this pathway at multiple levels[1][5][6]:

  • Suppression of IκBα Phosphorylation: this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state[1][3][7].

  • Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the migration of the active p65 subunit into the nucleus[1][4][7].

  • Downregulation of Pro-Inflammatory Mediators: The net effect of NF-κB inhibition is a significant reduction in the expression of downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1][8][9][10][11][12].

NF-kB Pathway Inhibition by this compound cluster_nucleus Cellular Compartments LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB p65-p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα p_IkB p-IκBα IkB->p_IkB NFkB_active p65-p50 (Active) IkB->NFkB_active Releases Proteasome Proteasome Degradation p_IkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation and subsequent nuclear translocation of p65.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including ERK, JNK, and p38) are parallel signaling cascades that also regulate inflammation[13][14][15]. These pathways are often activated by the same stimuli as NF-κB and work synergistically to promote the inflammatory response. Linalool and this compound have been shown to synergistically suppress inflammatory signaling pathways through the inhibition of both NF-κB and MAPK[7]. This dual inhibition underscores a broader mechanism of action, leading to a more comprehensive suppression of inflammatory mediator production[9].

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

This compound is also an agonist for PPAR-γ, a nuclear receptor that functions as a transcription factor with intrinsic anti-inflammatory properties[5][12][16]. Activation of PPAR-γ by this compound can independently suppress the NF-κB signaling pathway, adding another layer to its anti-inflammatory activity[3]. In silico and in vitro studies have confirmed the potential binding and activation of the PPAR-γ ligand-binding domain by this compound[17][18].

Antioxidant Mechanisms: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key driver of cellular damage and inflammation. This compound mitigates oxidative stress through both direct and indirect mechanisms.

Primary Mechanism: Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the endogenous antioxidant response[19][20]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus[21][22]. It then binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes.

This compound has been shown to be a potent activator of this protective pathway[19][23]:

  • Induction of Nrf2 Nuclear Translocation: this compound promotes the dissociation of Nrf2 from Keap1, leading to its accumulation in the nucleus[23].

  • Upregulation of Antioxidant Enzymes: This nuclear translocation results in the enhanced transcription of Phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione S-Transferase (GST)[7][17][18][19].

Nrf2 Pathway Activation by this compound cluster_nucleus Cellular Compartments OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) OxidativeStress->Keap1_Nrf2 Disrupts This compound This compound This compound->Keap1_Nrf2 Promotes Release Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Basal State Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Transcription Transcription of Antioxidant Genes (HO-1, SOD, GST) ARE->Transcription Initiates

Caption: this compound activates the Nrf2 pathway, promoting the transcription of crucial antioxidant and detoxifying enzymes.

Direct Radical Scavenging and Attenuation of Oxidative Damage

Beyond activating endogenous defenses, this compound possesses intrinsic antioxidant capabilities:

  • Free Radical Scavenging: In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, confirm that this compound can directly neutralize free radicals[17][18][24][25].

  • Reduction of ROS and Lipid Peroxidation: Treatment with this compound has been shown to decrease intracellular ROS levels and inhibit lipid peroxidation, a key marker of oxidative cell membrane damage[8][26][27].

  • Enhancement of Total Antioxidant Capacity: Studies utilizing the Ferric Reducing Antioxidant Power (FRAP) assay show that this compound increases the total antioxidant capacity in cellular environments[26]. It also helps replenish levels of crucial endogenous antioxidants like glutathione (GSH)[16][27].

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro studies, providing a comparative reference for the potency of this compound.

Assay TypeModel SystemEndpointResult (IC50 / Effect)Reference(s)
Anti-inflammatory LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 6.5 µg/mL[1]
Antioxidant DPPH Radical ScavengingChemical AssayIC50: 6.9 ± 1.68 μg/mL[17][18][24]
Cytotoxicity HeLa CellsCell Viability (MTT)IC50: 3.9 ± 0.38 μM[17][24]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are streamlined, step-by-step methodologies for core assays used to validate the bioactivity of this compound.

Protocol: Determination of Nitric Oxide (NO) Production

This protocol is based on the Griess reaction, which measures nitrite (a stable product of NO) in cell culture supernatant.

  • Cell Culture: Plate RAW 264.7 macrophages at a density of 5 x 10⁵ cells/mL in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1-20 µg/mL) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol: Western Blot for NF-κB p65 Nuclear Translocation

This workflow validates this compound's effect on the canonical NF-κB pathway.

Caption: Standard workflow for assessing protein translocation via Western Blot.

  • Cell Treatment & Fractionation: Treat cells as described above. After treatment, use a nuclear/cytoplasmic extraction kit to separate protein fractions. Lamin B1 and GAPDH serve as nuclear and cytoplasmic loading controls, respectively.

  • Protein Quantification: Determine protein concentration for each fraction using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific for NF-κB p65 overnight at 4°C. Follow with incubation using an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity. A decrease in nuclear p65 and a corresponding retention in the cytoplasm in this compound-treated samples indicates inhibition of translocation.

Therapeutic Potential and Future Directions

The dual anti-inflammatory and antioxidant activities of this compound position it as a promising therapeutic candidate for a range of disorders underpinned by these pathological processes. Preclinical studies have shown its efficacy in models of periodontitis, inflammatory pain, and kidney disease[5][8][10][23]. Its ability to modulate multiple key pathways like NF-κB and Nrf2 simultaneously suggests a robust and multifaceted therapeutic action.

However, the transition from preclinical promise to clinical application requires addressing key challenges, primarily related to this compound's inherent instability and bioavailability[2]. Future research should focus on the development of advanced drug delivery systems (e.g., nano-emulsions, liposomes) to enhance its stability, solubility, and targeted delivery. Rigorous, well-designed clinical trials are necessary to validate its efficacy and safety in human populations.

References

  • Seo, E. J., et al. (2015).
  • ResearchGate. (n.d.). The anti-inflammatory mechanism of this compound is attributed to the inhibition of NF-κβ signaling.
  • Gutiérrez-Pacheco, S. L., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • Ortiz-Sánchez, E., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • ResearchGate. (n.d.). Effects of this compound on local inflammation and oxidative stress on the gastric mucosa of animals fed standard diet (SD) and high-fat diet (HFD) after 360 min of the LPS-injection.
  • ResearchGate. (n.d.). Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells.
  • ResearchGate. (n.d.). Anti‐inflammatory mechanism of this compound.
  • ResearchGate. (n.d.). This compound alleviates NF-κB activation.
  • Sadraei, H., et al. (2021). This compound Protects Human Endothelial Cells Against Hydrogen Peroxide-induced Oxidative Stress.
  • Rota, C., et al. (2020). Biological Properties of a this compound-Enriched Fraction of Citrus limon Essential Oil. MDPI. [Link]
  • Ka, S. M., et al. (2013).
  • Solon, I. G., et al. (2025). This compound as an anti-inflammatory agent: Mechanisms, therapeutic potential, and perspectives.
  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation.
  • Sharma, A., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Hogrefe eContent. [Link]
  • Wang, Y., et al. (2023). Investigating the Mechanisms Underlying this compound-Induced Oxidative Stress and Its Contribution to Antifungal Efficacy on Magnaporthe oryzae Through a Multi-Omics Approach. MDPI. [Link]
  • Sharma, A., et al. (2019).
  • ResearchGate. (n.d.). This compound as an anti-inflammatory agent: Mechanisms, therapeutic potential, and perspectives.
  • ResearchGate. (n.d.). In silico, in-vitro and in vivo screening of biological activities of this compound.
  • Sharma, A., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Hogrefe eContent. [Link]
  • Martins, A. O. B. P. B., et al. (2017). Anti-inflammatory activity of the essential oil this compound in experimental infection with Staphylococcus aureus in a model air pouch.
  • ResearchGate. (n.d.). Antioxidant activity of this compound.
  • Rota, C., et al. (2020). Biological Properties of a this compound-Enriched Fraction of Citrus limon Essential Oil.
  • Yang, H., et al. (2010).
  • Martins, A. O. B. P. B., et al. (2017). Anti-Inflammatory Activity of the Essential Oil this compound in Experimental Infection with Staphylococcus aureus in a Model Air Pouch. PubMed. [Link]
  • Kim, H., et al. (2024). Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces.
  • Assay Genie. (2024).
  • Huang, P., et al. (2012). MAPK signaling in inflammation-associated cancer development.
  • Assay Genie. (2024).
  • WholisticMatters. (2022). Best Herbs for Supporting the Nrf2 Response. YouTube. [Link]
  • Jaramillo, M. C., & Zhang, D. D. (2013). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress.
  • Nabavi, S. F., et al. (2020).

Sources

An In-depth Technical Guide to the Bioactivity of Citral Isomers: Geranial and Neral

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, a key acyclic monoterpene aldehyde found in the essential oils of numerous medicinal and aromatic plants, is a mixture of two geometric isomers: the trans-isomer, geranial (this compound A), and the cis-isomer, neral (this compound B).[1][2][3] While often studied as a mixture, emerging research underscores the distinct bioactivities of the individual isomers, driven by their subtle yet significant stereochemical differences. This technical guide provides an in-depth analysis of the comparative bioactivities of geranial and neral for researchers, scientists, and drug development professionals. We will explore their differential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, dissect the underlying molecular mechanisms, present detailed experimental protocols for their evaluation, and summarize key quantitative data to guide future research and therapeutic development.

Introduction: The Stereochemistry of Bioactivity

Geranial and neral share the molecular formula C₁₀H₁₆O but differ in the orientation of substituents around the C2=C3 double bond.[1] In geranial (the E-isomer), the higher-priority groups are on opposite sides of the double bond, whereas in neral (the Z-isomer), they are on the same side.[1] This geometric distinction influences their physical properties and, more critically, their interaction with biological targets like enzymes and cellular receptors, leading to varied pharmacological profiles.[1] While both isomers contribute to the broad spectrum of this compound's effects, studies increasingly suggest that one isomer may be more potent or exhibit a different mechanism of action for a specific bioactivity. Understanding these nuances is paramount for harnessing their full therapeutic potential.

Comparative Bioactivity Profiles: A Multi-faceted Analysis

Geranial and neral have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anxiolytic activities.[3][4][5][6] Below, we dissect these properties, highlighting the comparative and sometimes contrasting roles of each isomer.

Anticancer Activity: Modulating Key Oncogenic Pathways

Both geranial and neral have been reported to possess antineoplastic activity against various cancer types, including breast, colon, and lung cancer, by activating multiple antitumor responses such as apoptosis, cytostasis, and necrosis.[4][7]

  • Mechanisms of Action: The anticancer effects of this compound isomers are multifaceted. They have been shown to induce apoptosis (programmed cell death), arrest the cell cycle, and modulate critical signaling pathways.[4][8] One key mechanism involves the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and DNA damage.[9] Furthermore, this compound can inhibit tubulin polymerization, a process vital for cell division, and inhibit aldehyde dehydrogenase (ALDH), an enzyme linked to cancer stem cell proliferation and chemoresistance.[9] Studies suggest that these multitarget mechanisms may provide superior therapeutic effects and reduce the adaptive resistance of tumor cells.[4]

  • Isomer-Specific Potency: While both isomers are active, some studies suggest geranial may be the more potent anticancer agent. For instance, investigations into new 1,2,3-triazole-dipyridothiazine hybrids have shown that E-isomers, structurally analogous to geranial, tend to have higher lipophilicity, which can enhance their ability to cross biological membranes and interact with intracellular targets.[10]

Anti-inflammatory Effects: Targeting the NF-κB and MAPK Pathways

Chronic inflammation is a key driver of numerous diseases. This compound and its isomers exhibit significant anti-inflammatory properties by modulating key signaling cascades.

  • Mechanism of Action: The primary anti-inflammatory mechanism of this compound is attributed to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[11][12] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the phosphorylation of IκB, a crucial step that prevents the translocation of the NF-κB p65 subunit into the nucleus.[11][13] This blockade suppresses the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6.[12][14][15] Additionally, this compound can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which also contributes to the inhibition of NF-κB activity.[11][16] Synergistic inhibition of both NF-κB and MAPK signaling pathways has also been reported.[13]

  • Isomer-Specific Roles: Interestingly, a study investigating the separate activities of the isomers concluded that neral is primarily responsible for both the anti-inflammatory and antioxidant activity of the this compound mixture, while geranial demonstrated pro-oxidant activity in the same assay.[2] This highlights a critical functional divergence between the two isomers in the context of inflammation.

Antimicrobial Activity: Disrupting Microbial Integrity

This compound isomers have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][5]

  • Mechanism of Action: The antimicrobial action of this compound is not tied to a single mechanism but rather a cascade of events that compromise the entire microbial cell.[17] The lipophilic nature of geranial and neral allows them to penetrate bacterial cell membranes, increasing membrane permeability. This disruption leads to the leakage of vital intracellular components and interferes with cellular processes. Geraniol, a related monoterpene, is known to interact with intracellular sites after penetrating the cell.[18]

  • Isomer-Specific Potency: In antifungal assays against Aspergillus flavus, Candida albicans, and Trichophyton rubrum, geranial consistently showed better performance (lower minimum inhibitory and fungicidal concentrations) compared to neral.[2][10] However, some studies have noted a synergistic effect when both isomers are present, suggesting the combined this compound mixture can be more effective than either isomer alone.[2]

Antioxidant Properties: Scavenging Free Radicals

Oxidative stress is implicated in aging and numerous chronic diseases. This compound has been shown to possess significant antioxidant capabilities.[19][20]

  • Mechanism of Action: this compound acts as an effective scavenger of free radicals, such as the DPPH radical.[16] This activity helps protect cells from oxidative damage. The antioxidant potential is often linked to the oxygenated monoterpenes within its structure.[20]

  • Isomer-Specific Contributions: As mentioned previously, studies have indicated that neral is the primary driver of this compound's antioxidant activity, while geranial may exhibit oxidizing properties under certain conditions.[2] This is a crucial consideration for applications where antioxidant effects are desired.

Anxiolytic Effects: Modulating Neurotransmitter Systems

Recent research has shed light on the potential of this compound to alleviate anxiety, an effect often harnessed in aromatherapy.[21][22]

  • Mechanism of Action: The anxiolytic-like effects of this compound appear to be mediated through its interaction with the GABAergic and serotonergic systems.[6][22] Studies in mice have shown that this compound's effects in the elevated plus maze test can be reversed by pretreatment with flumazenil (a GABA-A receptor antagonist) and WAY-100635 (a 5-HT1A receptor antagonist).[6] This suggests that this compound modulates both GABA-A and serotonin 5-HT1A receptors to produce its calming effects.[6]

Molecular Mechanisms and Signaling Pathways

To provide a clearer understanding of the isomers' bioactivity, the following diagrams illustrate key molecular pathways they modulate.

Anti-inflammatory Signaling Pathway

The diagram below illustrates how this compound (predominantly neral) inhibits the NF-κB inflammatory pathway.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound (Geranial/Neral) This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Becomes Active Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Response Inflammatory Response Genes->Response

Caption: this compound's inhibition of the NF-κB inflammatory cascade.

Anticancer Apoptosis Induction Pathway

This diagram outlines a generalized pathway for apoptosis induction in cancer cells by this compound isomers.

G This compound This compound Isomers (Geranial/Neral) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathway induced by this compound isomers.

Quantitative Data Summary

The efficacy of bioactive compounds is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for this compound and its related compounds against various cell lines.

CompoundTarget/Cell LineBioactivityIC₅₀ ValueReference
This compound RAW 264.7 MacrophagesNO Production Inhibition6.5 µg/mL[12]
Geraniol Colon Cancer (LoVo)Cytotoxicity32.1 µg/mL[23]
Geraniol Glioma (U87)Cytotoxicity41.3 µg/mL[23]
Geraniol Esters Murine Leukemia (P388)Cytotoxicity22.34-32.29 µg/mL[24][25]
Geraniol Esters Normal (Vero) CellsCytotoxicity116.08-172.93 µg/mL[24][25]
This compound-Rich Oil DPPH RadicalAntioxidant6.887 ± 0.151 mg/mL[20]
This compound-Rich Oil ABTS RadicalAntioxidant19.08 ± 0.02 mg/mL[20]

Note: Direct comparative IC₅₀ values for purified geranial vs. neral are not consistently available across all bioactivities and require further investigation.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, this section details standardized protocols for evaluating the key bioactivities of geranial and neral.

Protocol: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of geranial and neral in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant, providing a measure of iNOS activity and, by extension, the anti-inflammatory potential of a compound.

Causality: In inflammatory conditions, macrophages stimulated with LPS upregulate iNOS, which produces large amounts of NO. The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the intensity of which is proportional to the NO concentration.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of geranial and neral for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Experimental Workflow Visualization

G cluster_0 MTT Cytotoxicity Assay cluster_1 Griess NO Inhibition Assay a1 Seed Cancer Cells (96-well plate) a2 Treat with Geranial/Neral (Serial Dilutions) a1->a2 a3 Incubate (24-72h) a2->a3 a4 Add MTT Reagent a3->a4 a5 Solubilize Formazan a4->a5 a6 Read Absorbance (570nm) a5->a6 a7 Calculate IC50 a6->a7 b1 Seed Macrophages (96-well plate) b2 Pre-treat with Geranial/Neral b1->b2 b3 Stimulate with LPS (24h) b2->b3 b4 Collect Supernatant b3->b4 b5 Add Griess Reagent b4->b5 b6 Read Absorbance (540nm) b5->b6 b7 Calculate % Inhibition b6->b7

Caption: Workflow for assessing cytotoxicity and anti-inflammatory activity.

Future Perspectives and Drug Development

The distinct and sometimes synergistic bioactivities of geranial and neral present exciting opportunities for drug development. However, challenges such as their relative instability and bioavailability must be addressed.[26] Future research should focus on:

  • Isomer-Specific Screening: Conducting head-to-head comparisons of purified geranial and neral across a wider range of cancer cell lines and inflammatory models to definitively map their individual potencies and mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogs of both isomers to improve stability, enhance potency, and reduce potential toxicity.[27]

  • Advanced Delivery Systems: Developing nano-formulations, such as nano-emulsions or lipid carriers, to improve the solubility, stability, and targeted delivery of geranial and neral, thereby enhancing their therapeutic efficacy.[26]

Conclusion

Geranial and neral, the constituent isomers of this compound, are not merely structural variants but distinct bioactive entities with unique therapeutic profiles. While both exhibit promising anticancer, anti-inflammatory, and antimicrobial properties, their potency and mechanisms can differ significantly. Geranial appears to be a more potent antifungal and potentially anticancer agent, whereas neral may be the principal driver of this compound's anti-inflammatory and antioxidant effects. A deeper, isomer-specific understanding of their pharmacology, supported by rigorous experimental validation, is essential for translating these natural compounds into novel, effective therapeutic agents for a range of human diseases.

References

  • (2024). Geraniol and this compound: recent developments in their anticancer credentials opening new vistas in complementary cancer therapy. PubMed. [Link]
  • (2023). Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings. NIH. [Link]
  • (2023).
  • dos Santos e Silva, G., de Jesus Marques, J. N., Linhares, E. P. M., Bonora, C. M., Costa, É. T., & Saraiva, M. F. (2022). Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. Chemico-Biological Interactions. [Link]
  • Harahap, U., Hasibuan, P. A. Z., Sitorus, P., Arfian, N., & Satria, D. (2019). The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. Rasayan Journal of Chemistry. [Link]
  • Lavarías, S. M. L., et al. (2023). Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings.
  • Li, Y., Wang, Y., Fu, S., & Chen, Y. (2024). Exploring the physiological response differences of β-caryophyllene, linalool and this compound inhalation and their anxiolytic potential. Journal of Affective Disorders. [Link]
  • ResearchGate. (n.d.). Antioxidant activity of this compound. The figure shows the percentage of neutralization of DPPH by (a) this compound and (b) ascorbic acid in the DPPH assay (μg/mL).
  • Kalajirao, S., et al. (2022). Finding Novel Geranial And Neral Derivatives With Antitumor Efficacy Against Diverse Cancers Using An Insilico Approach. Neuroquantology. [Link]
  • Sciforum. (2022). Physicochemical differences and antifungal activity of this compound isomers: neral and geranial. MOL2NET'22, Conference on Molecular, Biomedical & Computational Sciences and Engineering, 8th ed. [Link]
  • Harahap, U., et al. (2019). The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents.
  • Quintans-Júnior, L. J., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • Srivastava, S., et al. (2024). Geraniol and this compound: recent developments in their anticancer credentials opening new vistas in complementary cancer therapy. PubMed. [Link]
  • Gutiérrez-Pacheco, M. M., et al. (2023). Antimicrobial Mechanisms of this compound. Encyclopedia.pub. [Link]
  • ResearchGate. (n.d.). Anti-inflammatory mechanism of this compound.
  • ResearchGate. (n.d.). Effect of this compound on activity of anti-oxidant enzymes in yeast cells.
  • ResearchGate. (2024). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria.
  • Gutiérrez-Pacheco, M. M., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • OUCI. (n.d.). Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. OUCI. [Link]
  • dos Santos e Silva, G., et al. (2022). Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. OUCI. [Link]
  • Lee, H. J., et al. (2007). Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. Archives of Pharmacal Research. [Link]
  • Abouhosseini Tabari, M., et al. (2022). Anxiolytic-like effects of this compound in the mouse elevated plus maze: involvement of GABAergic and serotonergic transmissions. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Chen, W., et al. (2022). Chemical Composition and Antioxidant Activity of the Essential Oils of this compound-Rich Chemotype Cinnamomum camphora and Cinnamomum bodinieri. Molecules. [Link]
  • ResearchGate. (2022). Anxiolytic-like effects of this compound in the mouse elevated plus maze: involvement of GABAergic and serotonergic transmissions | Request PDF.
  • ResearchGate. (n.d.). Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells | Request PDF.
  • Talebi, M., Jahani, R., & Faizi, M. (2024). Evaluation of anxiolytic, anti-depressant, and hypnotic effects of this compound using different experimental models in mice.
  • Matyja, K., et al. (2022). Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus. Molecules. [Link]
  • Lira, M. H. P. D., et al. (2020). Antimicrobial activity of geraniol: an integrative review.
  • de Sousa, L. R. A., et al. (2023). Physicochemical differences and antifungal activity of this compound isomers: neral and geranial. Sciforum. [Link]
  • Wesołowska, A., et al. (2020). One Hundred Faces of Geraniol. Molecules. [Link]
  • Matyja, K., et al. (2022). Antimicrobial Activity of Geranium Oil against Clinical Strains of Staphylococcus aureus.
  • Costa, C. A. R. A., et al. (2013). Citrus aurantium L. essential oil exhibits anxiolytic-like activity mediated by 5-HT1A-receptors and reduces cholesterol after repeated oral treatment.
  • Kim, D., et al. (2022).
  • National Center for Biotechnology Inform
  • Li, Y., Mei, J., & Xie, J. (2025). This compound: Bioactivity, Metabolism, Delivery Systems, and Food Preservation Applications. Comprehensive Reviews in Food Science and Food Safety. [Link]
  • Bailly, C. (2021). Targets and pathways involved in the antitumor activity of this compound and its stereo-isomers. European Journal of Pharmacology. [Link]

Sources

A Preliminary Investigation of the Therapeutic Potential of Citral: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, an acyclic monoterpene aldehyde, is a primary constituent of several botanical essential oils, most notably from lemongrass (Cymbopogon species).[1] Historically recognized for its distinct lemon aroma and flavor, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive preliminary investigation into the therapeutic potential of this compound, designed for researchers, scientists, and drug development professionals. We delve into the core scientific evidence supporting its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide offers not just a review of existing literature, but a synthesized analysis of the underlying mechanisms of action, detailed protocols for preclinical evaluation, and a critical perspective on its future translational prospects. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to further explore and harness the therapeutic promise of this versatile natural compound.

Introduction to this compound: Chemical Profile and Natural Occurrences

This compound (C₁₀H₁₆O) is a mixture of two geometric isomers, geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[1][2] This pale yellow liquid is characterized by its insolubility in water but high solubility in organic solvents such as ethanol and ether.[3] The primary commercial sources of this compound are lemongrass oil, which contains 70-80% this compound, and the essential oils of Litsea cubeba and lemon myrtle, the latter of which can contain over 90%.[1][3] While widely used in the food and cosmetic industries and "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration, its therapeutic applications are an area of growing research.[4][5]

Anticancer Potential: A Multi-Pronged Approach to Targeting Malignancy

This compound has demonstrated significant potential as an anticancer agent through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[6][7]

Mechanistic Insights

The anticancer activity of this compound is not attributed to a single mode of action but rather a combination of effects that collectively contribute to the inhibition of cancer cell growth and survival.[7] Key mechanisms include:

  • Induction of Oxidative Stress: this compound can induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to DNA and other cellular components, ultimately triggering apoptosis.[7]

  • Disruption of Microtubule Dynamics: It has been shown to inhibit tubulin polymerization, a process critical for mitotic spindle formation and cell division. This action is similar to that of some established chemotherapy drugs.[7]

  • Inhibition of Aldehyde Dehydrogenase (ALDH): this compound is a potent inhibitor of ALDH1A3, an enzyme associated with cancer stem cells, which are implicated in tumor recurrence and chemoresistance.[7][8]

  • Modulation of Apoptotic and Cell Cycle Pathways: this compound can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9] It can also induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[10][11]

Diagram of this compound's Anticancer Signaling Pathways

This compound's Anticancer Mechanisms of Action cluster_cellular_effects Cellular Effects cluster_molecular_outcomes Molecular Outcomes This compound This compound ROS_Induction ↑ Reactive Oxygen Species (ROS) This compound->ROS_Induction Microtubule_Disruption Microtubule Polymerization Inhibition This compound->Microtubule_Disruption ALDH_Inhibition ↓ ALDH1A3 Activity This compound->ALDH_Inhibition Apoptosis_Modulation Modulation of Apoptotic Proteins This compound->Apoptosis_Modulation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) This compound->Cell_Cycle_Arrest DNA_Damage DNA Damage ROS_Induction->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest CSC_Inhibition Cancer Stem Cell Inhibition ALDH_Inhibition->CSC_Inhibition Apoptosis ↑ Apoptosis Apoptosis_Modulation->Apoptosis Proliferation_Inhibition ↓ Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis CSC_Inhibition->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: A diagram illustrating the multifaceted anticancer mechanisms of this compound.

In Vitro Evaluation of Anticancer Activity

A fundamental first step in assessing the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines in vitro.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ ValueReference
HeLaCervical Cancer3.9 ± 0.38 µM[15][16]
PC-3Prostate Cancer10 µg/mL (approx. 65.7 µM)[9]
PC-3MProstate Cancer12.5 µg/mL (approx. 82.1 µM)[9]
MCF-7Breast Cancer18 x 10⁻⁵ M (180 µM)[10][11]
In Vivo Assessment of Antitumor Efficacy

In vivo studies are crucial to validate the in vitro findings and to evaluate the systemic effects of this compound on tumor growth.

This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice.[5][17]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice)

  • 4T1 breast cancer cells (or other appropriate cell line)

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ 4T1 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 14-21 days).[18][19]

  • Endpoint Measurement: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Monitor the body weight of the mice throughout the study as an indicator of toxicity.[18][20]

Table 2: In Vivo Efficacy of this compound in a 4T1 Breast Cancer Xenograft Model

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body WeightReference
Control (Vehicle)-~1200-No significant change[18][19]
This compound50 mg/kg/day (p.o.)~600~50%No significant change[18][19]

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Mechanistic Insights

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators.[1] The core mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][12] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21][22] this compound has been shown to inhibit the phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[1]

Diagram of this compound's Anti-inflammatory Action via the NF-κB Pathway

This compound's Inhibition of the NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Cytokines ↑ TNF-α, IL-1β, IL-6 Inflammatory_Genes->Cytokines This compound This compound This compound->IKK inhibits

Caption: A diagram showing how this compound inhibits the NF-κB signaling pathway to exert its anti-inflammatory effects.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory drugs.[23][24]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Plethysmometer

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the rats to the experimental conditions. Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer this compound (e.g., 50-200 mg/kg) or vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16][25]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Table 3: Quantitative In Vivo Anti-inflammatory Efficacy of this compound

Animal ModelThis compound DoseEndpoint MeasuredResultReference
Carrageenan-induced paw edema (mice)50-300 mg/kg (p.o.)Paw edema volume, thermal allodyniaSignificant inhibition of edema and hyperalgesia
Air pouch model (mice)-TNF-α levels in lavage fluidSignificant decrease in TNF-α[26]

Antimicrobial Activity: A Broad-Spectrum Defense

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for development as a natural antimicrobial agent.[4][6]

Mechanistic Insights

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes.[1][3][27] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, this compound can inhibit key microbial enzymes and interfere with cellular energy production.[6][18]

Diagram of this compound's Antimicrobial Mechanism of Action

This compound's Antimicrobial Mechanism of Action cluster_effects Effects on Bacterial Cell cluster_outcomes Outcomes This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Inhibition of Cellular Enzymes Bacterial_Cell->Enzyme_Inhibition Energy_Depletion ATP Depletion Bacterial_Cell->Energy_Depletion Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Metabolic_Inhibition Inhibition of Metabolic Pathways Enzyme_Inhibition->Metabolic_Inhibition Energy_Depletion->Metabolic_Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: A diagram illustrating the key mechanisms of this compound's antimicrobial action.

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.[28][29][30]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria695[6]
Escherichia coliGram-negative bacteria125[4]
Candida albicansFungus500[5]
Cronobacter sakazakiiGram-negative bacteria270-540[3]

Neuroprotective Effects: Shielding the Nervous System

Emerging evidence suggests that this compound may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanistic Insights

The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties.[8] By reducing oxidative stress and inflammation in the brain, this compound may help to protect neurons from damage and death.[31][32] Studies have also indicated that this compound can modulate the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and growth.[33]

In Vivo Evaluation of Neuroprotective Effects

Animal models of neurodegenerative diseases, such as Alzheimer's disease, are used to assess the neuroprotective potential of compounds like this compound.[34][35]

Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, mimicking some aspects of Alzheimer's disease.[36]

Materials:

  • Mice (e.g., C57BL/6)

  • Scopolamine

  • This compound

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Treatment: Administer this compound (e.g., 25-50 mg/kg) or vehicle to the mice for a specified period.

  • Induction of Amnesia: Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.

  • Behavioral Testing: Assess cognitive function using tasks such as the Morris water maze (to evaluate spatial learning and memory) or the Y-maze (to assess short-term memory).[8][35]

  • Biochemical Analysis: After behavioral testing, collect brain tissue to measure markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., cytokine levels), and neurotrophic factors (e.g., BDNF).[24][33]

Table 5: Quantitative In Vivo Neuroprotective Efficacy of this compound

Animal ModelThis compound DoseEndpoint MeasuredResultReference
Scopolamine-induced amnesia (mice)50 mg/kg (i.p.)Memory acquisition (passive avoidance test)Significant improvement in memory[7][8]
Alzheimer's disease model (rats)1-2 mg/kg (p.o.)BDNF levels, antioxidant statusIncreased BDNF and improved antioxidant status[33]
Chronic unpredictable mild stress (mice)20-50 mg/kg (p.o.)BDNF mRNA, TNF-α, IL-6Restoration of BDNF, reduction in pro-inflammatory cytokines[10]

Challenges and Future Directions

Despite its promising therapeutic potential, the clinical translation of this compound faces several challenges. Its low bioavailability and instability are significant hurdles that need to be addressed.[7] Future research should focus on the development of novel drug delivery systems, such as nanoformulations, to enhance its stability and targeted delivery. Furthermore, while preclinical studies have provided valuable insights, more extensive in vivo studies are required to establish its long-term safety and efficacy. Rigorous, well-designed clinical trials are ultimately necessary to validate its therapeutic utility in humans.

Conclusion

This compound has emerged as a compelling natural compound with a broad spectrum of therapeutic activities. Its multi-targeted mechanisms of action in cancer, inflammation, microbial infections, and neurodegeneration underscore its potential as a versatile therapeutic agent. This technical guide provides a foundational framework for researchers to build upon, offering detailed methodologies and a critical overview of the current state of knowledge. Continued and focused research into the pharmacology of this compound holds the promise of unlocking its full therapeutic potential for the benefit of human health.

References

  • The anti-inflammatory mechanism of this compound is attributed to the...
  • Tumor size in primary xenografts in BALB/c mice. This compound decreased tumor...
  • In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity - MDPI. [Link]
  • Transcriptomic analyses reveal the potential antibacterial mechanism of this compound against Staphylococcus aureus - Frontiers. [Link]
  • Anti‐inflammatory mechanism of this compound. Anti‐inflammatory mechanism of this compound.
  • Targets and Pathways Involved in the Antitumor Activity of this compound and Its Stereo-Isomers. [Link]
  • Proposed mechanism of action of this compound in groups treated with this compound...
  • Multitarget efficacy of this compound. The schematic diagram shows the...
  • Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formul
  • This compound inhibits cell proliferation and induces apoptosis and cell cycle arrest in MCF-7 cells. [Link]
  • In silico, in-vitro and in vivo screening of biological activities of this compound - Hogrefe eContent. [Link]
  • Anti-Inflammatory Activity of the Essential Oil this compound in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PubMed. [Link]
  • Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activ
  • This compound inhibits cell proliferation and induces apoptosis and cycle arrest in MCF-7 cells | Request PDF - ResearchG
  • Table 1 . Changes in edema volume (ml) from 1-6 hr after carrageenan...
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]
  • Evaluation of antitumor efficacy in vivo. (a) Body weight change of...
  • Research Article this compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - ScienceOpen. [Link]
  • Minimum inhibitory concentr
  • Systemic changes following carrageenan-induced paw inflammation in r
  • Expanding Knowledge about the Influence of this compound on Cognitive Functions—In Vitro, In Vivo and Ex Vivo Studies - PMC - PubMed Central. [Link]
  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat - ResearchG
  • In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity - PubMed. [Link]
  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - NIH. [Link]
  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PMC - PubMed Central. [Link]
  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - Frontiers. [Link]
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. [Link]
  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC - PubMed Central. [Link]
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed. [Link]
  • Motor Function Test Protocol for Parkinsonian Triad in Rodent Model of Parkinson's Disease. [Link]
  • Applicability of drug response metrics for cancer studies using biom
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • Minimum inhibitory concentration (MIC, µg/ml) values for compound 1 compared to Streptomycin.
  • Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - PubMed Central. [Link]
  • Steps of behavioral analysis. Activity of a representative rat during...
  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PMC. [Link]
  • Multi-Domain Cognitive Assessment in a Scopolamine-Induced Mouse Model: Toward a Transl
  • MODELING OPERANT BEHAVIOR IN THE PARKINSONIAN R
  • Microbiology guide to interpreting minimum inhibitory concentr
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [Link]
  • Neuroprotection by Drugs, Nutraceuticals and Physical Activity - MDPI. [Link]
  • The Nuclear Factor NF-κB Pathway in Inflamm
  • Oxidative Stress and Cognitive Decline: The Neuroprotective Role of N
  • Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to Citral Metabolism and Degradation Pathways in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Citral, an acyclic monoterpene aldehyde, is a key aroma compound found in the essential oils of various plants, most notably lemongrass (Cymbopogon species) and citrus fruits.[1][2][3] It exists as a mixture of two geometric isomers, geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[1][3] Beyond its significant use in the flavor, fragrance, and cosmetic industries, this compound has garnered considerable attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Understanding the metabolic fate and degradation pathways of this compound in different biological systems is paramount for researchers, scientists, and drug development professionals. This knowledge is crucial for optimizing its therapeutic applications, ensuring its safety, and harnessing its potential in biocatalysis and green chemistry.

This technical guide provides a comprehensive overview of the core metabolic and degradation pathways of this compound across various biological systems, from microorganisms to plants and animals. It delves into the enzymatic machinery responsible for its transformation, the key metabolic intermediates, and the ultimate degradation products. Furthermore, this guide offers field-proven insights into the experimental methodologies employed to elucidate these complex pathways, providing a robust framework for future research and development.

I. Biosynthesis of this compound in Planta: The Genesis of a Potent Monoterpene

The journey of this compound begins within the specialized tissues of plants. Its biosynthesis is an intricate process involving the convergence of two primary isoprenoid pathways.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The fundamental building blocks of all terpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct pathways localized in different cellular compartments.[1][4] The cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway both contribute to the pool of IPP and DMAPP.[4][5][6] These five-carbon units are the universal precursors for the vast array of terpenoid compounds found in nature.[7][8]

From Geranyl Diphosphate (GPP) to this compound

The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 intermediate, geranyl diphosphate (GPP).[5] GPP is the universal precursor for all monoterpenes.[1][5] The subsequent steps leading to this compound involve:

  • Formation of Geraniol: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES), which removes the pyrophosphate group.[5] In some plants like lemongrass, this may proceed through an acetylated intermediate, geranyl acetate.[1]

  • Oxidation to this compound: Geraniol is then oxidized to form this compound. This critical step is catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).[5][6] For instance, in lemongrass (Cymbopogon flexuosus), both a cytosolic/plastidial alcohol dehydrogenase (CfADH1) and a cytosolic aldo-keto reductase (CfAKR2b) have been shown to catalyze the formation of this compound from geraniol using NADP+ as a cofactor.[6]

Citral_Biosynthesis cluster_pathways Isoprenoid Precursor Pathways cluster_monoterpene_synthesis Monoterpene Synthesis MVA_Pathway MVA Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP MEP_Pathway MEP Pathway (Plastid) MEP_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES This compound This compound (Geranial & Neral) Geraniol->this compound ADH / AKR

Caption: Proposed biosynthetic pathway of this compound in plants.

II. Microbial Degradation and Biotransformation of this compound

Microorganisms, with their vast enzymatic repertoire, play a significant role in the degradation and biotransformation of this compound. This has profound implications for both natural ecosystems and industrial applications, such as the production of high-value flavor and fragrance compounds.

Bacterial Degradation Pathways

Several bacterial species, particularly from the genus Pseudomonas, are capable of utilizing this compound as a sole carbon and energy source.[9] The metabolic pathways often involve initial oxidation or reduction steps. A common pathway involves the oxidation of this compound to geranic acid, catalyzed by a geranial dehydrogenase.[3][10] For example, Acinetobacter sp. Tol 5 transforms this compound into geranic acid and (1R,3R,4R)-1-methyl-4-(1-methylethenyl)-1,3-cyclohexanediol.[3][10] The heterologous expression of geraniol dehydrogenase (GeoA) from Castellaniella defragrans has been a valuable tool to dissect the specific pathways for geranial and neral, revealing that these products were transformed specifically from geranial.[3][10]

Fungal Biotransformation of this compound

Fungi, including species of Aspergillus, Penicillium, and Mucor, are known to biotransform this compound into a variety of valuable compounds.[10][11] These transformations can include:

  • Reduction to Alcohols: The aldehyde group of this compound can be reduced to the corresponding alcohols, geraniol and nerol.[12]

  • Oxidation to Acids: Similar to bacteria, fungi can oxidize this compound to geranic acid. Mucor irregularis has been shown to efficiently convert geraniol to geranic acid, likely via a this compound intermediate.[13] Spore extracts of Penicillium digitatum can also convert this compound to geranic acid in a NAD+-dependent manner.[12]

  • Cyclization and Rearrangement: Some fungi can catalyze more complex reactions. For instance, Penicillium sp. has been reported to transform this compound into thymol.[11][14]

The products of microbial biotransformation are highly dependent on the specific microbial strain and the culture conditions.

Microbial_Metabolism cluster_bacteria Bacterial Degradation cluster_fungi Fungal Biotransformation This compound This compound (Geranial & Neral) Geranic_Acid_B Geranic Acid This compound->Geranic_Acid_B Geranial Dehydrogenase Cyclic_Diol (1R,3R,4R)-1-methyl-4- (1-methylethenyl)-1,3-cyclohexanediol This compound->Cyclic_Diol Geraniol_Nerol Geraniol / Nerol This compound->Geraniol_Nerol Reduction Geranic_Acid_F Geranic Acid This compound->Geranic_Acid_F this compound Dehydrogenase Thymol Thymol This compound->Thymol

Caption: Overview of microbial metabolism of this compound.

III. Mammalian Metabolism of this compound

In mammals, ingested this compound is rapidly absorbed and extensively metabolized, primarily in the liver.[4][15] The metabolic pathways are geared towards detoxification and excretion.

Primary Metabolic Transformations

Studies in rats have shown that this compound undergoes rapid biotransformation, with a significant portion of the metabolites excreted in the urine within 24 hours.[2][16] The primary metabolic reactions involve:

  • Oxidation to Carboxylic Acids: The aldehyde group of this compound is readily oxidized to the corresponding carboxylic acid, geranic acid (E-3,7-dimethyl-2,6-octadienoic acid).[16] This is a major metabolic pathway.

  • Further Oxidation and Hydroxylation: The initial metabolic products can undergo further oxidation and hydroxylation at various positions of the carbon skeleton. This leads to a variety of more polar metabolites.

  • Conjugation: The resulting acidic and hydroxylated metabolites can be conjugated with glucuronic acid to form biliary glucuronides, facilitating their excretion.[2][4]

Key Identified Metabolites

In vivo studies in rats have identified several urinary metabolites of this compound, including:

  • E-3,7-dimethyl-2,6-octadienoic acid (Geranic acid)

  • 3-hydroxy-3,7-dimethyl-6-octenedioic acid

  • 3,8-dihydroxy-3,7-dimethyl-6-octenoic acid

  • 3,9-dihydroxy-3,7-dimethyl-6-octenoic acid

  • E- and Z-3,7-dimethyl-2,6-octadienedioic acid

  • 3,7-dimethyl-6-octenedioic acid.[16]

It is noteworthy that the metabolism of this compound in mammals appears to proceed through pathways other than nucleophilic addition to the α,β-unsaturated double bond, which is a potential site for reactivity.[16]

In insects, such as the cabbage looper (Trichoplusia ni), this compound is also metabolized into less toxic forms like geranic and neric acids.[5]

Mammalian_Metabolism Citral_Ingestion Oral Ingestion of this compound This compound This compound (Geranial & Neral) Citral_Ingestion->this compound Geranic_Acid Geranic Acid This compound->Geranic_Acid Aldehyde Dehydrogenase Further_Metabolites Further Oxidized and Hydroxylated Metabolites Geranic_Acid->Further_Metabolites Oxidation & Hydroxylation Conjugates Glucuronide Conjugates Further_Metabolites->Conjugates Glucuronidation Excretion Urinary and Biliary Excretion Conjugates->Excretion

Caption: Simplified overview of mammalian metabolism of this compound.

IV. Abiotic Degradation of this compound

Apart from biological metabolism, this compound is also susceptible to abiotic degradation, particularly under certain storage conditions. It is an unstable molecule that can deteriorate upon exposure to air and acidic pH.[4][17] This degradation can lead to the loss of its characteristic lemon-like aroma and the formation of off-flavors.[18][19] The primary abiotic degradation pathways include:

  • Cyclization and Oxidation: In acidic environments, this compound can undergo a series of cyclization and oxidation reactions.[17]

  • Reverse-Hydroxyl Aldehyde Condensation: In the presence of proteins or amino acids, especially in alkaline aqueous solutions, this compound can degrade via a reverse-hydroxyl aldehyde condensation reaction to yield methyl heptenone and acetaldehyde.[18]

V. Experimental Protocols for Studying this compound Metabolism

Elucidating the metabolic pathways of this compound requires a combination of in vitro and in vivo experimental approaches. The choice of methodology depends on the biological system under investigation and the specific research question.

Protocol 1: Microbial Biotransformation of this compound

This protocol provides a general framework for studying the biotransformation of this compound by a selected microbial strain.

1. Microorganism and Culture Preparation:

  • Select a microbial strain of interest (e.g., Aspergillus niger, Pseudomonas putida).
  • Prepare the appropriate culture medium (e.g., Potato Dextrose Broth for fungi, Luria-Bertani broth for bacteria).
  • Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 28°C, 150 rpm) until a sufficient cell density is reached.

2. Biotransformation Assay:

  • To the microbial culture, add a sterile solution of this compound (typically dissolved in a minimal amount of a suitable solvent like ethanol) to a final desired concentration (e.g., 1 g/L).
  • Continue the incubation under the same conditions.
  • A control flask without the microorganism but with this compound should be included to monitor for abiotic degradation.
  • Withdraw samples at regular time intervals (e.g., 0, 24, 48, 72 hours).

3. Extraction of Metabolites:

  • Centrifuge the collected samples to separate the microbial biomass from the culture supernatant.
  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
  • Repeat the extraction process three times.
  • Pool the organic fractions and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to concentrate the metabolites.

4. Analysis of Metabolites:

  • Dissolve the dried extract in a small volume of a suitable solvent.
  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and its metabolites.
  • High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally labile compounds.

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Culture_Prep" [label="Microorganism Culture\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biotransformation" [label="Addition of this compound and\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sampling" [label="Time-course Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [label="Solvent Extraction of\nMetabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="GC-MS / HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Culture_Prep"; "Culture_Prep" -> "Biotransformation"; "Biotransformation" -> "Sampling"; "Sampling" -> "Extraction"; "Extraction" -> "Analysis"; "Analysis" -> "End"; }

Caption: Experimental workflow for microbial biotransformation of this compound.

Protocol 2: In Vitro Mammalian Metabolism using Liver Fractions

This protocol outlines a method to investigate the initial steps of this compound metabolism using subcellular liver fractions.

1. Preparation of Liver Subcellular Fractions:

  • Obtain fresh liver tissue from the animal model of interest (e.g., rat).
  • Homogenize the tissue in a suitable buffer.
  • Perform differential centrifugation to isolate the cytosolic and mitochondrial fractions.
  • Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).

2. In Vitro Metabolism Assay:

  • Prepare an incubation mixture containing:
  • Buffer (e.g., phosphate buffer, pH 7.4)
  • Liver fraction (cytosolic or mitochondrial)
  • Cofactors (e.g., NAD+, NADP+)
  • This compound solution
  • Initiate the reaction by adding this compound and incubate at 37°C.
  • Include control incubations without the liver fraction or without cofactors.
  • Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

3. Sample Processing and Analysis:

  • Centrifuge the quenched reaction mixture to pellet the protein.
  • Analyze the supernatant directly by HPLC or GC-MS to identify and quantify the formation of metabolites like geranic acid.

VI. Quantitative Data on this compound Biotransformation

The efficiency of this compound biotransformation can vary significantly depending on the biological system and the experimental conditions.

MicroorganismSubstrateMajor Product(s)Yield/ConversionReference
Penicillium sp.This compoundThymol, Geranial, Nerol21.5% (Thymol)[11][14]
Mucor irregularisGeraniolGeranic Acid97-100%[13]
Aspergillus nigerThis compoundGeranic Acid62%[12]

Conclusion

The metabolism and degradation of this compound are multifaceted processes that differ significantly across biological kingdoms. In plants, a well-defined biosynthetic pathway leads to its production as a key secondary metabolite. Microorganisms exhibit a remarkable capacity to degrade and biotransform this compound into a wide array of compounds, some of which have significant industrial value. In mammals, this compound is rapidly metabolized through oxidation and conjugation pathways to facilitate its excretion. A thorough understanding of these pathways, underpinned by robust experimental methodologies, is essential for advancing the applications of this compound in the pharmaceutical, food, and biotechnology sectors. The insights and protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to harnessing the full potential of this versatile monoterpene.

References

  • Mechanisms and Applications of this compound’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. (n.d.).
  • Full article: Heterologous expression of geraniol dehydrogenase for identifying the metabolic pathways involved in the biotransformation of this compound by Acinetobacter sp. Tol 5. (n.d.). Taylor & Francis Online.
  • This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. (n.d.).
  • Chemical Properties and Therapeutic Potential of this compound, a Monoterpene Isolated from Lemongrass. (n.d.). Bentham Science Publisher.
  • This compound – Knowledge and References. (n.d.). Taylor & Francis.
  • Phylogenetically distant enzymes localized in cytosol and plastids drive this compound biosynthesis in lemongrass. (n.d.). PubMed.
  • Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011. (2024, September 24).
  • Heterologous expression of geraniol dehydrogenase for identifying the metabolic pathways involved in the biotransformation of this compound by Acinetobacter sp. Tol 5. (2018, July 6).
  • Identification of Potential Citrate Metabolism Pathways in Carnobacterium maltarom
  • Biosynthesis of this compound in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase. (n.d.).
  • (PDF) Microbial Transformation of this compound by. (2025, August 7).
  • Degradation pathways of D-limonene and this compound (Adapted with permission from refs 3 and 28. Copyright 2014 Royal Society of Chemistry and Copyright 2005 Springer-Verlag). (n.d.).
  • This compound biosynthesis involves multiple transformations from the universal monoterpene precursor GPP. (n.d.).
  • The metabolism of 3,7-dimethyl-2,6-octadienal (this compound) in rat hepatic mitochondrial and cytosolic fractions. Interactions with aldehyde and alcohol dehydrogenases. (n.d.). PubMed.
  • Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes. (n.d.).
  • Microbial transformation of this compound by Penicillium sp. (n.d.). PubMed.
  • Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes. (2024, March 2).
  • Production of geraniol and geranic acid: High value compounds of this compound biosynthetic pathway from lemongrass oil using Aspergillus niger AUD-C2 as catalyst | Request PDF. (2025, August 10).
  • (PDF) Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes. (2024, March 2).
  • Metabolism of this compound, the major constituent of lemongrass oil, in the cabbage looper, Trichoplusia ni, and effects of enzyme inhibitors on toxicity and metabolism | Request PDF. (n.d.).
  • US20150191747A1 - Microbial fermentation for the production of terpenes - Google P
  • Two-Phase Fermentation Systems for Microbial Production of Terpenes. (2024, March 27). Encyclopedia.pub.
  • Toxicological assessment of this compound and geraniol: Efflux pump inhibition in Staphylococcus aureus and invertebr
  • "Effects of lemongrass oil and this compound on hepatic drug-metabolizing enzy" by C.-C. Li, H. (n.d.).
  • Effects of this compound, a naturally occurring antiadipogenic molecule, on an energy-intense diet model of obesity. (n.d.). PubMed Central.
  • Metabolism of this compound, an alpha,beta-unsaturated aldehyde, in male F344 r
  • Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degrad
  • This compound presents cytotoxic and genotoxic effects in human cultured cells. (n.d.). PubMed.
  • Toxicology and Carcinogenesis Studies of Microencapsulated this compound in R
  • Toxicology and carcinogenesis studies of microencapsulated this compound in r
  • Geranic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Study on the Metabolic Patterns of this compound-Type of Camphora officinarum Essential Oil and Its Optimal Harvesting Period. (n.d.). MDPI.
  • Effects of lemongrass oil and this compound on hepatic drug-metabolizing enzymes, oxidative stress, and acetaminophen toxicity in rats. (2017, March 17). Journal of Food and Drug Analysis.
  • Cross-reactivity between this compound and geraniol - can it be
  • Negative Impact of this compound on Susceptibility of Pseudomonas aeruginosa to Antibiotics. (2021, July 5).
  • Effect of this compound on body weight. Mean body weight of the rats during the experimental period. (n.d.).
  • Stability of this compound-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages. (2016, April 6).
  • Possible pathway of this compound decomposition. (n.d.).

Sources

A Technical Guide to the Discovery of Novel Biological Targets of Citral

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, a key bioactive monoterpene aldehyde found in the essential oils of lemongrass and other citrus-scented plants, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While several primary biological targets have been identified, a comprehensive understanding of its molecular interactions remains incomplete. The pleiotropic nature of this compound's effects suggests the existence of a wider network of targets than is currently appreciated. Identifying these novel targets is paramount for elucidating its mechanisms of action and unlocking its full therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed technical protocols for the systematic discovery and validation of novel biological targets of this compound. We synthesize established biochemical methods with modern chemoproteomic and computational strategies, emphasizing experimental causality and the inclusion of self-validating systems to ensure scientific rigor.

Introduction: The Case for Novel Target Discovery

This compound, a mixture of the stereoisomers geranial and neral, is recognized as safe (GRAS) by the U.S. Food and Drug Administration and is widely used in the food and cosmetic industries.[3] Its therapeutic promise is supported by a growing body of preclinical evidence. However, its clinical translation is hampered by a limited understanding of its complete mechanism of action and a relatively low intrinsic potency, which may be linked to its instability and low bioavailability.[4]

Identifying novel, high-affinity biological targets can:

  • Uncover New Therapeutic Applications: Reveal previously unknown roles of this compound in disease pathways.

  • Enable Structure-Activity Relationship (SAR) Studies: Provide a basis for designing more potent and selective this compound analogs with improved drug-like properties.

  • Clarify Pleiotropic Effects: Deconvolute the complex pharmacology of this compound by assigning specific effects to distinct molecular targets.

This guide moves beyond simply listing known targets and provides a strategic roadmap for the discovery of new ones, grounded in robust, reproducible experimental workflows.

The Known Target Landscape of this compound

Before embarking on a novel target hunt, it is crucial to understand the existing landscape. This compound's known biological activities are primarily centered around its anti-inflammatory, antioxidant, and anticancer properties. A summary of key established targets and pathways provides the necessary context for identifying knowledge gaps.

Biological Effect Known Molecular Targets & Pathways Reported Mechanism Key References
Anti-inflammatory NF-κB (Nuclear Factor kappa B)Inhibits IκBα phosphorylation, preventing NF-κB nuclear translocation and subsequent expression of pro-inflammatory genes like iNOS and COX-2.[3][5][6][7][6][8]
PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma)Activates PPAR-γ, which contributes to the suppression of NF-κB signaling.[3][5][7][2][3]
TLR4 (Toll-like Receptor 4)Modulates inflammation induced by the TLR4 ligand, lipopolysaccharide (LPS).[5][5]
Antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2)Activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[9][10][9][10][11]
Direct Radical ScavengingDonates a hydrogen atom to stabilize free radicals, an effect enhanced by its conjugated double bond structure.[12][12]
Anticancer ALDH1A3 (Aldehyde Dehydrogenase 1A3)Acts as a potent inhibitor of ALDH1A3, a cancer stem cell marker associated with chemoresistance and tumor progression.[1][4][13][14][1][13]
Tubulin & MARK4Inhibits tubulin polymerization in a colchicine-like manner and inhibits the microtubule affinity-regulating kinase MARK4.[1][4][1][4]
Apoptosis InductionInduces accumulation of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and apoptosis.[1][4][1][4][15]

This established knowledge forms the foundation upon which novel discovery campaigns are built, allowing researchers to distinguish between rediscovery and true innovation.

A Multi-pronged Strategy for Novel Target Identification

No single method is sufficient for unambiguous target identification. A robust discovery strategy integrates computational, biochemical, and cell-based approaches to build a cohesive and cross-validated body of evidence.

A In Silico Prediction (Database Mining, Docking) D Biophysical Interaction (SPR, ITC, MST) A->D Predicted Hits B Affinity-Based Proteomics (Immobilized this compound) B->D Bound Proteins C Chemoproteomics (Activity-Based Probes) C->D Labeled Proteins E Cellular Target Engagement (CETSA) D->E Confirmed Binders F Functional Validation (Enzyme Assays, CRISPR KO) E->F Verified Cellular Targets F->F

Caption: Integrated workflow for novel target discovery and validation.

In Silico Target Prediction

Computational approaches serve as a powerful hypothesis-generating engine. By leveraging databases and predictive algorithms, researchers can prioritize experimental efforts.

  • Pharmacophore Modeling & Similarity Searching: Use the structure of this compound to search databases like ChEMBL or PubChem for compounds with similar structures and known protein targets. This can suggest potential targets for this compound.

  • Reverse Docking: Screen the structure of this compound against a library of protein crystal structures (e.g., from the Protein Data Bank, PDB) to predict potential binding partners based on favorable docking scores and binding energies.

  • Causality: This approach is cost-effective and rapid, allowing for the broad exploration of the potential "target space" before committing to resource-intensive wet lab experiments. It helps in prioritizing protein classes for subsequent biochemical screening.

Affinity-Based Proteomics

This classic biochemical technique physically isolates proteins that bind to this compound from a complex biological sample, such as a cell or tissue lysate.

  • Core Principle: this compound is chemically modified with a tag (e.g., biotin) and immobilized on a solid support (e.g., agarose or magnetic beads). This "bait" is incubated with the lysate, and proteins that bind to it are "pulled down," washed, and subsequently identified by mass spectrometry (LC-MS/MS).

  • Self-Validation: The critical control is a parallel experiment using beads without this compound or, ideally, beads functionalized with a structurally similar but biologically inactive this compound analog. True targets will show significant enrichment in the this compound pull-down compared to the control, a distinction that is quantifiable by mass spectrometry.

Chemoproteomics & Activity-Based Protein Profiling (ABPP)

This compound's aldehyde functional group is a reactive electrophile, making it a candidate for covalent interactions with nucleophilic residues (e.g., cysteine, lysine) on proteins. ABPP is designed to capture these interactions.

  • Core Principle: A this compound-based chemical probe is synthesized containing a "warhead" (the reactive aldehyde), a recognition element (the rest of the this compound molecule), and a reporter tag (e.g., a clickable alkyne or azide group). This probe is incubated with live cells or lysates. After the probe covalently labels its targets, the reporter tag is used to attach a fluorescent dye or biotin via "click chemistry" for visualization or enrichment and subsequent identification by mass spectrometry.

  • Causality & Trustworthiness: ABPP provides direct evidence of a chemical interaction in a biological context. Its power lies in identifying functionally relevant, reactive sites on proteins. Competitive ABPP, where the system is pre-incubated with unmodified this compound before adding the probe, is a gold-standard validation step. A true target will show reduced labeling by the probe in the presence of the competing parent compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing a key discovery workflow.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol details the pull-down of this compound-binding proteins from a cell lysate for identification.

Workflow Diagram:

A 1. Prepare Cell Lysate (e.g., RAW 264.7 macrophages) C 3. Pre-clear Lysate (Incubate with control beads) A->C B 2. Synthesize this compound-Biotin Probe & Immobilize on Streptavidin Beads D 4. Incubation (Lysate + this compound-Beads) B->D C->D E 5. Wash (Remove non-specific binders) D->E F 6. Elution (Release bound proteins) E->F G 7. Sample Prep (SDS-PAGE, In-gel Digest) F->G H 8. LC-MS/MS Analysis (Identify and Quantify Proteins) G->H I 9. Data Analysis (Identify enriched proteins vs. control) H->I

Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.

Methodology:

  • Preparation of Affinity Resin:

    • Synthesize a this compound analog with a linker arm terminating in a primary amine. This is a crucial step requiring expertise in organic chemistry. The linker's length and composition should be optimized to minimize steric hindrance.

    • Covalently couple the amine-functionalized this compound to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads by blocking the NHS groups without adding the this compound analog.

  • Lysate Preparation:

    • Culture relevant cells (e.g., RAW 264.7 macrophages for anti-inflammatory targets) to ~80-90% confluency.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Pre-clearing (Essential for Trustworthiness): Incubate the cell lysate (~1-2 mg total protein) with control beads for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the bead matrix itself.

    • Pellet the control beads and transfer the supernatant (the pre-cleared lysate) to a new tube.

    • Add the this compound-conjugated beads to the pre-cleared lysate. In a parallel tube, add blocked control beads to an equal amount of pre-cleared lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins. The stringency of the wash is a key variable to optimize.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel with Coomassie Blue. Excise the entire protein lane and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify proteins. Quantify the relative abundance of proteins in the this compound pull-down versus the control pull-down to identify specifically enriched candidates.

Target Validation: The Path from Hit to Confirmed Target

Identification is not confirmation. A candidate protein from a discovery screen ("hit") must be rigorously validated through orthogonal assays.

Biophysical Interaction Assays

These methods confirm a direct, physical interaction between this compound and the purified candidate protein.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow this compound solutions over the surface. A binding event is detected in real-time, providing kinetic data (k_on, k_off) and the binding affinity (K_D). This is a gold-standard for confirming direct interaction.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between this compound and the target protein in solution. It provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).

Cellular Target Engagement Assays

These assays confirm that this compound engages the target protein within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • A positive result is a "thermal shift," where the protein's melting curve is shifted to a higher temperature in the this compound-treated cells, indicating direct engagement.

Functional Validation

The final step is to demonstrate that the interaction between this compound and the target protein leads to a functional consequence.

  • Enzymatic Assays: If the validated target is an enzyme, test this compound's ability to inhibit or activate its activity in a purified system.

  • Genetic Approaches (CRISPR/Cas9): Use CRISPR to knock out the gene encoding the target protein. If the cellular effect of this compound is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence that the protein is a functionally relevant target.

Illustrative Pathway: this compound's Modulation of the Nrf2 Antioxidant Response

This compound's ability to activate the Nrf2 pathway is a key part of its antioxidant and cytoprotective effects.[9][10] This pathway illustrates how a small molecule can trigger a complex cellular response.

cluster_basal cluster_nucleus This compound This compound Keap1 Keap1 (Sensor Protein) This compound->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Binds & Sequesters Cul3 Cul3 E3 Ligase Nrf2->Cul3 Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome (Degradation) Cul3->Proteasome ARE ARE (Antioxidant Response Element) Genes Transcription of Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Genes Activates

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Under normal conditions, the Keap1 protein binds to Nrf2, targeting it for degradation by the proteasome.[16] Electrophilic compounds like this compound can modify reactive cysteine sensors on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2.[16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, activating the transcription of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[11][16][17]

Conclusion and Future Directions

The discovery of novel biological targets for this compound is a critical endeavor that bridges natural product chemistry with modern pharmacology and drug development. The multi-faceted approach outlined in this guide—integrating predictive computational screening, unbiased biochemical discovery, and rigorous biophysical and cellular validation—provides a robust framework for success. By moving beyond known pathways and systematically exploring this compound's interactome, researchers can uncover new mechanisms, rationalize its pleiotropic effects, and generate high-quality lead candidates for the development of next-generation therapeutics. Future efforts should focus on developing more sophisticated, cell-permeable chemical probes and leveraging quantitative proteomics to map target engagement with greater precision across different cell types and disease models.

References

  • Bailly, C. (2020). Targets and pathways involved in the antitumor activity of this compound and its stereo-isomers. Elsevier.
  • Campos, C. A., et al. (2019). Anti-hyperalgesic and anti-inflammatory effects of this compound with β-cyclodextrin and hydroxypropyl-β-cyclodextrin inclusion complexes in animal models. Life Sciences.
  • Dutra, R. C., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • Ka, S. M., et al. (2013).
  • Katsukawa, M., et al. (2010). This compound, a component of lemongrass oil, activates PPARα and γ and suppresses COX-2 expression. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Marcato, P., et al. (2016). This compound reduces breast tumor growth by inhibiting the cancer stem cell marker ALDH1A3. Molecular Oncology.
  • Nakamura, Y., et al. (2020). Biological Properties of a this compound-Enriched Fraction of Citrus limon Essential Oil. Molecules.
  • Pall, M. L. (2015). Nrf2, a master regulator of detoxification and also antioxidant, anti-inflammatory and other cytoprotective mechanisms, is raised by health promoting factors. Acta Physiologica Sinica.
  • Rayamajhi, S., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Journal of Receptors and Signal Transduction.
  • Shawky, E., et al. (2023). Cymbopogon citratus and this compound Overcome Doxorubicin Resistance in Cancer Cells via Modulating the Drug's Metabolism, Toxicity, and Multidrug Transporters. MDPI.
  • Siani, A. C., et al. (2025). Biological properties of this compound and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells.
  • Tajan, M., et al. (2021).
  • Tewari, D., et al. (2021).
  • Zhao, W., et al. (2023).

Sources

The Evolving Landscape of Citral Derivatives: An In-depth Technical Guide to Their Synthesis and Functional Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral, a naturally occurring acyclic monoterpene aldehyde, has long been a subject of scientific curiosity due to its pleasant citrus aroma and inherent biological activities. However, the true potential of this molecule is being unlocked through the synthesis of its derivatives. This technical guide provides a comprehensive exploration of the synthesis and functional evaluation of various this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers to navigate this promising area of drug discovery and development.

Introduction to this compound: A Versatile Bioactive Scaffold

This compound (3,7-dimethylocta-2,6-dienal) is the major component of lemongrass oil and is also found in the oils of other citrus plants. It exists as a mixture of two geometric isomers, geranial (trans-citral or this compound A) and neral (cis-citral or this compound B). The presence of a conjugated double bond and an aldehyde functional group makes this compound a reactive molecule and a versatile starting material for the synthesis of a wide array of derivatives. While this compound itself exhibits notable biological activities, its derivatives often demonstrate enhanced potency, stability, and target specificity.[1]

Synthesis of Bioactive this compound Derivatives

The chemical modification of this compound is a key strategy to enhance its therapeutic potential. This section details the synthesis of three major classes of this compound derivatives: Schiff bases, amides, and pyranopyridines.

Synthesis of this compound Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone.[2] The formation of the azomethine group (-C=N-) in this compound Schiff base derivatives has been shown to be crucial for their enhanced biological activities.[3]

Experimental Protocol: Synthesis of this compound-Methylanthranilate Schiff Base [4][5]

  • Reaction Setup: In a beaker, combine 10 g of this compound and 10 g of methylanthranilate.

  • Heating and Stirring: Place the beaker on a hotplate stirrer and heat the mixture to 90°C ± 5°C with continuous stirring.

  • Reaction Time: Allow the reaction to proceed for 3-4 hours. The progress of the reaction can be monitored by observing the color change of the mixture from bright red to black-brown.

  • Product Isolation: After the reaction is complete, allow the product solution to cool to room temperature.

  • Aging: Let the Schiff base product stand for 7 days before further characterization and testing.

  • Characterization: The formation of the this compound-methylanthranilate Schiff base can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of this compound Amide Derivatives

Amide derivatives of this compound can be synthesized by reacting this compound with various amines. These derivatives have shown significant antifungal and other biological activities.[6][7]

Experimental Protocol: General Synthesis of this compound Amide Derivatives [8]

  • Activation of Carboxylic Acid (if applicable): If starting from a carboxylic acid precursor to the amine, dissolve phosphonitrilic chloride trimer (PNT) (0.25 mmol) in 10 ml of dichloromethane. Add N-methyl morpholine (1.5 mmol) with constant stirring at 0-5°C. After 30 minutes, add the respective carboxylic acid (1.5 mmol) and continue stirring.

  • Amidation: Once the carboxylic acid has been activated (monitored by TLC), add the desired aniline or other primary amine (1.4 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by TLC (9:1; petroleum ether: ethyl acetate, v/v). The reaction is typically complete within 2-3 hours.

  • Workup: Wash the reaction mixture with 5% NaHCO3 (3 x 10 ml), followed by 2 N HCl (3 x 10 ml), and finally with water (2 x 10 ml).

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

Synthesis of this compound Pyranopyridine Derivatives

Pyranopyridine derivatives of this compound are a class of heterocyclic compounds that have demonstrated potent anticancer activities. Their synthesis often involves a multi-step process.[9]

Experimental Protocol: Synthesis of 2H-pyran compound from this compound and subsequent N-arylation [9]

  • Synthesis of 2H-pyran intermediate: Synthesize the initial 2H-pyran compound by reacting 6-methylpyridine-2,4-diol with this compound.

  • N-arylation Reaction Setup: In a reaction vessel, combine the 2H-pyran compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), CuI (0.2 equiv.), and Et3N (2.0 equiv.) in DMSO (5.0 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours under air.

  • Workup: After completion, add water and ethyl acetate to the mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over Na2SO4. Filter and concentrate the solution in vacuo. Purify the residue by flash chromatography using petroleum ether and ethyl acetate (5:1) as the eluent to obtain the desired N-arylated pyranopyridine derivative.

Antimicrobial Functions of this compound Derivatives

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1] The lipophilicity of these compounds allows them to interact with the cell membranes of microorganisms, leading to disruption of cellular processes.

Antibacterial Activity

This compound derivatives, particularly Schiff bases, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test [7][10][11][12]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Placement: Aseptically place paper disks impregnated with known concentrations of the this compound derivatives onto the agar surface. Ensure the disks are at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Compare the results with standardized tables to determine the susceptibility of the bacteria to the compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Serial Dilution: Prepare a series of twofold dilutions of the this compound derivative in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Table 1: Antibacterial Activity of Selected this compound Derivatives

DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
This compound Schiff Base 1E. coli28125
This compound Schiff Base 2S. aureus3262.5
This compound Amide 1C. albicans-50[6]

Anticancer Properties of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.[6]

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound derivatives are often evaluated against a panel of cancer cell lines.

Experimental Protocol: WST-8 Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 24-48 hours.

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is directly proportional to the number of living cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Cytotoxicity of this compound Pyranopyridine Derivatives against HepG2 Cells [9]

DerivativeIC50 (µM)
3h5.3
Cisplatin (Control)6.5
Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [6][9]

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Diagram 1: Apoptosis Detection Workflow

G start Treat cells with this compound derivative harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by flow cytometry stain->analyze results Quantify apoptotic vs. viable cells analyze->results G derivative This compound Derivative (e.g., 3h) pi3k PI3K derivative->pi3k inhibits phosphorylation erk ERK derivative->erk inhibits phosphorylation akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation promotes erk->proliferation promotes

Caption: Simplified diagram of a this compound derivative inhibiting the PI3K/AKT and MAPK/ERK pathways.

Anti-inflammatory Effects of this compound Derivatives

Inflammation is a complex biological response implicated in numerous diseases. This compound and its derivatives have demonstrated significant anti-inflammatory properties by modulating the production of inflammatory mediators.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay [2]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: A reduction in nitrite levels in the presence of the this compound derivative indicates an inhibitory effect on NO production.

Diagram 3: Logical Flow of an Anti-inflammatory Screening Assay

G start Culture RAW 264.7 cells treat Treat with this compound derivative start->treat stimulate Stimulate with LPS treat->stimulate measure Measure Nitric Oxide production stimulate->measure evaluate Evaluate anti-inflammatory activity measure->evaluate

Caption: A streamlined workflow for assessing the anti-inflammatory potential of this compound derivatives.

Conclusion and Future Perspectives

The exploratory studies on this compound derivatives have revealed a rich landscape of biological activities with significant therapeutic potential. The synthetic versatility of the this compound molecule allows for the generation of diverse chemical libraries with enhanced antimicrobial, anticancer, and anti-inflammatory properties. The protocols detailed in this guide provide a robust framework for the synthesis and functional evaluation of these promising compounds. Future research should focus on optimizing the lead structures to improve their pharmacokinetic and pharmacodynamic profiles, elucidating their detailed mechanisms of action, and advancing the most promising candidates towards preclinical and clinical development.

References

  • Newly Synthesized this compound Derivatives Serve as Novel Inhibitor in HepG2 Cells. (2024). PMC. [Link]
  • Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Synthesis and Antibacterial Activities of this compound Derivatives. (2020).
  • Synthesis, antifungal activity and action mechanism of novel this compound amide derivatives against Rhizoctonia solani. (2024). PubMed. [Link]
  • Synthesis of some Amide derivatives and their Biological activity. ijpsr.com. [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
  • This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways. (2020).
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]
  • Newly Synthesized this compound Derivatives Serve as Novel Inhibitor in HepG2 Cells. (2024). PubMed. [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
  • Minimum Inhibitory Concentration (MIC) Test.
  • Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formul
  • Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. [Link]
  • synthesis and characterization of this compound-methylanthranilate schiff base, relationship between synthesis time and some physical properties. (2019). Rasayan Journal of Chemistry. [Link]
  • WST-8 CELL PROLIFER
  • Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
  • EZcountTM WST-8 Cell Assay Kit.
  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). Scirp.org. [Link]
  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2011). PMC. [Link]
  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). PMC. [Link]
  • Synthesis and antimicrobial activity of the Schiff base from chitosan and this compound. (2008).
  • In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. (2017). PMC. [Link]
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF this compound-METHYLANTHRANILATE SCHIFF BASE, RELATIONSHIP BETWEEN SYNTHESIS TIME AND SOME PHYSICAL PROPERTIES. (2019).

Sources

Methodological & Application

Application Notes & Protocols: Extraction of Citral from Botanical Sources

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Citral, a key monoterpene aldehyde, is a highly valued compound in the fragrance, flavor, and pharmaceutical industries, notably serving as a critical precursor in the synthesis of Vitamin A.[1][2] It is the principal constituent of essential oils from several plant species, most notably lemongrass (Cymbopogon citratus), where it can constitute 65-85% of the oil's volume.[1][3] This document provides a comprehensive guide to the primary methods for extracting this compound from botanical matrices. It details the theoretical principles and provides step-by-step protocols for classical techniques such as Steam Distillation and Hydrodistillation , as well as modern advancements including Solvent-Free Microwave Extraction and Supercritical CO₂ Extraction . The causality behind experimental choices, comparative analysis of method efficacy, and protocols for post-extraction purification are discussed to provide a self-validating framework for laboratory and industrial applications.

Introduction to this compound and Key Botanical Sources

This compound (C₁₀H₁₆O) is an isomeric mixture of two aldehydes: geranial (trans-isomer, this compound a) and neral (cis-isomer, this compound b).[4][5] The distinct, strong lemon-like aroma is primarily attributed to this mixture. Its high commercial value stems from its broad applications and potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6]

While many plants contain this compound, its commercial extraction is dominated by a few high-yielding species:

  • Cymbopogon species (Lemongrass): Particularly C. citratus and C. flexuosus, are the most common sources. The essential oil, concentrated in the leaves, typically contains 65-85% this compound.[3][4]

  • Litsea cubeba (May Chang): The fruits of this tree are a rich source of essential oil, with a this compound content often ranging from 60% to 85%.[7][8]

  • Backhousia citriodora (Lemon Myrtle): Native to Australia, this plant boasts one of the highest known natural concentrations of this compound, with its essential oil containing upwards of 90%.[9][10]

The choice of plant material is critical and is often dictated by geographical availability, cultivation cost, and the desired final product profile, as minor components can influence the overall aroma and bioactivity.[11]

Comparative Overview of Extraction Methodologies

The selection of an extraction technique is a critical decision that directly impacts the yield, purity, and economic viability of the process. Each method operates on different principles, offering a unique balance of efficiency, cost, and environmental impact.[12]

Method Principle Advantages Disadvantages Typical this compound Yield (%) Typical Purity (%)
Steam Distillation Volatilization of compounds with steam; separation upon cooling.Cost-effective, suitable for industrial scale, avoids organic solvents.[13]Thermal degradation of sensitive compounds, requires high energy input.[14]0.5 - 2.5 (from plant)65 - 85 (in oil)
Hydrodistillation Plant material is boiled in water to co-distill water and essential oil.[15]Simple apparatus, good for small-scale lab extractions.[16]Lower yield than steam distillation, potential for hydrolysis of esters.[13]0.4 - 2.0 (from plant)60 - 80 (in oil)
Solvent Extraction Dissolving essential oils in a volatile organic solvent, followed by solvent removal.[2]High yield, effective for low-oil content materials, operates at low temps.[17]Solvent residue risk, environmental concerns, higher cost.[8]1.5 - 5.0 (from plant)70 - 90 (in oleoresin)
Microwave-Assisted Microwave energy rapidly heats water within plant cells, causing them to rupture and release oil.[18]Extremely fast, reduced energy consumption, higher yield, solvent-free options.Equipment cost, potential for localized overheating.1.0 - 4.0 (from plant)70 - 85 (in oil)
Supercritical CO₂ CO₂ under supercritical conditions acts as a solvent to extract non-polar compounds.[2]Highly selective, no solvent residue, low-temperature operation preserves quality.[13]High capital investment, requires technical expertise.[2]2.0 - 4.5 (from plant)70 - 90 (in extract)

Experimental Workflows & Protocols

Workflow Overview

The general workflow for this compound extraction involves several key stages, from raw material preparation to final analysis. The choice of specific techniques within this workflow will depend on the primary extraction method selected.

ExtractionWorkflow cluster_prep 1. Pre-Extraction cluster_extract 2. Primary Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis Harvest Harvest Plant Material Dry Drying (Air/Oven) Harvest->Dry Grind Size Reduction (Grinding/Chopping) Dry->Grind SD Steam Distillation Grind->SD HD Hydrodistillation Grind->HD SE Solvent Extraction Grind->SE MAE Microwave-Assisted Extraction Grind->MAE SFE Supercritical CO₂ Extraction Grind->SFE Separate Phase Separation (e.g., Florentine Flask) SD->Separate HD->Separate SE->Separate MAE->Separate SFE->Separate DryOil Drying of Oil (Anhydrous Na₂SO₄) Separate->DryOil Purify Purification (e.g., Chromatography) DryOil->Purify GCMS Quantification & Purity (GC-MS, HPLC, NMR) Purify->GCMS

Caption: General workflow for this compound extraction from botanical sources.

Protocol 1: Steam Distillation of Lemongrass

This protocol is the most common industrial method for obtaining lemongrass essential oil. It relies on the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling point of either individual component.

Rationale: Steam efficiently penetrates the plant matrix, rupturing oil glands and volatilizing the this compound. The process is scalable and avoids the use of organic solvents, resulting in a "natural" label for the product.[13]

Materials & Equipment:

  • Fresh or partially dried lemongrass leaves, chopped (10-15 mm)

  • Steam generation unit

  • Distillation still with a perforated grid

  • Condenser

  • Florentine flask (essencier) or separating funnel

  • Anhydrous sodium sulfate

  • Laboratory balance, heating mantle, glassware

Procedure:

  • Preparation: Weigh the chopped lemongrass material and place it uniformly on the perforated grid inside the distillation still. Do not pack too tightly to avoid the formation of steam channels.

  • Assembly: Assemble the distillation apparatus. Ensure all joints are sealed to prevent vapor loss. Connect the condenser to a cold water supply.

  • Distillation: Introduce live steam from the generator into the bottom of the still. The steam will pass up through the plant material, volatilizing the essential oil.

  • Condensation: The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies.

  • Collection: Collect the biphasic condensate in a Florentine flask. The essential oil (less dense) will form a layer on top of the water (hydrosol). Typical distillation time is between 90 to 180 minutes.[19][20]

  • Separation: Carefully separate the oil layer from the aqueous layer.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and allow it to sit for 15-20 minutes until the oil is clear.

  • Storage: Decant the dry oil into an airtight, amber glass bottle and store it in a cool, dark place.

Protocol 2: Hydrodistillation for Litsea cubeba

This method is well-suited for laboratory-scale extraction from the fruits of Litsea cubeba.[18]

Rationale: By immersing the plant material directly in boiling water, this method ensures efficient heat transfer. It is simpler to set up than steam distillation but can sometimes lead to lower yields due to incomplete extraction.[21]

Materials & Equipment:

  • Fresh or dried Litsea cubeba fruits, lightly crushed

  • Clevenger-type apparatus

  • Round-bottom flask (2L)

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Charging the Flask: Place approximately 100-200g of crushed Litsea cubeba fruits into the round-bottom flask.

  • Adding Water: Add distilled water to the flask, ensuring the plant material is fully submerged. A typical water-to-material ratio is 5:1 (mL/g).[21]

  • Assembly: Mount the Clevenger apparatus onto the flask and place the assembly on the heating mantle. Connect the condenser.

  • Extraction: Heat the mixture to a rolling boil. The steam and volatilized oil will rise, condense, and collect in the calibrated tube of the Clevenger apparatus.

  • Duration: Continue the distillation for approximately 2-3 hours, or until no more oil is collected.[21]

  • Collection & Drying: Once cooled, carefully drain the water from the Clevenger trap and collect the oil. Dry the oil using anhydrous sodium sulfate as described in Protocol 1.

Protocol 3: Purification of this compound by Column Chromatography

Crude essential oils contain a mixture of compounds. This protocol details the purification of this compound from this mixture using column chromatography, a technique that separates compounds based on their polarity.[1][22]

Rationale: Silica gel, a highly polar stationary phase, will adsorb the moderately polar this compound. A largely non-polar mobile phase is then used to elute compounds. Non-polar terpenes will elute first, followed by the more polar this compound. This allows for the isolation of a high-purity this compound fraction.[1][14]

ChromatographyWorkflow cluster_prep 1. Preparation cluster_run 2. Separation cluster_analysis 3. Analysis & Pooling Pack Pack Column with Silica Gel Slurry Equilibrate Equilibrate Column with Mobile Phase Pack->Equilibrate Load Load Sample (Oil in Mobile Phase) Equilibrate->Load Elute Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions with TLC Collect->TLC Pool Pool Pure This compound Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate

Caption: Workflow for this compound purification via column chromatography.

Materials & Equipment:

  • Crude lemongrass or Litsea cubeba oil

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: n-Hexane, Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel), developing chamber, UV lamp

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a 97:3 (v/v) mixture of n-Hexane and Ethyl Acetate.[22]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle into a uniform bed.

  • Equilibration: Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Never let the column run dry.[1]

  • Sample Preparation: Dissolve a known weight of the essential oil in a minimal amount of the mobile phase. A sample-to-adsorbent ratio of 1:20 (w/w) is a good starting point.[22]

  • Loading & Elution: Carefully add the sample solution to the top of the silica bed. Open the stopcock and begin collecting the eluent in fractions. Continuously add fresh mobile phase to the top of the column.

  • Fraction Monitoring: Analyze every few fractions using Thin Layer Chromatography (TLC) to identify which ones contain this compound. Spot the fractions on a TLC plate, develop it in the mobile phase, and visualize the spots under a UV lamp or by staining (e.g., with vanillin-sulfuric acid).[2]

  • Pooling: Combine the fractions that contain pure this compound, as determined by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield purified this compound.

  • Purity Confirmation: Confirm the purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR.[10][23] Purity of approximately 89% or higher can be achieved with this method.[1][22]

Safety Precautions

  • This compound: Classified as a skin irritant and may cause allergic skin reactions.[24][25] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Hexane and ethyl acetate are flammable. All work involving these solvents should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Distillation: Distillation procedures involve high temperatures and pressurized steam. Ensure glassware is free of cracks and the system includes a pressure-release mechanism.

References

  • Chen, Y., et al. (2012). Chemistry of the Main Component of Essential Oil of Litsea cubeba and Its Derivatives. Journal of Agricultural and Food Chemistry.
  • Gao, Y., et al. (2012). Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China. Molecules.
  • ScenTree. (n.d.). Litsea cubeba oil (CAS N° 68855-99-2).
  • Wilson, N. D., et al. (2002). The quantification of this compound in lemongrass and lemon oils by near-infrared spectroscopy. Journal of Pharmacy and Pharmacology.
  • Florihana. (n.d.). Lemon Myrtle (Backhousia) Organic Essential Oil.
  • Kumar, P., et al. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils. Journal of Chromatography B.
  • Tri Nature. (n.d.). Lemon Myrtle Backhousia citriodora.
  • Perfumer & Flavorist. (2016). A New Method of Separation of this compound from Lemongrass Oil.
  • Salehi, B., et al. (2022). Phytochemical Composition and Pharmacological Potential of Lemongrass (Cymbopogon) and Impact on Gut Microbiota. Molecules.
  • ResearchGate. (n.d.). Steam Distillation of Lemongrass Oil.
  • Longdom Publishing. (2021). An Overview of Lemongrass (Cymbopogon citratus) and its Essential Oil Extractions.
  • ResearchGate. (n.d.). Chemical composition of the essential oil of Litsea cubeba fruits.
  • MDPI. (2023). Phytochemical Profile of Cymbopogon citratus (DC.) Stapf Lemongrass Essential Oil from Northeastern Thailand and Its Antioxidant and Antimicrobial Attributes and Cytotoxic Effects on HT-29 Human Colorectal Adenocarcinoma Cells.
  • Botanica Gaia. (n.d.). Organic Lemon Myrtle Essential Oil | Backhousia citriodora.
  • Joga Rao, I., et al. (2015). ISOLATION OF this compound FROM LEMONGRASS OIL USING STEAM DISTILLATION: STATISTICAL OPTIMIZATION BY RESPONSE SURFACE METHODOLOGY. International Journal of Chemical Sciences.
  • SciELO. (2021). The composition, pharmacological and economic importance of essential oil of Litsea cubeba (Lour.) Pers.
  • Pharmaacademias. (n.d.). This compound: Isolation, Identification, and Analysis of Phytoconstituents.
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • SciTePress. (2019). A Simple Method for Isolation of this compound using Column Chromatography.
  • ResearchGate. (n.d.). Chemical composition and this compound content in lemongrass (Cymbopogon citratus) essential oil at three maturity stages.
  • CiteDrive. (n.d.). A fast and reliable method to quantify neral and geranial (this compound) in essential oils using 1H NMR spectroscopy.
  • Mane Kancor Ingredients Ltd. (n.d.). This compound - isolated from lemongrass oil.
  • ResearchGate. (n.d.). The quantification of this compound in lemongrass and lemon oils by near-infrared spectroscopy.
  • International Society for Horticultural Science. (1986). A NEW METHOD OF ESTIMATION OF this compound IN LEMON GRASS OIL BY PHYSICAL SEPARATION OF this compound.
  • NIH. (2023). Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds.
  • IRJET. (2016). METHODOLOGY TO EXTRACT ESSENTIAL OILS FROM LEMONGRASS LEAVES: SOLVENT EXTRACTION APPROACH.
  • Vinh University. (2018). STEAM DISTILLATION OPTIMIZING FOR LEMONGRASS (Cymbopogon citratus) ESSENTIAL OIL EXTRACTION PROCESS.
  • Journal of Pharmacognosy and Phytochemistry. (2021). A review: Extraction of essential oil from lemon grass as a preservative for animal products.
  • ResearchGate. (2022). Optimization of Essential Oil Production from Cymbopogon citratus in Vietnam by Hydro-Distillation.
  • Essential Oil Distiller. (n.d.). How is lemongrass oil extracted?.
  • Oreate AI Blog. (2025). Process Optimization Study on the Purification of this compound From Litsea Cubeba Oil Using Molecular Distillation Technology.
  • Atlantis Press. (2023). The Comparison of Essential Oil Extraction from Citronella Grass (Cymbopogon nardus L.) Using Solvent-Free.
  • Asian Journal of Chemistry. (2020). Kinetic Studies on Extraction of Essential Oil from Lemongrass Leaves (Cymbopogon citratus) by Steam Distillation Industrial Scale.
  • TSI Journals. (2015). Isolation of this compound from Lemongrass Oil using Steam Distillation: Statistical Optimization by Response Surface Methodology.
  • ResearchGate. (n.d.). Yield, this compound Content, and this compound Yield of Lemongrass Leaf Oleoresin (Cymbopogon citratus) Prepared With Various Extraction Temperature.
  • ResearchGate. (n.d.). Study on optimization of extraction technique of pericarp essential oil in Litsea Cubeba (Lour) Pers.
  • Journal of Food Science and Technology. (2020). Lemongrass (Cymbopogon citratus) Essential Oil: Extraction, Composition, Bioactivity and Uses for Food Preservation.
  • ResearchGate. (n.d.). Extraction of this compound from Litsea cubeba fruits and determination of this compound.
  • PubMed Central. (2022). Solvent-Free Microwave Extraction of Essential Oils from Litsea cubeba (Lour.) Pers. at Different Harvesting Times and Their Skin-Whitening Cosmetic Potential.
  • NIH. (2025). Chemical Compositions and Antibacterial Activities of Litsea cubeba Essential Oil and Its Distillates Prepared by Vacuum Fractional Distillation and Molecular Distillation.
  • NIH. (2023). Comparing diverse extraction methodologies to infer the performance of 1,8-cineole extraction from Eucalyptus cinerea: process optimization, kinetics, and interaction mechanisms.
  • MDPI. (2024). Odor-Active Compound Stability in Mango Peel Side-Streams: Insights for Valorization and Waste Minimization.
  • PubMed Central. (2022). The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum: Multifunctional Aspects for Potential Pharmaceutical Applications.

Sources

Application Note & Protocol: High-Purity Citral Isolation via Steam Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the isolation of citral from natural plant sources, primarily lemongrass (Cymbopogon citratus), using steam distillation. This compound, a key monoterpene aldehyde, is highly valued in the pharmaceutical, cosmetic, and food industries for its distinct lemon aroma and as a precursor in the synthesis of Vitamin A and various fragrances.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed step-by-step experimental workflow, and critical insights into process optimization and quality control.

Theoretical Foundation: The Principle of this compound Extraction

Steam distillation is the preferred method for extracting essential oils from plant materials, especially for thermally sensitive compounds like this compound.[3] The technique leverages the principles of azeotropic distillation and Dalton's Law of Partial Pressures to isolate volatile compounds at temperatures significantly below their actual boiling points, thereby preventing thermal degradation.[4][5]

This compound, a mixture of the geometric isomers geranial (trans-citral) and neral (cis-citral), has a high boiling point (228-229°C).[1][6] Direct distillation would require temperatures that would cause it to oxidize, polymerize, or isomerize, diminishing its quality and yield.[2][7][8]

In steam distillation, hot steam is passed through the plant biomass. The key principle is that when two immiscible liquids (water and this compound) are heated, the total vapor pressure of the system is the sum of their individual vapor pressures. The mixture boils when this combined pressure equals the atmospheric pressure.[5] This allows this compound to co-distill with steam at a temperature near 100°C, preserving its chemical integrity.[5] The resulting vapor, a mixture of water and this compound, is then condensed and collected. Due to their immiscibility and density difference, the this compound-rich essential oil can be easily separated from the aqueous phase (hydrosol).[5][9]

Key Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for justifying the chosen isolation protocol and subsequent handling.

PropertyValueSignificance for Protocol
Molecular Formula C₁₀H₁₆O[1][7]Basic chemical identity.
Molar Mass 152.23 g/mol [1]Used for quantitative calculations.
Appearance Colorless to pale yellow oily liquid[6][8]A visual indicator of purity; darker colors may suggest oxidation.
Odor Strong lemon-like scent[1][6]Primary characteristic for its use in fragrance and flavor.
Boiling Point 228-229 °C at 760 mmHg[6][10]Justifies the need for steam distillation to avoid thermal degradation.
Density ~0.888 g/mL at 25 °C[10]Essential for separation from water (density ~1 g/mL).
Solubility Insoluble in water; soluble in organic solvents (ethanol, ether)[1][6][7]Underpins the liquid-liquid extraction step for purification.
Stability Sensitive to air, light, heat, and acidic conditions[7][8][11][12]Dictates the need for careful handling and specific storage conditions.

Detailed Experimental Protocol

This protocol outlines the complete workflow for isolating this compound from lemongrass.

Materials and Equipment
  • Plant Material: 500 g fresh or partially dried lemongrass (Cymbopogon citratus) leaves and stems.

  • Apparatus:

    • Steam generation flask (2 L)

    • Biomass distillation flask (2 L) with connecting tubes

    • Heating mantles (x2)

    • Liebig or Graham condenser

    • Florentine flask or large separatory funnel (1 L) for collection

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Separatory funnel (500 mL) for extraction

  • Reagents:

    • Distilled water

    • Diethyl ether (or t-butyl methyl ether), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Boiling chips

Experimental Workflow Diagram

SteamDistillationWorkflow cluster_prep Part A: Pre-Distillation cluster_distill Part B: Steam Distillation cluster_isolate Part C: Isolation & Purification Biomass 1. Lemongrass Biomass Chop 2. Chop/Shred Biomass (Increase Surface Area) Biomass->Chop Pack 3. Pack into Distillation Flask Chop->Pack Steam 4. Introduce Steam (100-110°C) Pack->Steam Vapor 5. Volatilization (this compound + Steam) Steam->Vapor Condense 6. Condense Vapor Vapor->Condense Collect 7. Collect Distillate (Hydrosol + Oil) Condense->Collect Separate 8. Phase Separation (Separatory Funnel) Collect->Separate Extract 9. Liquid-Liquid Extraction (with Diethyl Ether) Separate->Extract Dry 10. Dry Organic Phase (Anhydrous Na₂SO₄) Extract->Dry Evaporate 11. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purethis compound 12. High-Purity this compound Oil Evaporate->Purethis compound

Caption: Workflow for this compound Isolation via Steam Distillation.

Step-by-Step Methodology

Part A: Pre-Distillation Preparation

  • Biomass Preparation: Cut the lemongrass leaves and stems into small pieces (2-4 cm). This increases the surface area, ensuring efficient contact with the steam and maximizing the rupture of oil-containing cells.[4][13]

  • Apparatus Setup: Assemble the steam distillation apparatus in a fume hood. Place boiling chips and 1.5 L of distilled water in the steam generation flask. Place the chopped lemongrass into the biomass flask and secure it in the setup. Ensure all glass joints are properly sealed.[14]

Part B: Steam Distillation 3. Initiate Distillation: Begin heating the steam generation flask. Once a steady flow of steam is produced, direct it into the bottom of the biomass flask. 4. Extraction: The hot steam will pass through the lemongrass, causing the volatile essential oils (rich in this compound) to vaporize.[5] The mixture of this compound vapor and steam will travel to the condenser. 5. Condensation: Ensure a steady flow of cold water through the condenser jacket to efficiently cool the vapor back into a liquid state.[13] The condensate should be cool to the touch as it exits the condenser. 6. Collection: Collect the milky-white distillate (hydrosol) in a Florentine flask or a large separatory funnel. Continue the distillation for approximately 90-180 minutes, or until the collected distillate is clear and no longer contains oily droplets.[15][16]

Part C: Post-Distillation Isolation and Purification 7. Phase Separation: Allow the collected distillate to stand for 15-20 minutes. Two distinct layers will form: a top layer of yellowish essential oil (this compound) and a larger bottom layer of aqueous hydrosol.[9] 8. Liquid-Liquid Extraction:

  • Transfer the entire distillate to a 500 mL separatory funnel.
  • Add approximately 50 mL of diethyl ether and gently shake the funnel, periodically venting to release pressure. The this compound will preferentially dissolve in the diethyl ether layer.[15][17]
  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.
  • Repeat the extraction of the aqueous layer with another 25 mL of diethyl ether to maximize recovery. Combine the organic layers.
  • Drying the Organic Phase: Add a small amount of anhydrous sodium sulfate to the combined ether extracts. Swirl the flask until the liquid is clear and the drying agent no longer clumps, indicating all residual water has been removed.
  • Solvent Removal: Decant the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator under reduced pressure at a low temperature (≤ 40°C) to avoid loss of the volatile this compound.
  • Final Product and Storage: The remaining oil is purified this compound. Determine the final weight and calculate the yield. Store the this compound in a sealed, amber glass vial under an inert atmosphere (e.g., nitrogen) at 2-8°C to prevent degradation.[8][10]

Process Optimization and Quality Control

Achieving high yield and purity requires careful control over several parameters.

Optimization Parameters
ParameterOptimal Range/ValueRationale & Impact on Yield/Purity
Distillation Time 90 - 180 minutesShorter times result in incomplete extraction. Excessively long times offer diminishing returns and risk thermal degradation of this compound.[15][16]
Biomass Particle Size 2 - 10 mmSmaller particles increase surface area for better steam penetration. Very fine powder can lead to clumping and steam channeling.[13]
Steam Flow Rate Steady, non-violent flowA high flow rate can cause physical carryover of biomass. A low rate is inefficient. The goal is to maintain a distillation temperature close to 100°C.[13]
Water/Material Ratio ~5.5 L water per 1 kg biomassEnsures sufficient steam is generated for the duration of the extraction without boiling the steam generator dry.
Condenser Efficiency Outlet water should be coolInefficient condensation (hot outlet water or visible escaping steam) leads to a direct loss of the volatile product.[13]
Characterization and Quality Control

The identity and purity of the isolated this compound must be validated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive analytical method.[2]

    • Identification: The chromatogram will show two major peaks corresponding to the neral (cis) and geranial (trans) isomers of this compound at distinct retention times.[18]

    • Purity: The percentage area of the neral and geranial peaks relative to all other peaks provides a quantitative measure of purity. High-quality lemongrass oil should contain 75-85% this compound.[15]

    • Confirmation: The mass spectrum for both isomers will show a molecular ion peak (M⁺) at m/z 152 and a characteristic base peak at m/z 69.[2]

  • Fourier Transform Infrared Spectroscopy (FTIR): Provides confirmation of key functional groups. Expect to see a strong absorption peak for the aldehyde C=O stretch at ~1720 cm⁻¹ and C=C alkene stretches between 1640–1680 cm⁻¹.[2]

  • Refractive Index: A quick physical check. The refractive index of the isolated oil should be approximately 1.488 at 20°C.[10][15]

Troubleshooting and Safety Precautions

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Improper packing of biomass causing steam channeling.[13]2. Insufficient distillation time.3. Inefficient condensation (steam loss).1. Ensure uniform, moderately dense packing of biomass.2. Increase distillation time within the optimal range.3. Increase cold water flow to the condenser.
Cloudy/Wet Final Product Incomplete drying of the organic phase.[17]Add more anhydrous Na₂SO₄ and allow for a longer contact time before decanting.
Dark Color or Off-Odor Thermal degradation or oxidation due to excessive heat, prolonged distillation, or acidic pH.[19][20]Maintain distillation temperature near 100°C. Do not exceed optimal distillation times. Ensure starting water is neutral.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves, especially when handling hot glassware and organic solvents.[21][22]

  • Ventilation: Conduct the entire procedure in a well-ventilated laboratory or fume hood to avoid inhaling volatile organic vapors.[21][22]

  • Fire Hazard: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity. Use a heating mantle, not a hot plate, for any heating of the solvent.[22]

  • Pressure Build-up: When using a separatory funnel for extraction, invert and vent frequently to release pressure from the volatile solvent.

  • Thermal Burns: Use heat-resistant gloves when handling hot flasks and other components of the distillation apparatus.[22]

References

  • Steam Distillation Made Simple: Principle, Process, Applications, and Advantages. (2025). LabManager. [Link]
  • Steam Distillation of Essential Oils. (n.d.). EllementalPRO. [Link]
  • Steam Distillation Explained: Principle, Process & Uses. (n.d.). Vedantu. [Link]
  • Steam Distillation: Principle and Applications for the Extraction of Essential Oils
  • This compound. (n.d.). Grokipedia. [Link]
  • Steam Distillation of Lemongrass Oil. (n.d.).
  • Isolation of this compound from Lemongrass Oil using Steam Distillation: Statistical Optimization by Response Surface Methodology. (2015).
  • Essential Oils from Steam Distillation. (n.d.).
  • Isolation of this compound from Lemongrass Oil using Steam Distillation: Statistical Optimization by Response Surface Methodology. (n.d.). TSI Journals. [Link]
  • How to Distill Essential Oils: A Comprehensive Guide. (2024). Rocky Mountain Oils. [Link]
  • This compound: Isolation, Identification, and Analysis of Phytoconstituents. (n.d.). Pharmaacademias. [Link]
  • Safety & Precautions in Distill
  • A Simple Method for Isolation of this compound using Column Chrom
  • Steam distillation optimizing for lemongrass (Cymbopogon citratus) essential oil extraction process. (n.d.).
  • What are the precautions that should be taken for isolation of the essential oil specifically in steam distillation? (2014).
  • Innovation in a Continuous System of Distillation by Steam to Obtain Essential Oil from Persian Lime Juice (Citrus latifolia Tanaka). (2021). PMC - NIH. [Link]
  • Degradation pathways of D-limonene and this compound. (n.d.).
  • STEAM DISTILLATION OPTIMIZING FOR LEMONGRASS (Cymbopogon citratus) ESSENTIAL OIL EXTRACTION PROCESS. (2020). Vinh University. [Link]
  • Stability of this compound-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages. (2016). Perfumer & Flavorist. [Link]
  • Influence of structural properties of emulsifiers on this compound degradation in model emulsions. (n.d.). Journal of Food Science and Technology. [Link]

Sources

Application Note: High-Purity Citral Isolation via Solvent-Based Chromatographic Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, a monoterpene aldehyde, is a critical precursor in the synthesis of Vitamin A and ionones, and a key component in the flavor, fragrance, and pharmaceutical industries.[1][2][3] Comprising two geometric isomers, geranial (trans-citral) and neral (cis-citral), it is the principal constituent of essential oils from plants like lemongrass (Cymbopogon citratus), where it can constitute 65-85% of the oil.[1][4][5][6] Direct use of essential oils is often precluded by the presence of other terpenes and impurities that can interfere with subsequent chemical syntheses or fail to meet regulatory purity standards. This application note provides a detailed guide to the isolation and purification of this compound from essential oils using solvent-based column chromatography. We will explore the underlying principles of the separation, provide a detailed, field-proven protocol, and discuss the analytical methods required for quality control and validation.

Introduction: The Chemistry and Significance of this compound

This compound is an acyclic monoterpenoid aldehyde (C₁₀H₁₆O) recognized for its potent lemon-like aroma.[7][8] It exists as a mixture of two geometric isomers which differ in the spatial arrangement around the C2-C3 double bond.[1][5]

  • Geranial (this compound A): The trans-isomer, known for a strong, pungent lemon scent.[1]

  • Neral (this compound B): The cis-isomer, which imparts a sweeter, less intense lemon aroma.[1]

The ratio of these isomers influences the final aromatic profile and can vary with the botanical source and initial extraction method.[5] this compound's aldehyde functional group and conjugated double bonds make it chemically reactive and susceptible to oxidation and polymerization, especially when exposed to heat or light, necessitating carefully controlled processing conditions.[1][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₆O[7][9]
Molar Mass152.23 g/mol [5][9]
AppearancePale yellow liquid[7][8][10]
OdorStrong, lemon-like[7][11]
Boiling Point~229 °C[2][5][10]
Density~0.89 g/cm³[2][10]
SolubilityInsoluble in water; Soluble in organic solvents (ethanol, ether, hexane)[7][8][10][11]

The initial step to obtaining this compound is the extraction of essential oil from plant biomass, most commonly lemongrass. While methods like steam distillation, hydro-distillation, and solvent extraction are used for this primary step, they yield a complex mixture.[1][12] Subsequent purification is mandatory to isolate pure this compound.

Principles of Chromatographic Separation

While fractional distillation under vacuum is a common industrial method, it struggles to separate components with close boiling points like geraniol and nerol, and the required heat can lead to this compound degradation and isomerization into undesirable byproducts.[13][14][15]

This protocol focuses on normal-phase column chromatography , a robust and scalable technique that separates compounds based on their differential polarity.[16][17]

  • The Stationary Phase: Highly polar silica gel is used as the adsorbent. The surface of silica gel is rich in hydroxyl (-OH) groups, which can form hydrogen bonds with polar molecules.[17]

  • The Mobile Phase: A non-polar or low-polarity solvent system (e.g., hexane-ethyl acetate) is used as the eluent.[1][16]

  • The Mechanism of Separation: When the essential oil is introduced to the column, its components adsorb to the silica gel with varying affinities.

    • Non-polar compounds (e.g., hydrocarbon terpenes like myrcene) have minimal interaction with the polar silica gel and are easily washed through the column by the non-polar mobile phase, eluting first.

    • Moderately polar compounds , like this compound (due to its aldehyde group), adsorb more strongly to the silica gel.[17]

    • Highly polar compounds (e.g., alcohols like geraniol) exhibit the strongest interaction and are retained on the column the longest.

By carefully selecting the mobile phase composition, we can selectively elute the this compound fraction after the non-polar impurities have been removed, achieving high purity.

Workflow for this compound Isolation and Purification

The overall process involves a systematic progression from raw material to a final, analytically validated pure compound.

G cluster_0 Phase 1: Initial Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Validation plant Lemongrass Biomass (Cymbopogon sp.) distill Steam Distillation plant->distill oil Crude Lemongrass Oil (65-85% this compound) distill->oil tlc TLC Optimization (Solvent System Selection) oil->tlc column Normal-Phase Column Chromatography tlc->column fractions Fraction Collection column->fractions analysis GC-MS / HPLC Analysis fractions->analysis pure_this compound Pure this compound (>90%) (Geranial & Neral) analysis->pure_this compound G cluster_column Column Chromatography Setup a Mobile Phase Reservoir b Column Body c Sand Layer (Protective) d Sample Adsorbed on Silica e Silica Gel Stationary Phase f Sand Layer (Support) g Cotton/Glass Wool Plug h Stopcock (Flow Control) i Collection Flask (Fraction)

Sources

Application Notes & Protocols for the Analytical Quantification of Citral by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Citral

This compound, the defining aromatic constituent of plants like lemongrass (Cymbopogon citratus) and lemon myrtle (Backhousia citriodora), is more than just a pleasant scent.[1][2] It is a crucial raw material in the fragrance, food, and pharmaceutical industries, serving not only as a flavor and aroma agent but also as a key precursor in the synthesis of Vitamin A.[3][4] this compound itself is a mixture of two geometric isomers: geranial (the trans or E-isomer) and neral (the cis or Z-isomer), which together create its characteristic lemon-like aroma.[2][5]

The precise and accurate quantification of this compound is paramount for quality control, ensuring product consistency, verifying authenticity, and meeting regulatory standards for allergens.[6] This guide provides a detailed examination of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present validated, step-by-step protocols, and offer expert insights to empower researchers and industry professionals in their analytical endeavors.

Understanding the Analyte: The Isomers of this compound

This compound's two isomers, geranial and neral, possess identical chemical formulas and molecular weights but differ in the spatial arrangement around a carbon-carbon double bond. This stereoisomerism can subtly influence their biological activity and sensory properties, making their separation and individual quantification important in some contexts.

G cluster_geranial Geranial (trans-citral / this compound A) cluster_neral Neral (cis-citral / this compound B) geranial neral

Caption: Chemical structures of Geranial and Neral, the two isomers of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust, reliable, and widely adopted technique for quantifying major components in essential oils and other complex matrices. For a moderately polar and UV-active molecule like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.[7][8]

The Principle of Separation: A Deeper Look

In RP-HPLC, the stationary phase (the column packing) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar. This compound, being a moderately polar aldehyde, has an affinity for both phases.

  • Causality of Column Choice: A C18 (octadecylsilane) column is the industry standard for this application.[7][9] The long C18 carbon chains create a highly hydrophobic stationary phase. This compound molecules partition between this phase and the mobile phase. The more time they spend adsorbed to the C18 packing, the longer they take to elute, allowing for separation from more polar or less polar impurities in the sample.

  • Rationale for Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used.[7][9] Water, being highly polar, encourages this compound to adsorb to the nonpolar C18 column. The organic solvent is the "eluter"; increasing its concentration makes the mobile phase more nonpolar, which coaxes the this compound off the column and towards the detector. An isocratic method, where the solvent composition remains constant, is often sufficient and highly reproducible for quantifying the high-concentration this compound in essential oils.[7][9]

  • The Basis of Detection: this compound possesses a conjugated system of double bonds (C=C-C=O), which acts as a chromophore, absorbing ultraviolet (UV) light. This absorption is maximal at approximately 233-238 nm.[7][10][11] A UV-Vis or, preferably, a Photodiode Array (PDA) detector is set to this wavelength. The amount of light absorbed is directly proportional to the concentration of this compound passing through the detector cell, forming the basis of quantification. A PDA detector provides the added advantage of acquiring the full UV spectrum of the eluting peak, which can be used to confirm peak identity and purity against a known standard.[7]

Workflow for HPLC-Based this compound Analysis

Caption: Standard workflow for this compound quantification using HPLC.

Protocol 1: Isocratic RP-HPLC Method for this compound in Essential Oils

This protocol is a self-validating system, incorporating system suitability checks to ensure data integrity.

1. Reagents and Materials

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Essential oil sample

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, and 100 µg/mL.[7][9]

3. Sample Preparation

  • Accurately weigh ~100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol. This is the sample stock.

  • Perform a further dilution (e.g., 1:100) with the mobile phase to bring the expected this compound concentration into the range of the calibration curve.

  • Filter the final diluted sample through a 0.45 µm syringe filter before injection.

4. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeExcellent resolving power for isomers[7]
Mobile Phase Acetonitrile:Water (70:30 v/v)Good balance of retention and run time[7][9]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column
Mode IsocraticSimple, robust, and reproducible[7]
Column Temp. 25 °C (controlled)Ensures retention time stability
Injection Vol. 10 µLBalances sensitivity and peak shape
Detector PDA/UV-Vis
Wavelength 233 nmCorresponds to absorbance maximum[7][11]
Run Time ~10-15 minutesSufficient for elution of neral and geranial

5. System Suitability Test (SST)

  • Inject the mid-point calibration standard (e.g., 25 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (Tf): 0.8 - 1.5

    • Theoretical Plates (N): > 2000

  • Proceed only if SST criteria are met.

6. Analysis and Calculation

  • Construct a calibration curve by plotting the peak area (sum of neral and geranial peaks) against the concentration of the working standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample(s).

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Report the final content as a percentage (w/w) after accounting for all dilution factors.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for the analysis of volatile compounds, making it ideal for the comprehensive characterization of essential oils. It offers superior specificity and sensitivity compared to HPLC-UV.

The Principle of Separation & Detection: A Deeper Look
  • Causality of Separation (GC): Volatile compounds in the sample are vaporized in a heated inlet and swept by an inert carrier gas (like helium) through a long, thin capillary column. The inside of the column is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their relative affinities for the stationary phase.[12] this compound, being volatile, is perfectly suited for this technique. A temperature program that gradually increases the oven temperature is used to elute compounds in order of increasing boiling point.[4]

  • The Basis of Identification (MS): As each compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, high-energy electrons (typically at 70 eV in Electron Ionization mode) bombard the molecules.[13] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also causes it to break apart into smaller, characteristic charged fragments. This fragmentation process is highly reproducible.[13] The MS then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique chemical "fingerprint" that can be compared against spectral libraries (e.g., NIST) for definitive identification.[14]

  • Quantification Rationale: For quantification, the total ion chromatogram (TIC) is used. The area under the peak for a specific compound is proportional to its amount. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, where the detector only monitors for specific, characteristic m/z fragments of this compound, ignoring all other ions and reducing background noise.[6] Key fragments for this compound include its molecular ion at m/z 152 and a highly abundant base peak at m/z 69.[10][15]

Workflow for GC-MS-Based this compound Analysis

Caption: Standard workflow for this compound quantification using GC-MS.

Protocol 2: GC-MS Method for this compound in Essential Oils

This protocol provides a robust method for both identification and quantification.

1. Reagents and Materials

  • This compound reference standard (≥95% purity)

  • Hexane or Ethanol (GC grade)

  • Essential oil sample

  • Autosampler vials with caps

  • Microsyringes

2. Standard and Sample Preparation

  • Prepare a stock standard of this compound (e.g., 1000 µg/mL) in hexane.

  • Create working standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL) in hexane.

  • Prepare the essential oil sample by making a high dilution (e.g., 1:1000) in hexane to avoid detector saturation.

3. Instrumental Parameters

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalentStandard, high-performance instrumentation
Column HP-5MS, DB-5, or similar (30 m x 0.25 mm, 0.25 µm)Nonpolar column separates well by boiling point
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good efficiency
Inlet Temp. 250 °CEnsures complete vaporization
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload with high-concentration samples
Injection Vol. 1 µLStandard for capillary GC
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 minSeparates a wide range of terpenes[4]
MS Source Temp. 230 °CStandard operating temperature
MS Quad Temp. 150 °CStandard operating temperature
Ionization Electron Ionization (EI) at 70 eVCreates standard, library-searchable spectra
Acquisition Full Scan (m/z 40-400) or SIMFull scan for identification; SIM for target quantification
SIM Ions Quantifier: 69, Qualifiers: 84, 94, 152Monitoring characteristic fragments for specificity[10][16]

4. Analysis and Calculation

  • Identify the peaks for neral and geranial in the chromatogram by comparing their retention times and mass spectra to the reference standard and the NIST library.

  • For quantification, create a calibration curve using the standard solutions, plotting the total peak area (sum of quantifier ion areas for neral and geranial) versus concentration.

  • Calculate the concentration in the sample from the calibration curve, accounting for the dilution factor.

  • Report the final content as a percentage (w/w).

Method Comparison and Validation Insights

Both HPLC and GC-MS are valid techniques, but the choice depends on the analytical goal. A summary of method validation parameters and a comparison can guide this decision.[17][18]

Table: Comparison of HPLC-UV and GC-MS for this compound Quantification

ParameterHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility/boiling point
Specificity Good; based on retention time and UV spectrumExcellent; based on retention time and unique mass spectrum "fingerprint"
Sensitivity (Typical LOQ) ~1-3 µg/mL[7][9]< 0.1 µg/mL (in SIM mode)[18]
Sample Throughput High (short run times, ~10-15 min)Moderate (longer run times due to oven program, ~30-40 min)
Strengths Robust, simple, excellent for high-concentration QC, lower costDefinitive identification, ideal for complex matrices, detects trace components, full sample profile
Limitations Potential for co-elution with compounds having similar polarity and UV absorbanceNot suitable for non-volatile compounds, potential for thermal degradation (low risk for this compound)
Best For Routine quality control of raw materials and finished products where this compound is a major component.[11]Authenticity testing, detailed characterization, allergen screening, R&D, analysis of complex formulations.[12]

Conclusion: Selecting the Right Tool for the Job

The quantification of this compound is a critical task in ensuring the quality and safety of a vast range of consumer and pharmaceutical products.

  • RP-HPLC with UV detection stands as a workhorse method, offering a perfect blend of speed, simplicity, and reliability for routine quality control applications where this compound is a known, high-abundance analyte. Its robustness makes it ideal for high-throughput industrial labs.

  • GC-MS provides an unparalleled level of specificity and sensitivity. It is the gold standard for applications requiring definitive identification, comprehensive sample profiling, and the detection of trace-level components. For research, development, and complex authenticity investigations, the detailed chemical fingerprint provided by GC-MS is indispensable.

By understanding the fundamental principles and applying the detailed protocols provided in this guide, scientists can confidently and accurately quantify this compound, ensuring their work is built on a foundation of analytical integrity.

References

  • Gaonkar, R., Yallappa, S., Dhananjaya, B. L., & Hegde, G. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils.
  • BUCHI Corporation. (n.d.). Separation of this compound isomers from lemongrass oil by flash and prep HPLC. [Link]
  • Gaonkar, R., Yallappa, S., Dhananjaya, B. L., & Hegde, G. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for this compound analysis from essential oils.
  • Khan, K. (n.d.).
  • Ghanem, E. (2005). Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Digital Commons@ETSU. [Link]
  • Sarmiento-García, A., et al. (2023).
  • Rauber, C. S., Guterres, S. S., & Schapoval, E. E. (2005). LC determination of this compound in Cymbopogon citratus volatile oil. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 597–601. [Link]
  • Kakatkar, R. (n.d.). Isolation, Identification and Analysis of this compound. Scribd. [Link]
  • Ahmad, S., et al. (2012). Validated HPTLC method for simultaneous quantitation of bioactive this compound isomers in lemongrass oil encapsulated solid lipid nanoparticle formulation.
  • Porel, A., Sanyal, Y., & Kundu, A. (2013). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Semantic Scholar. [Link]
  • Yuliani, S. H., et al. (2018).
  • Pharmaacademias. (2024). This compound: Isolation, Identification, and Analysis of Phytoconstituents. [Link]
  • ResearchGate. (2018). It´s posible to separate the isomers of this compound by HPLC in reverse phase column?[Link]
  • Chan, E. C., et al. (2015). Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygenated heterocyclic components.
  • ResearchGate. (n.d.).
  • Porel, A., Sanyal, Y., & Kundu, A. (2013). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]
  • mzCloud. (2017). This compound. [Link]
  • ResearchGate. (n.d.). Chromatogram with this compound fragments (m/z 84 and 94). [Link]
  • ResearchGate. (2019). A fast and reliable method to quantify neral and geranial (this compound) in essential oils using 1 H NMR spectroscopy. [Link]
  • Bisen, V. (n.d.). This compound. SlideShare. [Link]
  • Wikipedia. (n.d.). This compound. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (2019). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
  • Gramshaw, J. W., & Sharpe, K. (1980). Estimation of this compound in lemon oil by gas–liquid chromatography using a capillary column. Journal of the Science of Food and Agriculture, 31(1), 93-98. [Link]
  • AZoM. (2021). Utilizing Gas Chromatography in the Analysis of Citrus Aromas. [Link]
  • Wikipedia. (n.d.).

Sources

Application Notes & Protocols: Utilizing Citral in Cancer Cell Culture Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Citral in Oncology

This compound (3,7-dimethyl-2,6-octadienal) is a naturally occurring acyclic monoterpene aldehyde and the principal component of the essential oils of several lemon-scented plants, including lemongrass (Cymbopogon citratus)[1][2]. Comprising a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), this compound is widely utilized in the food and cosmetic industries for its distinct lemon aroma[1][3]. Beyond its commercial applications, a growing body of scientific evidence has illuminated the potent anticancer properties of this compound, establishing it as a compound of significant interest in oncological research and drug development[3][4].

Studies have consistently demonstrated that this compound can inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle[3][5][6]. Its multifaceted mechanism of action, which includes the induction of oxidative stress, modulation of key signaling pathways, and targeting of cancer stem cell populations, makes it a promising candidate for further investigation[3][7][8]. However, challenges such as low bioavailability and a lack of high selectivity for cancer cells over normal cells are active areas of research, with nano-formulations showing promise in enhancing its therapeutic window[3][9][10].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a cancer cell culture context. It outlines the key mechanisms of action and provides detailed, field-proven protocols for evaluating its anticancer effects.

Scientific Foundation: this compound's Multifaceted Anticancer Mechanisms

The efficacy of this compound as an anticancer agent stems from its ability to simultaneously disrupt multiple cellular processes that are critical for tumor growth and survival. Its mechanism is not limited to a single target but involves a coordinated attack on cancer cell vulnerabilities.

The primary pillars of this compound's anticancer activity include:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in numerous cancer cell lines, including breast, prostate, and hematopoietic cancers[1][11][12]. This is often mediated through the activation of key executioner enzymes like caspase-3, which orchestrate the dismantling of the cell[1][2].

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an accumulation of ROS within cancer cells, triggering an oxidative burst[3][7]. While moderate ROS levels can promote cancer growth, excessive levels, as induced by this compound, cause significant damage to DNA and other cellular components, ultimately leading to cell death[13][14][15].

  • Cell Cycle Arrest: By interfering with cell cycle progression, this compound prevents cancer cells from dividing. It has been shown to cause cell cycle arrest, notably at the G2/M phase in human breast cancer cells, thereby inhibiting proliferation[5][12][16].

  • Inhibition of Cancer Stem Cells (CSCs): A critical aspect of this compound's potential is its ability to target CSCs, a subpopulation of cells within a tumor responsible for therapy resistance and relapse[8]. This compound achieves this by potently inhibiting aldehyde dehydrogenase (ALDH), a key enzyme and biomarker associated with CSCs, particularly the ALDH1A3 isoform[3][8][17][18].

  • Modulation of Signaling Pathways: this compound has been shown to interfere with critical cancer-related signaling pathways, including the PI3K/Akt pathway, which is central to cell proliferation and survival[7][19].

These interconnected mechanisms are visualized in the signaling pathway diagram below.

Citral_Mechanism This compound This compound Treatment ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ALDH ↓ ALDH1A3 Activity This compound->ALDH Pathways Modulation of PI3K/Akt Pathway This compound->Pathways Tubulin Inhibition of Tubulin Polymerization This compound->Tubulin DNA_Damage DNA Damage ROS->DNA_Damage CSC_Inhibition Cancer Stem Cell Inhibition ALDH->CSC_Inhibition Apoptosis Apoptosis (Caspase-3 Activation) Pathways->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Pathways->CellCycleArrest Tubulin->CellCycleArrest DNA_Damage->Apoptosis

Key molecular mechanisms of this compound in cancer cells.

Application I: Determining the Cytotoxicity Profile of this compound

Scientific Principle: The first step in evaluating any potential therapeutic agent is to determine its dose-dependent cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Data Summary: IC50 Values of this compound in Various Cancer Cell Lines

The cytotoxic effect of this compound varies across different cancer types. The following table summarizes reported IC50 values to provide a baseline for experimental design.

Cell LineCancer TypeIC50 ValueTreatment DurationReference
MCF-7Breast Cancer180 µM (approx. 27.4 µg/mL)48 hours[5][16]
PC-3Prostate Cancer10 µg/mL72 hours[11]
PC-3MProstate Cancer12.5 µg/mL72 hours[11]
AGSStomach Cancer~20 µg/mL48 hours[6][20]
MDA-MB-231Breast Cancer (NLC-Citral)18.2 µg/mL72 hours[10]
4T1Mouse Breast Cancer (NLC-Citral)~15 µg/mL72 hours[9]

Note: NLC-Citral refers to this compound encapsulated in a Nanostructured Lipid Carrier, which can enhance efficacy compared to free this compound[9][10].

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2x10⁴ to 5x10⁴ cells/well (optimize for cell line) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO).

    • Causality Insight: DMSO is a common solvent for hydrophobic compounds like this compound. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • This compound Treatment: Perform serial dilutions of the this compound stock solution in serum-free medium to prepare 2X working concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound dose[11].

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Application II: Analysis of Apoptosis Induction

Scientific Principle: Apoptosis is a key mechanism of this compound-induced cell death[1]. It can be detected and quantified using various methods. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard technique. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol 4.1: Apoptosis Detection by Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed cells (e.g., 2x10⁵ cells/well in a 6-well plate) and treat with this compound at 1X and 2X the predetermined IC50 concentration for 24-48 hours. Include an untreated or vehicle control group[11].

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS[11].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (using a commercial kit is recommended, e.g., from BD Pharmingen)[11].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[11].

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Annexin V- / PI+: Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Application III: Assessing Anti-Metastatic Potential

Scientific Principle: Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality[21]. This compound has been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade[9][10]. The Transwell migration assay (or Boyden chamber assay) is a common method to study cell migration in vitro. Cells are seeded in the upper chamber of an insert with a porous membrane and migrate towards a chemoattractant in the lower chamber.

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 1. Seed cells in serum-free medium in upper chamber A2 2. Add chemoattractant (e.g., 10% FBS) to lower chamber B1 3. Add this compound or Vehicle Control to upper chamber A2->B1 B2 4. Incubate for 12-24 hours B1->B2 C1 5. Remove non-migrated cells from top of membrane B2->C1 C2 6. Fix and stain migrated cells on bottom of membrane C1->C2 C3 7. Image and count stained cells C2->C3

Workflow for a Transwell cell migration assay.

Protocol 5.1: Transwell Migration Assay

  • Preparation of Inserts: Rehydrate 24-well Transwell inserts (typically 8 µm pore size) by adding warm, serum-free medium to the inner and outer chambers and incubating for 1-2 hours at 37°C[22][23].

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the medium with serum-free medium to induce quiescence and increase sensitivity to chemoattractants[23]. On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the 24-well plate[22].

    • Add 300 µL of the cell suspension to the upper chamber of each Transwell insert.

    • Add the desired concentrations of this compound (or vehicle control) directly to the cell suspension in the upper chamber[22].

  • Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂. The optimal time will depend on the migratory capacity of the cell line.

  • Removal of Non-Migrated Cells: Carefully aspirate the medium from the inserts. Use a cotton-tipped swab to gently wipe the inside of the insert to remove the non-migrated cells on the top surface of the membrane[22][24].

  • Staining and Visualization:

    • Transfer the inserts to a new 24-well plate containing a fixation solution (e.g., 4% paraformaldehyde) for 15 minutes.

    • After fixation, transfer the inserts to a well containing a staining solution (e.g., 0.2% crystal violet in 20% methanol) for 10-15 minutes[24].

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Using a light microscope, count the number of stained, migrated cells on the underside of the membrane in several representative fields of view. Calculate the average number of migrated cells per field for each condition.

References

  • Chaouki, W., Leger, D. Y., Liagre, B., Beneytout, J. L., & Hmamouchi, M. (2009). This compound inhibits cell proliferation and induces apoptosis and cell cycle arrest in MCF-7 cells. Fundamental & Clinical Pharmacology, 23(5), 549-556.
  • Chaouki, W., Léger, D., Liagre, B., & Hmamouchi, M. (2009). This compound inhibits cell proliferation and induces apoptosis and cell cycle arrest in MCF‐7 cells. Semantic Scholar.
  • Aainsa, F., Al-Lawati, H., Al-Subhi, L., Al-Busaidi, I., Al-Das, A. A., Khan, S. A., & Al-Harrasi, A. (2017). This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study.
  • Bailly, C. (2020). Targets and Pathways Involved in the Antitumor Activity of this compound and Its Stereo-Isomers. European Journal of Medicinal Chemistry.
  • He, D. L., Lim, S. H., Liew, Y. R., Tan, J. S., Yong, C. Y., & Ho, W. Y. (2019). In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. Molecules.
  • Bailly, C. (2020). Targets and pathways involved in the antitumor activity of this compound and its stereo-isomers. Semantic Scholar.
  • Dudai, N., Weinstein, Y., Krup, M., Rabinski, T., & Ofir, R. (2005). This compound is a New Inducer of Caspase-3 in Tumor Cell Lines. Planta Medica.
  • Lim, S. H., Ho, W. Y., & Tan, J. S. (2025). Unveiling the anticancer effect of this compound through inhibition of stemness in estrogen-positive breast cancer. Biomedical Research and Therapy.
  • Coyle, K. M., Sultana, J., Zvonec, A., Marcato, P., & Goralski, K. B. (2017). This compound reduces breast tumor growth by inhibiting the cancer stem cell marker ALDH1A3. Oncology Reports.
  • Liew, Y. R., He, D. L., Tan, J. S., Yong, C. Y., Lim, S. H., & Ho, W. Y. (2020). Antitumor and Anti-Metastatic Effects of this compound-Loaded Nanostructured Lipid Carrier in 4T1-Induced Breast Cancer Mouse Model.
  • Tan, J. S., Liew, Y. R., Yong, C. Y., Lim, S. H., & Ho, W. Y. (2019). In vitro cytotoxicity and anticancer effects of this compound nanostructured lipid carrier on MDA MBA-231 human breast cancer cells. Scientific Reports.
  • Queiroz, D. C., de Sousa, F. B. M., & de Almeida, L. C. (2014). Involvement of ROS in this compound-induced cell death.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, D. M., & de Sousa, D. P. (2017). Cytotoxicity of this compound against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction. Chemico-Biological Interactions.
  • Catargiu, A. M., Nichitoi, M., Ciorîță, A., Ganea, C., Porfire, A., & Peptu, C. A. (2025). Anticancer Potential of Cymbopogon citratus L. Essential Oil: In Vitro and In Silico Insights into Mitochondrial Dysfunction and Cytotoxicity in Cancer Cells.
  • Chaouki, W., Leger, D. Y., Liagre, B., Beneytout, J. L., & Hmamouchi, M. (2009). This compound inhibits cell proliferation and induces apoptosis and cycle arrest in MCF-7 cells.
  • Ramkumar, K., & Basha, A. N. (2019). Integrated transcriptome and in vitro analysis revealed anti-proliferative effect of this compound in human stomach cancer through apoptosis. Scientific Reports.
  • Mycielska, M. E., & Djamgoz, M. B. A. (2019).
  • Dudai, N., Weinstein, Y., Krup, M., Rabinski, T., & Ofir, R. (2005). This compound is a new inducer of caspase-3 in tumor cell lines. Planta Medica.
  • Basha, A. N., & Ramkumar, K. (2019). Decreased cell viability and morphological changes after this compound treatment.
  • Cell Biolabs, Inc. (n.d.).
  • He, D. L., Lim, S. H., Liew, Y. R., Tan, J. S., Yong, C. Y., & Ho, W. Y. (2019). In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. Molecules.
  • De Martino, L., D'Arena, G., Minervini, G., Deaglio, S., & Festa, M. (2010). Effect of this compound and this compound related compounds on viability of pancreatic and human B-lymphoma cell lines. IRIS UNISA.
  • Thermo Fisher Scientific. (n.d.). In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. Thermo Fisher Scientific.
  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments.
  • Perillo, B., Di Donato, M., Pezone, A., Di Zazzo, E., Giovannelli, P., Galasso, G., ... & Abbondanza, C. (2020). ROS in cancer therapy: the bright side of the moon. Experimental & Molecular Medicine.

Sources

Application Notes & Protocols: Citral as a Natural Preservative in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, a naturally occurring monoterpene aldehyde, is the principal component of lemongrass and other citrus essential oils. Comprising two geometric isomers, geranial and neral, it is renowned for its distinct lemon-like aroma. Beyond its role as a flavoring agent, this compound exhibits potent antimicrobial and antioxidant properties, positioning it as a promising natural alternative to synthetic food preservatives.[1][2][3][4][5] This guide provides an in-depth exploration of this compound's mechanisms of action, practical application notes for various food matrices, and detailed protocols for its evaluation. It is intended for researchers, food scientists, and product development professionals seeking to leverage natural solutions for extending shelf life and enhancing food safety, in alignment with growing consumer demand for "clean-label" products.[6]

Scientific Foundation: Physicochemical Properties and Bioactivity of this compound

Chemical Profile

This compound (C₁₀H₁₆O) is the collective term for a pair of isomeric acyclic monoterpenoid aldehydes.[1][7]

  • Geranial (trans-citral or this compound A): Possesses a strong, sharp lemon aroma and often exhibits higher biological activity.[6]

  • Neral (cis-citral or this compound B): Characterized by a softer, sweeter lemon scent, making it often preferred for food applications.[6]

Commercial this compound is typically a mixture of these two isomers and is sourced from essential oils of plants like lemongrass (Cymbopogon citratus), May Chang (Litsea cubeba), and lemon myrtle.[1][6] It is a light-yellow, volatile oily liquid, sparingly soluble in water but soluble in organic solvents like ethanol and oils.[7]

Antimicrobial Mechanism of Action

This compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][8][9] Its primary mechanism is multifactorial, targeting key cellular structures and functions, which hinders the development of microbial resistance.

Key Antimicrobial Actions:

  • Cell Membrane Disruption: As a lipophilic compound, this compound integrates into the bacterial cell membrane, altering its structure and fluidity. This disruption increases permeability, leading to the leakage of vital intracellular components such as ions, ATP, and nucleic acids.[6][10]

  • Enzyme Inhibition: The aldehyde group in this compound can interact with and inhibit crucial cellular enzymes, particularly those involved in energy metabolism (e.g., TCA cycle) and fatty acid biosynthesis.[1][6][8]

  • Inhibition of Biofilm Formation: this compound can interfere with quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors, thereby inhibiting the formation of resilient biofilms.[1][11]

  • Proton Motive Force Disruption: By affecting membrane integrity, this compound can dissipate the proton motive force, which is essential for ATP synthesis and active transport, ultimately leading to cell death.[10]

Antimicrobial_Mechanism_of_this compound Diagram: this compound's Antimicrobial Mechanism of Action This compound This compound Membrane Cell Membrane This compound->Membrane Integrates & Disrupts Fluidity Enzymes Metabolic Enzymes This compound->Enzymes Inhibition Biofilm Biofilm Formation This compound->Biofilm Inhibition of Quorum Sensing ATP ATP Membrane->ATP Leakage Ions Ions & Metabolites Membrane->Ions Leakage

Caption: this compound exerts antimicrobial effects by disrupting the cell membrane, inhibiting key enzymes, and preventing biofilm formation.

Antioxidant Mechanism of Action

Oxidative processes are a primary cause of food spoilage, leading to rancidity, discoloration, and loss of nutritional value. This compound acts as a potent natural antioxidant.[6][12]

Key Antioxidant Actions:

  • Free Radical Scavenging: this compound can donate a hydrogen atom to neutralize highly reactive free radicals (like DPPH radicals), thereby terminating the oxidative chain reaction.[6]

  • Metal Ion Chelation: It can chelate pro-oxidant metal ions, such as iron and copper, preventing them from catalyzing the generation of new free radicals.[6]

  • Inhibition of Lipid Peroxidation: By scavenging radicals and chelating metals, this compound effectively protects lipids and fats in food from oxidative degradation.[6]

Application in Food Matrices: Considerations and Strategies

The successful application of this compound as a preservative depends on several factors, including its concentration, the food matrix composition, and potential sensory impacts.

Factors Influencing Efficacy
  • Food Composition: The presence of fats, proteins, and carbohydrates can influence this compound's bioavailability. In high-fat foods, lipophilic this compound may partition into the lipid phase, potentially reducing its direct interaction with microbes in the aqueous phase.

  • pH: The stability of this compound can be affected by pH, with degradation being more rapid in highly acidic conditions.[13]

  • Temperature: As a volatile compound, this compound's stability decreases with high processing and storage temperatures.

Challenges and Mitigation Strategies
  • Strong Flavor Profile: this compound's intense lemon aroma can be overpowering and may not be suitable for all food products.[11] Careful dose optimization is crucial.

  • Volatility and Instability: this compound is susceptible to degradation from exposure to oxygen, light, and heat.[14][15][16]

  • Poor Water Solubility: Its lipophilic nature limits its application in aqueous food systems.

Mitigation Strategies:

  • Encapsulation: Technologies like nanoemulsions, microencapsulation, and Pickering emulsions can protect this compound from degradation, control its release, and improve its dispersibility in water-based foods.[6][13][14][16]

  • Synergistic Combinations: Combining this compound with other natural antimicrobials (e.g., eugenol from clove oil, carvacrol from oregano) can produce a synergistic effect, allowing for lower concentrations of each compound and reducing sensory impact.[6][11]

Data Summary: Application Examples

The following table summarizes findings from various studies on the application of this compound in different food systems.

Food MatrixTargetThis compound ConcentrationKey FindingsReference
Fresh-Cut Apples Spoilage Microbes, Browning0.15% (in pectin-based edible coating)Extended shelf life, reduced weight loss, improved firmness and color retention.[1][1]
Packaged Salad Lactic Acid BacteriaActive packaging (headspace)More pronounced reduction in microbial load compared to oregano oil; good sensory acceptance.[1][1]
Meat Products Pathogenic & Spoilage MicrobesVaries (direct addition/packaging)Effectively reduced microbial growth and delayed oxidative processes.[1][2][9]
Fruit Juices Yeasts, Molds, BacteriaVariesReduced microbial load and extended shelf life.[1][2][9]
Bread MoldsVariesDelayed mold growth and extended shelf life.[1][9]
Cronobacter sakazakii (in vitro)C. sakazakii0.27–0.54 mg/mL (MIC)Effective inhibition; mechanism involves cell membrane damage.[10][10]

Standardized Protocols for Evaluation

To ensure reproducible and reliable results, standardized methodologies are essential for evaluating the efficacy of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol, adapted from CLSI standards, determines the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC).[17][18]

Objective: To quantify the antimicrobial potency of this compound against a specific microorganism.

Materials:

  • This compound (high purity)

  • Sterile Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • 96-well microtiter plates

  • Test microorganism (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Solvent/emulsifier (e.g., Tween 80 or DMSO at a non-inhibitory concentration, typically ≤1%)

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Incubator, spectrophotometer (plate reader)

Workflow Diagram:

Caption: Step-by-step workflow for determining the Minimum Inhibitory and Bactericidal Concentrations of this compound.

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 5% DMSO). The final concentration of the solvent in the wells should not affect microbial growth.

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.[17]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and the microorganism, but no this compound.

    • Negative Control: A well containing only sterile broth to check for contamination.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. This can be assessed visually or by measuring absorbance with a plate reader.

  • MBC Determination: Take a 10 µL aliquot from each well that showed no growth (the MIC well and those with higher concentrations). Spot-plate onto fresh agar plates.

  • Incubation & Analysis: Incubate the agar plates for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Causality Note: The use of a standardized inoculum is critical; a higher bacterial load would require a higher concentration of the antimicrobial to be effective.[17] Positive and negative controls validate that the microbe can grow under the assay conditions and that the medium is sterile, respectively.[17]

Protocol: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay measures the ability of this compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[19][20][21][22][23]

Objective: To quantify the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Preparation: Prepare a series of dilutions of this compound in methanol. Prepare a series of dilutions for the standard antioxidant as well.

  • Reaction: In a test tube or cuvette, mix a specific volume of the this compound solution (e.g., 1 mL) with a specific volume of the DPPH solution (e.g., 2 mL).

  • Control: Prepare a control sample containing methanol instead of the this compound solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes). The purple DPPH solution will decolorize in the presence of an antioxidant.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Value: Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Causality Note: This is an electron transfer (ET)-based assay.[21][22] The antioxidant reduces the DPPH radical by donating an electron or hydrogen atom, causing the color to change from purple to yellow. The degree of color change is directly proportional to the antioxidant capacity.[22]

Protocol: Sensory Evaluation

Objective: To assess the impact of this compound on the sensory attributes (aroma, flavor, acceptability) of a food product.

Materials:

  • Food product samples (control and with varying concentrations of this compound)

  • Panel of trained or consumer sensory panelists (typically 10-15 for trained, >50 for consumer)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation: Prepare food samples with different, coded concentrations of this compound. Include a "control" sample with no added this compound.

  • Panelist Instructions: Provide clear instructions to the panelists. Common tests include:

    • Triangle Test: To determine if a perceptible difference exists between the control and a this compound-containing sample.

    • Hedonic Scale Test: Panelists rate their liking of attributes (aroma, flavor, texture, overall acceptability) on a scale (e.g., 9-point scale from "Dislike Extremely" to "Like Extremely").[24]

    • Ranking Test: Panelists rank the samples in order of preference for a specific attribute.[25]

  • Evaluation: Panelists evaluate the coded samples in a randomized order, cleansing their palate between samples.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between samples and to identify the optimal/most acceptable concentration of this compound.[25]

Causality Note: The sensory properties of this compound are a critical factor for its application.[26] Exceeding the sensory threshold can lead to consumer rejection, even if the preservative effect is strong. This protocol is essential for finding the balance between efficacy and consumer acceptance.

Regulatory Status and Safety

This compound is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent.[1][5][6][8][10][27][28][29] This status is based on a long history of safe consumption and scientific evidence.[28][30] Its use as a preservative falls under its function as a flavoring agent with antimicrobial properties.

  • FDA Regulation: 21 CFR 182.60[27]

  • FEMA Number: 2303[27]

While this compound is considered safe for consumption at levels typically used in food, it is crucial to adhere to good manufacturing practices and use the minimum amount necessary to achieve the desired technical effect.

Conclusion

This compound presents a scientifically-backed, effective, and consumer-friendly option for food preservation. Its dual-action antimicrobial and antioxidant properties make it a versatile tool for extending the shelf life and ensuring the safety of a wide range of food products. However, its successful implementation requires a thorough understanding of its properties and careful consideration of the specific food matrix and desired sensory profile. By employing robust encapsulation technologies and synergistic combinations, the challenges associated with its volatility and flavor can be effectively managed. The protocols outlined in this guide provide a framework for the systematic evaluation and application of this compound, empowering researchers and developers to harness its full potential as a natural preservative.

References

  • Márquez-Rodríguez, J., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • Márquez-Rodríguez, J., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • VIPSEN. (2025).
  • Márquez-Rodríguez, J., et al. (2023).
  • Kowalska, E., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. PLOS One.
  • Ilie, M., et al. (2023). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Márquez-Rodríguez, J., et al. (2023). Antimicrobial Mechanisms of this compound. Encyclopedia.pub.
  • Pisoschi, A. M., et al. (2022). Natural Antioxidant Evaluation: A Review of Detection Methods.
  • Márquez-Rodríguez, J., et al. (2023).
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). FDA.
  • Pop, A., et al. (2025).
  • Tobiszewski, M., et al. (2024). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI.
  • de Oliveira, T. L. C., et al. (2022). This compound, carvacrol, eugenol and thymol: antimicrobial activity and its application in food. Food Science and Technology.
  • Christodoulou, M. C., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
  • Qinmu Fine Chemical Co., Ltd. (2022). The Properties and Uses of this compound. Jinan Qinmu Fine Chemical Co., Ltd..
  • Unknown Author. (n.d.).
  • Márquez-Rodríguez, J., et al. (2023).
  • O'Callaghan, Y., et al. (2020). Uncovering the Industrial Potentials of Lemongrass Essential Oil as a Food Preservative: A Review.
  • Zhang, Z., et al. (2025). This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection.
  • Maswal, M., & Dar, A. A. (2014). Formulation challenges in encapsulation and delivery of this compound for improved food quality. Food Hydrocolloids.
  • Smith, R. L. (2010). The Evaluation of Essential Oils for Antimicrobial Activity.
  • Liu, H., et al. (2022). Chemical Composition and Antioxidant Activity of the Essential Oils of this compound-Rich Chemotype Cinnamomum camphora and Cinnamomum bodinieri.
  • Unknown Author. (n.d.). Citrus Flavor Stability: the Holy Grail. Perfumer & Flavorist.
  • Stöphl, A., et al. (2014). Screening essential oils for their antimicrobial activities against the foodborne pathogenic bacteria Escherichia coli and Staphylococcus aureus.
  • Márquez-Rodríguez, J., et al. (2023).
  • U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). FDA.
  • U.S. Food and Drug Administration. (n.d.).
  • El-Hanafy, A. A., et al. (2024). sensory analysis used in the evaluation of citrus juice.
  • Mandrone, M., et al. (2023). Phytochemical Characterization of Citrus-Based Products Supporting Their Antioxidant Effect and Sensory Quality. MDPI.
  • Quality Smart Solutions. (2025). GRAS List for Food Additives - Your Step-by-Step Guide to Safety. Quality Smart Solutions.

Sources

Application Notes & Protocols: Formulation of Citral Nanoemulsions for Enhanced Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, a key aromatic compound in citrus essential oils, possesses significant antimicrobial and therapeutic properties. However, its practical application is often hindered by its poor water solubility, high volatility, and susceptibility to degradation in aqueous and acidic environments.[1][2][3] Nanoemulsification presents a robust strategy to overcome these limitations by encapsulating this compound within nanoscale oil droplets, thereby enhancing its stability, dispersibility, and bioavailability.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of this compound nanoemulsions. It details the rationale behind component selection and offers step-by-step protocols for both high-energy and low-energy fabrication methods, ensuring the development of stable and effective delivery systems.

Introduction: The Case for this compound Nanoemulsions

This compound, a mixture of the isomers geranial and neral, is a lipophilic compound widely used in the food, cosmetic, and pharmaceutical industries.[1][3] Its utility is frequently compromised by its chemical instability.[2] Nanoemulsions, which are kinetically stable colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm, offer an effective solution.[1][6] The small droplet size provides a large surface area for enhanced delivery and prevents gravitational separation, while the encapsulation within an oil core protects the this compound from degradation.[1][2] This guide will walk you through the critical steps of designing and validating a this compound nanoemulsion formulation.

Part 1: Formulation Design & Rationale

The stability and efficacy of a nanoemulsion are critically dependent on the careful selection of its components: the oil phase, the aqueous phase, and the emulsifier system (surfactants and co-surfactants).

Selecting the Oil Phase

The oil phase serves as the carrier for the lipophilic this compound. The choice of oil can influence droplet size, stability, and the potential for Ostwald ripening—a major destabilization mechanism where oil molecules diffuse from smaller to larger droplets.[7]

  • Rationale: Medium-chain triglycerides (MCTs) are often an excellent choice due to their high stability against oxidation and their ability to inhibit Ostwald ripening when encapsulating more soluble compounds like essential oils.[7] For food-grade applications, other oils like sunflower oil or corn oil can also be considered. The concentration of this compound in the oil phase is typically fixed at a specific percentage (e.g., 5-10% w/w) to ensure consistency.[4][8]

The Emulsifier System: Surfactants & Co-surfactants

Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. A combination of surfactants is often used to achieve an optimal Hydrophilic-Lipophilic Balance (HLB).

  • Rationale & Causality: The HLB value is a crucial parameter that dictates whether an oil-in-water (O/W) or water-in-oil (W/O) emulsion will form. For O/W emulsions, which are most common for delivering lipophilic actives in aqueous systems, a higher HLB value (typically 8-18) is required.[9] Using a blend of a hydrophilic surfactant (e.g., Tween 80, Polysorbate 80) and a lipophilic surfactant (e.g., Span 80, Sorbitan Oleate) allows for precise control over the HLB and can lead to smaller, more stable droplets.[1][8] The Surfactant-to-Oil Ratio (SOR) is another key factor; a higher SOR generally leads to smaller droplets, but an excess can lead to toxicity or undesirable sensory attributes.[8]

The Aqueous Phase

The continuous phase is typically purified water. However, its composition can be modified with buffers to control pH or with co-solvents (like glycerol or ethanol) to aid in the emulsification process, particularly in low-energy methods.[10]

Part 2: Nanoemulsion Fabrication Protocols

Nanoemulsions can be fabricated using two primary approaches: high-energy and low-energy methods.[11][12] High-energy methods use mechanical force to break down large droplets, while low-energy methods manipulate the system's composition or temperature to induce spontaneous emulsification.[11][12][13]

Diagram: Overall Workflow for this compound Nanoemulsion Formulation

G cluster_0 Part 1: Formulation Design cluster_1 Part 2: Fabrication Method cluster_2 Part 3: Characterization A Component Selection B Oil Phase (e.g., MCT + this compound) A->B C Aqueous Phase (e.g., Water + Buffer) A->C D Surfactant System (e.g., Tween 80 + Span 80) A->D E Choose Method D->E F High-Energy (Ultrasonication) E->F G Low-Energy (Spontaneous Emulsification) E->G L Characterize Final Nanoemulsion F->L G->L H Droplet Size & PDI (DLS) I Zeta Potential J Encapsulation Efficiency K Stability Analysis L->H L->I L->J L->K

Caption: Workflow from component selection to final characterization.

Protocol 2.1: High-Energy Method (Ultrasonication)

This method utilizes high-intensity ultrasonic waves to create intense disruptive forces, leading to the formation of nano-sized droplets.[11][14] It is highly effective but can generate heat, which may degrade sensitive compounds like this compound.

Materials:

  • This compound

  • Medium-Chain Triglyceride (MCT) Oil

  • Tween 80 (Polysorbate 80)

  • Deionized Water

  • Probe Sonicator

  • Ice Bath

Step-by-Step Procedure:

  • Prepare the Oil Phase: Dissolve this compound in MCT oil to a final concentration of 5% (w/w). For example, dissolve 0.5 g of this compound in 9.5 g of MCT oil.

  • Prepare the Aqueous Phase: Dissolve Tween 80 in deionized water to a final concentration of 5% (w/w). For example, dissolve 5 g of Tween 80 in 95 g of deionized water.

  • Create a Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring vigorously with a magnetic stirrer for 15 minutes. This creates a milky, coarse emulsion.

  • Ultrasonication: Place the beaker containing the coarse emulsion into an ice bath. This is critical to dissipate heat and prevent this compound degradation.

  • Insert the probe of the sonicator approximately 2 cm into the emulsion.

  • Apply ultrasonic energy. A typical starting point is 20 kHz frequency at 40% amplitude for 5-10 minutes.[1][5] Use a pulsed mode (e.g., 30 seconds on, 15 seconds off) to further manage heat buildup.

  • Observation: The emulsion will gradually turn from milky to translucent or transparent as the droplet size decreases into the nano-range.

  • Storage: Store the final nanoemulsion in a sealed container at 4°C, protected from light.

Protocol 2.2: Low-Energy Method (Spontaneous Emulsification)

This method relies on the spontaneous formation of fine oil droplets when an organic phase (oil/surfactant mixture) is titrated into an aqueous phase.[9][10][15] It is less energy-intensive and avoids potential heat-related degradation.[8][16]

Materials:

  • This compound

  • MCT Oil

  • Tween 80

  • Deionized Water

  • Magnetic Stirrer

Step-by-Step Procedure:

  • Prepare the Organic Phase: In a beaker, combine the oil and surfactant. For a formulation with a 1:1 Surfactant-to-Oil Ratio (SOR), mix 5 g of this compound-loaded MCT oil (from Protocol 2.1, Step 1) with 5 g of Tween 80.[4][8]

  • Stir this mixture vigorously until a clear, homogenous solution is formed.

  • Prepare the Aqueous Phase: Place 90 g of deionized water in a separate, larger beaker.

  • Titration: While stirring the aqueous phase gently with a magnetic stirrer, add the organic phase drop by drop.

  • Emulsification: As the organic phase disperses into the water, fine oil droplets will form spontaneously, creating a transparent or translucent nanoemulsion.

  • Continue stirring for an additional 30 minutes at room temperature to ensure equilibrium is reached.

  • Storage: Store the final nanoemulsion in a sealed container at 4°C, protected from light.

Part 3: Physicochemical Characterization

Thorough characterization is essential to validate the quality, stability, and performance of the nanoemulsion. This is a self-validating step to ensure the protocol was successful.

Diagram: Structure of a this compound O/W Nanoemulsion

Caption: Diagram of an oil-in-water (O/W) nanoemulsion droplet.

Protocol 3.1: Droplet Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoemulsion sample (e.g., 1:100) with deionized water to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Interpretation: A mean droplet size below 200 nm is desirable. The PDI is a measure of the width of the size distribution; a value below 0.3 indicates a narrow, monodisperse distribution, which is preferable for stability.[4][8]

Protocol 3.2: Zeta Potential
  • Technique: Laser Doppler Velocimetry (integrated into most DLS instruments).

  • Procedure: The same diluted sample from the DLS measurement can be used.

  • Interpretation: Zeta potential measures the surface charge of the droplets. A high absolute value (e.g., > |30| mV) indicates strong electrostatic repulsion between droplets, contributing to long-term stability against flocculation and coalescence.

Protocol 3.3: Encapsulation Efficiency (EE)
  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the free, unencapsulated this compound from the nanoemulsion. This is often done by ultrafiltration (using a filter with a molecular weight cut-off that retains the nano-droplets but allows free this compound to pass).

    • Quantify the amount of this compound in the filtrate (unencapsulated this compound).

    • Calculate EE using the formula: EE (%) = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100

  • Interpretation: High EE (ideally > 80%) indicates that the majority of the this compound is successfully protected within the oil droplets.[1]

Protocol 3.4: Stability Studies
  • Objective: To assess the nanoemulsion's shelf-life under various conditions.

  • Procedure:

    • Store aliquots of the nanoemulsion under different conditions (e.g., refrigeration at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).[2]

    • At regular intervals (e.g., day 0, 7, 14, 30), withdraw samples and re-characterize them for droplet size, PDI, and zeta potential.[1][17]

    • Visually inspect for any signs of instability, such as creaming, sedimentation, or phase separation.

  • Interpretation: A stable formulation will show minimal changes in its physicochemical properties over the storage period.[1][17]

Data Summary Table: Typical Formulation & Characterization Parameters
ParameterHigh-Energy MethodLow-Energy MethodTarget Value/Range
Formulation
This compound Concentration5% (w/w in oil)5% (w/w in oil)Application-dependent
Surfactant-to-Oil Ratio (SOR)0.5 - 1.01.0 - 2.0Optimize for smallest size
Characterization
Mean Droplet Size50 - 150 nm100 - 200 nm< 200 nm
Polydispersity Index (PDI)< 0.25< 0.30< 0.3 for monodispersity
Zeta Potential-25 to -40 mV-25 to -40 mV> |30| mV for stability
Encapsulation Efficiency> 90%> 85%As high as possible

References

  • Title: Nanoemulsion-Based Delivery Systems for Polyunsaturated (ω-3)
  • Title: Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil Source: PMC - PubMed Central URL:[Link]
  • Title: A Low Energy Approach for the Preparation of Nano-Emulsions with a High this compound-Content Essential Oil Source: MDPI URL:[Link]
  • Title: A Low Energy Approach for the Preparation of Nano-Emulsions with a High this compound-Content Essential Oil Source: PubMed URL:[Link]
  • Title: Key features of nano-emulsion formation by the phase inversion temperature (PIT) method Source: Digital CSIC URL:[Link]
  • Title: Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimis
  • Title: Preparation of nanoemulsions by phase inversion temperature (PIT) method Source: ThaiScience URL:[Link]
  • Title: this compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system Source: PubMed URL:[Link]
  • Title: Preparation of nanoemulsions by phase inversion temperature (PIT) method Source: Pharmaceutical Sciences Asia URL:[Link]
  • Title: Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability Source: PubMed URL:[Link]
  • Title: this compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system Source: ResearchG
  • Title: Nano-emulsion formulation using spontaneous emulsification: Solvent, oil and surfactant optimisation Source: ResearchG
  • Title: Water-in-Oil Nano-Emulsions Prepared by Spontaneous Emulsification: New Insights on the Formul
  • Title: Preparation of nanoemulsions by phase inversion temperature (PIT)
  • Title: Nanoemulsion formation by the phase inversion temperature method using polyoxypropylene surfactants Source: PubMed URL:[Link]
  • Title: Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil Source: Journal of Food and Drug Analysis URL:[Link]
  • Title: Evaluating the Antimicrobial Efficacy of this compound Nano-Emulsion Against Vibrio parahaemolyticus Source: MDPI URL:[Link]
  • Title: Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil Source: ResearchG
  • Title: Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review Source: PMC - NIH URL:[Link]
  • Title: Preparation and Characterizations of Chitosan/Citral Nanoemulsions and their Antimicrobial Activity Source: Applied Food Biotechnology - SBMU journals URL:[Link]
  • Title: preparation of nanoemulsions by high-energy and lowenergy emulsification methods Source: ResearchG
  • Title: Stability of this compound in protein-and gum Arabic-stabilized oil-in-water emulsions Source: ResearchG
  • Title: High & Low Energy Methods in Making Nanoemulsions Source: Extraction Magazine URL:[Link]
  • Title: this compound and linalool nanoemulsions: impact of synergism and ripening inhibitors on the stability and antibacterial activity against Listeria monocytogenes Source: PMC - NIH URL:[Link]
  • Title: General Formulation of Nanoemulsions Using High-Energy and Low-Energy Principal Methods: A Brief Review Source: ResearchG
  • Title: Overview of high energy and low energy methods for preparing O/W nanoemulsions Source: ResearchG
  • Title: Evaluating the Antimicrobial Efficacy of this compound Nano-Emulsion Against Vibrio parahaemolyticus Source: PMC - PubMed Central URL:[Link]
  • Title: Antimicrobial activity of this compound nanoemulsions Source: ResearchG
  • Title: A General Route for Nanoemulsion Synthesis Using Low-Energy Methods at Constant Temper

Sources

Application Notes & Protocols: The Utilization of Citral in Advanced Insect Repellent and Pesticide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citral, an acyclic monoterpene aldehyde, is a principal component of essential oils from several plant species, including lemongrass (Cymbopogon citratus) and lemon myrtle (Backhousia citriodora).[1][2][3] Comprising two geometric isomers, geranial (trans-citral) and neral (cis-citral), it is widely recognized for its characteristic lemon scent.[3] Beyond its use in the fragrance and food industries, this compound exhibits significant bioactivity, positioning it as a compelling, plant-derived active ingredient for insect repellent and pesticide formulations.[1][4][5] Its environmental safety profile and status as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) further enhance its appeal as an alternative to conventional synthetic pesticides.[3][5] This document provides a comprehensive guide for researchers and formulation scientists, detailing the mechanisms of action, formulation protocols, and efficacy testing methodologies for harnessing this compound's potential in pest management.

Scientific Foundation: Mechanism of Action

This compound's efficacy in pest control is not monolithic; it operates through a multi-pronged approach encompassing repellency, contact toxicity, fumigant action, and antifeedant effects. Understanding these mechanisms is critical for designing targeted and effective formulations.

Repellent Action: Olfactory and Gustatory Interference

This compound functions as a potent behavior-modifying chemical. Its primary repellent mechanism is believed to involve the disruption of normal insect sensory perception.[1]

  • Olfactory Receptor (OR) Interference : Volatile this compound molecules are detected by insect antennae, where they activate specific olfactory glomeruli. This interaction triggers projection neurons to transmit "danger signals" to the insect's brain, inducing an active avoidance response (true repellency).[1]

  • Gustatory Receptor (GR) Interference : At higher concentrations, this compound can deter feeding by activating bitter gustatory receptors, leading to the rejection of a potential food source.[1] This dual-pathway effect makes this compound effective against a range of insects, including aphids, mosquitoes, and flies.[1][2]

Insecticidal Action: Multi-Target Toxicity

This compound exerts direct toxic effects on insects through several physiological and biochemical pathways.

  • Neurotoxicity : Like many essential oil components, this compound is believed to have neurotoxic effects. Evidence suggests it can interfere with neurotransmitter systems, potentially targeting octopamine receptors, which are crucial for nerve impulse transmission in invertebrates.[6][7] This disruption leads to excitement, uncoordinated movement, paralysis, and ultimately, death.[4][7]

  • Inhibition of Detoxification Enzymes : Studies on species like the cotton leafworm (Spodoptera littoralis) have shown that this compound can inhibit key detoxification enzymes, such as cytochrome P-450.[8][9] By binding to critical amino acids in the enzyme's active site, this compound prevents the insect from metabolizing and neutralizing toxic compounds, thereby increasing its susceptibility.[8]

  • Cuticle Disruption : Research on termites (Reticulitermes flaviceps) indicates that this compound can damage the chemical structure and physicochemical properties of chitin, a primary component of the insect cuticle.[1][10] This leads to a more fragile cuticle, increased water loss, and ultimately contributes to the insect's death.[10]

  • Fumigant Toxicity : As a volatile compound, this compound is a potent fumigant. Its vapors are highly toxic to stored product pests like the almond moth (Cadra cautella) and houseflies (Musca domestica).[4] In a closed environment, this compound vapors can achieve high mortality rates at low concentrations.[4]

Citral_Mechanism_of_Action cluster_repellent Repellent Mechanisms cluster_insecticidal Insecticidal Mechanisms Citral_Volatile Volatile this compound Antennae Insect Antennae (Olfactory Receptors) Citral_Volatile->Antennae Binds to ORs Brain_Avoid Brain Signal: Avoidance Behavior Antennae->Brain_Avoid Danger Signal Citral_Contact High-Concentration This compound Proboscis Insect Proboscis (Gustatory Receptors) Citral_Contact->Proboscis Binds to GRs Brain_Deter Brain Signal: Feeding Deterrence Proboscis->Brain_Deter Bitter Taste Nervous_System Nervous System (e.g., Octopamine Receptors) Paralysis Paralysis & Death Nervous_System->Paralysis Detox_Enzymes Detoxification Enzymes (e.g., Cytochrome P-450) Detox_Enzymes->Paralysis Cuticle Insect Cuticle (Chitin Synthesis/Structure) Cuticle->Paralysis This compound This compound This compound->Citral_Volatile Vapor Phase This compound->Citral_Contact This compound->Nervous_System Neurotoxicity This compound->Detox_Enzymes Enzyme Inhibition This compound->Cuticle Structural Damage

Caption: Proposed repellent and insecticidal mechanisms of this compound.

Application I: Insect Repellent Formulations

This compound's strong scent and proven ability to deter insects make it an excellent candidate for repellent formulations.[11][12][13] However, its high volatility, which makes it an effective spatial repellent, also leads to a shorter duration of action compared to synthetic repellents like DEET.[14] Advanced formulation strategies are key to overcoming this limitation.

Protocol: Standard Emulsion-in-Water (EW) Repellent Spray

This protocol describes a basic oil-in-water emulsion suitable for a topical spray. The goal is to disperse the lipophilic this compound in an aqueous base for easy application.

Materials:

  • This compound (cosmetic or technical grade, >95% purity)

  • Carrier Oil (e.g., Coconut Oil, Soybean Oil)

  • Emulsifier (e.g., Polysorbate 80, Lecithin)

  • Preservative (e.g., Sodium Benzoate, Phenoxyethanol)

  • Distilled Water

  • pH meter, magnetic stirrer, beakers, graduated cylinders

Procedure:

  • Prepare the Oil Phase: In a beaker, combine 5-15% (w/w) this compound with 10% (w/w) carrier oil. The carrier oil acts as a fixative, slightly reducing this compound's volatility.

  • Add Emulsifier: Add 3-5% (w/w) emulsifier to the oil phase. Mix thoroughly using a magnetic stirrer until fully dissolved. The emulsifier is crucial for creating a stable mixture of oil and water.

  • Prepare the Aqueous Phase: In a separate, larger beaker, add the required amount of distilled water (to bring the total formulation to 100%). Add 0.1-0.5% (w/w) preservative.

  • Create the Emulsion: While vigorously stirring the aqueous phase, slowly add the oil phase. Continue stirring for 15-20 minutes to ensure the formation of a homogenous, milky-white emulsion.

  • pH Adjustment & Finalization: Check the pH of the final emulsion. Adjust to a skin-safe range (pH 5.0-6.0) if necessary, using a mild acid (e.g., citric acid) or base (e.g., triethanolamine). Transfer to appropriate spray bottles.

Advanced Protocol: this compound-Loaded Nanoemulsion for Enhanced Duration

Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically below 200 nm.[15] This formulation type can significantly improve the stability and prolong the release of volatile compounds like this compound, thereby extending the repellent's protection time.[16][17][18]

Materials:

  • This compound

  • Medium-Chain Triglyceride (MCT) Oil

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol, Transcutol)

  • Distilled Water

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Component Screening: Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram. This is a critical step to identify the region where a stable nanoemulsion forms spontaneously or with minimal energy input.

  • Prepare the Oil Phase: Based on the phase diagram, mix the chosen percentages of this compound and MCT oil. A typical starting point is a 1:1 ratio within the oil phase, with the total oil phase comprising 10-20% of the final formulation.

  • Prepare the Surfactant/Co-surfactant (S/CoS) Mixture: Mix the surfactant and co-surfactant at the predetermined optimal ratio (e.g., 2:1 or 3:1 w/w).

  • Titration and Emulsification: Slowly add the oil phase to the S/CoS mixture with gentle stirring. Then, titrate this organic phase with the aqueous phase (distilled water) under constant, vigorous stirring. A clear or slightly bluish, low-viscosity liquid indicates the spontaneous formation of a nanoemulsion.

  • Energy Input (if required): For formulations that do not form spontaneously, process the coarse emulsion using a high-pressure homogenizer or an ultrasonicator to reduce droplet size to the desired nanometer range.

  • Characterization: Validate the formulation by measuring particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A monodisperse system with a small PDI is desirable for stability.

Protocol: Efficacy Testing (Arm-in-Cage Assay)

This is a standard laboratory method for evaluating the protection time of a topical repellent against mosquitoes.

Materials:

  • Test formulation

  • Control (formulation vehicle without this compound)

  • Caged, host-seeking female mosquitoes (e.g., Aedes aegypti), starved for 12-24 hours.[2]

  • Human volunteers (adhering to ethical guidelines)

  • Latex gloves, stopwatch

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, perfumes) for 24 hours prior to the test.

  • Application: A defined area (e.g., 25 cm²) on the volunteer's forearm is marked. A precise amount (e.g., 1.0 mL) of the test formulation is applied evenly over this area. The other arm can be used for the control.

  • Exposure: At 30-minute intervals, the treated forearm is exposed to the cage of mosquitoes for a fixed duration (e.g., 3 minutes).

  • Data Collection: The number of mosquitoes that land and probe or attempt to bite is recorded during each exposure period.

  • Endpoint: The test is concluded when a predefined number of bites occur (e.g., the first confirmed bite or two bites in a single exposure). The time from application to this endpoint is recorded as the "complete protection time."

  • Analysis: Compare the protection time of the this compound formulation against the control. Advanced formulations like nanoemulsions are expected to show a significantly longer protection time than standard emulsions.[16][17]

Application II: Pesticide Formulations

This compound's toxicity to a wide range of insects makes it a viable active ingredient for pesticides, particularly as a contact insecticide, larvicide, and fumigant.[4][6]

Protocol: Contact Toxicity Bioassay (Topical Application)

This method determines the dose of this compound required to cause 50% mortality (Lethal Dose, LD₅₀) when applied directly to the insect.

Materials:

  • This compound

  • Acetone (or other suitable volatile solvent)

  • Microapplicator

  • Test insects (e.g., houseflies, cockroaches)

  • CO₂ for anesthetization

  • Petri dishes or holding containers with food and water

Procedure:

  • Dose Preparation: Prepare a series of dilutions of this compound in acetone. A typical range might be from 1 µg/µL to 100 µg/µL.

  • Insect Treatment: Anesthetize a batch of insects of a uniform age and size with CO₂. Using a microapplicator, apply a precise volume (e.g., 1 µL) of a this compound dilution to the dorsal thorax of each insect.[4] A control group should be treated with acetone only.

  • Observation: Place the treated insects in holding containers with access to food and water.

  • Mortality Assessment: Record the number of dead or moribund insects at set time intervals, typically at 24, 48, and 72 hours post-application.

  • Data Analysis: Use probit analysis to calculate the LD₅₀ value, which represents the dose in micrograms of this compound per gram of insect body weight required to kill 50% of the test population.

Protocol: Fumigant Toxicity Bioassay

This protocol assesses the concentration of this compound vapor required to cause 50% mortality (Lethal Concentration, LC₅₀) in a sealed environment. It is particularly relevant for stored product pests.

Materials:

  • This compound

  • Filter paper discs

  • Glass jars or desiccators of a known volume (e.g., 1 liter)

  • Test insects (e.g., almond moths, flour beetles)

Procedure:

  • Dose Application: Apply a range of precise volumes of pure this compound onto a filter paper disc.

  • Exposure Chamber: Place the filter paper inside the glass jar, ensuring it does not come into direct contact with the insects. Introduce a known number of insects (e.g., 20-30 adults) into the jar and seal it tightly. The this compound will volatilize, creating a fumigant atmosphere. The concentration is calculated as mg or µL of this compound per liter of air.[4]

  • Control: A control jar containing insects and a clean filter paper should be run in parallel.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 2, 4, 8, 24 hours).[4]

  • Data Analysis: Use probit analysis to calculate the LC₅₀ value at a specific time point (e.g., 24 hours).

Caption: Workflow for development and testing of this compound formulations.

Quantitative Data Summary

The following tables summarize efficacy data for this compound against various insect species as reported in the literature. These values are highly dependent on the specific bioassay conditions, insect strain, and this compound purity.

Table 1: Insecticidal and Larvicidal Activity of this compound

Target Insect Species Bioassay Type Efficacy Metric Value Source(s)
Almond Moth (Cadra cautella) Fumigation % Kill (2 hrs) 100% at 1 mg/L [4]
Housefly (Musca domestica) Topical Application LD₅₀ ~1850 µg/g [4]
Housefly Larvae Growth Medium Larval Mortality 58% at 0.4% conc. [4]
Mosquito Larvae (Culex pipiens) Aqueous Exposure % Kill (24 hrs) 100% at 167 ppm [4]
Termite (Reticulitermes flaviceps) Vapor Toxicity LC₅₀ 0.177 µL/L [10]

| Black Cutworm (Agrotis ipsilon) | Topical Application | LC₅₀ (96 hrs) | 2623 mg/L (Lemongrass EO) |[19] |

Table 2: Repellent and Antifeedant Activity of this compound

Target Insect Species Bioassay Type Observation Source(s)
Peach Potato Aphid (Myzus persicae) Choice Test Strong repellent and feeding deterrent [2][20]
Mosquito (Aedes albopictus) Repellency Assay 65% Repellent Rate [16]
Housefly (Musca domestica) Oviposition Prevents egg-laying at 0.2% conc. [4]

| Stored Grain Pest (U. dermestoides) | Avoidance Test | Significant avoidance responses |[11] |

References

  • Bedoukian, P. (1977). Insecticidal and insect-repellant methods and compositions. U.S.
  • Wang, L., et al. (2025). This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
  • de Carvalho, T. H. C., et al. (2024).
  • Cheng, S., et al. (2023). Toxicity, Behavioral Effects, and Chitin Structural Chemistry of Reticulitermes flaviceps Exposed to Cymbopogon citratus EO and Its Major Constituent this compound. Molecules. [Link]
  • Moustafa, M. A., et al. (2021). Insights into the toxicity, biochemical activity, and molecular docking of Cymbopogon citratus essential oils and this compound on Spodoptera littoralis (Lepidoptera: Noctuidae).
  • Dancewicz, K., et al. (2020).
  • Plata-Rueda, A., et al. (2022). Insecticidal and repellent activities of Cymbopogon citratus (Poaceae) essential oil and its terpenoids (this compound and geranyl acetate) against Ulomoides dermestoides.
  • U.S. Environmental Protection Agency. (2011).
  • Valdivieso-Ugarte, M., et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. International Journal of Molecular Sciences. [Link]
  • Moustafa, M. A., et al. (2021). Insecticidal Activity of Lemongrass Essential Oil as an Eco-Friendly Agent against the Black Cutworm Agrotis ipsilon (Lepidoptera: Noctuidae). Agronomy. [Link]
  • de Aguiar, A. C. C., et al. (2014). Chemical composition and insecticidal activity of Cymbopogon citratus essential oil from Cuba and Brazil against housefly. Revista Brasileira de Farmacognosia. [Link]
  • Singh, A., & Singh, S. (2024). Formulation And Evaluation Of Herbal Mosquito Repellent Lotion (Cymbopogon Citratus).
  • Tak, J.-H., & Isman, M. B. (2017). Metabolism of this compound, the major constituent of lemongrass oil, in the cabbage looper, Trichoplusia ni, and effects of enzyme inhibitors on toxicity and metabolism.
  • Alves, M. C. S., et al. (2019). Efficacy of lemongrass essential oil and this compound in controlling Callosobruchus maculatus (Coleoptera: Chrysomelidae), a post-harvest cowpea insect pest.
  • Li, J., et al. (2022).
  • Dhakad, G. S., et al. (2025). Plant-derived insect repellent compounds: a this compound, b Geraniol, c...
  • Deka, H., & Mahanta, D. (2023). PREPARATION OF AN HERBAL MOSQUITO REPELLANT AND ITS STABILITY STUDY. ADBU Journal of Engineering Technology. [Link]
  • Zhang, Y., et al. (2023). Insecticidal Effect of Lemongrass Essential Oil Against Megalurothrips usitatus (Bagnall). Journal of Insect Science. [Link]
  • Dancewicz, K., et al. (2020). Repellent and Antifeedant Activities of this compound-Derived Lactones against the Peach Potato Aphid.
  • U.S. Environmental Protection Agency. (2022).
  • Shi, C., et al. (2023).
  • Sakulku, U., et al. (2009). In Vitro Characterization and Mosquito (Aedes aegypti) Repellent Activity of Essential-Oils-Loaded Nanoemulsions. AAPS PharmSciTech. [Link]
  • Benelli, G., & Pavela, R. (2022). Nanoformulation: An efficient approach to natural insect repellent formulations. Journal of King Saud University - Science. [Link]
  • de Oliveira, J. L., et al. (2022). Host-Guest Inclusion Complexes of Natural Products and Nanosystems: Applications in the Development of Repellents. Pharmaceutics. [Link]
  • Phukerd, A., & Soonwera, M. (2022). Effectiveness of Herbal Essential Oils as Single and Combined Repellents against Aedes aegypti, Anopheles dirus and Culex quinquefatus (Diptera: Culicidae). Insects. [Link]
  • da Camara, C. A. G., et al. (2015). Repellent activity of essential oils from two species of Citrus against Tetranychus urticae in the laboratory and greenhouse.
  • Lammari, N., et al. (2021). Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. AAPS PharmSciTech. [Link]
  • Clark, W. (1994). Stability of this compound in Lemon Oils. Scribd. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Properties of Citral In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Citral in Inflammation Research

Inflammation is a fundamental biological process essential for tissue repair and defense against pathogens. However, its dysregulation can lead to chronic inflammatory diseases.[1] this compound, a naturally occurring monoterpene aldehyde and the major component of lemongrass oil, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[2][3][4] Recognized as safe (GRAS) by the FDA, this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.[2][3]

This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals interested in utilizing this compound to study anti-inflammatory responses in vitro. We will delve into the molecular mechanisms underlying this compound's action and provide step-by-step methodologies for robust and reproducible experimental design.

Mechanism of Action: How this compound Modulates Inflammatory Pathways

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[2][5][6] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[7] this compound has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2][5][6] This prevents the translocation of NF-κB to the nucleus and subsequent gene expression.[5][6]

Furthermore, this compound's anti-inflammatory activity is linked to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[2][4][8] PPARs are nuclear receptors that play a crucial role in regulating inflammation. Their activation by this compound can lead to the suppression of pro-inflammatory gene expression.[4]

The following diagram illustrates the key signaling pathways targeted by this compound in its anti-inflammatory action.

Citral_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits PPARg PPAR-γ This compound->PPARg Activates PPARg->NFkB Inhibits

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental Design: A Step-by-Step Guide

A well-designed in vitro study is crucial for obtaining reliable and meaningful data. The following workflow provides a comprehensive framework for investigating the anti-inflammatory effects of this compound.

Experimental_Workflow Start Start: Cell Line Selection (e.g., RAW 264.7, THP-1) Culture Cell Culture & Seeding Start->Culture Viability Determine this compound Cytotoxicity (MTT Assay) Culture->Viability Treatment Pre-treatment with this compound (Non-toxic concentrations) Viability->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Analysis Downstream Analysis Stimulation->Analysis Cytokine Cytokine Quantification (ELISA) Analysis->Cytokine Gene_Expression Gene Expression Analysis (qPCR) Analysis->Gene_Expression Protein_Expression Protein Expression/Phosphorylation (Western Blot) Analysis->Protein_Expression End End: Data Interpretation Cytokine->End Gene_Expression->End Protein_Expression->End

Caption: General Experimental Workflow.

Protocols

Protocol 1: Cell Culture and Seeding

Objective: To establish and maintain a healthy cell culture for subsequent experiments.

Recommended Cell Lines:

  • RAW 264.7: A murine macrophage-like cell line widely used for inflammation studies.[9]

  • THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.[10]

Materials:

  • RAW 264.7 or THP-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for THP-1 if adherent)

  • Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Thawing and Culture:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance:

    • Monitor cell growth and confluency daily.

    • Subculture the cells when they reach 80-90% confluency. For RAW 264.7 cells, gently scrape the cells. For THP-1 monocytes, aspirate the medium and replace with fresh medium.

  • THP-1 Differentiation (if applicable):

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a culture plate and treat with 50-100 ng/mL of PMA for 48-72 hours.

    • After differentiation, the cells will become adherent. Wash the cells with PBS and replace the medium with fresh complete culture medium without PMA. Allow the cells to rest for 24 hours before further experiments.

  • Cell Seeding for Experiments:

    • Harvest the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density. The optimal seeding density will depend on the specific assay and should be optimized. A common starting point for RAW 264.7 cells is 1 x 10⁵ cells/mL.

Protocol 2: Determination of this compound Cytotoxicity (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound for subsequent anti-inflammatory studies.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11] Include a vehicle control (medium with the highest concentration of DMSO used for this compound dilution).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.[12]

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Calculate the cell viability as a percentage of the vehicle control.

Data Interpretation: Plot the cell viability (%) against the this compound concentration. The highest concentration of this compound that does not significantly reduce cell viability (typically >90%) should be used for subsequent anti-inflammatory experiments.

This compound Concentration (µg/mL)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)1.25100
11.2398.4
51.2096.0
101.1592.0
250.9878.4
500.6552.0
1000.2520.0
Table 1: Example Data for MTT Assay.
Protocol 3: In Vitro Anti-inflammatory Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 or differentiated THP-1 cells in appropriate culture plates.

    • Allow the cells to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control group.

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours).[10][15][16] Include an unstimulated control group (cells treated with vehicle only) and an LPS-only control group.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants for cytokine analysis (ELISA).

    • Wash the cells with ice-cold PBS and lyse them for subsequent protein (Western Blot) or RNA (qPCR) analysis.

Protocol 4: Quantification of Cytokines by ELISA

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β (commercially available)

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, the procedure involves adding the standards and samples to a microplate pre-coated with a capture antibody.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, which reacts with the enzyme to produce a colored product.

  • The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.

  • A standard curve is generated using the known concentrations of the standards, and the concentrations of the cytokines in the samples are determined from this curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 530 ± 420 ± 3
LPS (1 µg/mL)1500 ± 1201200 ± 100800 ± 70
LPS + this compound (10 µg/mL)800 ± 65650 ± 50450 ± 40
LPS + this compound (25 µg/mL)400 ± 30300 ± 25200 ± 15
Table 2: Example Data for Cytokine Quantification by ELISA.
Protocol 5: Analysis of Gene Expression by qPCR

Objective: To determine the effect of this compound on the mRNA expression of pro-inflammatory genes.

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to amplify and simultaneously quantify a targeted DNA molecule.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, primers, and master mix.

    • Perform the qPCR reaction using a thermal cycler.

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Protocol 6: Analysis of Protein Expression and Phosphorylation by Western Blot

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).

Principle: Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.[17][18]

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[19]

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[19][20]

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Troubleshooting and Considerations

  • This compound Solubility and Stability: this compound is poorly soluble in water. Prepare a stock solution in DMSO and ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. This compound can be unstable, so prepare fresh dilutions for each experiment.[21][22]

  • Cell Viability: Always perform a cytotoxicity assay to determine the appropriate working concentrations of this compound for your specific cell line and experimental conditions.

  • Controls are Critical: Include all necessary controls in your experiments: unstimulated, vehicle-treated, LPS-only, and positive control (e.g., a known anti-inflammatory drug).

  • Data Reproducibility: Perform experiments in triplicate and repeat them independently to ensure the reproducibility of your findings.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for investigating the anti-inflammatory properties of this compound in vitro. By carefully designing and executing these experiments, researchers can gain valuable insights into the therapeutic potential of this natural compound and its underlying mechanisms of action. The multifaceted anti-inflammatory effects of this compound, primarily through the inhibition of the NF-κB pathway and activation of PPARs, make it a compelling candidate for further investigation in the development of novel anti-inflammatory therapies.

References

  • The anti-inflammatory mechanism of this compound is attributed to the... - ResearchGate.
  • DSHS Peiris, DTK Fernando, SPNN Senadeera, and CB Ranaweera. 2025. “Assessment of In Vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations”. Asian Journal of Research in Biochemistry 15 (2):37–52.
  • In Vitro Assays to Study Inflammasome Activation in Primary Macrophages - PubMed.
  • Lemongrass and this compound effect on cytokines production by murine macrophages | Request PDF - ResearchGate.
  • Inflammasome assays in vitro and in mouse models - PMC - NIH.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • Lemongrass and this compound effect on cytokines production by murine macrophages - PubMed.
  • In Vitro Assays to Study Inflammasome Activation in Primary Macrophages.
  • Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed.
  • In silico, in-vitro and in vivo screening of biological activities of this compound - IMR Press.
  • Effects of this compound on the levels of WBCs, inflammatory cytokines TNF-α... - ResearchGate.
  • This compound as an anti-inflammatory agent: Mechanisms, therapeutic potential, and perspectives | Request PDF - ResearchGate.
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - MDPI.
  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - NIH.
  • In vitro effects of this compound on the human myometrium: Potential adjunct therapy to prevent preterm births - PubMed.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Biological properties of this compound and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed.
  • Biological Properties of a this compound-Enriched Fraction of Citrus limon Essential Oil - MDPI.
  • This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PubMed Central.
  • Anti-Inflammatory Activity of the Essential Oil this compound in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PMC - PubMed Central.
  • Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - MDPI.
  • This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannoid Receptor/ATP-Sensitive K+ Channel Pathways | Journal of Natural Products - ACS Publications.
  • Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells | Request PDF - ResearchGate.
  • This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways - PubMed.
  • In silico, in-vitro and in vivo screening of biological activities of this compound - Hogrefe eContent.
  • LPS-induced inflammatory reaction and M1-like properties macrophages.... - ResearchGate.
  • Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS | Anticancer Research.
  • Cytotoxicity of this compound against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction - ResearchGate.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC - NIH.
  • In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? - Frontiers.
  • Proposed mechanism of action of this compound in groups treated with this compound... - ResearchGate.
  • Decreased cell viability and morphological changes after this compound... | Download Scientific Diagram - ResearchGate.
  • This compound alleviates NF-κB activation. Three parallel measurements were... - ResearchGate.
  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of G i -protein inhibitor - Dove Medical Press.
  • Targets and Pathways Involved in the Antitumor Activity of this compound and Its Stereo-Isomers.
  • This compound inhibits proliferation and causes cell cycle arrest. A, MTT... - ResearchGate.
  • (PDF) Citri Reticulatae Pericarpium extract and flavonoids reduce inflammation in RAW 264.7 macrophages by inactivation of MAPK and NF‐κB pathways - ResearchGate.
  • Western Blot Protocol - YouTube.

Sources

Application Notes and Protocols: Citral as a Substrate in Enzymatic and Metabolic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring monoterpene aldehyde and a key aromatic compound found in the essential oils of various plants, including lemongrass, lemon myrtle, and citrus fruits.[1][2] It exists as a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[1][3][4] Renowned for its distinct lemon scent, this compound is extensively utilized in the food, cosmetic, and pharmaceutical industries as a flavoring agent and fragrance.[1][5] Beyond its sensory properties, this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, making it a subject of great interest in research and drug development.[2][6]

In biological systems, this compound serves as a substrate for various enzymes, primarily aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH), which are pivotal in its metabolism.[3][7] The study of this compound's enzymatic conversion and metabolic fate is crucial for understanding its pharmacological effects, toxicity, and potential therapeutic applications. These application notes provide detailed protocols for utilizing this compound as a substrate in both enzymatic and metabolic assays, offering researchers the tools to investigate its biotransformation in various contexts.

Part 1: Enzymatic Assays Utilizing this compound as a Substrate

Enzymatic assays are fundamental for characterizing the kinetics and activity of enzymes that metabolize this compound. The primary enzymes involved in this compound's biotransformation are aldehyde dehydrogenases, which oxidize this compound to its corresponding carboxylic acid, and alcohol dehydrogenases, which reduce it to its alcohol form.

Section 1.1: Aldehyde Dehydrogenase (ALDH) Activity Assay

ALDHs are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[8] this compound is a known substrate for several ALDH isozymes.[3] The assay described here measures the activity of ALDH by monitoring the production of NADH, which can be detected spectrophotometrically.

Principle: In the presence of NAD+, ALDH oxidizes this compound to geranic and neric acids, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the ALDH activity.[9]

Metabolic Reaction:

  • This compound + NAD+ + H₂O --(ALDH)--> Geranic/Neric Acid + NADH + H+

Experimental Protocol: Spectrophotometric ALDH Assay with this compound

1. Reagent Preparation:

  • Assay Buffer: 100 mM sodium pyrophosphate or phosphate buffer, pH 8.0-9.0. Ensure the buffer is at room temperature before use.[10]

  • NAD+ Stock Solution: 100 mM NAD+ in deionized water. Store in aliquots at -20°C.

  • This compound Stock Solution: 100 mM this compound in ethanol or DMSO. Due to this compound's poor water solubility, a co-solvent is necessary.

  • Enzyme Solution: Purified ALDH or cellular lysate containing ALDH activity. The concentration should be optimized to ensure a linear reaction rate.

2. Assay Procedure (96-well plate format):

  • Prepare a reaction mixture containing the assay buffer and NAD+ solution.

  • Add the enzyme solution to the reaction mixture.

  • To initiate the reaction, add the this compound stock solution to the desired final concentration (e.g., 10-100 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

  • Immediately measure the absorbance at 340 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Include appropriate controls, such as a reaction mixture without the enzyme (no enzyme control) and a reaction mixture without this compound (no substrate control), to account for any background absorbance changes.

3. Data Analysis:

  • Calculate the rate of NADH formation by determining the linear slope of the absorbance versus time plot (ΔAbs/min).

  • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (µmol/min).

  • Enzyme activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.[9]

Table 1: Example ALDH Kinetic Parameters for this compound Isomers

Enzyme IsozymeIsomerKm (µM)Vmax (nmol/min/mg)
Human ALDH1Geranial~4~73
Human ALDH2Geranial~0.05~17
Human ALDH3Geranial~0.1~0.07
Human ALDH1Neral--
Human ALDH2Neral--

Note: Kinetic parameters can vary significantly depending on the specific ALDH isozyme and assay conditions. The values presented are adapted from the literature for illustrative purposes.[3] Geranial is generally a better substrate and inhibitor than neral.[3]

Section 1.2: Alcohol Dehydrogenase (ADH) Activity Assay

ADHs are a class of enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. In the context of this compound metabolism, ADH can reduce this compound to geraniol and nerol.

Principle: The activity of ADH in the direction of this compound reduction is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Metabolic Reaction:

  • This compound + NADH + H+ --(ADH)--> Geraniol/Nerol + NAD+

Experimental Protocol: Spectrophotometric ADH Assay with this compound

1. Reagent Preparation:

  • Assay Buffer: 100 mM phosphate buffer, pH 7.0-7.5.

  • NADH Stock Solution: 10 mM NADH in deionized water. Store in aliquots at -20°C.

  • This compound Stock Solution: 100 mM this compound in ethanol or DMSO.

  • Enzyme Solution: Purified ADH or cellular lysate containing ADH activity.

2. Assay Procedure (96-well plate format):

  • Prepare a reaction mixture containing the assay buffer and NADH solution.

  • Add the enzyme solution to the reaction mixture.

  • Initiate the reaction by adding the this compound stock solution to the desired final concentration.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals for 5-10 minutes.

  • Include appropriate controls, such as a no-enzyme control and a no-substrate control.

3. Data Analysis:

  • Calculate the rate of NADH consumption from the linear slope of the absorbance versus time plot.

  • Use the Beer-Lambert law for NADH to determine the rate of NADH consumption in µmol/min.

  • Express enzyme activity in units/mg of protein.

Workflow for Enzymatic Assays

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Cofactor (NAD+/NADH), This compound Stock Solution Mix Combine Buffer, Cofactor, and Enzyme Reagents->Mix Enzyme Prepare Enzyme Solution (Purified or Lysate) Enzyme->Mix Initiate Initiate Reaction with this compound Mix->Initiate Measure Spectrophotometric Measurement (e.g., Abs at 340 nm) Initiate->Measure Rate Calculate Reaction Rate (ΔAbs/min) Measure->Rate Activity Determine Enzyme Activity (Units/mg protein) Rate->Activity

Caption: Workflow for this compound-based enzymatic assays.

Part 2: Metabolic Assays for Studying this compound Biotransformation

Metabolic assays are designed to investigate the conversion of this compound within a biological system, such as cell cultures, tissue homogenates, or subcellular fractions like microsomes and cytosol.[7][11] These assays typically involve incubating this compound with the biological sample and then analyzing the formation of its metabolites over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Metabolic Pathways

This compound can undergo several metabolic transformations in biological systems, primarily oxidation and reduction.[1][12][13]

Citral_Metabolism This compound This compound (Geranial & Neral) GeranicAcid Geranic & Neric Acids This compound->GeranicAcid  Oxidation (ALDH) Geraniol Geraniol & Nerol This compound->Geraniol  Reduction (ADH) Citronellal Citronellal This compound->Citronellal  Reduction (Ene Reductase) FurtherOxidation Further Oxidized Metabolites GeranicAcid->FurtherOxidation

Caption: Key metabolic pathways of this compound.

Section 2.1: In Vitro Metabolism using Cellular Fractions

1. Preparation of Cellular Fractions:

  • Microsomes: Prepared from liver or other tissues by differential centrifugation to study cytochrome P450-mediated metabolism.

  • Cytosol: The soluble fraction of the cell obtained after removing organelles, used to study cytosolic enzymes like ADH and some ALDHs.[7]

  • Tissue Homogenates: Crude preparations containing a mixture of cellular components.[14]

2. Incubation Protocol:

  • Prepare an incubation mixture containing the cellular fraction, a buffered solution (e.g., phosphate buffer, pH 7.4), and any necessary cofactors (e.g., NADPH for P450s, NAD+ for ALDHs, NADH for ADHs).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding this compound (dissolved in a suitable solvent).

  • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

Section 2.2: Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying this compound and its more polar metabolites.[15][16]

Protocol for RP-HPLC Analysis:

  • Column: A C18 reverse-phase column is commonly used.[15]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is often employed.[15][16]

  • Detection: A UV detector set at a wavelength of around 233 nm is suitable for detecting the conjugated system of this compound.[15][17]

  • Quantification: A standard curve of this compound and any available metabolite standards should be prepared to quantify their concentrations in the samples.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v) isocratic
Flow Rate1.0 mL/min
DetectionUV at 233 nm
Injection Volume20 µL
TemperatureAmbient

Note: These parameters may require optimization depending on the specific HPLC system and the metabolites of interest.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile compounds like this compound and its metabolites.[5]

Protocol for GC-MS Analysis:

  • Sample Preparation: The supernatant from the metabolic reaction is typically extracted with an organic solvent (e.g., ethyl acetate) and may require derivatization to improve the volatility and thermal stability of polar metabolites.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.

  • Temperature Program: A temperature gradient is programmed to separate the compounds based on their boiling points.

  • MS Detection: The mass spectrometer is operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Identification: Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.[4][5]

Workflow for Metabolic Assays

Metabolic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analytical Detection cluster_results Results Sample Prepare Biological Sample (e.g., Cell Lysate, Microsomes) Incubate Incubate Sample with this compound (37°C) Sample->Incubate IncubationMix Prepare Incubation Mixture (Buffer, Cofactors) IncubationMix->Incubate Terminate Terminate Reaction (e.g., add cold solvent) Incubate->Terminate Process Process Sample (Centrifuge, Collect Supernatant) Terminate->Process HPLC HPLC Analysis Process->HPLC GCMS GC-MS Analysis Process->GCMS Quantify Identify and Quantify Metabolites HPLC->Quantify GCMS->Quantify

Caption: Workflow for in vitro metabolic assays of this compound.

Conclusion

The protocols and methodologies detailed in these application notes provide a comprehensive framework for researchers and scientists to investigate the enzymatic and metabolic fate of this compound. By employing these assays, it is possible to elucidate the mechanisms of this compound's biotransformation, identify the enzymes involved, and characterize the resulting metabolites. This knowledge is fundamental for advancing our understanding of this compound's biological activities and for its continued development in the pharmaceutical and other industries.

References
  • Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol.MDPI.[Link]
  • Engineering the enantioselective reduction of this compound isomers in NCR ene reductase.Microbial Cell Factories.[Link]
  • Mechanism of inhibition of aldehyde dehydrogenase by this compound, a retinoid antagonist.The FEBS Journal.[Link]
  • Aldehyde Dehydrogenase Activity Colorimetric Assay Kit.AMSBIO.[Link]
  • Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils.
  • This compound: Isolation, Identification, and Analysis of Phytoconstituents.Pharmaacademias.[Link]
  • LC determination of this compound in Cymbopogon citratus volatile oil.
  • Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (+-)-7-hydroxycitronellal, this compound, (-)-perillaldehyde, (-)-myrtenal, cuminaldehyde, thujone, and (+-)-carvone in rabbits.Xenobiotica.[Link]
  • Enantioselective Reduction of this compound Isomers in NCR Ene Reductase: Analysis of an Active-Site Mutant Library.ChemBioChem.[Link]
  • Study on the Metabolic Patterns of this compound-Type of Camphora officinarum Essential Oil and Its Optimal Harvesting Period.MDPI.[Link]
  • LC determination of this compound in Cymbopogon citratus volatile oil.Journal of Pharmaceutical and Biomedical Analysis.[Link]
  • ENGINEERING THE ENANTIOSELECTIVE REDUCTION OF this compound ISOMERS IN NCR ENE REDUCTASE.Institute of Technical Biochemistry, University of Stuttgart.[Link]
  • Aldehyde Dehydrogenase Assay (ALDH).
  • This compound biosynthesis involves multiple transformations from the universal monoterpene precursor GPP.
  • Metabolism of this compound, an alpha,beta-unsaturated aldehyde, in male F344 rats.Drug Metabolism and Disposition.[Link]
  • Integrated transcriptomic and metabolomic analysis reveal the mechanism of this compound production in Camphora officinarum Nees ex Wall leaves.Frontiers in Plant Science.[Link]
  • Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (±)-7-hydroxycitronellal, this compound, (−)-perillaldehyde, (−)-myrtenal, cuminaldehyde, thujone, and (±)-carvone in rabbits.Xenobiotica.[Link]
  • Aldehyde Dehydrogenase Microplate Assay Kit User Manual.bioworlde.[Link]
  • Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (±)-7-hydroxycitronellal, this compound, (−)-perillaldehyd.Taylor & Francis Online.[Link]
  • Effect of this compound on mouse hepatic cytochrome P450 enzymes.Pharmaceutical Biology.[Link]
  • Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme.
  • This compound Inhibition of Human Salivary Aldehyde Dehydrogenase.Cell Biochemistry and Biophysics.[Link]
  • HPLC analysis of monoterpenes this compound and citronellal and their...
  • GC-MS chromatogram of this compound. Gas chromatography-mass spectrometry...
  • Metabolism of this compound, the major constituent of lemongrass oil, in the cabbage looper, Trichoplusia ni, and effects of enzyme inhibitors on toxicity and metabolism.Pesticide Biochemistry and Physiology.[Link]
  • GC and GC/MS-analysis of the essential oil samples of the studied plants.
  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Applic
  • Biosynthesis of this compound in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase.
  • The metabolism of 3,7-dimethyl-2,6-octadienal (this compound) in rat hepatic mitochondrial and cytosolic fractions. Interactions with aldehyde and alcohol dehydrogenases.Drug Metabolism and Disposition.[Link]
  • Effects of lemongrass oil and this compound on hepatic drug-metabolizing enzymes, oxidative stress, and acetaminophen toxicity in rats.
  • Investigating the Mechanisms Underlying this compound-Induced Oxidative Stress and Its Contribution to Antifungal Efficacy on Magnaporthe oryzae Through a Multi-Omics Approach.Journal of Fungi.[Link]
  • Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Profiling of Citrus limon (L.) Osbeck Juice Extract Evaluated for its Antimicrobial Activity Against Streptococcus mutans.Molecules.[Link]
  • Effects of lemongrass oil and this compound on hepatic drug-metabolizing enzymes, oxidative stress, and acetaminophen toxicity in rats.Journal of Food and Drug Analysis.[Link]
  • This compound Inhibition of Human Salivary Aldehyde Dehydrogenase.ProQuest.[Link]
  • Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils.CABI Digital Library.[Link]
  • Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season.Digital Commons@ETSU.[Link]
  • In silico, in-vitro and in vivo screening of biological activities of this compound.IMR Press.[Link]
  • Isolation, Identification and Analysis of this compound.Scribd.[Link]
  • Effect of this compound on activity of anti-oxidant enzymes in yeast cells...
  • Alcohol Dehydrogenase Activity Colorimetric Assay Kit.Assay Genie.[Link]

Sources

Application Notes & Protocols: Synthesis of Citral Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Lemon Scent - Unlocking the Therapeutic Potential of Citral

This compound, an acyclic monoterpenoid aldehyde, is the principal component responsible for the characteristic lemon aroma of various plants like lemongrass (Cymbopogon citratus) and lemon myrtle (Backhousia citriodora).[1][2] It is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral).[2][3] Beyond its widespread use in the fragrance and food industries, this compound exhibits a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties.[3][4][5][6]

However, the therapeutic application of pure this compound is often hampered by its chemical instability, volatility, and relatively moderate potency.[7] To overcome these limitations and unlock its full potential, researchers have focused on synthesizing this compound derivatives. By strategically modifying this compound's core structure—primarily targeting its reactive aldehyde group—it is possible to create novel compounds with significantly enhanced stability and bioactivity.

This guide provides an in-depth exploration of proven techniques for synthesizing this compound derivatives. We will delve into the rationale behind specific synthetic strategies and provide detailed, field-tested protocols for creating and evaluating these promising new molecules. The focus is on generating derivatives with superior antimicrobial and anticancer efficacy, transforming a common natural product into a powerful scaffold for drug discovery.

Part 1: Core Synthetic Strategies and Protocols

The aldehyde functional group in this compound is the primary site for chemical modification. The following sections detail robust protocols for synthesizing two major classes of bioactive derivatives: Schiff bases and heterocyclic compounds.

Synthesis of this compound-Based Schiff Bases: A Versatile Platform for Enhanced Antimicrobial Activity

The condensation reaction between this compound's aldehyde and a primary amine is one of the most direct and effective methods for generating diverse derivatives. This reaction forms an imine, or Schiff base, a pharmacophore known to contribute to biological activity.[4][8] The rationale behind this strategy is that by introducing different amine-containing moieties (such as amino acids), one can modulate the lipophilicity, steric properties, and hydrogen-bonding capabilities of the final molecule, thereby enhancing its interaction with biological targets.[7][9] Studies have shown that Schiff bases derived from this compound exhibit significantly increased antibacterial activity compared to the parent molecule.[7]

This protocol details the synthesis of a Schiff base from this compound and an amino acid methyl ester hydrochloride, a common method for improving antimicrobial efficacy.[7]

Materials:

  • This compound (purified by distillation)

  • Amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride)

  • Triethylamine (TEA)

  • Methanol (anhydrous)

  • Solvents for chromatography (e.g., chloroform, ethyl acetate, hexane)

  • Silica gel 60 (for column chromatography)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous methanol.

  • Base Addition: Add a stoichiometric amount of triethylamine (TEA) (1.0 equivalent) to the solution. TEA acts as a base to neutralize the hydrochloride salt, liberating the free amine required for the reaction.

  • This compound Addition: Add purified this compound (1.0 equivalent) to the flask.

  • Reaction: Reflux the reaction mixture for 6-8 hours. The heat facilitates the condensation reaction and the removal of water.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A common mobile phase is a mixture of methanol and chloroform.[7] The disappearance of the this compound spot and the appearance of a new, typically higher-Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is subjected to column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure Schiff base derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR and GC-MS.[4][8]

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening This compound This compound + Amine/Other Reactant Reaction Chemical Reaction (e.g., Condensation, Cyclization) This compound->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, GC-MS) Purification->Characterization Derivative Pure this compound Derivative Characterization->Derivative Validated Compound Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion, MIC) Derivative->Antimicrobial Anticancer Anticancer Assay (e.g., MTT Assay) Derivative->Anticancer Data Data Analysis (IC50, Inhibition Zone) Antimicrobial->Data Anticancer->Data

Synthesis of Heterocyclic this compound Derivatives: Crafting Potent Anticancer Agents

To achieve a more profound enhancement of bioactivity, particularly for anticancer applications, this compound can be used as a synthon to construct complex heterocyclic structures. The synthesis of pyranoquinolinone and 2H-pyranyl derivatives has yielded compounds with potent inhibitory effects on cancer cell lines, in some cases exceeding the efficacy of established chemotherapy drugs like cisplatin.[7][10] This strategy involves multi-step reactions that build a rigid, polycyclic framework, which can interact more specifically with biological targets like signaling proteins or DNA.[10][11]

This protocol is based on a reported synthesis of 2H-pyranyl derivatives that were subsequently screened for activity against liver cancer cells.[10][11]

Materials:

  • 6-methylpyridine-2,4-diol

  • This compound

  • Arylboronic acids (e.g., (4-ethylphenyl)boronic acid)

  • Copper(II) acetate (Cu(OAc)₂) as a catalyst

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of the 2H-Pyran Intermediate

  • Synthesize the initial 2H-pyran compound by reacting 6-methylpyridine-2,4-diol with this compound. This cycloaddition reaction forms the core heterocyclic structure.[10][11] The specific conditions for this initial step (solvent, catalyst, temperature) are crucial and should be optimized based on foundational literature.[11]

Step 2: Copper-Catalyzed N-Arylation

  • Reaction Setup: In a reaction vessel, combine the 2H-pyran intermediate (1.0 equivalent), the selected arylboronic acid (e.g., (4-ethylphenyl)boronic acid, 1.2 equivalents), Cu(OAc)₂ (0.1 equivalents), and K₂CO₃ (2.0 equivalents) in DMSO.

  • Reaction: Stir the mixture at room temperature under an air atmosphere for 12 hours. The copper catalyst facilitates the N-arylation coupling reaction, attaching the aryl group to the pyranopyridine core.[11]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up to remove the catalyst and inorganic salts.

  • Purification and Characterization: Purify the crude product by column chromatography to yield the final arylated pyranopyridine derivative. Confirm its structure via spectroscopic analysis.

Part 2: Protocols for Bioactivity Evaluation

Synthesizing a new compound is only half the battle. The next critical phase is to quantify its biological activity to determine if the chemical modification was successful.

Protocol: In Vitro Antibacterial Activity (Disc Diffusion Assay)

This assay provides a straightforward, qualitative and semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[7]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized this compound derivatives and parent this compound

  • Positive control (e.g., Ampicillin solution, 10 mg/mL)

  • Negative control (solvent, e.g., DMSO)

  • Micropipettes

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test microorganism over the surface of a nutrient agar plate.

  • Disc Application: Aseptically place sterile paper discs onto the surface of the inoculated agar plate.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (dissolved in DMSO at a known concentration) onto a disc. Also apply the positive control, negative control, and parent this compound to separate discs on the same plate.

  • Prediffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm). A larger zone indicates greater antibacterial activity.[7]

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. It is widely used to determine the cytotoxic effects of potential drug candidates on cancer cell lines.[12]

Materials:

  • Cancer cell line (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well culture plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Data Summary - Evidence of Enhanced Activity

The true measure of success for these synthetic strategies lies in the quantitative improvement in biological activity. The data below, compiled from multiple studies, clearly demonstrates the enhanced efficacy of this compound derivatives over the parent compound.

Table 1: Enhanced Antibacterial Activity of this compound Schiff Base Derivatives

(Data adapted from Narasimhan et al., 2011)[7]

CompoundTest OrganismInhibition Zone (mm/100µl)
Control (Ampicillin) E. coli22
K. pneumonia23
This compound (Parent Cmpd) E. coli20
K. pneumonia19
Derivative 5a E. coli30
K. pneumonia30
Derivative 6a E. coli31
K. pneumonia29
Derivative 5b **E. coli32
K. pneumonia35

*5a, 6a: Schiff bases from different amino acid methyl esters. **5b: Reduced amine corresponding to Schiff base 5a.

Table 2: Enhanced Anticancer Activity of this compound Derivatives

(Data adapted from multiple sources)[7][10]

CompoundCell LineActivity MetricValue
Cisplatin (Control) HeLaIC₅₀5.9 µM
This compound (Parent Cmpd) HeLaIC₅₀>10 µM (Implied)
Pyranoquinolinone (3p) HeLaIC₅₀4.6 µM
Cisplatin (Control) HepG2 (Liver Cancer)IC₅₀6.5 µM
2H-Pyranyl Deriv. (3h) HepG2 (Liver Cancer)IC₅₀5.3 µM

Conclusion

This compound serves as an outstanding and readily available natural scaffold for the synthesis of novel bioactive compounds. Simple modifications, such as the formation of Schiff bases, can dramatically improve its inherent antimicrobial properties. More complex synthetic routes that build heterocyclic systems can transform this compound into highly potent anticancer agents capable of inducing apoptosis in cancer cells through key signaling pathways like MAPK and PI3K/AKT.[10] The protocols and data presented herein provide a robust framework for researchers and drug development professionals to explore the vast chemical space accessible from this compound, paving the way for the development of next-generation therapeutics derived from a sustainable natural source.

References

  • Ravi, S., et al. (Year N/A). Synthesis and Characterization of Novel Bioactive Molecules from this compound-S Potent Anticancer Drug. International Research Publication House. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFbilVON7G94mB82apWIabFp2rikYegOU33Cm043pmDrE2Mg_TvQzVw1365GLCc2tYSb6HDiCMrMRxFzMyDgz4VRZ_Rp-uV4sgbrFTFklWJU1n1Dj_U94tn5PVgxbezuXSs3hWiDNq
  • ResearchGate. (n.d.). Synthesis of this compound derivatives. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErgnCedbzHnyi0eDeomXbfklW-LOv-hdRIEWZIZraNB28KgPO0mdAf18qMvoPxY6QXN3VdEuKtAcYBMjIq3z57E7_oNOhtqUXiJiDZnGnTbhQKmzFuBf61yJRzz1kW_zOTOjBSGKf2Ju-G9VAdTM6ysMzrrnw9N_CqX3bC41d5xibUG-qJHLzd4fOUoU8=
  • Narasimhan, S., et al. (2011). Synthesis and Antibacterial Activities of this compound Derivatives. Semantic Scholar. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqDLRtfOctfnet7P8R_0Yn8RXyRrZcnDKUPX4gK6WBggGn8K2BuKlQiTDmFskaoL_OnO5bHa6uQ4nN4CrJYWPzCCJe0ptwlNijEokOOgVy0CyfQCqFUEDqAT11F2dg0pz-gtDFKr0uaB_5sch6aXXZEAgjnrOgv21JkZkCPXIBoy415wYJ0z2eYNwAN9NIBMDlywkh-4hmxGodUpnOAwpHv2dE6DO7A3n9b5fB78w0szVMw9ZPoSPOWD4HAcl_T8ZOVsaVoIoc8SgOrA==
  • Narasimhan, S., Ravi, S., & Vijayakumar, B. (2011). Synthesis and Antibacterial Activities of this compound Derivatives. International Journal of Chemistry and Applications, 3(3), 229-235. Available at: https://www.researchgate.
  • Wang, L., et al. (2025). Newly Synthesized this compound Derivatives Serve as Novel Inhibitor in HepG2 Cells. ChemistryOpen. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11126131/
  • ACS Publications. (2025). This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG82In7iIiv0SUcHgzdRmY1kKYRx2I-945NZIrGjVhnjs7BSNaQVjZZKtxmpakwZFpqYNQLS0b0E4W5YCpTn0L44SphhhILmR1l6vm1S1dBfoHDVzt4MShZZkffO7g6tcF1YDWof00BwYU_LLY=
  • Liu, Q., et al. (2025). Synthesis, Antibacterial Activity and 3D‐QSAR of this compound Derivatives as Potential Antimicrobials. ChemistrySelect. Available at: https://www.researchgate.
  • ResearchGate. (2025). Newly synthesized this compound derivatives serve as novel inhibitor of Colletotrichum gloeosporioides: synthesis, inhibitory activity, and mechanism. Available at: https://www.researchgate.net/publication/381489745_Newly_synthesized_citral_derivatives_serve_as_novel_inhibitor_of_Colletotrichum_gloeosporioides_synthesis_inhibitory_activity_and_mechanism
  • Xu, R., et al. (2024). Synthesis, antifungal activity and action mechanism of novel this compound amide derivatives against Rhizoctonia solani. Pest Management Science, 80(9), 4482-4494. Available at: https://pubmed.ncbi.nlm.nih.gov/38676622/
  • ResearchGate. (2025). Synthesis and antimicrobial activity of the Schiff base from chitosan and this compound. Available at: https://www.researchgate.
  • Wang, L., et al. (2025). Newly Synthesized this compound Derivatives Serve as Novel Inhibitor in HepG2 Cells. ChemistryOpen, 14. Available at: https://onlinelibrary.wiley.com/doi/10.1002/open.202400112
  • Google Patents. (n.d.). CN113248357B - Method for preparing this compound through dehydrolinalool rearrangement reaction. Available at: https://patents.google.
  • Gabryś, B., et al. (2020). Repellent and Antifeedant Activities of this compound-Derived Lactones against the Peach Potato Aphid. Insects, 11(11), 743. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7693593/
  • Irawan, C., et al. (2019). synthesis and characterization of this compound-methylanthranilate schiff base, relationship between synthesis time and some physical properties. Rasayan Journal of Chemistry, 12(2), 527-533. Available at: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf
  • ResearchGate. (n.d.). Synthesis routes of this compound amide derivatives. Available at: https://www.researchgate.
  • ResearchGate. (2025). Chemoselective Reactions of this compound: Green Syntheses of Natural Perfumes for the Undergraduate Organic Laboratory. Available at: https://www.researchgate.
  • Google Patents. (n.d.). US4049828A - Insecticidal and insect-repellant methods and compositions. Available at: https://patents.google.
  • Ojeda-Sana, A. M., et al. (2024). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. International Journal of Molecular Sciences, 25(1), 1. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10779058/
  • Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF this compound-METHYLANTHRANILATE SCHIFF BASE, RELATIONSHIP BETWEEN SYNTHESIS TIME AND SOME PHYSICAL PROPERTIES. Available at: https://www.semanticscholar.org/paper/SYNTHESIS-AND-CHARACTERIZATION-OF-SCHIFF-BASE%2C-TIME-Irawan-Nur/01990c748c9676c4832506e760c6799347898850
  • MDPI. (2022). Antioxidant-Mediated Modification of this compound and Its Control Effect on Mildewy Bamboo. Available at: https://www.mdpi.com/2079-6412/12/11/1703
  • Asian Publication Corporation. (n.d.). Antimicrobial Activity of Copper(II) and Cobalt(II) Complexes of this compound-Valine Derived Schiff Base. Available at: https://asianpubs.org/index.php/ajc/article/view/2018-30-2-04
  • ResearchGate. (n.d.). Bioactivity of this compound against Aedes aegypti. Available at: https://www.researchgate.net/figure/Bioactivity-of-citral-against-Aedes-aegypti_fig5_372864115
  • Google Patents. (n.d.). CN101391942B - Process for preparing this compound. Available at: https://patents.google.
  • MDPI. (2022). Preparation of this compound Compound and Its Bamboo Antimildew Properties. Available at: https://www.mdpi.com/2079-6412/12/11/1691
  • ResearchGate. (n.d.). Plant-derived insect repellent compounds: a this compound, b Geraniol, c.... Available at: https://www.researchgate.net/figure/Plant-derived-insect-repellent-compounds-a-Citral-b-Geraniol-c-Citronellal-d_fig2_316578059
  • Hogrefe eContent. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Available at: https://econtent.hogrefe.com/doi/10.1024/0300-9831/a000508
  • YouTube. (2019). This compound : Structure Elucidation & Synthesis. Available at: https://www.youtube.
  • ResearchGate. (n.d.). Hydrogenation of this compound into its derivatives using heterogeneous catalyst. Available at: https://www.researchgate.
  • YouTube. (2018). Lecture 2: this compound. Available at: https://www.youtube.
  • CUTM Courseware. (n.d.). Lecture_Terpenes_Elucidation-of-structure-of-Citral.pdf. Available at: https://courseware.cutm.ac.
  • MDPI. (n.d.). First Insights into the Biological Activity and Molecular Docking of this compound (3,7-Dimethyl-2, 6-Octadienal) Against Trichomonas vaginalis. Available at: https://www.mdpi.com/1420-3049/28/18/6530
  • ResearchGate. (n.d.). Chemical structure of this compound. Available at: https://www.researchgate.net/figure/Chemical-structure-of-citral_fig1_319973800
  • Scribd. (n.d.). This compound Derivatives for Drug Synthesis. Available at: https://www.scribd.
  • PubMed Central. (n.d.). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3942335/

Sources

experimental design for in vivo studies of citral efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Design for In Vivo Studies of Citral Efficacy Audience: Researchers, scientists, and drug development professionals.

Guide to In Vivo Efficacy Assessment of this compound: From Pre-clinical Design to Endpoint Analysis

Abstract

This compound (3,7-dimethyl-2,6-octadienal), a key bioactive monoterpene in lemongrass and citrus essential oils, has garnered significant scientific interest for its multifaceted therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3] Translating promising in vitro findings into validated in vivo efficacy requires meticulously designed animal studies. This guide provides a comprehensive framework for researchers, outlining core principles, detailed protocols, and critical decision-making points for the robust in vivo evaluation of this compound. We move beyond simplistic procedural lists to explain the scientific rationale behind model selection, dose formulation, and endpoint analysis, ensuring studies are both scientifically sound and ethically grounded.

Foundational Principles: Pre-Study Considerations

Before embarking on any in vivo experiment, a thorough understanding of the test compound's characteristics and the regulatory landscape is paramount. The primary guiding principle is that no unnecessary animal research should be conducted.[4]

Toxicological Profile and Safety

This compound is "Generally Regarded as Safe" (GRAS) by the U.S. Food and Drug Administration for consumption, but its therapeutic use at higher concentrations necessitates a clear understanding of its safety profile.[5]

  • Acute Toxicity: Acute oral toxicity studies in rats have established a high LD50, greater than 2000 mg/kg, classifying this compound in the lowest hazard category (Category 5).[6] Clinical signs at very high doses (e.g., 3160-10000 mg/kg) can include apathy, staggering, and salivation.

  • Repeated Dose Toxicity: Long-term (2-year) studies in rats and mice exposed to this compound in feed showed reduced body weights at higher concentrations (e.g., 4000 ppm in rats, 1000-2000 ppm in mice), but no significant attribution to neoplasms.[7][8][9] This suggests that chronic studies should carefully monitor body weight and food consumption as key safety indicators.

Pharmacokinetics and Bioavailability

The inherent instability and volatility of this compound can impact its bioavailability.[5][10] The experimental design must account for this to ensure consistent and effective delivery to the target site.

  • Absorption & Metabolism: this compound is rapidly absorbed from the gastrointestinal tract, metabolized, and excreted primarily in the urine.

  • Formulation Strategy: Simple administration in an aqueous vehicle may lead to degradation. To enhance stability and bioavailability, microencapsulation has been successfully used for administration in feed, proving to be an acceptable alternative to oral gavage.[9] For intraperitoneal or oral gavage studies, solubilizing this compound in a vehicle like 0.1-1% Tween 80 is a common practice.[6][11]

Regulatory and Ethical Adherence

All animal studies must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[12] Furthermore, study design and data reporting should align with regulatory expectations, such as those outlined by the FDA, to ensure data integrity and reproducibility.[13][14][15]

The In Vivo Experimental Workflow

A well-structured workflow is critical for the successful execution of an in vivo study. The following diagram outlines the key phases, from initial hypothesis to final data interpretation.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Collection & Analysis Hypothesis Hypothesis Formulation (e.g., this compound reduces inflammation) LitReview Literature Review & Toxicology Assessment Hypothesis->LitReview ModelSelect Animal Model Selection LitReview->ModelSelect DoseDesign Dose-Response & Regimen Design ModelSelect->DoseDesign Ethics Ethical Approval (IACUC) DoseDesign->Ethics Acclimatization Animal Acclimatization Ethics->Acclimatization Grouping Randomization & Grouping Acclimatization->Grouping Treatment This compound Administration Grouping->Treatment Monitoring In-Life Monitoring (Health, Weight, Behavior) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor Volume, Paw Edema) Monitoring->Endpoint Sample Sample Collection (Blood, Tissues) Endpoint->Sample Bioanalysis Biomarker Analysis (Cytokines, Gene Expression) Sample->Bioanalysis Stats Statistical Analysis Bioanalysis->Stats Conclusion Interpretation & Conclusion Stats->Conclusion

Caption: High-level workflow for in vivo this compound efficacy studies.

Application-Specific Study Designs & Protocols

The choice of animal model is dictated by the therapeutic hypothesis. This compound's broad bioactivity has been evaluated in various models of inflammation, cancer, and neurodegeneration.[16]

Anti-Inflammatory Efficacy

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of NF-κB activation and the expression of COX-2 and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17][18][19]

ModelSpeciesInducing AgentKey EndpointsTypical this compound Dose Range (Route)Reference
Paw Edema Rat/MouseCarrageenanPaw volume/thickness, MPO activity, Cytokine levels50-300 mg/kg (Oral, i.p.)[11][17]
Chemical-Induced Nociception MouseAcetic AcidNumber of abdominal writhes50-200 mg/kg (i.p.)[11]
Air Pouch Infection MouseStaphylococcus aureusLeukocyte count, Cytokine levels (TNF-α, IL-6)200 mg/kg (Oral)[18][20]
Systemic Inflammation RatLipopolysaccharide (LPS)Body temperature (fever), Plasma cytokines25-300 mg/kg (Oral)[21]

This model is a gold standard for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Animals: Male Wistar rats (150-170 g) are used.[11] Animals are acclimatized for at least one week before the experiment.

  • Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., Saline + 0.2% Tween 80, i.p.)

    • Group 2: this compound (50 mg/kg, i.p.)

    • Group 3: this compound (100 mg/kg, i.p.)

    • Group 4: this compound (200 mg/kg, i.p.)

    • Group 5: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer this compound, vehicle, or indomethacin 60 minutes prior to the carrageenan injection.[11]

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[11]

    • Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control.

    • At the end of the experiment, animals can be euthanized, and paw tissue can be collected for histological analysis or measurement of myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

Anti-Cancer Efficacy

This compound has been shown to inhibit cancer cell proliferation and induce apoptosis.[10] A key mechanism is the downregulation of aldehyde dehydrogenase (ALDH) activity, an enzyme associated with cancer stem cells and chemoresistance.[22][23]

ModelSpeciesCell LineKey EndpointsTypical this compound Dose (Route)Reference
Syngeneic Breast Cancer BALB/c Mouse4T1 Murine Breast Cancer CellsTumor volume, Body weight, ALDH+ cell population, Apoptosis (TUNEL), Metastasis to lungs/liver50 mg/kg (Oral)[22][23][24]

This aggressive model mimics human triple-negative breast cancer, including its propensity to metastasize.

  • Animals: Female BALB/c mice (6-8 weeks old) are used.

  • Tumor Inoculation: Inject 1 x 10⁵ 4T1 cells suspended in PBS into the mammary fat pad.

  • Groups (n=6-10 per group):

    • Group 1: Vehicle Control (Distilled water or appropriate vehicle, daily oral gavage)

    • Group 2: this compound (50 mg/kg, daily oral gavage)

    • Group 3 (Optional): Positive Control (e.g., Doxorubicin)

  • Procedure:

    • Begin treatment when tumors become palpable (approx. 50-100 mm³).

    • Administer treatment daily for a pre-determined period (e.g., 14-21 days).[22]

    • Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis:

    • At the study endpoint, excise the primary tumor.

    • Tumor Analysis: A portion of the tumor can be dissociated into single cells for ALDH activity analysis using an Aldefluor assay.[22][23] The remaining tissue can be fixed for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

    • Metastasis Analysis: Harvest lungs and liver to count metastatic nodules or perform histological analysis.

Neuroprotective & Cognitive Efficacy

Recent studies suggest this compound can cross the blood-brain barrier and may improve cognitive function, partly through the inhibition of butyrylcholinesterase and modulation of cholinergic transmission.[3][5]

ModelSpeciesInducing AgentKey EndpointsTypical this compound Dose (Route)Reference
Scopolamine-Induced Amnesia MouseScopolamineLatency in passive avoidance test, Locomotor activity25-50 mg/kg (i.p.)[5][25]

Mechanistic Insights: Visualizing this compound's Mode of Action

Understanding the molecular pathways affected by this compound is crucial for interpreting efficacy data. In inflammation, this compound's effects are partly mediated through the cannabinoid receptor type 2 (CB2R) and Toll-like receptors (TLRs).[17]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_pathway NF-κB Pathway (MyD88, IKK) TLR4->NFkB_pathway Activates NFkB NF-κB Activation NFkB_pathway->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->TLR4 Inhibits CB2R CB2 Receptor This compound->CB2R Activates CB2R->NFkB_pathway Inhibits

Caption: this compound's anti-inflammatory mechanism via TLR4 and CB2R pathways.

References

  • National Toxicology Program. (2003). Toxicology and carcinogenesis studies of microencapsulated this compound in rats and mice. Toxicology and Applied Pharmacology.
  • Ress, N. B., et al. (2003).
  • Elespuru, R. K., et al. (2003).
  • K-H, Bong, et al. (2019). In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. MDPI.
  • NICNAS. (2013). This compound and related compounds: Human health tier II assessment. Australian Department of Health.
  • Bong, K. H., et al. (2019). In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity. PubMed.
  • Ortiz, M. I., et al. (2011).
  • S, Aswathy, et al. (2022).
  • Campos, C. A., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • Bong, K. H., et al. (2019). In Vivo Anti-Tumor Effects of this compound on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity.
  • Costa, L. B., et al. (2021). Anti-Inflammatory Activity of the Essential Oil this compound in Experimental Infection with Staphylococcus aureus in a Model Air Pouch. PMC - PubMed Central.
  • Nawaz, M. S. (2024). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. Outsourced Pharma.
  • Ożarowski, M., et al. (2024). Expanding Knowledge about the Influence of this compound on Cognitive Functions—In Vitro, In Vivo and Ex Vivo Studies. MDPI.
  • Gupta, J., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Hogrefe eContent.
  • Gupta, J., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. PubMed.
  • Che-Osman, C. M., et al. (2020). Antitumor and Anti-Metastatic Effects of this compound-Loaded Nanostructured Lipid Carrier in 4T1-Induced Breast Cancer Mouse Model. PMC - NIH.
  • Song, Y., et al. (2016). Anti-inflammatory effects of this compound on LPS-induce inflammatory response are PPAR-γ dependent.
  • Lambda CRO. (2024). Blog: FDA's Draft Guidance on In Vivo BA and BE Studies. Lambda Therapeutic Research.
  • Costa, L. B., et al. (2021). Anti-Inflammatory Activity of the Essential Oil this compound in Experimental Infection with Staphylococcus aureus in a Model Air Pouch. PubMed.
  • FDA. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Pharmaceutical Technology.
  • Al-Fatlawi, A. A., et al. (2023). Unveiling the anticancer effect of this compound through inhibition of stemness in estrogen-positive breast cancer. Biomedical Research and Therapy.
  • U.S. Food and Drug Administration. (2025). 21 CFR 320.25 - Guidelines for the conduct of an in vivo bioavailability study.
  • S, Priyadarshini, et al. (2023).
  • Ożarowski, M., et al. (2024). Expanding Knowledge about the Influence of this compound on Cognitive Functions-In Vitro, In Vivo and Ex Vivo Studies. PubMed.
  • Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. bioaccessla.com.
  • Ożarowski, M., et al. (2024). Expanding Knowledge about the Influence of this compound on Cognitive Functions—In Vitro, In Vivo and Ex Vivo Studies. PMC - PubMed Central.
  • Gupta, J., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound.
  • de Oliveira, T. M., et al. (2023).
  • de C. F. da Silva, F., et al. (2017). Antipyretic Effects of this compound and Possible Mechanisms of Action. PubMed.
  • Maruyama, T., et al. (2020). Targets and Pathways Involved in the Antitumor Activity of this compound and Its Stereo-Isomers. PubMed.

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Capacity of Citral

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Antioxidant Potential of Citral

This compound (3,7-dimethyl-2,6-octadienal) is a monoterpene aldehyde renowned for the characteristic lemon scent it imparts to sources like lemongrass oil, from which it is a primary constituent (65-85%).[1][2] It exists as a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral).[3] Recognized as safe (GRAS) by the U.S. Food and Drug Administration, this compound is extensively used as a flavoring and fragrance agent.[4][5]

Beyond its sensory properties, a growing body of scientific literature highlights this compound's diverse biological activities, including anti-inflammatory, antimicrobial, and significant antioxidant properties.[1][5][6] The antioxidant capacity of a compound refers to its ability to inhibit oxidative processes, primarily by neutralizing reactive oxygen species (ROS) and other free radicals. This activity is crucial in the context of drug development and functional food research, as oxidative stress is implicated in the pathophysiology of numerous chronic diseases.[6]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to accurately and reproducibly assess the antioxidant capacity of this compound using a panel of established in vitro assays. We will delve into the underlying chemical principles of each method, provide step-by-step protocols, and explain the causality behind experimental choices to ensure scientific integrity and robust data generation.

Core Principles: Selecting the Right Assay

The evaluation of antioxidant capacity is not a one-size-fits-all process. Antioxidants can act via different mechanisms, which are broadly categorized into two main types: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).[7][8]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to quench a free radical. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method and is considered highly relevant to human biology.[7][9]

  • Electron Transfer (ET): In this mechanism, the antioxidant reduces a pro-oxidant species (including radicals and metal ions) by donating an electron. This reduction is often associated with a color change. The DPPH, ABTS, and FRAP assays are common ET-based methods.[7][10]

No single assay can fully capture the total antioxidant profile of a compound. Therefore, it is imperative to use a battery of tests, incorporating both HAT and ET mechanisms, to gain a comprehensive understanding of this compound's antioxidant potential.

Critical Consideration: Working with a Lipophilic Compound

This compound is a pale yellow, oily liquid that is insoluble in water but soluble in organic solvents like ethanol, methanol, acetone, and oils.[11] This lipophilic nature is a critical factor in experimental design.

  • Solvent Selection: The choice of solvent is paramount for ensuring this compound is fully solubilized, allowing it to react in the assay medium. Ethanol or methanol are suitable for spectrophotometric assays like DPPH and ABTS. For assays involving both hydrophilic and lipophilic components, such as some ORAC protocols, specific solvent systems like 50% acetone may be required.[12][13]

  • Sample Preparation: A concentrated stock solution of this compound should be prepared in an appropriate solvent (e.g., 95% ethanol). Serial dilutions are then made from this stock to create the working concentrations for the assay. Always prepare fresh dilutions before each experiment.

Experimental Workflow Overview

The process of assessing this compound's antioxidant capacity follows a structured workflow, from initial sample handling to final data interpretation. This ensures reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock & Working Solutions prep_reagents Prepare Assay-Specific Reagents & Standards assay_plate Plate Samples, Controls, & Standards prep_reagents->assay_plate assay_react Add Reagents & Initiate Reaction assay_plate->assay_react assay_incubate Incubate (Time/Temp Specific to Assay) assay_react->assay_incubate assay_measure Measure Absorbance or Fluorescence assay_incubate->assay_measure analysis_curve Generate Standard Curve assay_measure->analysis_curve analysis_calc Calculate % Inhibition, IC50, or TEAC analysis_curve->analysis_calc analysis_report Report Results analysis_calc->analysis_report

Caption: General experimental workflow for antioxidant capacity assessment.

DPPH Radical Scavenging Assay

Principle of the Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used ET-based method.[14] DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[15] When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to DPPH-H, a non-radical form, causing the color to fade to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[16]

G DPPH_violet DPPH• (Radical, Violet) DPPH_yellow DPPH-H (Non-Radical, Yellow) DPPH_violet->DPPH_yellow + this compound (e⁻ donation) This compound This compound (Antioxidant)

Caption: DPPH radical scavenging mechanism.

Protocol: DPPH Assay

A. Reagents and Materials

  • This compound (≥95% purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS Grade)

  • Ascorbic acid or Trolox (for positive control/standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Volumetric flasks and pipettes

B. Preparation of Solutions

  • This compound Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of methanol/ethanol.

  • This compound Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.5, 1, 1.5, 2, 2.5 µg/mL).[1]

  • DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol/ethanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.2.[15] Store this solution in the dark.

  • Positive Control (e.g., Ascorbic Acid): Prepare a stock solution and working dilutions in the same manner as this compound.

C. Assay Procedure

  • Add 50 µL of each this compound working solution (or positive control) to the wells of a 96-well plate in triplicate.

  • Add 50 µL of methanol/ethanol to three wells to serve as the negative control.

  • Add 150 µL of the DPPH working solution to all wells.

  • Shake the plate gently and incubate in the dark at room temperature for 30-60 minutes.[1][17]

  • Measure the absorbance at 517 nm.

  • A blank reading for each sample concentration (50 µL sample + 150 µL methanol/ethanol) should be taken to correct for any background absorbance from this compound itself.

D. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the negative control (DPPH solution + solvent).

    • A_sample is the absorbance of the DPPH solution with the this compound sample (corrected for blank).

  • Plot the % Inhibition against the concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. Published IC₅₀ values for this compound in a DPPH assay are around 6.9 µg/mL.[1][2]

ABTS Radical Cation Decolorization Assay

Principle of the Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another ET-based method.[14] The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This produces a blue-green solution with maximum absorbance at ~734 nm.[18] In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS form. The reduction in absorbance is proportional to the antioxidant concentration. This assay is advantageous as it can be used for both hydrophilic and lipophilic compounds and is not affected by pH to the same extent as other assays.[19]

Protocol: ABTS Assay

A. Reagents and Materials

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Methanol

  • Trolox (for standard curve)

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • 96-well microplate and reader (734 nm)

B. Preparation of Solutions

  • This compound Solutions: Prepare stock and working solutions in ethanol as described for the DPPH assay.

  • Trolox Standard Solutions: Prepare a 1 mM stock solution of Trolox in ethanol. Create a standard curve by diluting the stock to various concentrations (e.g., 100 to 1000 µM).

  • ABTS Radical Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical.[18]

    • Before use, dilute the ABTS•⁺ solution with ethanol or PBS until the absorbance at 734 nm is 0.70 ± 0.05.[20]

C. Assay Procedure

  • Add 20 µL of each this compound working solution (or Trolox standard) to the wells of a 96-well plate in triplicate.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

D. Data Analysis

  • Calculate % Inhibition for each this compound concentration as done in the DPPH assay.

  • Plot a standard curve of % Inhibition versus the concentration of Trolox.

  • From the linear regression of the standard curve, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for this compound. The results are expressed as µM of Trolox Equivalents (TE) per µg or µM of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay

The FRAP assay measures the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[21] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[22][23] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Protocol: FRAP Assay

A. Reagents and Materials

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric Chloride (FeCl₃·6H₂O)

  • Sodium Acetate

  • Acetic Acid

  • Hydrochloric Acid (HCl)

  • Ferrous Sulfate (FeSO₄·7H₂O) for standard curve

  • Ethanol

  • 96-well microplate and reader (593 nm)

B. Preparation of Solutions

  • This compound Solutions: Prepare stock and working solutions in ethanol.

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water.

  • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[22]

  • Ferrous Sulfate Standard: Prepare a 2 mM stock solution of FeSO₄·7H₂O. Create a standard curve by diluting to various concentrations (e.g., 100 to 2000 µM).

C. Assay Procedure

  • Add 20 µL of each this compound working solution (or FeSO₄ standard) to the wells of a 96-well plate in triplicate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate at 37°C for 4-30 minutes. Note that reaction kinetics can vary.[21][22]

  • Measure the absorbance at 593 nm.

D. Data Analysis

  • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Using the standard curve's regression equation, determine the FRAP value of the this compound samples.

  • Results are expressed as µM of Fe²⁺ equivalents per µg or µM of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle of the Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[9] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the absence of an antioxidant, the radicals damage the fluorescein, causing its fluorescence to decay. An antioxidant protects the probe by quenching the radicals, thus preserving the fluorescence signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[10]

Protocol: ORAC Assay

A. Reagents and Materials

  • This compound

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Fluorescein sodium salt

  • Trolox (for standard)

  • Phosphate Buffer (75 mM, pH 7.4)

  • Solvent for lipophilic fraction: 50% Acetone (Acetone/Water, 1:1 v/v)[12]

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with temperature control (Excitation: 485 nm, Emission: 520 nm)

B. Preparation of Solutions

  • This compound Solutions: Dissolve this compound stock in 100% acetone, then dilute to working concentrations using 50% acetone.[12][13]

  • Trolox Standard Solutions: Prepare a stock and working dilutions (e.g., 6.25-100 µM) in the same solvent as this compound.

  • Fluorescein Solution: Prepare a stock in phosphate buffer. Dilute with phosphate buffer to the final working concentration (refer to kit manufacturer or literature, typically ~70 nM).[12]

  • AAPH Solution: Prepare fresh daily by dissolving AAPH in phosphate buffer (typically ~153 mM).

C. Assay Procedure

  • Set the plate reader to 37°C.

  • Add 25 µL of this compound working solution, Trolox standard, or solvent blank to wells in triplicate.

  • Add 150 µL of the fluorescein working solution to all wells.

  • Mix and incubate the plate at 37°C for 30 minutes.[12]

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

  • Immediately begin reading the fluorescence every 1-2 minutes for at least 60-90 minutes, until the fluorescence of the blank has decayed by >90%.

D. Data Analysis

  • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

  • Calculate the Net AUC for each sample and standard: Net AUC = AUC_sample - AUC_blank.

  • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

  • Calculate the ORAC value of this compound from the standard curve. Results are expressed as µM of Trolox Equivalents (TE) per µg or µM of this compound.

Data Summary and Interpretation

To facilitate comparison, the key parameters and expected outputs for each assay are summarized below.

AssayMechanismPrincipleWavelengthStandardResult Expression
DPPH ETRadical Scavenging~517 nmAscorbic AcidIC₅₀ (µg/mL)
ABTS ETRadical Cation Scavenging~734 nmTroloxTEAC (µM TE/µg)
FRAP ETMetal Reduction (Fe³⁺→Fe²⁺)~593 nmFeSO₄Fe²⁺ Equivalents (µM/µg)
ORAC HATPeroxyl Radical QuenchingEx: 485, Em: 520 nmTroloxTEAC (µM TE/µg)

Interpretation: A comprehensive antioxidant profile for this compound is achieved by comparing its performance across these different assays. For example, a low IC₅₀ in the DPPH assay and high values in the ABTS and FRAP assays would indicate strong electron-donating capabilities.[14] A high ORAC value would specifically point to its effectiveness in quenching biologically relevant peroxyl radicals through hydrogen atom donation.[9] This multi-faceted approach provides a robust and defensible characterization of this compound's antioxidant capacity for research and development purposes.

References

  • Brahmi, F., Abdenour, A., Bruno, M., & Silvia, P. (2022). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]
  • Habib, H., et al. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. Hogrefe eContent. [Link]
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
  • Roy, A., et al. (2020). Effects of this compound on (A) total antioxidant capacity (T-AOC), (B) total...
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements.
  • Verma, R. S., Padalia, R. C., Chauhan, A., & Thul, S. T. (2013). Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya. PMC - NIH. [Link]
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.[Link]
  • Wu, X., Beecher, G. R., Holden, J. M., Haytowitz, D. B., Gebhardt, S. E., & Prior, R. L. (2004). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 52(12), 4026–4037. [Link]
  • Tian, J., et al. (2022). Investigating the Mechanisms Underlying this compound-Induced Oxidative Stress and Its Contribution to Antifungal Efficacy on Magnaporthe oryzae Through a Multi-Omics Approach. MDPI. [Link]
  • Olar, R., et al. (2020). Specters of standards for determination of antioxidant capacity – FRAP method.
  • Wu, X., Beecher, G. R., Holden, J. M., Haytowitz, D. B., Gebhardt, S. E., & Prior, R. L. (2004). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Health Professionals. [Link]
  • Li, Y., et al. (2022). Chemical Composition and Antioxidant Activity of the Essential Oils of this compound-Rich Chemotype Cinnamomum camphora and Cinnamomum bodinieri. PMC - NIH. [Link]
  • de Cássia da Silveira e Sá, R., et al. (2014). Antioxidant activity of this compound.
  • de Almeida, R. N., et al. (2021). Effect of this compound on activity of anti-oxidant enzymes in yeast cells...
  • Yang, X., & Lee, Y. C. (2015).
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. [Link]
  • National Center for Biotechnology Inform
  • Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of Agricultural and Food Chemistry, 64(5), 997–1027. [Link]
  • Khorram, F., et al. (2020). Effects of this compound on serum antioxidant status and liver genes expressions of paraoxonase 1 and nitric oxide synthase in a rat model of streptozotocin-induced diabetes mellitus. PMC - NIH. [Link]
  • Štefan, M., et al. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
  • Brahmi, F., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Zhang, C., et al. (2022). Antioxidant-Mediated Modification of this compound and Its Control Effect on Mildewy Bamboo. NIH. [Link]
  • Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Ortiz-Serrano, P., & Solano, F. (2021).
  • Almeida, M. G. J., et al. (2013). Validation of an Alternative Analytical Method for the Quantification of Antioxidant Activity in Plant Extracts.
  • El-Maati, M. F. A., et al. (2016). Antioxidant activity "ABTS assay" extracts of C. citratus, L. inermis and H. sabdariffa leaves.
  • Sáncheza-de-la-Torre, M. G., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. PMC - NIH. [Link]
  • Klimek-Szczykutowicz, M., et al. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PMC - NIH. [Link]
  • Kumar, A., et al. (2021). Phytochemical characterization and antioxidant assessment of herbal extracts.
  • Utakod, R., et al. (2017). The efficiency and the correlation between testing methods on antimicrobial and antioxidant activities of selected medicinal essential oils. CABI Digital Library. [Link]
  • Amorati, R., et al. (2013). Radical Scavenging and Antioxidant Activities of Essential Oil Components – An Experimental and Computational Investigation.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. PubMed. [Link]
  • Gligorijevic, N., et al. (2023). Phytochemical Characterization and Antioxidant Activity Evaluation for Some Plant Extracts in Conjunction with Pharmacological Mechanism Prediction: Insights into Potential Therapeutic Applications in Dyslipidemia and Obesity. PMC - NIH. [Link]
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. G-Biosciences. [Link]
  • Stankovic, M., et al. (2024). Bioactive Phytocompound Profiling and the Evaluation of Antioxidant, Antihyperglycemic, and Antimicrobial Activities of Medicinal Plants from Serbian Traditional Medicine. MDPI. [Link]
  • Nakagawa, T., et al. (2023). Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives – Inter-laboratory Evaluation Study –.
  • Habib, H., et al. (2020). Antioxidant activity of this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Citral Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_1>

Welcome to the technical support center for citral-related research. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of this compound in their aqueous experimental systems. As a valuable monoterpene aldehyde known for its distinct lemon aroma and important biological activities, this compound's utility is often hampered by its inherent instability in aqueous environments.[1][2] This document provides in-depth, field-proven insights into the causes of this compound degradation and offers robust, actionable troubleshooting strategies and protocols to ensure the integrity and reproducibility of your experiments.

Understanding the Problem: Why is My this compound Degrading?

This compound, a mixture of the geometric isomers geranial and neral, is highly susceptible to degradation through several chemical pathways, particularly in aqueous solutions.[1][3] The primary drivers of this instability are pH, oxygen, light, and temperature.[4] Understanding these mechanisms is the first step in effective troubleshooting.

Acid-Catalyzed Degradation

In acidic conditions (low pH), this compound undergoes rapid degradation.[5][6] This is a major challenge as many applications, such as beverages and certain biological assays, are formulated at a low pH.[5][7] The primary mechanism is an acid-catalyzed cyclization reaction.[3][5] This process involves the isomerization of geranial to neral, followed by cyclization to form various monoterpene alcohols.[5] These intermediates can then undergo further reactions like oxidation and dehydration to produce a cascade of secondary products.[3]

Key Degradation Products:

  • p-cymene

  • p-cresol

  • p-methylacetophenone

  • α,p-dimethylstyrene

These compounds are often responsible for the loss of the characteristic fresh lemon aroma and the emergence of undesirable "off-odors".[3][5][8]

This compound This compound (Geranial/Neral) Cyclization Acid-Catalyzed Cyclization This compound->Cyclization H+ (Low pH) Intermediates Monoterpene Alcohols (e.g., p-menthadien-8-ol) Cyclization->Intermediates Oxidation Oxidation & Dehydration Intermediates->Oxidation Off_Flavors Off-Flavor Products (p-cymene, p-cresol, p-methylacetophenone) Oxidation->Off_Flavors

Caption: Acid-catalyzed degradation pathway of this compound.

Oxidative and Photochemical Degradation

This compound's aldehyde group and double bonds make it vulnerable to oxidation.[1][9] This can be initiated by:

  • Atmospheric Oxygen: The presence of dissolved oxygen can lead to the formation of hydroperoxides and other oxidation products.[9]

  • Reactive Oxygen Species (ROS): Free radicals in the solution can dramatically accelerate this compound degradation.[5]

  • Light Exposure: UV irradiation can trigger photodegradation, which may proceed through both cyclization and free-radical pathways.[4][10][11][12]

These oxidative pressures can exist even at neutral pH, though they are often exacerbated by acidic conditions and the presence of transition metals like iron.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers working with this compound in aqueous solutions.

Q1: My this compound solution has lost its characteristic lemon scent and has developed a harsh, chemical off-odor. What is happening?

A1: This is a classic sign of acid-catalyzed and oxidative degradation. The fresh lemon aroma comes from this compound itself. When it degrades, it forms compounds like p-methylacetophenone and p-cresol, which have distinct, unpleasant odors.[5] This process is accelerated at low pH (typically below 6) and in the presence of oxygen and light.[4][5]

Troubleshooting Steps:

  • Check the pH: Measure the pH of your solution. If it is acidic, this is likely the primary driver.

  • Review Storage Conditions: Are you storing the solution exposed to light or at room temperature? this compound solutions should be protected from light and stored at refrigerated temperatures.

  • Deoxygenate Your Solvent: Before preparing your solution, consider sparging your aqueous buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q2: I prepared a this compound stock in a buffer at pH 7, but its stability is still poor. Why?

A2: While this compound is more stable at neutral pH than in acidic conditions, it is not completely immune to degradation.[5] At pH 7, oxidative and photochemical pathways can still be significant. Water-soluble radicals can dramatically increase the rate of degradation, irrespective of pH.[5] Furthermore, if your buffer contains any transition metal contaminants (e.g., iron), these can catalyze oxidative reactions.

Troubleshooting Steps:

  • Incorporate an Antioxidant: Add a water-soluble antioxidant like ascorbic acid (Vitamin C) or tea polyphenols to your buffer.[13][14] These agents can scavenge free radicals and inhibit oxidative degradation pathways.[10][13]

  • Use a Chelating Agent: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to your buffer.

  • Confirm Light Protection: Ensure your container is amber-colored or wrapped in foil to prevent photodegradation.[10]

Q3: I'm trying to dissolve this compound directly in my aqueous cell culture medium, but I'm getting inconsistent results and signs of cytotoxicity.

A3: This is a common problem stemming from this compound's low water solubility and high reactivity.[15] Direct addition can lead to the formation of a separate oil phase, resulting in a non-homogenous concentration and localized high doses that can be toxic to cells. Furthermore, the unstable this compound can degrade into cytotoxic byproducts.

Solution: You must use a delivery system to safely and effectively introduce this compound into an aqueous medium. The most effective methods are emulsification or encapsulation.

  • Nanoemulsions: These systems encapsulate this compound within tiny oil droplets stabilized by an emulsifier (surfactant).[16][17] This physically isolates the this compound from the reactive aqueous phase, dramatically improving its stability.[18]

  • Cyclodextrin Encapsulation: Cyclodextrins are cage-like molecules that can trap individual this compound molecules in their hydrophobic core, enhancing solubility and protecting them from degradation.[15][19][20][21]

cluster_workflow Troubleshooting Workflow Start Problem: This compound Instability Check_pH Check pH of Solution Start->Check_pH Check_Storage Review Storage (Light, Temp, O2) Start->Check_Storage Acidic pH < 6? Check_pH->Acidic Poor_Storage Improper Storage? Check_Storage->Poor_Storage Solution_pH Strategy: 1. Buffer to pH 7 2. Use Emulsion/   Encapsulation Acidic->Solution_pH Yes Check_Oxidation Still Unstable? Consider Oxidation Acidic->Check_Oxidation No Solution_Storage Strategy: 1. Use Amber Vials 2. Refrigerate 3. Deoxygenate Solvent Poor_Storage->Solution_Storage Yes Poor_Storage->Check_Oxidation No Add_Antioxidant Strategy: Add Antioxidant (e.g., Ascorbic Acid) Check_Oxidation->Add_Antioxidant

Caption: A logical workflow for troubleshooting this compound instability.

Stabilization Strategies: Protocols & Best Practices

To overcome instability, a proactive approach is required. The following protocols provide validated methods for preparing stable this compound solutions.

Protocol: Preparation of a this compound Nanoemulsion

This protocol creates a stable oil-in-water (O/W) nanoemulsion that protects this compound from degradation in the aqueous phase.[16][22]

Materials:

  • This compound (high purity)

  • Medium-chain triglyceride (MCT) oil (carrier oil)

  • Tween 80 or other suitable food-grade surfactant

  • Deionized water or appropriate buffer (pH 7.0)

  • High-shear homogenizer or ultrasonicator

Methodology:

  • Prepare the Oil Phase: In a small glass beaker, create the oil phase by mixing 1 part this compound with 9 parts MCT oil (e.g., 0.5 g this compound + 4.5 g MCT oil). This will constitute 5% of the final emulsion volume.

  • Prepare the Aqueous Phase: In a separate, larger beaker, prepare the aqueous phase. This will be 95% of the final volume and should contain the deionized water/buffer and the surfactant. A typical surfactant concentration is 1-5% w/v (e.g., for a 100 mL final volume, use 95 mL water and 1-5 g of Tween 80).[22]

  • Pre-homogenization: While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the oil phase drop by drop. Continue stirring for 15-20 minutes to form a coarse emulsion.

  • High-Energy Emulsification:

    • Using an Ultrasonicator: Place the probe of the sonicator into the coarse emulsion. Process the mixture at high power for 5-10 minutes.[16][17] To prevent overheating, which can degrade this compound, perform this step in an ice bath.

    • Using a High-Shear Homogenizer: Pass the coarse emulsion through the homogenizer according to the manufacturer's instructions, typically for multiple passes at high pressure.

  • Characterization & Storage: The resulting nanoemulsion should appear translucent or milky-white. Store in an amber glass bottle at 4°C. The stability of such an emulsion can be excellent, preserving this compound for weeks to months.[2]

Protocol: Encapsulation of this compound with Cyclodextrin

This method creates a water-soluble inclusion complex, ideal for applications where an oil phase is undesirable. Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used due to its high aqueous solubility and low toxicity.[21]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water or buffer

  • Magnetic stirrer

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HPβCD in deionized water or your desired buffer at a specific molar ratio to this compound (e.g., 1:1). A typical concentration would be around 10-20% w/v for the HPβCD.

  • Add this compound: While vigorously stirring the HPβCD solution, slowly add the this compound. The solution may initially appear cloudy as the this compound disperses.

  • Complexation: Continue stirring at room temperature for at least 4-6 hours, protected from light. Over this time, the this compound molecules will enter the cyclodextrin cavities, and the solution should become clear, indicating the formation of the soluble inclusion complex.

  • Sterilization & Use: The resulting solution can be sterile-filtered (using a 0.22 µm filter) for use in cell culture or other sensitive applications. This complex significantly enhances the thermal stability and shelf-life of this compound.[15][19]

Analytical Methods for Quality Control

It is crucial to analytically verify the concentration of this compound and monitor for the appearance of degradation products.

Analytical TechniquePrincipleApplicationKey Parameters to Monitor
HPLC-UV High-Performance Liquid Chromatography separates compounds based on their affinity for a stationary phase. A UV detector quantifies them.Quantifying the remaining concentration of geranial and neral isomers in your solution over time.Decrease in this compound peak area; appearance of new peaks corresponding to degradation products.
GC-MS Gas Chromatography separates volatile compounds, which are then identified by Mass Spectrometry based on their mass-to-charge ratio.Identifying the specific degradation products formed (e.g., p-cymene, p-methylacetophenone).[23][24]Appearance of characteristic mass spectra for known degradation products.
Example HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 238 nm.

  • Injection Volume: 10 µL.

  • Procedure: Prepare a standard curve with known concentrations of a this compound standard. Dilute your experimental samples appropriately with the mobile phase before injection. Compare the peak areas of neral and geranial in your samples to the standard curve to determine their concentration.[25]

Summary of Key Stabilization Strategies

StrategyMechanism of ActionBest ForKey Considerations
pH Control Minimizes acid-catalyzed cyclization.All aqueous solutions.Buffer to pH > 6.0, ideally 7.0.
Exclusion of Oxygen Prevents oxidative degradation.Anaerobic experiments; long-term storage.Sparge buffers with N2 or Ar; use sealed vials.
Protection from Light Prevents photodegradation.All applications.Use amber glassware or wrap containers in foil.
Refrigeration Slows the rate of all chemical reactions.Long-term storage of stocks and formulations.Store at 4°C. Avoid freeze-thaw cycles.
Use of Antioxidants Scavenge free radicals that initiate oxidation.Preventing oxidative degradation at any pH.Ascorbic acid, tea polyphenols, BHT.[13][14][25]
Emulsification Physically separates this compound from the aqueous phase.Dispersing this compound in aqueous media (e.g., beverages, cell culture).Requires high-energy mixing; choice of surfactant is critical.[8]
Cyclodextrin Complexation Encapsulates individual this compound molecules.Creating truly soluble, oil-free solutions.Molar ratio of cyclodextrin to this compound is important.[20][26]

By understanding the fundamental causes of this compound instability and implementing these robust formulation and handling strategies, researchers can ensure the stability, efficacy, and reproducibility of their experimental results.

References

  • Ay, E., Gérard, V., Graff, B., Morlet-Savary, F., Mutilangi, W., Galopin, C., & Lalevée, J. (2019). This compound Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. Journal of Agricultural and Food Chemistry, 67(13), 3752–3760. [Link]
  • Choi, S. J., Decker, E. A., Henson, L., Popplewell, L. M., & McClements, D. J. (2010). Influence of structural properties of emulsifiers on this compound degradation in model emulsions. Food Chemistry, 120(4), 1021-1027. [Link]
  • Li, M., Zhu, M., Fu, Y., & Liu, Y. (2022). Antioxidant-Mediated Modification of this compound and Its Control Effect on Mildewy Bamboo. Molecules, 27(21), 7505. [Link]
  • Mei, L., Choi, S. J., Alamed, J., Henson, L., Popplewell, M., McClements, D. J., & Decker, E. A. (2011). Stability of this compound in Emulsions Coated with Cationic Biopolymer Layers. Journal of Agricultural and Food Chemistry, 59(11), 6113–6119. [Link]
  • Gérard, V., Ay, E., Graff, B., Morlet-Savary, F., Mutilangi, W., Galopin, C., & Lalevée, J. (2019). This compound Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. Journal of Agricultural and Food Chemistry. [Link]
  • Celebioglu, A., & Uyar, T. (2018). Efficient Encapsulation of this compound in Fast-Dissolving Polymer-Free Electrospun Nanofibers of Cyclodextrin Inclusion Complexes: High Thermal Stability, Longer Shelf-Life, and Enhanced Water Solubility of this compound.
  • Various Authors. (2019).
  • Anonymous. (n.d.). This compound Emulsion Off-Flavor Analysis. Scribd. [Link]
  • Liang, C. P., Wang, M., Simon, J. E., & Ho, C. T. (2004). Antioxidant activity of plant extracts on the inhibition of this compound off-odor formation. Molecular Nutrition & Food Research, 48(4), 308-317. [Link]
  • Ay, E., et al. (2019). This compound Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. Journal of Agricultural and Food Chemistry. [Link]
  • Chemist Wizards. (n.d.). This compound. [Link]
  • Prakash, A., Baskaran, R., & Vadivel, V. (2020). This compound and linalool nanoemulsions: impact of synergism and ripening inhibitors on the stability and antibacterial activity against Listeria monocytogenes. Applied Nanoscience, 10, 4393–4404. [Link]
  • Yang, X., Tian, H., Ho, C. T., & Huang, Q. (2011). Inhibition of this compound degradation by oil-in-water nanoemulsions combined with antioxidants. Journal of Agricultural and Food Chemistry, 59(11), 6113-6119. [Link]
  • Celebioglu, A., & Uyar, T. (2018). Efficient Encapsulation of this compound in Fast-Dissolving Polymer-Free Electrospun Nanofibers of Cyclodextrin Inclusion Complexes: High Thermal Stability, Longer Shelf-Life, and Enhanced Water Solubility of this compound. Nanomaterials (Basel, Switzerland), 8(10), 793. [Link]
  • Ma, Q., Zhang, Y., & Critzer, F. (2017). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil. Journal of Food and Drug Analysis, 25(1), 134-140. [Link]
  • Singh, R., et al. (2024). Micro-encapsulation of this compound using edible γ-cyclodextrin metal organic framework. ProQuest. [Link]
  • Yang, X., Tian, H., Ho, C. T., & Huang, Q. (2011). Inhibition of this compound Degradation by Oil-in-Water Nanoemulsions Combined with Antioxidants. Scilit. [Link]
  • Yang, X., Tian, H., Ho, C. T., & Huang, Q. (2011). Inhibition of this compound degradation by oil-in-water nanoemulsions combined with antioxidants. Journal of Agricultural and Food Chemistry, 59(11), 6113-9. [Link]
  • Tian, Y., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. Semantic Scholar. [Link]
  • Various Authors. (n.d.). Degradation pathways of D-limonene and this compound.
  • Liu, Y., et al. (2021). Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degradation of this compound. Frontiers in Nutrition, 8, 748530. [Link]
  • Tian, Y., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system.
  • Tian, Y., Zeng, H., Wang, Z., Fan, Y., & Tian, S. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. Journal of the Science of Food and Agriculture, 97(9), 2991-2998. [Link]
  • Piorkowski, D., & McClements, D. J. (2014). Beverage emulsions: Recent developments in formulation, production, and applications. Food Hydrocolloids, 42, 5-41. [Link]
  • Elgendy, E. M., & Khayyat, S. A. (2008). Oxidation Studies on Some Natural Monoterpenes: this compound, Pulegone, and Camphene. Russian Journal of Organic Chemistry, 44(8), 1146-1151. [Link]
  • Ma, Q., Zhang, Y., & Critzer, F. (2017). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil.
  • Henson, L. (n.d.). Citrus Flavor Stability: the Holy Grail. Perfumer & Flavorist. [Link]
  • Djordjevic, D., Cercaci, L., Alamed, J., McClements, D. J., & Decker, E. A. (2008). Stability of this compound in protein- and gum Arabic-stabilized oil-in-water emulsions. Food Chemistry, 109(2), 348-355. [Link]
  • Kimura, K., Nishimura, H., Iwata, I., & Mizutani, J. (1983). Deterioration mechanism of lemon flavor. 2. Formation mechanism of off-odor substances arising from this compound. Journal of Agricultural and Food Chemistry, 31(4), 801–804. [Link]
  • National Center for Biotechnology Inform
  • Popplewell, L. M., et al. (2008). Stabilisation by preparing cyclodextrin inclusion complexes.
  • Sricharoen, P. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Various Authors. (n.d.). Effect of this compound concentration on its degradation rate.
  • Vargas-Blandon, D., et al. (2024).

Sources

Technical Support Center: Optimizing Citral Solubility for Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing citral solubility in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for working with this hydrophobic compound. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in cell culture?

This compound is a naturally occurring acyclic monoterpene aldehyde, a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral).[1][2] It is the primary component of lemongrass oil and is found in the oils of various other plants.[3] this compound is a pale yellow liquid with a strong lemon-like odor.[3][4][5][6] Its chemical structure makes it sparingly soluble in water, with a reported solubility of approximately 1.34 g/L at 37°C.[6][7] This low aqueous solubility presents a significant hurdle when preparing homogenous and stable solutions in cell culture media, which are predominantly aqueous.[8][9][10]

Q2: What happens if I add this compound directly to my cell culture medium?

Directly adding this compound to your aqueous cell culture medium will likely result in a heterogeneous mixture with poor dispersion. You may observe an oily layer on the surface or the formation of micelles, leading to inaccurate and non-reproducible concentrations in your experiments. This can significantly impact the validity of your results.

Q3: Is this compound stable in cell culture conditions?

This compound is known to be unstable in aqueous solutions, particularly under acidic or alkaline conditions.[11][12][13] It can degrade over time, which could affect its biological activity and lead to the formation of other compounds with potentially confounding effects.[11][12]

Q4: What are the common methods to improve this compound solubility for cell culture?

Several methods can be employed to enhance the solubility of this compound in cell culture media. These include:

  • Organic Solvents: Using a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to first dissolve the this compound before diluting it in the media.

  • Surfactants/Emulsifiers: Utilizing non-ionic surfactants such as Tween 80 to create stable emulsions of this compound in the aqueous medium.[14][15][16]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules to form water-soluble inclusion complexes.[17][18][19][20][21]

  • Nanoemulsions: Formulating this compound into nano-sized droplets to improve its dispersion and stability in the culture medium.[8][9][16][22][23]

Q5: At what concentration is this compound cytotoxic to cells?

The cytotoxicity of this compound varies depending on the cell line and the duration of exposure.[24][25][26][27] For example, studies have shown cytotoxic effects in HepG2 cells, while leukocytes appeared less sensitive.[24][25] It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line through a dose-response experiment.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitate or oil droplets form in the media after adding the this compound stock solution.
  • Question: I dissolved this compound in DMSO, but when I added it to my cell culture medium, it turned cloudy and I can see small droplets. What went wrong?

  • Answer: This indicates that the solubility limit of this compound has been exceeded in the final medium. The DMSO concentration might not be sufficient to keep the this compound dissolved upon dilution into the aqueous environment.

    • Underlying Cause: The rapid dilution of the DMSO stock in the aqueous medium causes the hydrophobic this compound to come out of solution and form a precipitate or an oil-in-water emulsion.

    • Solutions:

      • Increase the Stock Concentration and Decrease the Volume: Prepare a more concentrated this compound stock solution in DMSO. This allows you to add a smaller volume to your media, thereby keeping the final DMSO concentration low while achieving the desired this compound concentration.

      • Optimize the Final DMSO Concentration: While most cell lines can tolerate up to 0.5% DMSO, some are more sensitive.[28][29][30][31] It's recommended to keep the final DMSO concentration at or below 0.1% if possible.[28][29][31] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

      • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a step-wise dilution. Add the stock to a smaller volume of media first while vortexing, and then add this to the rest of the media.

      • Consider Alternative Solubilization Methods: If precipitation persists, consider using surfactants like Tween 80 or encapsulating the this compound in cyclodextrins.

Issue 2: Inconsistent results between experiments.
  • Question: I am getting variable results in my cell viability assays with this compound, even when I use the same protocol. Why is this happening?

  • Answer: Inconsistent results are often due to issues with the stability and homogeneity of your this compound solution.

    • Underlying Cause: this compound can degrade in aqueous solutions, and if not properly solubilized, its concentration may not be uniform throughout the culture vessel.[11][12]

    • Solutions:

      • Freshly Prepare Solutions: Always prepare fresh this compound working solutions for each experiment from a concentrated stock. Avoid storing diluted this compound solutions for extended periods.

      • Ensure Homogeneity: After adding the this compound stock to your media, vortex or gently mix the solution thoroughly to ensure a homogenous distribution before adding it to your cells.

      • Protect from Light and Air: this compound is sensitive to light and air, which can cause degradation.[1] Store your stock solutions in amber vials and minimize exposure to air.

      • Utilize More Stable Formulations: Consider using this compound-cyclodextrin inclusion complexes or nanoemulsions, which can enhance the stability of this compound in your culture medium.[11][13][17][32]

Issue 3: High background cytotoxicity in the vehicle control.
  • Question: My vehicle control (media + DMSO) is showing significant cell death. How can I address this?

  • Answer: High cytotoxicity in the vehicle control indicates that the concentration of the solubilizing agent is too high for your specific cell line.

    • Underlying Cause: Solvents like DMSO and surfactants like Tween 80 can be toxic to cells at certain concentrations.[28][30][33][34] This toxicity is cell-line dependent.[29][30][31]

    • Solutions:

      • Determine the Maximum Tolerable Solvent Concentration: Before starting your experiments with this compound, perform a dose-response curve for your solubilizing agent alone (e.g., DMSO at 0.01%, 0.1%, 0.5%, 1%). This will help you determine the highest concentration that does not significantly affect cell viability.

      • Reduce the Solvent Concentration: Based on the results of your solvent toxicity assay, adjust your stock solution concentration to ensure the final concentration in your experiments is well below the toxic threshold. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines.[28][29][31]

      • Switch to a Less Toxic Solubilizing Agent: If your cells are highly sensitive to DMSO, consider using ethanol (though it can also be cytotoxic) or exploring non-solvent-based methods like cyclodextrin encapsulation.[30][33]

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the most common method for solubilizing this compound for cell culture applications.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution: In a sterile microcentrifuge tube, dissolve a known weight of this compound in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the this compound is completely dissolved.

  • Sterile Filtration (Optional but Recommended): If needed, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to your cells. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (ideally ≤ 0.1%).

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This method enhances the aqueous solubility of this compound by encapsulating it within β-cyclodextrin molecules.

Materials:

  • This compound

  • β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Procedure:

  • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with gentle heating and stirring to create a saturated solution.

  • Add this compound: Slowly add this compound to the β-cyclodextrin solution while continuously stirring. The molar ratio of this compound to β-cyclodextrin can be optimized, but a 1:1 ratio is a good starting point.

  • Complex Formation: Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the this compound is encapsulated.

  • Isolation of the Complex (Optional): The aqueous solution containing the complex can be used directly, or the complex can be isolated as a powder by lyophilization (freeze-drying).

  • Preparation of Working Solution: Dissolve the this compound-β-cyclodextrin complex (either in solution or as a powder) in your cell culture medium to the desired final concentration.

Data Summary: Comparison of Solubilization Methods
MethodAdvantagesDisadvantagesRecommended Final Concentration of Agent
DMSO Simple, fast, and effective for many compounds.Can be cytotoxic to cells at higher concentrations.[28][30][33]≤ 0.1% (v/v) is generally safe for most cell lines.[28][31]
Ethanol An alternative to DMSO.Can be more cytotoxic than DMSO for some cell lines.[30][33]≤ 0.1% (v/v), but must be determined for each cell line.
Tween 80 Can form stable emulsions.May interfere with some cellular assays and can be cytotoxic.Typically used at very low concentrations (e.g., < 0.1%).
β-Cyclodextrins Low cytotoxicity, enhances stability.[17][19][32]More complex preparation, may not be suitable for all compounds.Dependent on the specific cyclodextrin and complex.
Nanoemulsions High stability and bioavailability.[11][13][16]Requires specialized equipment and formulation expertise.Varies based on the formulation.

Visualizing Your Workflow

Decision Tree for Selecting a Solubilization Method

The following diagram illustrates a logical workflow for choosing the most appropriate method to solubilize this compound for your specific experimental needs.

solubilization_workflow start Start: Need to dissolve this compound for cell culture check_solubility Attempt to dissolve this compound directly in media? start->check_solubility direct_dissolution Direct dissolution in media check_solubility->direct_dissolution Yes try_dmso Try DMSO as a solvent check_solubility->try_dmso No precipitate Precipitate/oil forms direct_dissolution->precipitate precipitate->try_dmso dmso_works Solution is clear try_dmso->dmso_works dmso_precipitates Precipitate forms try_dmso->dmso_precipitates If precipitate forms check_dmso_toxicity Is final DMSO concentration > 0.1%? dmso_works->check_dmso_toxicity high_dmso Yes check_dmso_toxicity->high_dmso low_dmso No check_dmso_toxicity->low_dmso consider_alternatives Consider alternative methods: - Surfactants (Tween 80) - Cyclodextrins - Nanoemulsions high_dmso->consider_alternatives test_vehicle_toxicity Test vehicle toxicity low_dmso->test_vehicle_toxicity dmso_precipitates->consider_alternatives consider_alternatives->test_vehicle_toxicity proceed Proceed with experiment (include vehicle control) test_vehicle_toxicity->proceed

Caption: Workflow for selecting a this compound solubilization method.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how cyclodextrins encapsulate hydrophobic molecules like this compound, rendering them water-soluble.

cyclodextrin_mechanism cluster_before Before Encapsulation cluster_after After Encapsulation This compound This compound (Hydrophobic) complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) water Water (Aqueous Medium) cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) citral_inside This compound water2 Water (Aqueous Medium)

Caption: Encapsulation of this compound by a cyclodextrin molecule.

References

  • Tian, Y., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. Journal of the Science of Food and Agriculture, 97(9), 2991-2998.
  • Souza, A. C., et al. (2020). This compound presents cytotoxic and genotoxic effects in human cultured cells. Drug and Chemical Toxicology, 43(4), 435-440.
  • Souza, A. C., et al. (2019). This compound presents cytotoxic and genotoxic effects in human cultured cells. ResearchGate.
  • Britannica, The Editors of Encyclopaedia. "this compound". Encyclopedia Britannica, 2 Jan. 2026.
  • Grokipedia. (n.d.). This compound.
  • Merck Index. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638011, this compound.
  • Tian, Y., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. ResearchGate.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Al-Fatlawi, A. A., et al. (2016). Biological properties of this compound and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells. Biological & Pharmaceutical Bulletin, 39(8), 1361-1369.
  • Tian, Y., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. Semantic Scholar.
  • Balusamy, S. R., et al. (2020). This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study. BioMed Research International, 2020, 8495037.
  • Kapur, A., et al. (2016). This compound inhibits proliferation and causes cell cycle arrest. ResearchGate.
  • Yang, X., et al. (2012). Stability of this compound in Emulsions Coated with Cationic Biopolymer Layers. Journal of Agricultural and Food Chemistry, 60(16), 4061-4069.
  • Albecka, A., et al. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate.
  • Celebioglu, A., & Uyar, T. (2018). Efficient Encapsulation of this compound in Fast-Dissolving Polymer-Free Electrospun Nanofibers of Cyclodextrin Inclusion Complexes: High Thermal Stability, Longer Shelf-Life, and Enhanced Water Solubility of this compound. Molecules, 23(10), 2595.
  • Al-Bayati, Z. F. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1052.
  • Orgasynth. (n.d.). TWEEN 80 (Suitable for cell culture) - 100mL.
  • Choudhury, B. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?. ResearchGate.
  • Wen, J., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.
  • Celebioglu, A., & Uyar, T. (2018). Efficient Encapsulation of this compound in Fast-Dissolving Polymer-Free Electrospun Nanofibers of Cyclodextrin Inclusion Complexes: High Thermal Stability, Longer Shelf-Life, and Enhanced Water Solubility of this compound. ResearchGate.
  • Choi, S. J., et al. (2010). Influence of structural properties of emulsifiers on this compound degradation in model emulsions. Food Hydrocolloids, 24(1), 115-122.
  • de Matos, S. P., et al. (2019). The Antimicrobial activity of this compound nanoemulsions. ResearchGate.
  • Tran, T. (2025, February 13). Solvent in MIC and for antimicrobial activity?. ResearchGate.
  • Anonymous. (2024, August 1). How to treat monolayer culture cell line with essential oil?. ResearchGate.
  • Prakash, A., et al. (2020). This compound and linalool nanoemulsions: impact of synergism and ripening inhibitors on the stability and antibacterial activity against Listeria monocytogenes. Journal of Food Science and Technology, 57(11), 4166-4175.
  • Lu, W. C., et al. (2018). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil. Journal of Food and Drug Analysis, 26(1), 82-89.
  • Cao, J., et al. (2025). Effect of this compound nano-emulsion at different concentrations on the... ResearchGate.
  • Cao, J., et al. (2025). Evaluating the Antimicrobial Efficacy of this compound Nano-Emulsion Against Vibrio parahaemolyticus. Foods, 14(18), 3272.
  • Sharma, N., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review, 4(1), 1-10.
  • Remmal, A., et al. (2013). Inhibition of antibacterial activity of essential oils by tween 80 and ethanol in liquid medium. Journal of Essential Oil Bearing Plants, 16(2), 157-163.
  • Popielec, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3740.
  • Srichana, T., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • Pandey, M., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Current Drug Delivery, 12(5), 587-600.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-562.
  • Anonymous. (2022, January 4). How do you dissolve chemicals in the culture medium?. ResearchGate.
  • El-Sayed, N. S., et al. (2025). A biocompatible β-cyclodextrin inclusion complex containing natural extracts: a promising antibiofilm agent. RSC Advances, 15(4), 2209-2223.
  • Cao, J., et al. (2025). Chemical structures, main sources, and this compound's physical and chemical properties. ResearchGate.
  • Slideshare. (n.d.). This compound - isolation,identification and structure elucidation.
  • de Oliveira, A. C. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(18), 5643.
  • Wikipedia. (n.d.). This compound.
  • Sánchez-Carrillo, S., et al. (2021). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. Molecules, 26(21), 6429.

Sources

Technical Support Guide: Preventing Citral Degradation in Acidic Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols to address the common challenge of citral degradation under acidic experimental conditions. As an unsaturated aldehyde, this compound is notoriously unstable in low-pH environments, leading to loss of efficacy, altered sensory properties, and the generation of confounding experimental artifacts. This document is designed to explain the mechanisms behind this instability and provide actionable, field-proven strategies to ensure the integrity of your experiments.

Part 1: The Core Problem: Understanding this compound's Instability

Before implementing preventative measures, it is crucial to understand the chemical pathways that lead to this compound degradation. The instability is not a simple one-step process but a cascade of acid-catalyzed reactions.

Under acidic conditions (typically pH < 5), the degradation of this compound is initiated through a series of cyclization and oxidation reactions.[1] The process begins with the isomerization of geranial (the trans-isomer) to neral (the cis-isomer), which then undergoes an acid-catalyzed intramolecular cyclization.[1] This cascade generates a variety of degradation products, many of which are responsible for undesirable "off-flavors" and aromas. Key degradation products include p-cymene, p-methylacetophenone, and phenolic compounds like p-cresol.[1][2] The rate of this degradation is directly proportional to the acidity of the medium; the lower the pH, the faster the degradation.[1][3]

Furthermore, the presence of transition metals, such as ferrous iron (Fe²⁺), can significantly accelerate the degradation process, particularly at low pH.[1] These ions can participate in redox reactions with the initial products of acid cyclization, further complicating the degradation profile.[1]

Citral_Degradation_Pathway cluster_this compound This compound Isomers cluster_catalysis Primary Degradation Cascade cluster_products Off-Flavor Products Geranial Geranial (trans-citral) Neral Neral (cis-citral) Geranial->Neral Isomerization Cyclization Acid-Catalyzed Cyclization Neral->Cyclization Oxidation Oxidation Cyclization->Oxidation pCymene p-Cymene Oxidation->pCymene pMethyl p-Methylacetophenone Oxidation->pMethyl pCresol p-Cresol Oxidation->pCresol Other Other Terpenes Oxidation->Other Catalyst H⁺ (Acidic Conditions) Fe²⁺ (Transition Metals) Catalyst->Cyclization

Caption: Acid-catalyzed degradation pathway of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering this compound instability.

Q1: My this compound-containing solution has lost its characteristic lemon aroma and now smells medicinal. What happened? A: This is a classic sign of acid-catalyzed degradation. This compound itself is responsible for the fresh, lemon-like scent. When it degrades in an acidic environment, it forms compounds like p-cresol, which has a phenolic, medicinal off-odor, and p-methylacetophenone.[1][2] This shift in aroma is a direct indicator that the parent compound has been chemically altered.

Q2: At what pH does this compound degradation become a significant issue? A: Degradation is promoted in acidic environments and accelerates as the pH decreases.[1] Significant and rapid degradation is commonly observed at a pH of 3 and below, which is typical for many beverages and some experimental buffers.[1][4] While more stable at neutral pH, some degradation can still occur over extended storage periods.

Q3: Can I simply add common antioxidants like BHT or ascorbic acid to stop the degradation? A: While oxidation is a component of the degradation cascade, the primary driver is acid catalysis.[5][4] Therefore, antioxidants alone often have limited effectiveness because they do not address the root cause—the acid-catalyzed cyclization.[4] Some studies have even reported contradictory findings on the protective effects of antioxidants like BHT and BHA.[6] A successful strategy must first protect this compound from the acidic environment itself.

Q4: Does the type of acid (e.g., hydrochloric vs. citric) used to lower the pH matter? A: Yes, the reaction is a form of specific acid catalysis, where the concentration of hydronium ions (H₃O⁺) is the key driver.[7] Therefore, strong acids that dissociate completely (like HCl) will generally cause faster degradation at the same pH compared to weak acids (like citric acid) which are only partially dissociated. However, any condition that maintains a low pH will ultimately promote degradation.

Part 3: Troubleshooting Guides & Prevention Protocols

This section provides detailed, actionable strategies to mitigate this compound degradation.

Guide 1: Protection via Emulsification

The most effective strategy to protect this compound is to physically separate it from the acidic aqueous phase. Because this compound is oil-soluble, incorporating it into the oil phase of an oil-in-water emulsion is highly effective.[3][4]

Causality: By partitioning this compound into protected oil droplets, you create a physical barrier that severely limits its contact with the acid (H⁺ ions) residing in the continuous aqueous phase.[4] This dramatically slows the rate of acid-catalyzed degradation.

Experimental Protocol: Preparing a this compound-Stabilized Nanoemulsion

This protocol is designed to create a stable nanoemulsion system suitable for protecting this compound in an acidic aqueous solution (e.g., pH 3.0).

  • Prepare the Aqueous Phase:

    • In a beaker, combine 90 g of deionized water with 1.0 g of a non-ionic surfactant such as Tween 20.

    • If additional stability is needed, a combination of emulsifiers like gelatin and Tween 20 (e.g., at a 3:1 mass ratio) can be used.[2]

    • Adjust the aqueous phase to the target acidic pH (e.g., pH 3.0) using a 1.0 M solution of citric acid or hydrochloric acid.[1]

    • Stir gently with a magnetic stirrer until all components are fully dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, dissolve 0.5 g of this compound into 9.5 g of a carrier oil (e.g., medium-chain triglyceride (MCT) oil).

    • Gently stir until the this compound is completely homogenous within the oil.

  • Create a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing at high speed (e.g., 10,000 rpm) using a high-shear mixer (e.g., Silverson, Ultra-Turrax).

    • Continue mixing for 2-3 minutes to form a milky, coarse emulsion.

  • Form the Nanoemulsion:

    • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.

    • Homogenize for 3-5 passes at a pressure of approximately 80-100 MPa. This step is critical for reducing droplet size to the nanoscale (<200 nm), which enhances long-term stability.

  • Validation:

    • Measure the mean particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A stable nanoemulsion should have a mean droplet size under 200 nm and a PDI below 0.3.

    • Store the nanoemulsion at the target temperature and analyze this compound concentration at time intervals using GC or HPLC.

Emulsion_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process Aq_Phase Aqueous Phase (Water + Emulsifier) pH Adjusted Coarse_Emulsion High-Shear Mixing (10,000 rpm) Aq_Phase->Coarse_Emulsion Oil_Phase Oil Phase (Carrier Oil + this compound) Oil_Phase->Coarse_Emulsion Nano_Emulsion High-Pressure Homogenization Coarse_Emulsion->Nano_Emulsion Pass 3-5x Result Stable this compound Nanoemulsion Nano_Emulsion->Result

Caption: Workflow for creating a protective this compound nanoemulsion.

Guide 2: Stabilization Using Micellar Systems

For applications where an opaque emulsion is not desirable, stabilizing this compound within surfactant micelles offers a transparent alternative.

Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell. The oil-soluble this compound partitions into the hydrophobic core, effectively shielding it from the acidic bulk solution.[8]

Experimental Protocol: Preparing a Micelle-Encapsulated this compound Solution

  • Surfactant Selection: Choose a non-ionic surfactant with a relatively low hydrophile-lipophile balance (HLB) value, as these are more efficient at solubilizing and stabilizing this compound.[8] Polyoxyethylene alkylether surfactants are a good choice.[8]

  • Solution Preparation:

    • Prepare an aqueous solution of the selected surfactant at a concentration well above its CMC (e.g., 1-2% w/v).

    • Adjust the solution to the desired acidic pH.

  • This compound Incorporation:

    • Slowly add pure this compound to the surfactant solution while stirring vigorously. Do not exceed the solubilization capacity of the micelles, which typically corresponds to a final this compound concentration in the range of 0.05% to 0.2% w/v, depending on the surfactant.

    • Continue stirring for 1-2 hours in a sealed container, protected from light, to allow for complete incorporation into the micelles. The solution should become clear as the this compound is encapsulated.

Guide 3: General Experimental Best Practices

Beyond specific formulation strategies, observing the following best practices will further minimize degradation.

ParameterRecommended ActionRationale
Temperature Conduct experiments and store solutions at the lowest practical temperature (e.g., 4°C).Chemical reaction rates, including this compound degradation, are highly dependent on temperature. Lowering the temperature slows down the kinetic rate of degradation.[9]
Atmosphere Deoxygenate buffers and headspace with an inert gas like nitrogen or argon.While acid-catalysis is the primary degradation pathway, subsequent oxidation reactions can also occur.[1][5] Removing oxygen minimizes these secondary oxidative pathways.
Metal Ions Use high-purity water and reagents. If metal contamination is suspected, add a chelating agent like EDTA (0.1 mM).Transition metal ions like Fe²⁺ and Cu²⁺ can catalyze degradation reactions.[1] EDTA sequesters these ions, rendering them chemically inert.
Light Exposure Work in a dimly lit environment and store solutions in amber glass vials or wrap containers in aluminum foil.Photodegradation can occur in parallel with acid-catalyzed degradation, generating radical pathways that accelerate instability.[10]

References

  • Title: Influence of structural properties of emulsifiers on this compound degradation in model emulsions Source: Food Chemistry URL
  • Title: Degradation pathways of D-limonene and this compound Source: ResearchGate URL
  • Title: Influence of pH on the chemical degradation rate of this compound in aqueous solutions Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Title: Degradation Products of this compound by Acid-Minor Components Responsible for Off-Odor of Deteriorated Lemon Source: Semantic Scholar URL
  • Title: Inhibition of this compound degradation in an acidic aqueous environment by polyoxyethylene alkylether surfactants Source: PubMed URL
  • Title: this compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system Source: PubMed URL
  • Title: Citrus Flavor Stability: the Holy Grail Source: Perfumer & Flavorist URL
  • Title: Stability of this compound-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages Source: Perfumer & Flavorist URL
  • Title: Kinetics of the Acid-Catalyzed Cyclization of this compound and Citronellal Source: ACS Publications URL
  • Title: Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl)

Sources

Technical Support Center: Accurate Citral Quantification by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for High-Performance Liquid Chromatography (HPLC) analysis of citral. As a key component in fragrances, flavors, and pharmaceuticals, accurate quantification of this compound is paramount. However, its unique chemical nature as a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), presents distinct analytical challenges.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard operating procedures to explain the causality behind common issues and provides field-proven solutions. Here, you will find a self-validating system of protocols and troubleshooting logic to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding this compound analysis.

Q1: What is this compound, and why is the separation of its isomers important?

A1: this compound is an acyclic monoterpene aldehyde and the primary aromatic constituent of lemongrass oil (65-85%) and other citrus-scented plants.[1][2] It is not a single compound but a mixture of two geometric isomers: geranial (this compound A) and neral (this compound B). While they share a similar chemical formula, their different spatial arrangements can lead to variations in biological activity and sensory properties. For instance, geranial has been reported to be more potent than neral in certain anticancer effects, making individual quantification critical for pharmaceutical and nutraceutical applications.[3]

Q2: Why choose HPLC over Gas Chromatography (GC) for this compound analysis?

A2: While GC is excellent for analyzing volatile compounds like terpenes and can separate the this compound isomers effectively, HPLC is often preferred for several reasons.[4] HPLC is ideal for analyzing this compound in water-based formulations or pharmaceutical preparations where direct injection is possible without extensive sample preparation to remove water, which can damage GC columns.[3] Furthermore, HPLC avoids the high temperatures of a GC inlet, preventing the potential thermal degradation of labile compounds in a complex sample matrix.[5]

Q3: How stable are this compound standards and samples during preparation and storage?

A3: this compound is notoriously unstable. It is highly susceptible to degradation through cyclization and oxidation, especially in acidic conditions (low pH) and when exposed to air and light.[6][7][8] This degradation can lead to the formation of off-flavor compounds like p-cymene and a quantifiable loss of the target analyte, compromising results.[8][9] Therefore, standards and samples should always be prepared fresh, stored in tightly sealed amber vials, and kept in a cool, dark place.[10]

Q4: What are the typical starting conditions for an HPLC method for this compound?

A4: A robust starting point for separating this compound isomers is a reversed-phase method. The most commonly cited conditions are:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[3][11]

  • Mobile Phase: An isocratic mixture of acetonitrile and water, often in a 70:30 (v/v) ratio.[3][11]

  • Flow Rate: 1.0 mL/min.[3][11]

  • Detection: UV detector set to 233 nm, which is the optimum wavelength for this compound.[11]

  • Temperature: Ambient or controlled at 25-30 °C.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Issue 1: Poor Peak Resolution or Co-elution of Geranial and Neral

Q: My chromatogram shows a single broad peak or two poorly resolved peaks for this compound. What are the causes and how can I improve the separation?

A: Achieving baseline separation of the geranial and neral isomers is the most common hurdle. The cause is insufficient selectivity of the chromatographic system. Here is a logical approach to troubleshooting:

Causality & Solution Pathway:

  • Mobile Phase Composition: The polarity of the mobile phase is the most critical factor. The isomers have only a slight difference in polarity, requiring precise optimization.

    • Action: Carefully adjust the acetonitrile/water ratio. If using 70:30 acetonitrile:water, try decreasing the organic content in small increments (e.g., to 68:32 or 65:35). This will increase retention times and provide more opportunity for the column to resolve the isomers. Conversely, if retention is too long, a slight increase in acetonitrile may be warranted. Perform several trials to find the optimal balance.

  • Column Condition: The column is the heart of the separation. Its performance degrades over time.

    • Action: If a guard column is in use, replace it first.[12] If the problem persists, the analytical column may have lost efficiency due to contamination or bed collapse. Replace it with a new column of the same type to verify if the column was the issue.[12]

  • Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks by allowing more time for interaction with the stationary phase.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min. Be aware that this will increase the total run time.[13]

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and broadening, which harms resolution.

    • Action: Whenever possible, dissolve and inject your standards and samples in the mobile phase itself.[14]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peaks are asymmetrical. They show significant tailing (a long "tail" after the peak) or fronting (a "ramp" before the peak). How do I fix this?

A: Peak asymmetry compromises the accuracy of integration, leading to unreliable quantification. The ideal peak has a Gaussian shape with a USP tailing factor close to 1.

Causality & Solution Pathway:

  • Peak Tailing:

    • Secondary Silanol Interactions: Although this compound is an aldehyde, residual acidic silanol groups on the silica backbone of the C18 column can cause secondary interactions, leading to tailing.

      • Action: Ensure the mobile phase pH is not too high, which can expose more ionized silanols. For reversed-phase columns, operating in a slightly acidic pH range (e.g., pH 3-4) can suppress silanol activity. However, be mindful of this compound's instability at very low pH.[7]

    • Column Contamination/Void: Contaminants accumulating at the column inlet frit can distort the sample path, causing tailing for all peaks.[12] A void or channel in the packing bed can have a similar effect.

      • Action: First, try backflushing the column (if the manufacturer allows it) to dislodge particulates from the inlet frit.[12] If this fails, the column likely needs replacement. Using a guard column and ensuring proper sample filtration (0.22 µm) can prevent this.[14]

  • Peak Fronting:

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.[14][15]

      • Action: Dilute your sample or reduce the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

    • Column Failure: Severe peak fronting can sometimes indicate a catastrophic column failure, such as a collapsed packing bed.[12]

      • Action: If dilution does not solve the problem, replace the column.

Issue 3: Inconsistent Peak Areas and Retention Times

Q: I am experiencing poor reproducibility. My peak areas and retention times are shifting between injections of the same sample. What is the source of this variability?

A: This points to instability in the system, the sample, or the method.

Causality & Solution Pathway:

  • Analyte Instability: As discussed, this compound degrades over time. If your standard or sample solutions sit on the autosampler for an extended period, you will see a decrease in peak area.

    • Action: Prepare standards fresh daily. Keep sample and standard vials capped and in a cooled autosampler tray if possible. Limit the duration of analytical runs.

  • Mobile Phase Issues: Inconsistent mobile phase composition is a common culprit. If the solvents are not properly mixed or degassed, it can lead to shifting retention times and a noisy baseline.[15]

    • Action: Always use HPLC-grade solvents. If preparing the mobile phase manually, use a graduated cylinder for accurate measurement. Premix solvents before adding them to the reservoir. Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

  • System Leaks or Pump Issues: A leak in the system will cause pressure fluctuations and, consequently, shifts in flow rate and retention time. A faulty pump check-valve can also deliver an inconsistent flow.

    • Action: Check the system pressure. If it is fluctuating wildly or is lower than normal, perform a visual inspection of all fittings for signs of a leak. If no leaks are found, the issue may be internal to the pump, requiring maintenance.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for accurate this compound quantification.

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare a series of accurate calibration standards.

Materials:

  • This compound analytical standard (≥95% purity)

  • HPLC-grade acetonitrile

  • Class A volumetric flasks (10 mL, 50 mL)

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. b. Dissolve and bring to volume with acetonitrile. This is your primary stock. c. Causality Note: Using a high-purity solvent and precise measurements is critical for the accuracy of the entire calibration curve. Acetonitrile is chosen for its miscibility with water and good solubilizing power for this compound.

  • Working Stock Solution (e.g., 100 µg/mL): a. Pipette 5.0 mL of the primary stock solution into a 50 mL volumetric flask. b. Dilute to the mark with the mobile phase (e.g., Acetonitrile:Water 70:30).

  • Calibration Standards (e.g., 5, 10, 25, 50, 100 µg/mL): a. Perform serial dilutions from the working stock solution using the mobile phase as the diluent to prepare at least five calibration points. b. Transfer the final solutions to 2 mL amber HPLC vials. c. Trustworthiness Note: Preparing standards in the mobile phase ensures compatibility with the HPLC system and prevents peak distortion upon injection.[14] Using amber vials protects the light-sensitive this compound from degradation.

Protocol 2: Validated HPLC Method for this compound Quantification

Objective: To provide a robust isocratic HPLC method for the separation and quantification of neral and geranial.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDA reliable system with a photodiode array detector allows for peak purity analysis.
Column C18 (e.g., Enable C-18G), 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for terpenes.[3][11]
Mobile Phase Acetonitrile : Water (70:30, v/v)This ratio has been validated to provide good resolution for this compound isomers.[3][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Injection Volume 10 µLA small injection volume helps prevent column overload and peak fronting.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Detector DAD/VWD at 233 nm This is the absorbance maximum for this compound, providing the highest sensitivity.
Run Time ~10 minutesSufficient to elute both isomers and any minor related compounds.

System Suitability Test (SST): Before running samples, inject a mid-level standard (e.g., 25 µg/mL) five times. The results must meet the following criteria:

  • Resolution (Rs) between neral and geranial: > 1.5

  • Tailing Factor (Tf) for both peaks: 0.9 - 1.5

  • Relative Standard Deviation (%RSD) of Peak Area: < 2.0%

Section 4: Visual Diagrams & Workflows

Diagram 1: General HPLC Workflow for this compound Analysis

This diagram illustrates the end-to-end process for quantifying this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing StandardPrep Protocol 1: Prepare this compound Standards HPLCSytem HPLC System Setup (Protocol 3) StandardPrep->HPLCSytem SamplePrep Protocol 2: Extract/Dilute Sample SamplePrep->HPLCSytem SST System Suitability Test (SST) HPLCSytem->SST Sequence Run Calibration & Samples SST->Sequence If Pass Integration Peak Integration (Neral & Geranial) Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Troubleshooting_Resolution Start Problem: Poor Isomer Resolution (Rs < 1.5) Q1 Is Mobile Phase Optimized? Start->Q1 Sol1 Action: Adjust ACN:Water Ratio (e.g., decrease ACN %) Q1->Sol1 No Q2 Is Injection Solvent Same as Mobile Phase? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Re-evaluate Sol2 Action: Re-dissolve Sample in Mobile Phase Q2->Sol2 No Q3 Is Column Old (>500 injections)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Re-evaluate Sol3 Action: 1. Replace Guard Column 2. Replace Analytical Column Q3->Sol3 Yes End Resolution Should Improve Q3->End No, check other parameters (flow, temp) A3_Yes Yes A3_No No Sol3->End

Caption: Logical decision tree for troubleshooting poor peak resolution.

References

  • Gaonkar, R., Yallappa, S., Dhananjaya, B. L., & Hegde, G. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
  • Gaonkar, R., et al. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for this compound analysis from essential oils.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • AL-Shaer, M. (2006). Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Digital Commons@ETSU. [Link]
  • AL-Shaer, M. (2006). Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Semantic Scholar. [Link]
  • Buchi. (n.d.). Separation of this compound isomers from lemongrass oil by flash and prep HPLC. [Link]
  • Patil, S. P., et al. (2018). HPLC analysis of monoterpenes this compound and citronellal and their respective glycomonoterpenes G-citral and G-citron.
  • Mallavarapu, G. R., & Rao, L. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. [Link]
  • Scribd. (n.d.). Stability of this compound in Lemon Oils. [Link]
  • ResearchGate. (2018). It´s posible to separate the isomers of this compound by HPLC in reverse phase column?[Link]
  • Perfumer & Flavorist. (2016, April 6). Stability of this compound-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages. [Link]
  • SIELC Technologies. (n.d.). Separation of Geraniol on Newcrom R1 HPLC column. [Link]
  • Djordjevic, D., et al. (2025). Stability of this compound in protein-and gum Arabic-stabilized oil-in-water emulsions.
  • Semantic Scholar. (1994). Stability of this compound-containing and citralless lemon oils in flavor emulsions and beverages. [Link]
  • Gaonkar, R., et al. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils. ScienceDirect. [Link]
  • ResearchGate. (2025). A fast and reliable method to quantify neral and geranial (this compound) in essential oils using 1 H NMR spectroscopy. [Link]
  • Faiyazuddin, M., et al. (2009). Validated HPTLC method for simultaneous quantitation of bioactive this compound isomers in lemongrass oil encapsulated solid lipid nanoparticle formulation.
  • Djordjevic, D., et al. (2007).
  • Wilson, N. D., et al. (2002). The quantification of this compound in lemongrass and lemon oils by near-infrared spectroscopy. Journal of Agricultural and Food Chemistry. [Link]
  • Jäger, T., et al. (2021). Quantitative determination of urinary metabolites of geraniol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
  • Shimadzu Scientific US. (2022, March 3).
  • ResearchGate. (2025).
  • Mazzarello, V., et al. (2021).
  • El-Sayed, R. A., et al. (2022). GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions. National Institutes of Health (NIH). [Link]
  • Donelli, D., et al. (2021). Adulteration of Essential Oils: A Multitask Issue for Quality Control. Three Case Studies: Lavandula angustifolia Mill., Citrus limon (L.) Osbeck and Melaleuca alternifolia (Maiden & Betche) Cheel. PubMed Central. [Link]

Sources

Technical Support Center: Improving Citral Stability in DMSO for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical solutions for a common challenge encountered in the laboratory: the degradation of citral in dimethyl sulfoxide (DMSO) during long-term storage. As an unsaturated aldehyde, this compound's reactivity makes it susceptible to degradation, which can compromise experimental integrity and reproducibility. This document offers troubleshooting advice, explains the chemical principles behind the instability, and provides validated protocols to ensure the reliability of your this compound stock solutions.

Troubleshooting & FAQs

This section addresses the most common issues researchers face when storing this compound in DMSO.

Q1: I prepared a 10 mM stock of this compound in DMSO a month ago. Now, my assay results are inconsistent and show lower-than-expected activity. What could be the problem?

A: The most likely culprit is the degradation of this compound in your DMSO stock. This compound is an aldehyde with two carbon-carbon double bonds, making it inherently reactive.[1] Over time, especially under suboptimal storage conditions, the actual concentration of active this compound in your solution can decrease significantly. This leads to inconsistent dosing in your experiments and, consequently, variable results. We strongly recommend performing a stability check on your stock solution (see protocol below) and preparing fresh stocks more frequently.

Q2: My clear, pale-yellow this compound-DMSO solution has turned a darker yellow or brownish color after a few weeks at 4°C. Why did this happen?

A: A color change is a visible indicator of chemical degradation. Aldehydes are prone to polymerization and other side reactions, which can form colored impurities.[2] This process can be accelerated by the presence of water, oxygen, or trace acidic/basic impurities in the DMSO.[3][4][5] The color change signifies that your stock solution is no longer pure and should be discarded. Using high-purity, anhydrous DMSO is critical to minimize this.[6]

Q3: I store my this compound-DMSO stock at -20°C. Is this sufficient to prevent degradation?

A: While freezing is generally a good practice for long-term storage, it may not be sufficient on its own, especially if the stock is subjected to repeated freeze-thaw cycles. Each cycle introduces an opportunity for atmospheric moisture and oxygen to enter the vial, which can accelerate degradation.[7] Furthermore, DMSO is highly hygroscopic and will readily absorb water from the air, even at low temperatures if the container is not perfectly sealed.[8][9][10] This absorbed water can facilitate acid-catalyzed degradation pathways.[4][5] For optimal stability, we recommend storing single-use aliquots at -80°C under an inert atmosphere.

Q4: Can I use any grade of DMSO for my this compound stock solutions?

A: No, the quality of your DMSO is paramount. Lower-grade DMSO can contain impurities like water, acids, or bases that catalyze the degradation of sensitive compounds like this compound.[6][11] DMSO itself can also contain degradation byproducts such as dimethyl sulfide or dimethyl sulfone.[12] Always use a high-purity, anhydrous, or molecular biology grade DMSO for preparing stock solutions.[13] It is best practice to purchase DMSO in smaller, sealed containers to minimize exposure to the atmosphere after opening.[14]

Understanding this compound Instability: The Chemical Rationale

To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. This compound's instability in DMSO is not due to a single factor, but rather a combination of its inherent reactivity and the specific properties of the solvent.

1. The Inherent Reactivity of this compound

This compound is an α,β-unsaturated aldehyde, a class of compounds known for their reactivity. Its structure contains multiple reactive sites that are susceptible to degradation through several pathways:

  • Acid-Catalyzed Cyclization: In the presence of acidic protons (which can be supplied by absorbed water in DMSO), this compound can undergo cyclization reactions. This process transforms the linear this compound molecule into cyclic derivatives like p-cymene, which are inactive in most biological assays and contribute to "off-flavors" or odors.[4][5][15]

  • Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid.[16] Additionally, the double bonds can be oxidized. This can be initiated by atmospheric oxygen or even by DMSO itself, which can act as a mild oxidant under certain conditions, particularly in the presence of impurities.[3][17][18]

  • Isomerization and Condensation: this compound is a mixture of two geometric isomers, geranial and neral.[1] Under certain conditions, these can interconvert or undergo self-condensation (aldol condensation) reactions, leading to the formation of larger, inactive polymeric materials.[19][20]

2. The Role of the Solvent: DMSO

While an excellent solvent, DMSO has several properties that can inadvertently promote this compound degradation:

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9][10] This absorbed water can act as a proton source, facilitating the acid-catalyzed cyclization of this compound.[4]

  • Oxidizing Potential: Although generally stable, DMSO can act as a mild oxidizing agent, particularly at elevated temperatures or in the presence of certain impurities.[3][21][22] This can contribute to the oxidation of the aldehyde group in this compound.

  • Trace Impurities: The quality of DMSO is critical. Acidic or basic impurities can act as catalysts for various degradation reactions.[3][6]

The diagram below illustrates the primary hypothesized degradation pathways for this compound, which are exacerbated by the properties of DMSO.

Citral_Degradation cluster_reactants Reactants & Conditions cluster_products Degradation Products This compound This compound in DMSO (C₁₀H₁₆O) Cyclized Cyclization Products (e.g., p-Cymene) This compound->Cyclized Oxidized Oxidation Products (e.g., Geranic Acid) This compound->Oxidized Polymerized Polymers & Condensation Products This compound->Polymerized Self-Condensation H2O Absorbed Water (H₂O) (from air) H2O->Cyclized Acid-Catalyzed Cyclization O2 Atmospheric Oxygen (O₂) O2->Oxidized Oxidation DMSO_Ox DMSO as Oxidant DMSO_Ox->Oxidized

Caption: Hypothesized degradation pathways of this compound in DMSO.

Best Practices for Maximizing this compound Stability in DMSO

Adhering to the following best practices will significantly enhance the long-term stability of your this compound stock solutions.

  • Start with High-Purity Materials:

    • This compound: Use this compound of the highest possible purity (>95%). Impurities can catalyze degradation.

    • DMSO: Use only high-purity, anhydrous (<0.02% water) grade DMSO.[13] Purchase it in small-volume, sealed containers to minimize water absorption after opening.

  • Proper Solution Preparation:

    • Inert Atmosphere: Whenever possible, prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon) in a glove box to minimize exposure to oxygen and moisture.

    • Use Dried Glassware: Ensure all glassware is thoroughly dried in an oven before use.

    • Molecular Sieves: For ultimate protection against water, consider storing the stock DMSO bottle over 4Å molecular sieves.[10]

  • Optimal Storage Conditions:

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.[7]

    • Temperature: Store aliquots at the lowest available temperature, with -80°C being ideal.

    • Inert Gas Overlay: Before sealing each aliquot vial, flush the headspace with nitrogen or argon gas. This displaces oxygen and prevents oxidative degradation.

    • Light Protection: Store vials in the dark (e.g., in a freezer box) as light can also promote degradation.[23]

Summary of Recommended Storage Conditions
ParameterStandard Practice (Fair Stability)Best Practice (Optimal Stability) Rationale
DMSO Grade Standard ACS GradeHigh-Purity, Anhydrous (<0.02% water)Minimizes catalytic impurities and water.[6]
Preparation On the benchUnder inert gas (N₂ or Ar)Prevents initial exposure to O₂ and H₂O.
Storage Temp. -20°C-80°C Slows reaction kinetics more effectively.
Aliquoting Multi-use vialSingle-use aliquots Avoids freeze-thaw cycles and contamination.[7]
Headspace AirInert gas (N₂ or Ar) overlay Displaces oxygen to prevent oxidation.
Light Room lightProtected from light Prevents photodegradation.[23]
Protocol: Validating the Stability of Your this compound-DMSO Stock Solution

Trustworthiness in research requires validation. This protocol provides a framework for researchers to empirically determine the stability of their this compound-DMSO solutions under their specific laboratory conditions. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[24]

Objective:

To quantify the concentration of this compound in a DMSO stock solution over time to determine its degradation rate under specific storage conditions.

Materials:
  • This compound (high purity standard)

  • Anhydrous, HPLC-grade DMSO

  • HPLC-grade acetonitrile (ACN) and water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Experimental Workflow

Caption: Workflow for an experimental stability study of this compound in DMSO.

Step-by-Step Methodology:
  • Stock Solution Preparation (Time = 0):

    • Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

    • Dissolve the this compound completely. This is your T=0 stock .

    • Immediately aliquot this stock into at least 5-10 single-use, tightly sealed vials (e.g., 100 µL each). Flush with inert gas before sealing if possible.

    • Place the aliquots under your chosen storage condition (e.g., -80°C, protected from light).

  • HPLC Analysis (General Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 238 nm (UV).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dilute your 10 mM DMSO stock 1:100 in the mobile phase to a final concentration of 100 µM.

  • Time-Point Analysis:

    • T=0: Immediately after preparation, take one aliquot, prepare the HPLC sample as described, and inject it into the HPLC. Record the peak area of the main this compound peak. This is your 100% reference value.

    • Subsequent Time Points (e.g., T=1 week, T=2 weeks, T=1 month, T=3 months): At each scheduled time point, remove one new aliquot from storage. Allow it to thaw completely to room temperature, prepare the HPLC sample, and analyze.

    • Data Analysis: For each time point, calculate the percentage of this compound remaining:

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.

Interpreting Your Results:

A common threshold for stability in the pharmaceutical industry is no more than 5-10% degradation of the active compound. If you observe a loss greater than 10%, your storage conditions are inadequate, and you should prepare fresh stock solutions more frequently or implement the "Best Practices" outlined above.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (n.d.). Degradation pathways of D-limonene and this compound.
  • Ay, E., et al. (2019). This compound Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. Journal of Agricultural and Food Chemistry, 67(13), 3752-3760. [Link]
  • Cho, Y. H., & Decker, E. A. (2018). Influence of structural properties of emulsifiers on this compound degradation in model emulsions. Food Science and Biotechnology, 27(5), 1309–1315. [Link]
  • Organic Chemistry Data. (n.d.). Oxidation with DMSO.
  • Elgendy, E. M., & Khayyat, S. A. (2008). Oxidation Studies on Some Natural Monoterpenes: this compound, Pulegone, and Camphene. Russian Journal of Organic Chemistry, 44(9), 1301-1306. [Link]
  • Liu, X., et al. (2020). Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degradation of this compound. Frontiers in Nutrition, 7, 589531. [Link]
  • Loni, P., & Sailor, M. J. (1995). Dimethyl Sulfoxide as a Mild Oxidizing Agent for Porous Silicon and Its Effect on Photoluminescence. Inorganic Chemistry, 34(12), 3231-3235. [Link]
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638011, this compound.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Karade, N. (2018, September 6). Lecture 2: this compound [Video]. YouTube. [Link]
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Quora. (2016, November 2). What is stability of aldehyde and ketone?
  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–716. [Link]
  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • ResearchGate. (n.d.). Possible pathway of this compound decomposition.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • Ranjbar, S., et al. (2013). Aldehyde oxidase activity and stability in water-miscible organic solvents. Applied Biochemistry and Biotechnology, 169(3), 901–910. [Link]
  • ChemRxiv. (2021, June 14). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2025, August 10). Core components of analytical method validation for small molecules-an overview.
  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Perfumer & Flavorist. (2016, April 6). Stability of this compound-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages.
  • Pharmaffiliates. (n.d.). Dimethyl Sulfoxide-impurities.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Clark, R. W., & Lasky, J. S. (1956). Kinetics of the Acid-Catalyzed Cyclization of this compound and Citronellal. Industrial & Engineering Chemistry, 48(7), 1239–1241. [Link]
  • Reddit. (2021, September 18). Bad batch of DMSO?
  • Wikipedia. (n.d.). Aldehyde.
  • ResearchGate. (2025, August 6). Amino acid-catalyzed conversion of this compound: cis-trans isomerization and its conversion into 6-methyl-5-hepten-2-one and acetaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
  • Chemist Wizards. (n.d.). This compound.
  • University of Bristol. (2021, July). This compound - Molecule of the Month.
  • Britannica. (2025, December 23). Aldehyde.

Sources

Technical Support Center: Overcoming Citral Volatility in Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with citral. As a potent antimicrobial, anti-inflammatory, and aromatic agent, this compound holds immense promise in pharmaceutical and therapeutic development. However, its utility is often hampered by its inherent chemical instability and high volatility. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and practical solutions to navigate these challenges. We will move beyond simple procedural lists to explain the causality behind our recommended protocols, ensuring your experimental design is both robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so volatile and unstable?

This compound (3,7-dimethyl-2,6-octadienal) is a monoterpene aldehyde composed of two geometric isomers, geranial (trans-citral) and neral (cis-citral).[1] Its volatility stems from its low molecular weight and high vapor pressure, causing it to readily evaporate at room temperature. The instability is due to its chemical structure, which includes a reactive aldehyde group and two carbon-carbon double bonds.[2] These features make this compound highly susceptible to degradation when exposed to common experimental variables like heat, light, oxygen, and acidic conditions.[3][4]

Q2: What are the primary factors that trigger this compound degradation in the lab?

There are four main culprits you must control in your experimental setup:

  • Acidic pH: this compound rapidly degrades in acidic aqueous environments (pH < 7) through a series of acid-catalyzed cyclization and oxidation reactions.[1][5] This is a critical consideration for experiments involving acidic buffers or cell culture media.

  • Light Exposure: UV light can initiate photodegradation, leading to both molecular rearrangement (cyclization) and the formation of free radicals, which accelerates decomposition.[4][6][7] Standard laboratory lighting can be sufficient to cause noticeable degradation over time.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of this compound, especially when combined with other factors like heat or light.[2] This process can reduce its desired biological activity.

  • Heat: Elevated temperatures increase this compound's volatility, leading to evaporative loss.[8] Heat also accelerates the rate of all chemical degradation reactions.[9]

Q3: What are the common degradation products, and why should I be concerned about them?

When this compound degrades, it doesn't just disappear; it transforms into other compounds. Common degradation products under acidic conditions include p-cymene, p-cresol, and p-methylacetophenone.[5][10] The primary concerns with these byproducts are:

  • Loss of Potency: The degradation products typically lack the desired biological activity of the parent this compound molecule, leading to an underestimation of its efficacy.

  • Analytical Interference: The presence of these byproducts can complicate analytical measurements, such as chromatography, making it difficult to accurately quantify the remaining this compound.[11]

Q4: How can I quickly assess if my this compound stock or working solution has degraded?

A simple olfactory check can be a preliminary indicator; a shift from a fresh, strong lemon-like scent to a stale or "off" odor suggests degradation. For a quantitative assessment, analytical methods are necessary. The most common and reliable techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and quantify this compound isomers and their degradation products.[11][12]

Troubleshooting Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological assay results (e.g., variable MIC, IC50 values). Degradation of this compound in aqueous media (e.g., cell culture media, buffers) during incubation.1. Use a stabilization technique like nanoemulsion or cyclodextrin inclusion complexes . 2. Incorporate a potent antioxidant like tea polyphenols into the media.[2] 3. Prepare fresh this compound solutions immediately before each experiment.
Significant loss of this compound concentration between stock and final working solution. Evaporation during handling (pipetting, vortexing) and dilution steps. Adsorption to plasticware.1. Work at a lower temperature (e.g., on ice) when preparing solutions. 2. Minimize agitation and keep containers sealed.[13] 3. Use gas-tight syringes for transfers and store stocks in sealed amber glass vials.[13]
Appearance of unexpected peaks in HPLC/GC chromatograms. Formation of degradation byproducts due to exposure to light, acid, or oxygen.1. Prepare and run samples immediately after preparation. 2. Use amber vials for autosamplers to protect from light.[13] 3. Ensure the pH of the mobile phase or solvent is not highly acidic. 4. Consider an encapsulation strategy to protect this compound during the entire experimental workflow.[8]
Poor solubility and stability of this compound in aqueous buffers. This compound has low aqueous solubility and is highly unstable in acidic water-based systems.[3][10]Formulate this compound as a cyclodextrin inclusion complex , which significantly enhances both water solubility and stability.[3][14] Alternatively, prepare a nanoemulsion .[10]

Mitigation Strategies & Detailed Protocols

To ensure the integrity of your experiments, proactive stabilization of this compound is essential. Below are three validated strategies, ranging from simple handling adjustments to advanced formulation techniques.

Strategy 1: Encapsulation for Superior Stability

Encapsulation physically isolates this compound from environmental stressors. This is the most robust method for maintaining this compound stability, particularly in long-term experiments or in challenging aqueous and acidic environments.[15]

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] The non-polar this compound molecule fits snugly into this cavity, forming a stable inclusion complex.[3] This structure protects this compound from oxidation and hydrolysis and significantly increases its apparent water solubility.[3]

Workflow for Creating a this compound-Cyclodextrin Complex:

cluster_prep Preparation cluster_result Result A 1. Dissolve Cyclodextrin (e.g., HPβCD) in DI Water (160% w/v) B 2. Add this compound (1:1 molar ratio to CD) A->B Slowly add C 3. Stir Vigorously (12h at Room Temp) B->C Seal vial D Clear, Homogenous This compound/CD-IC Solution (Ready for use) C->D Solution clarifies

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Protocol:

  • Prepare the Cyclodextrin Solution: Weigh an appropriate amount of hydroxypropyl-β-cyclodextrin (HPβCD) and dissolve it in deionized water to create a 160% (w/v) solution. This may require gentle heating and stirring.

  • Add this compound: To the clear CD solution, add this compound to achieve a 1:1 molar ratio between this compound and the CD.

  • Complexation: Tightly seal the glass vial to prevent evaporation. Stir the mixture vigorously at room temperature for at least 12 hours. The initially turbid solution will become clear and homogenous as the inclusion complex forms.[3]

  • Usage: The resulting solution contains stabilized this compound and can be sterile-filtered for use in cell culture or other aqueous assays.

Causality: Nanoemulsions are colloidal dispersions of oil droplets (containing this compound) within an aqueous phase, stabilized by an emulsifier. The small droplet size (<500 nm) creates a kinetically stable system that protects this compound from hydrolysis in the aqueous phase.[10][16] This method is highly effective for applications in acidic systems.[10][17]

Protocol: Preparation of a this compound Nanoemulsion

  • Prepare Aqueous Phase: Dissolve the emulsifier system (e.g., a 3:1 mass ratio of gelatin to Tween 20) in an acidic buffer (e.g., pH 3) to a final total emulsifier concentration of 10 g/kg (1% w/w).[10]

  • Prepare Oil Phase: Mix this compound with a carrier oil (e.g., medium-chain triglycerides) at the desired concentration.

  • Pre-homogenization: Add the oil phase to the aqueous phase and mix using a high-speed blender for 2-3 minutes to create a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with a consistent, small droplet size is achieved.

  • Characterization: Confirm droplet size and stability using dynamic light scattering (DLS). A stable nanoemulsion can protect this compound from degradation for over 14 days at 30°C.[10]

Strategy 2: Utilization of Antioxidants

Causality: this compound's double bonds are susceptible to attack by free radicals, leading to oxidative degradation.[2] Antioxidants function by scavenging these free radicals, thereby interrupting the degradation chain reaction and preserving the this compound molecule.

Comparative Efficacy of Natural Antioxidants: Studies have shown that natural antioxidants can significantly decrease the rate of this compound degradation.

AntioxidantConcentration (w/w of this compound)Efficacy NotesSource
Tea Polyphenols 1.0%Showed the best performance in preventing oxidative degradation. Maintained antioxidant stability well against light and temperature.[2]
Ascorbic Acid 0.8% - 1.0%Effective, but its own stability is compromised by light and temperature, reducing its long-term protective effect.[2]
Theaflavins 0.8% - 1.0%Provided a notable improvement in this compound's antioxidant performance.[2]
Black Tea Extract 1000 ppmShown to greatly enhance this compound's chemical stability when incorporated into nanoemulsions.[18][19]

Protocol: Preparing an Antioxidant-Stabilized this compound Stock

  • Select an antioxidant based on your experimental conditions. Tea polyphenols are recommended for general use due to their high stability.[2]

  • Prepare your desired stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Add the antioxidant directly to the this compound stock solution. For tea polyphenols, a concentration of 1.0% relative to the mass of this compound is effective.[2]

  • Mix thoroughly until the antioxidant is fully dissolved.

  • Store the stabilized stock solution under the proper conditions (see Strategy 3).

Strategy 3: Foundational Handling and Storage Practices

Even when using advanced stabilization methods, adhering to proper handling and storage protocols is non-negotiable. These practices minimize passive loss and degradation.

Core Principles of this compound Handling:

cluster_storage Storage cluster_handling Handling This compound This compound Integrity H1 Work on Ice This compound->H1 H2 Minimize Air Exposure This compound->H2 H3 Use Gas-Tight Syringes This compound->H3 S1 Refrigerate or Freeze (2-8°C or <0°C) S1->this compound S2 Amber Glass Vials S2->this compound S3 Minimize Headspace S3->this compound

Caption: Key principles for proper storage and handling of this compound.

Step-by-Step Storage Protocol:

  • Container: Always use clean, dry amber glass vials with PTFE-lined screw caps or crimp seals.[13] Avoid plastic containers, as this compound can adsorb to or react with the plastic.[13]

  • Aliquoting: Upon receiving neat this compound, aliquot it into smaller, single-use volumes to minimize repeated warming/cooling cycles and air exposure of the main stock.

  • Inert Atmosphere: Before sealing, you can gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Temperature: Store vials in a refrigerator (2-8°C) or a freezer suitable for flammable liquids.[13][20] Do not allow this compound to warm to room temperature before opening the vial for use, as this will cause significant evaporative loss into the headspace.

  • Light: Store vials in the dark, away from direct sunlight or fluorescent lab lighting.[13][21]

References

  • Celebioglu, A., & Uyar, T. (2018). Efficient Encapsulation of this compound in Fast-Dissolving Polymer-Free Electrospun Nanofibers of Cyclodextrin Inclusion Complexes: High Thermal Stability, Longer Shelf-Life, and Enhanced Water Solubility of this compound.
  • Chen, Y., et al. (2022). Antioxidant-Mediated Modification of this compound and Its Control Effect on Mildewy Bamboo.
  • Tian, H., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. Journal of the Science of Food and Agriculture. [Link]
  • Weerawatanakorn, M., et al. (2013).
  • Various Authors. (2025). Inhibition of this compound Degradation by Oil-in-Water Nanoemulsions Combined with Antioxidants. Semantic Scholar. [Link]
  • Yang, X., et al. (2011). Inhibition of this compound Degradation by Oil-in-Water Nanoemulsions Combined with Antioxidants. Scilit. [Link]
  • Yang, X., et al. (2011). Inhibition of this compound degradation by oil-in-water nanoemulsions combined with antioxidants. Journal of Agricultural and Food Chemistry. [Link]
  • Ito, A., et al. (1987). Application of microencapsulation technology to improve the stability of this compound in rodent diets. PubMed. [Link]
  • Choi, S. J., et al. (2010). Stability of this compound in Emulsions Coated with Cationic Biopolymer Layers.
  • Mpourmpakis, G., et al. (2021). Inclusion of this compound isomers in native and methylated cyclodextrins: Structural insights by X-ray crystallography.
  • Iñiguez-Moreno, M., et al. (2021). Microencapsulation of this compound and its Antifungal Activity into Pectin Films. Polymers. [Link]
  • Iñiguez-Moreno, M., et al. (2021). Microencapsulation of this compound and its Antifungal Activity into Pectin Films.
  • Henson, L. (2008). Citrus Flavor Stability: the Holy Grail. Perfumer & Flavorist. [Link]
  • Yang, X., et al. (2011). Inhibition of this compound Degradation by Oil-in-Water Nanoemulsions Combined with Antioxidants. Journal of Agricultural and Food Chemistry. [Link]
  • Choi, A., et al. (2009). Stability of this compound in Oil-in-Water Emulsions Prepared with Medium-Chain Triacylglycerols and Triacetin. American Chemical Society. [Link]
  • Djordjevic, D., et al. (2007). Stability of this compound in protein-and gum Arabic-stabilized oil-in-water emulsions.
  • Zhang, G., et al. (2019). Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degradation of this compound. Frontiers in Nutrition. [Link]
  • Ay, M., et al. (2019). This compound Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway.
  • Ogawa, K., et al. (2007).
  • Liu, S., et al. (2022).
  • Choi, S.J., et al. (2014). Influence of structural properties of emulsifiers on this compound degradation in model emulsions. Food Science and Biotechnology. [Link]
  • Uyar, T., et al. (2025). Production and pyrolysis characteristics of this compound–monochlorotriazinyl-β-cyclodextrin inclusion complex.
  • Tian, H., et al. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system.
  • Tian, H., et al. (2016). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Degradation pathways of D-limonene and this compound.
  • Ay, M., et al. (2019).
  • Kumar, A., et al. (2016).
  • PharmaInfo. (n.d.). Strategies to Improve Stability of Essential Oils. PharmaInfo. [Link]
  • Ay, M., et al. (2019). Cyclization of this compound by light. Scite.ai. [Link]
  • ResearchGate. (n.d.). Possible pathway of this compound decomposition.
  • Bakry, A. M., et al. (2015). Microencapsulation Methods of Volatile Essential Oils - A Review.
  • Vasile, C., et al. (2021). Stabilization Techniques of Essential Oils by Incorporation into Biodegradable Polymeric Materials for Food Packaging.
  • Chromservis. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Chromservis. [Link]
  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare. [Link]
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
  • Vanderbilt Environmental Health and Safety. (n.d.).

Sources

Technical Support Center: Optimizing Citral Concentration for Effective Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing citral concentration in antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of antimicrobial action for this compound?

A: this compound, a monoterpene aldehyde, exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the disruption of the microbial cell membrane and wall.[1][2] This disruption leads to several downstream effects that collectively inhibit microbial growth and can lead to cell death.

The key events in this compound's mechanism of action include:

  • Membrane Permeability Alteration: this compound interacts with the lipid bilayer of the cell membrane, increasing its permeability.[3]

  • Loss of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ATP.[4][5]

  • Disruption of Proton-Motive Force: By dissipating the ion gradients across the cell membrane, this compound disrupts the proton-motive force, which is crucial for ATP synthesis and transport processes.[3]

  • Inhibition of Enzymes: At lower concentrations, this compound's aldehyde group can cross-link amino groups in cellular proteins, including enzymes, thereby inhibiting their function.[1]

This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Enzyme Enzyme Inhibition This compound->Enzyme Permeability Increased Permeability Membrane->Permeability Leakage Leakage of ATP, Ions Permeability->Leakage PMF Proton-Motive Force Dissipation Permeability->PMF Growth_Inhibition Microbial Growth Inhibition / Cell Death Leakage->Growth_Inhibition PMF->Growth_Inhibition Enzyme->Growth_Inhibition

Caption: this compound's Antimicrobial Mechanism.

Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?

A: Inconsistent MIC values for this compound are a common challenge, often stemming from its physicochemical properties. Here are several factors to consider:

  • Poor Solubility: this compound is hydrophobic and has low water solubility.[6][7][8] This can lead to non-homogenous dispersal in aqueous broth media, resulting in variable exposure of the microorganisms to the compound.

  • Volatility: As a volatile compound, this compound can evaporate from the wells of a microtiter plate during incubation, leading to a decrease in its effective concentration over time.[9] This can be particularly problematic in prolonged assays.

  • Interaction with Assay Components: this compound may interact with components of the culture medium or plasticware, reducing its bioavailability.

  • Inoculum Size: While some studies suggest inoculum size has no observable effect on this compound's activity, significant variations in the initial microbial concentration can still impact the outcome of the assay.[10]

Q3: How can I improve the solubility of this compound in my aqueous assay medium?

A: Improving the solubility of this compound is crucial for obtaining reliable and reproducible results. Here are a few approaches:

  • Use of a Solubilizing Agent: A common practice is to use a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.02%) to emulsify the this compound in the broth.[11][12] It is essential to include a control with the solubilizing agent alone to ensure it does not have any intrinsic antimicrobial activity at the concentration used.

  • Nanoemulsions: Preparing a this compound nanoemulsion can significantly improve its solubility and stability in aqueous solutions.[6][13][14] Nanoemulsions are formulations with very small droplet sizes that can enhance the antimicrobial activity of this compound.[14]

  • Use of a Co-solvent: Solvents like ethanol or DMSO can be used to prepare a stock solution of this compound before diluting it in the final assay medium. However, the final concentration of the solvent should be kept low (typically ≤1%) to avoid any antimicrobial effects from the solvent itself. A solvent control is mandatory in this case.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No antimicrobial activity observed, or very high MIC values. 1. Poor this compound solubility: The compound is not effectively interacting with the microbes. 2. This compound degradation: this compound may be unstable under the assay conditions. 3. High inoculum density: The number of microorganisms is too high for the tested this compound concentrations.1. Improve solubility: Use a solubilizing agent like Tween 80, or prepare a nanoemulsion.[6][11] 2. Verify this compound quality: Use fresh, high-purity this compound and store it properly. 3. Standardize inoculum: Ensure the inoculum density is prepared according to standard protocols (e.g., 0.5 McFarland standard).
Inconsistent results between replicates. 1. Uneven distribution of this compound: Due to its hydrophobicity, this compound may not be uniformly dispersed in the wells. 2. Volatility: Evaporation of this compound from the wells, especially those on the outer edges of the plate.1. Ensure proper mixing: Thoroughly vortex or mix the this compound-medium solution before dispensing it into the wells. 2. Seal the plate: Use an adhesive plate sealer to minimize evaporation during incubation. Consider not using the outer wells of the microtiter plate.
Growth inhibition in the negative control wells. 1. Contamination of the medium or reagents. 2. Antimicrobial effect of the solvent or emulsifier. 1. Use aseptic techniques: Ensure all materials are sterile. 2. Run a solvent/emulsifier control: Test the solvent or emulsifier at the highest concentration used in the assay to confirm it has no inhibitory effect on the test microorganism.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining this compound MIC

This protocol is adapted from standard methods for antimicrobial susceptibility testing of essential oils.[11][15]

Materials:

  • This compound (high purity)

  • Tween 80

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism culture

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) or create an emulsion with Tween 80. For an emulsion, a 1:1 ratio of this compound to Tween 80 can be a starting point, followed by vigorous vortexing.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no this compound.

    • Negative Control: A well containing only broth to check for sterility.

    • Solvent/Emulsifier Control: A well containing broth, inoculum, and the highest concentration of the solvent or emulsifier used.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare this compound Stock Serial_Dilution Perform Serial Dilutions Stock->Serial_Dilution Plate_Prep Prepare Microtiter Plate Plate_Prep->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Inoculum Prepare Standardized Inoculum Inoculum->Inoculate Controls Set Up Controls Inoculate->Controls Incubate Incubate Plate Controls->Incubate Read_MIC Read MIC Incubate->Read_MIC

Caption: Broth Microdilution Workflow.

Typical MIC Ranges for this compound

The MIC of this compound can vary depending on the microbial species and the specific assay conditions. The following table provides a summary of reported MIC values from the literature.

Microorganism MIC Range Reference
Cronobacter sakazakii0.27 - 0.54 mg/mL[4][5]
Staphylococcus aureus~0.125 mg/mL[1]
Escherichia coli≥0.01% v/v (growth reduction)[10][16]
Candida speciesVaries, with some studies showing inhibition at 16 µg/mL[10]
Fungi (general)0.2 - 0.4 µL/mL[1][2]

Note: These values should be used as a general guide. It is essential to determine the MIC for your specific strains and experimental conditions.

References

  • A.A.D.S. Al-Farga, et al. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. PLOS One. [Link]
  • Donsì, F., et al. (2011). Improvement of this compound antimicrobial activity by incorporation into nanostructured lipid carriers.
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii.
  • Al-Farga, A.A.D.S., et al. (2023). Antimicrobial Mechanisms of this compound. Encyclopedia.pub. [Link]
  • Soković, M., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. [Link]
  • Balouiri, M., et al. (2016). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.
  • May, J., et al. (2000). Evaluation of Common Antibacterial Screening Methods Utilized in Essential Oil Research. Journal of Essential Oil Research. [Link]
  • D'Arrigo, M., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. MDPI. [Link]
  • Mann, C. M., & Markham, J. L. (2000). A new method for determining the minimum inhibitory concentration of essential oils. Journal of Applied Microbiology. [Link]
  • Onawunmi, G. O. (1989). Evaluation of the antimicrobial activity of this compound.
  • Somolinos, S., et al. (2009). Antimicrobial activity of suspensions and nanoemulsions of this compound in combination with heat or pulsed electric fields. PubMed. [Link]
  • Mann, C. M., & Markham, J. L. (2000).
  • May, J., et al. (2000). Evaluation of Common Antibacterial Screening Methods Utilized in Essential Oil Research. Semantic Scholar. [Link]
  • D'Arrigo, M., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]
  • Mann, C. M., & Markham, J. L. (2000). A new method for determining the minimum inhibitory concentration of essential oils.
  • Wi, H., et al. (2023). Minimum Inhibitory Concentration (MIC)
  • Liang, J., et al. (2017). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil.
  • Liang, J., et al. (2017). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil.
  • Liang, J., et al. (2017). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating this compound essential oil. Journal of Food and Drug Analysis. [Link]
  • Al-Farga, A.A.D.S., et al. (2023).
  • Chevalier, J., et al. (2021). Negative Impact of this compound on Susceptibility of Pseudomonas aeruginosa to Antibiotics. Frontiers in Microbiology. [Link]
  • National Center for Biotechnology Inform
  • Onawunmi, G. O. (1989). Evaluation of the antimicrobial activity of this compound. Letters in Applied Microbiology. [Link]

Sources

troubleshooting peak tailing and resolution in citral GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of citral. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chromatographic challenges associated with this important analyte. This compound, a mixture of the geometric isomers geranial (trans-citral) and neral (cis-citral), is a key component in many essential oils and is widely used in the food, fragrance, and pharmaceutical industries.[1][2] Its aldehyde functional group and isomeric nature present unique challenges in GC-MS analysis, often leading to issues like peak tailing and poor resolution.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve robust and reliable results.

Part 1: Understanding the Challenges of this compound Analysis

This compound's chemical properties make it susceptible to several issues during GC-MS analysis. The primary challenges stem from:

  • Polarity and Activity: The aldehyde group in this compound is polar and can interact with active sites within the GC system, such as exposed silanol groups in the inlet liner or the column itself.[3][4] This interaction can lead to peak tailing and reduced analyte response.

  • Thermal Lability: Aldehydes can be thermally sensitive. High temperatures in the GC inlet can cause degradation of this compound, leading to inaccurate quantification and the appearance of artifact peaks.[5][6]

  • Isomeric Co-elution: Geranial and neral are geometric isomers with very similar boiling points, making their chromatographic separation challenging. Achieving baseline resolution is critical for accurate quantification of each isomer.[1][7]

Part 2: Troubleshooting Peak Tailing

Peak tailing is one of the most common problems encountered in the GC analysis of active compounds like this compound. It manifests as an asymmetrical peak with a "tail" extending from the peak apex, which can significantly impact integration and quantification accuracy.

Frequently Asked Questions (FAQs) - Peak Tailing

Q1: My this compound peaks are tailing, but my hydrocarbon standards look fine. What is the likely cause?

This scenario strongly suggests that the issue is chemical, not mechanical. When non-polar compounds like hydrocarbons exhibit good peak shape while polar compounds like this compound tail, the root cause is almost always unwanted secondary interactions between the analyte and active sites in the GC flow path.[4][8][9] These active sites are typically exposed silanol (-Si-OH) groups on glass surfaces (liner, column) or metal surfaces in the inlet.[10][11] The polar aldehyde group of this compound can form hydrogen bonds with these active sites, delaying the elution of a portion of the analyte molecules and causing the characteristic tail.[3]

Q2: How can I systematically troubleshoot and eliminate peak tailing for this compound?

A logical, step-by-step approach is crucial for efficiently resolving peak tailing. The following workflow will guide you through diagnosing and fixing the most common causes.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Chemical Activity Issues cluster_2 Flow Path / Mechanical Issues start Observe Tailing this compound Peak q1 Are all peaks tailing (including hydrocarbons)? start->q1 chem_activity Likely Chemical Activity (Analyte-Specific) q1->chem_activity No mech_issue Likely Flow Path Disruption (System-Wide) q1->mech_issue Yes inlet_maint Perform Inlet Maintenance: 1. Replace liner with a new, deactivated one. 2. Replace septum and O-ring. chem_activity->inlet_maint eval1 Re-evaluate Peak Shape inlet_maint->eval1 trim_col Trim Column Inlet: Remove 15-30 cm from the front of the column. eval2 Re-evaluate Peak Shape trim_col->eval2 eval1->trim_col Tailing Persists end_good Problem Solved: Symmetrical Peak eval1->end_good Tailing Gone deriv Consider Derivatization (e.g., Oximation) eval2->deriv Tailing Persists eval2->end_good Tailing Gone end_bad Issue Persists: Contact Technical Support deriv->end_bad check_install Check Column Installation: - Correct insertion depth in inlet/detector? - Ferrules properly sealed? mech_issue->check_install check_cut Inspect Column Cut: - Is the cut clean and square (90°)? check_install->check_cut leak_check Perform Leak Check at all fittings. check_cut->leak_check leak_check->end_bad

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Protocol 1: Inlet Maintenance for Reducing Activity

Active sites in the GC inlet are a primary contributor to peak tailing for polar analytes.[3][11] Regular maintenance is essential.

  • Cool Down: Safely cool the GC inlet and oven to below 50°C.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Components: Carefully remove the septum nut, septum, and the inlet liner.

  • Inspect and Replace: Discard the old septum and liner. Even if a liner looks clean, its deactivation layer can degrade over time. Always replace it with a new, high-quality deactivated liner. Using liners with glass wool should also be done with caution, ensuring the wool is also deactivated.[11]

  • Clean (If Necessary): Gently wipe the metal surfaces of the inlet with a lint-free swab lightly dampened with methanol or acetone.

  • Reassemble: Install the new liner, septum, and O-ring according to the manufacturer's instructions. Do not overtighten the septum nut, as this can cause coring.[11]

  • Pressurize and Leak Check: Restore carrier gas flow and perform an electronic leak check on the inlet fittings.

  • Equilibrate: Purge the system with carrier gas for 15-20 minutes before heating the inlet to its setpoint.

Protocol 2: Column Maintenance - Trimming the Inlet

If inlet maintenance does not resolve the issue, the contamination or activity may be at the head of the analytical column where non-volatile matrix components accumulate.[12][13]

  • Cool and Depressurize: Follow steps 1 and 2 from Protocol 1.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond scribe, make a clean score on the column 15-30 cm from the inlet end. Gently snap the column at the score.

  • Inspect the Cut: Use a magnifying lens to ensure the cut is perfectly square (90°) and free of jagged edges or shards. A poor cut can cause peak distortion, including tailing or splitting.[14]

  • Reinstall: Reinstall the column in the inlet at the correct depth as specified by your instrument's manufacturer. A column installed too high or too low can create dead volume and peak distortion.[9][14]

  • Pressurize and Equilibrate: Restore gas flow, perform a leak check, and condition the column briefly if necessary.

Q3: I've performed maintenance, but the tailing persists. Are there any other options besides replacing the column?

If extensive maintenance fails, you might consider chemical derivatization. This technique modifies the polar aldehyde group of this compound into a less polar, more stable functional group, thereby reducing its interaction with active sites.[5][15]

  • Oximation: Reacting this compound with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a stable oxime derivative.[5] These derivatives are less polar and exhibit excellent chromatographic behavior.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, although oximation is often more specific for aldehydes.[16]

Derivatization adds an extra step to sample preparation but can be a powerful tool for overcoming persistent peak shape problems with challenging analytes.[5][16]

Part 3: Improving Peak Resolution

Achieving baseline separation of the this compound isomers, neral and geranial, is crucial for accurate quantification. Poor resolution can stem from suboptimal chromatographic conditions or system issues.

Frequently Asked Questions (FAQs) - Peak Resolution

Q1: My neral and geranial peaks are co-eluting or poorly resolved. How can I improve their separation?

Improving the resolution between these two isomers involves optimizing the chromatographic parameters to enhance the differential partitioning between the analytes and the stationary phase.

G cluster_0 Strategies for Improving Isomer Resolution start Poor Resolution of Neral & Geranial opt_temp Optimize Oven Temperature Program start->opt_temp opt_flow Optimize Carrier Gas Flow Rate start->opt_flow check_col Select Appropriate Column Phase start->check_col temp_details Decrease initial temperature. Reduce ramp rate (e.g., 2-5°C/min). Increases interaction time with stationary phase. opt_temp->temp_details flow_details Set to optimal linear velocity for the carrier gas (e.g., ~30-40 cm/s for Helium). Ensures highest column efficiency. opt_flow->flow_details col_details Use a mid-polarity column (e.g., 5% phenyl-polysiloxane like DB-5ms) or a wax column for enhanced selectivity. check_col->col_details end_good Resolution Improved temp_details->end_good flow_details->end_good col_details->end_good

Caption: Key parameters to adjust for enhancing the resolution of this compound isomers.

Protocol 3: Optimizing GC Method Parameters for Resolution

Fine-tuning your GC method is the most direct way to improve the separation of closely eluting isomers.[17][18]

  • Lower the Initial Oven Temperature: Starting the oven program at a lower temperature enhances the "focusing" effect at the head of the column, leading to sharper peaks. For volatile terpenes like this compound, an initial temperature of 60-80°C is a good starting point.

  • Reduce the Temperature Ramp Rate: A slower ramp rate (e.g., 2-5°C/minute) increases the time the isomers spend interacting with the stationary phase, allowing for better separation.[17]

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas is set to its optimal linear velocity to maximize column efficiency (the number of theoretical plates). For helium, this is typically in the range of 30-40 cm/s. Operating far from this optimum will broaden peaks and reduce resolution.[19]

  • Evaluate Column Choice: While standard non-polar columns can work, a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), often provides better selectivity for isomers.[20] For some applications, a wax column may offer even greater selectivity.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization without causing thermal degradation.[3]
Injection Mode Split (e.g., 50:1)Prevents column overload and peak fronting, which can occur with high concentration samples.[21]
Liner Deactivated, Split linerMinimizes active sites and ensures proper sample mixing and transfer.[22]
Carrier Gas HeliumInert gas providing good efficiency.[3]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Maintains optimal linear velocity for good resolution.
Oven Program 70°C (hold 1 min), then 4°C/min to 240°CA slow ramp rate is critical for separating the neral and geranial isomers.[17]
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.[3]

Q2: Could my injection technique be causing poor resolution?

Yes, improper injection can lead to broad or split peaks, which directly harms resolution.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to broad, fronting peaks.[17][23] If you suspect this, dilute your sample or increase the split ratio.[21]

  • Solvent Effects: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper solvent focusing, leading to broad or split peaks for early eluting compounds like this compound.[14] Ensure your initial oven temperature is at least 10-20°C below the boiling point of your injection solvent.

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your this compound GC-MS analysis, leading to more accurate and reproducible results.

References

  • Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
  • Miyake, Y., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
  • Sigma-Aldrich. (n.d.). A Guide to Derivatization Reagents for GC.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Cannabis Science and Technology. (n.d.). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS.
  • Koster, S., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • Sigma-Aldrich. (n.d.). HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis.
  • Ibrahim, E. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica.
  • Waters. (n.d.). Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in GC Analysis.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • ResearchGate. (2024). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography.
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • LCGC International. (2023). GC Column Killers!.
  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes.
  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
  • Thermo Fisher Scientific. (n.d.). TROUBLESHOOTING GUIDE.
  • Separation Science. (n.d.). Inlet Activity.
  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
  • Element Lab Solutions. (n.d.). GC Inlet Maintenance.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Agilent. (n.d.). Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path.
  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
  • Journal of the Science of Food and Agriculture. (2019). Influence of structural properties of emulsifiers on this compound degradation in model emulsions.
  • ResearchGate. (n.d.). GC-MS chromatogram of this compound.
  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Axion Labs & Training Institute. (2022). GC Tips How to Improve Resolution.
  • Journal of Chromatography A. (2014). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
  • Journal of Chromatography B. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils.
  • ResearchGate. (2019). How is the best way to quantify this compound from essential oil?.

Sources

Technical Support Center: Enhancing Citral Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with citral. This document provides in-depth, experience-driven guidance to navigate the complexities of enhancing this compound's bioavailability for in vivo applications. We will address common challenges through a practical, question-and-answer format, supplemented with detailed protocols and troubleshooting logic.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses high-level questions about this compound's properties and the rationale for enhancing its bioavailability.

Q1: What is this compound, and what makes it a compound of interest for in vivo research?

This compound is an acyclic monoterpene aldehyde and the primary component responsible for the characteristic lemon scent in the essential oils of plants like lemongrass and lemon myrtle[1][2]. It exists as a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral)[1][3]. Beyond its use as a fragrance and flavoring agent, this compound has garnered significant scientific interest for its wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[4][5][6][7]. These therapeutic potentials make it a promising candidate for pharmaceutical and nutraceutical development[8][9].

Q2: What are the primary barriers to achieving high in vivo bioavailability for orally administered this compound?

Despite its therapeutic promise, achieving effective systemic concentrations of this compound after oral administration is challenging due to several key factors:

  • Poor Aqueous Solubility: this compound is a lipophilic, oily compound with low water solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption[10][11].

  • Chemical Instability: this compound is highly unstable, particularly in the acidic environment of the stomach (low pH) and upon exposure to light and air[1][12][13][14]. It readily undergoes degradation through cyclization and oxidation reactions, which not only reduces the amount of active compound but can also generate off-flavors[13][15].

  • Extensive First-Pass Metabolism: Like many xenobiotics, this compound is subject to significant first-pass metabolism in the liver after absorption[11]. Studies in rats have shown that it is rapidly metabolized into various acids and glucuronides, which are then quickly excreted[16][17]. This rapid clearance drastically reduces the amount of unchanged this compound reaching systemic circulation.

Q3: What are the principal strategies to overcome these bioavailability barriers?

The core strategy is to protect this compound from the harsh GI environment and facilitate its absorption. This is primarily achieved through advanced drug delivery systems. The most successful approaches involve encapsulating this compound within a protective carrier system. Key technologies include:

  • Lipid-Based Formulations: These are highly effective for lipophilic compounds like this compound. They work by presenting the drug in a solubilized state, promoting absorption through lymphatic pathways (which can bypass the liver, reducing first-pass metabolism), and protecting it from degradation.

  • Nano-Encapsulation: Reducing the particle size of the delivery system to the nanometer range (<200 nm) dramatically increases the surface area-to-volume ratio. This enhances the dissolution rate and absorption of the encapsulated compound[18][19].

Commonly employed systems that combine these principles include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes[4][10][20][21].

Troubleshooting Guide: Formulation Strategies

This section provides practical solutions to specific problems you may encounter during the development and characterization of this compound delivery systems.

Nanoemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS)

Nanoemulsions are kinetically stable colloidal dispersions of oil and water, while SEDDS are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium[22][23].

Q: My this compound nanoemulsion is unstable and shows creaming or phase separation after a short period. What's going wrong?

Answer: This is a classic sign of formulation instability, often stemming from improper component selection or processing parameters.

  • Causality: Nanoemulsion stability is governed by the balance of forces at the oil-water interface. An effective surfactant/co-surfactant system must lower the interfacial tension sufficiently and create a stable film around the oil droplets to prevent them from coalescing.

  • Troubleshooting Steps:

    • Optimize Surfactant/Co-surfactant (S/CoS) Ratio: Systematically vary the ratio of your surfactant (e.g., Tween 80) to your co-surfactant (e.g., Transcutol®, PEG 400). Construct a pseudo-ternary phase diagram to identify the region that forms stable nanoemulsions.

    • Check the HLB Value: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your surfactant system is appropriate for the oil phase you are using. For oil-in-water (o/w) emulsions, you typically need an HLB between 8 and 18.

    • Increase Energy Input: If using a high-energy method like high-pressure homogenization or ultrasonication, instability can result from insufficient energy to break down droplets to the desired size. Try increasing the homogenization pressure or sonication time/amplitude.

    • Evaluate for Ostwald Ripening: this compound has some minor aqueous solubility. Smaller droplets can dissolve and redeposit onto larger ones, a process called Ostwald Ripening. Using a less water-soluble oil (e.g., a long-chain triglyceride like corn oil) in combination with your this compound (which acts as the active-loaded oil phase) can mitigate this effect.

Q: The average particle size of my nanoemulsion is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.3). How can I fix this?

Answer: A large particle size and high PDI indicate a non-uniform and potentially unstable system, which will negatively impact bioavailability.

  • Causality: Droplet size is a direct function of the energy input during emulsification and the efficiency of the surfactant system at stabilizing newly formed interfaces. A high PDI means the droplet sizes are widely varied.

  • Troubleshooting Steps:

    • Refine Formulation Ratios: A higher surfactant-to-oil ratio generally leads to smaller droplets, as more surfactant is available to cover the increased surface area of smaller particles. Refer to your ternary phase diagram.

    • Optimize Homogenization:

      • Pressure: Increase the pressure in your high-pressure homogenizer.

      • Cycles: Increase the number of passes through the homogenizer (e.g., from 3 to 5-7 cycles).

    • Check Component Miscibility: Ensure this compound is fully miscible in the chosen oil phase at the concentration you are using. Incomplete dissolution can lead to larger, poorly formed droplets. A study developing a this compound-loaded SNEDDS used coconut oil, DMSO, and Tween 80 to achieve a small particle size of ~17 nm[10][24].

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid, offering improved stability and controlled release[25][26].

Q: My this compound-loaded SLNs show a burst release, and I'm losing the drug during storage. Why is this happening?

Answer: This is a well-documented challenge with SLNs, related to the crystalline nature of the lipid matrix.

  • Causality: When a highly ordered, perfect crystalline solid lipid (e.g., glyceryl monostearate) is used, there is little space to accommodate the drug molecules[20][27]. As the lipid recrystallizes over time into its most stable form (β-polymorph), the drug is expelled from the crystal lattice. The burst release is often due to this compound adsorbed on the nanoparticle surface.

  • Troubleshooting Steps:

    • Use Imperfect Lipids: Switch to a less-ordered lipid or a mixture of different lipids. This creates imperfections in the crystal lattice, providing more space to accommodate this compound molecules and reducing drug expulsion.

    • Transition to NLCs: A more advanced solution is to formulate Nanostructured Lipid Carriers (NLCs). NLCs are the second generation of lipid nanoparticles where the core is a blend of a solid lipid and a small amount of liquid lipid (oil)[26]. This creates a less-ordered matrix that significantly increases drug loading capacity and prevents expulsion.

    • Optimize Homogenization Temperature: Prepare the emulsion at a temperature at least 5-10°C above the melting point of the solid lipid. Then, cool the resulting nanoemulsion rapidly (e.g., in an ice bath) to "freeze" the lipid in a less-ordered state, trapping the this compound inside.

Q: My SLN dispersion is aggregating and forming a sediment. How can I improve its physical stability?

Answer: Aggregation occurs when the repulsive forces between nanoparticles are insufficient to overcome the attractive van der Waals forces.

  • Causality: The stability of a colloidal dispersion is primarily determined by its surface charge, quantified as the zeta potential. A higher absolute zeta potential (e.g., > |25| mV) indicates strong inter-particle repulsion and a stable system.

  • Troubleshooting Steps:

    • Increase Surfactant Concentration: Ensure you have enough surfactant to fully cover the surface of the nanoparticles. Uncoated hydrophobic patches can lead to aggregation.

    • Use a Charged Surfactant: If you are using a non-ionic surfactant (e.g., Tween 80, Poloxamer 188), consider adding a small amount of a charged surfactant (e.g., sodium dodecyl sulfate, oleic acid) to impart a higher surface charge.

    • Measure Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the zeta potential of your formulation. If the value is close to neutral (e.g., between -10 mV and +10 mV), aggregation is likely. Adjust your formulation to increase this value.

Troubleshooting Guide: In Vivo Study & Analysis

Q: I've administered my this compound formulation, but I can't detect any this compound in the plasma samples, even at early time points. What should I do?

Answer: This is a common and frustrating issue, often related to this compound's rapid metabolism and analytical sensitivity.

  • Causality: this compound is metabolized extremely quickly in the body[16][17]. The parent compound may be present in the blood for only a very short time before being converted to metabolites like geranic acid. Your sampling window might be too late, or your analytical method may not be sensitive enough.

  • Troubleshooting Steps:

    • Analyze for Metabolites: The most robust approach is to shift your analytical focus from this compound to its major, more stable metabolites. Develop and validate an analytical method (preferably LC-MS/MS for sensitivity) to quantify these metabolites in plasma. This will provide a more accurate picture of absorption.

    • Optimize Blood Sampling: If you must measure the parent compound, use an ultra-fast sampling schedule immediately after administration (e.g., 2, 5, 10, 15, 30 minutes). This requires careful experimental planning, often using a sparse sampling design across multiple animals.

    • Ensure Sample Stability: Immediately after collection, process the blood on ice to get plasma. Add a stabilizer or immediately freeze the plasma at -80°C to prevent any ex vivo degradation of this compound. This compound is unstable and can degrade even in collected samples[12].

    • Increase Analytical Sensitivity: Use the most sensitive analytical instrument available. A validated RP-HPLC method with a photodiode array detector is feasible, but GC-MS or LC-MS/MS will offer significantly lower limits of detection and quantification[28][29].

Data Presentation & Visualization

Table 1: Comparison of this compound Delivery Systems
ParameterFree this compound (in suspension)Nanoemulsion / SEDDSSolid Lipid Nanoparticles (SLNs)
Bioavailability Very LowModerate to HighModerate to High
Chemical Stability Poor (degrades in acid, light)[12][13]Good (protected in oil core)[30]Excellent (protected in solid matrix)[20][27]
Typical Particle Size > 1 µm (microsuspension)10 - 200 nm[10][31]50 - 300 nm
Drug Loading N/AModerate (limited by oil solubility)Low to Moderate (risk of expulsion)
Release Profile Dependent on dissolutionRapidSustained / Controlled
Key Advantage SimpleHigh oral absorption, easy to scale upHigh stability, controlled release
Key Disadvantage Poor stability & absorption[11]Potential for Ostwald ripeningLimited drug loading, potential expulsion
Experimental Workflow & Logic Diagrams

Here are Graphviz diagrams to visualize key processes.

Overall Experimental Workflow

workflow cluster_formulation 1. Formulation & Characterization cluster_invivo 2. In Vivo Study cluster_analysis 3. Bioanalysis & PK Modeling F1 Select Delivery System (Nanoemulsion, SLN, etc.) F2 Optimize Components (Lipid, Surfactant, S/CoS Ratio) F1->F2 F3 Prepare Formulation (e.g., High-Pressure Homogenization) F2->F3 F4 Characterize Properties (Size, PDI, Zeta, EE%) F3->F4 I1 Animal Model Selection & Acclimatization F4->I1 Proceed if stable & within spec I2 Oral Administration (Gavage) I1->I2 I3 Serial Blood Sampling I2->I3 I4 Plasma Processing & Storage (-80°C) I3->I4 A1 Develop & Validate Analytical Method (LC-MS/MS) I4->A1 A2 Quantify this compound/ Metabolites in Plasma A1->A2 A3 Pharmacokinetic (PK) Analysis (Cmax, AUC, T1/2) A2->A3 A4 Assess Bioavailability Enhancement A3->A4

Caption: High-level workflow for developing and testing a this compound formulation.

Mechanism of Enhanced Absorption via Nanoemulsion

mechanism cluster_gi GI Lumen cluster_abs Absorption Pathway NE This compound Nanoemulsion (this compound in Oil Core) Lipase Lipase NE->Lipase Digestion Micelle Mixed Micelles (this compound, Fatty Acids, Bile Salts) Lipase->Micelle Bile Bile Salts Bile->Micelle Enterocyte Enterocyte (Intestinal Wall) Micelle->Enterocyte Passive Diffusion PortalVein Portal Vein to Liver (First-Pass Metabolism) Enterocyte->PortalVein Minor Pathway Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Major Pathway for Lipids

Caption: How lipid nano-formulations enhance this compound absorption.

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

This protocol uses the high-pressure homogenization method, a robust and scalable technique.

  • Prepare the Oil Phase:

    • In a sterile beaker, weigh your chosen oil (e.g., medium-chain triglycerides).

    • Add the desired amount of this compound to the oil (e.g., to achieve a 5% w/w concentration).

    • Add a lipophilic surfactant if required by your formulation (e.g., Span 80).

    • Mix gently with a magnetic stirrer until the this compound is completely dissolved and the phase is homogenous.

  • Prepare the Aqueous Phase:

    • In a separate beaker, add purified water.

    • Add the hydrophilic surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400).

    • Stir until fully dissolved.

  • Create the Pre-emulsion (Coarse Emulsion):

    • While stirring the aqueous phase vigorously with a high-shear mixer (e.g., Ultra-Turrax) at 5000-8000 rpm, slowly add the oil phase dropwise.

    • Continue mixing for 10-15 minutes to form a milky white coarse emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the coarse emulsion to a high-pressure homogenizer.

    • Process the emulsion for 5-7 cycles at a pressure of 15,000-20,000 PSI.

    • Self-Validation: Ensure the system is cooled to prevent thermal degradation of this compound. The final product should appear translucent or bluish-white, indicating the formation of nano-sized droplets.

  • Characterization & Storage:

    • Measure particle size, PDI, and zeta potential using DLS.

    • Store the final nanoemulsion in a sealed, amber glass vial at 4°C to protect from light.

Protocol 2: Quantification of this compound in Plasma using RP-HPLC

This protocol provides a framework for a UV-based HPLC method. For in vivo samples, developing a more sensitive LC-MS/MS method is highly recommended.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Create a calibration curve by serial dilution of the stock in blank plasma (e.g., 10 µg/mL down to 50 ng/mL).

    • For test samples, take 100 µL of thawed plasma.

  • Protein Precipitation & Extraction:

    • To each plasma sample (standards and unknowns), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., camphor).

    • Vortex vigorously for 2 minutes to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[28].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 233 nm[28].

    • Injection Volume: 20 µL.

  • Analysis & Self-Validation:

    • Run the calibration standards first to establish the linearity of the curve (R² > 0.995).

    • Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the run are within acceptable limits (e.g., ±15%).

    • Analyze the unknown samples. The two isomers of this compound (geranial and neral) may resolve into two separate peaks. The total this compound concentration is the sum of both.

Disclaimer: This guide is intended for informational purposes for research professionals. All experimental work should be conducted in accordance with institutional safety guidelines and animal care and use protocols.

References

  • Belay, A., Gholap, A. V., & Birech, Z. (2017).
  • ResearchGate. (n.d.). Degradation pathways of D-limonene and this compound.
  • Tian, H., et al. (2018). Preparation and characterization of this compound-loaded solid lipid nanoparticles.
  • Tian, H., et al. (2018). Preparation and characterization of this compound-loaded solid lipid nanoparticles. Food Chemistry. [Link]
  • Chen, F., et al. (2020). Antimicrobial Efficacy of Liposome-Encapsulated this compound and Its Effect on the Shelf Life of Shatangju Mandarin. Journal of Food Protection. [Link]
  • Perfumer & Flavorist. (2016). Stability of this compound-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages. Perfumer & Flavorist. [Link]
  • Scribd. (n.d.). Stability of this compound in Lemon Oils. Scribd. [Link]
  • Astuti, P., et al. (2019). Preparation and Characterization of Self Nano-Emulsifying Drug Delivery System Loaded with Citraland Its Antiproliferative Effect on Colorectal Cells In Vitro. PubMed. [Link]
  • Jores, K., et al. (2004). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Pharmaceutical Research. [Link]
  • Astuti, P., et al. (2019). Preparation and Characterization of Self Nano-Emulsifying Drug Delivery System Loaded with Citraland Its Antiproliferative Effect on Colorectal Cells In Vitro. MDPI. [Link]
  • Comprehensive Reviews in Food Science and Food Safety. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system.
  • ResearchGate. (n.d.). The particle size distribution of this compound-loaded self nano-emulsifying...
  • MDPI. (2023).
  • Sharma, A., et al. (2016).
  • Bentham Science. (n.d.).
  • Frontiers. (2024). Grand challenges in oral drug delivery. Frontiers. [Link]
  • Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]
  • NIH. (2023). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • Cureus. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Cureus. [Link]
  • NIH. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals.
  • MDPI. (n.d.). Solid Lipid Nanoparticles. MDPI. [Link]
  • MDPI. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI. [Link]
  • PubMed. (2023). Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery. PubMed. [Link]
  • NIH. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities.
  • PubMed. (2024).
  • Diliberto, J. J., et al. (1991). Metabolism of this compound, an alpha,beta-unsaturated aldehyde, in male F344 rats. Drug Metabolism and Disposition. [Link]
  • Journal of Chromatography B. (1982). Estimation of this compound in lemon oil by gas–liquid chromatography using a capillary column. ScienceDirect. [Link]
  • PubMed. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. PubMed. [Link]
  • NIH. (2015). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives.
  • Preventive Nutrition and Food Science. (2017). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Preventive Nutrition and Food Science. [Link]
  • MDPI. (2020). Biological Properties of a this compound-Enriched Fraction of Citrus limon Essential Oil. MDPI. [Link]
  • IMR Press. (2020). In silico, in-vitro and in vivo screening of biological activities of this compound. IMR Press. [Link]
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]

Sources

Technical Support Center: Navigating Citral Interference in Colorimetric and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with citral in their experimental work. This compound, a key component of several essential oils, is increasingly investigated for its therapeutic potential. However, its inherent chemical properties can lead to significant interference in commonly used colorimetric and fluorescence-based assays, potentially generating misleading data. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to help you identify, understand, and mitigate this compound-related assay artifacts, ensuring the integrity of your research.

Understanding the Challenge: Why Does this compound Interfere?

This compound is an α,β-unsaturated aldehyde, existing as a mixture of two geometric isomers, geranial and neral. This chemical structure is the primary source of its interference in many bioassays through three main mechanisms:

  • Spectral Interference: this compound absorbs light in the UV region and possesses intrinsic fluorescence, which can overlap with the absorbance or excitation/emission spectra of assay reagents and products.

  • Chemical Reactivity: The aldehyde functional group is highly reactive and can directly interact with assay components.

  • Reducing Potential: this compound can act as a reducing agent, leading to non-enzymatic reduction of reporter molecules in cell viability and cytotoxicity assays.

This guide will equip you with the knowledge and practical tools to address each of these interference mechanisms.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding this compound interference.

FAQ 1: My cell viability results (e.g., MTT, resazurin) show an unexpected increase in viability at high this compound concentrations. Is this compound promoting cell growth?

This is a classic sign of assay interference. Many plant-derived compounds with antioxidant properties, including this compound, can directly reduce tetrazolium salts like MTT (yellow) to formazan (purple) or resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent), independent of cellular enzymatic activity.[1][2][3] This chemical reduction mimics the signal generated by viable cells, leading to a false-positive result of increased viability or proliferation.

FAQ 2: I'm seeing high background absorbance/fluorescence in my assay wells containing this compound, even without cells. What's happening?

This points to direct spectral interference. This compound has a maximum UV absorbance around 237-240 nm in alcohol and can absorb light at other wavelengths, potentially overlapping with the readout wavelength of your assay.[4] Additionally, this compound is autofluorescent, meaning it can emit its own light upon excitation, which can be a significant issue in fluorescence-based assays if its emission spectrum overlaps with that of your fluorescent probe.[5][6]

FAQ 3: Can this compound interfere with protein quantification assays like Bradford or BCA?

Yes, interference is possible, but the mechanism and severity can differ between these assays.

  • Bradford Assay: This assay is susceptible to interference from detergents and basic compounds. While less common, high concentrations of this compound could potentially interact with the Coomassie dye, though this is generally less of an issue compared to other assays.[7][8][9][10]

  • BCA Assay: This assay is highly susceptible to interference from reducing agents. Since this compound has reducing properties, it can reduce Cu²⁺ to Cu⁺, the first step of the BCA assay, leading to an overestimation of protein concentration.[8][9]

FAQ 4: Are there any "interference-free" assays I can use when working with this compound?

While no assay is completely immune to interference from all compounds, some are inherently more robust. For cell viability, ATP-based assays like Promega's CellTiter-Glo® are often a better choice.[3][11] These assays measure ATP levels as an indicator of metabolically active cells and are generally less affected by the spectral and redox properties of compounds like this compound. However, it is still crucial to run appropriate controls to rule out any potential impact on the luciferase enzyme itself.[12]

Troubleshooting Guides and Protocols

This section provides a structured approach to identifying and mitigating this compound interference in your experiments.

Identifying the Source of Interference: The Importance of Controls

Proper experimental design with a comprehensive set of controls is the first and most critical step in identifying assay artifacts.[2][3][13]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. This establishes the baseline cellular response.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay can detect a decrease in viability.

  • Negative Control: Untreated cells, representing 100% viability.

  • "this compound-Only" Control (Cell-Free): Assay medium containing the same concentrations of this compound as your experimental wells, but without cells. This is crucial for detecting:

    • Direct spectral interference: Measure absorbance or fluorescence at the assay wavelength.

    • Direct chemical reactivity: Observe any color or fluorescence change in the absence of cells.[1][2]

Interference_Workflow Start Start: Unexpected Assay Results (e.g., increased viability, high background) Check_Color Is this compound solution colored or fluorescent at the assay wavelength? Start->Check_Color Run_Cell_Free Run 'this compound-Only' Control (this compound + Assay Reagent, No Cells) Check_Color->Run_Cell_Free Yes Check_Color->Run_Cell_Free No/Unsure Check_Signal_Change Does absorbance/fluorescence increase in a dose-dependent manner? Run_Cell_Free->Check_Signal_Change Chemical_Interference Conclusion: Direct Chemical Reduction/Reactivity Check_Signal_Change->Chemical_Interference Yes Spectral_Interference_Check Is there still high background compared to a reagent-only blank? Check_Signal_Change->Spectral_Interference_Check No Spectral_Interference Conclusion: Spectral Interference Metabolic_Interference Consider Metabolic Interference (Alteration of cellular redox state) No_Interference Interference from this compound is unlikely. Investigate other experimental variables. Spectral_Interference_Check->Spectral_Interference Yes Metabolic_Interference_Check Do results still not correlate with other viability data? Spectral_Interference_Check->Metabolic_Interference_Check No Metabolic_Interference_Check->Metabolic_Interference Yes Metabolic_Interference_Check->No_Interference No

Caption: A logical workflow for diagnosing the type of interference caused by this compound.

Protocol 1: Quantifying and Correcting for Spectral Interference in Absorbance Assays

This protocol allows you to measure the absorbance contribution from this compound itself and subtract it from your experimental readings.

Materials:

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader with absorbance measurement capabilities

  • Cell culture medium (without phenol red is recommended to reduce background)

  • This compound stock solution

  • Vehicle (solvent for this compound)

Procedure:

  • Prepare a "this compound-Only" Plate:

    • In a 96-well plate, add the same volume of cell culture medium to each well as in your experimental plate.

    • Create a serial dilution of this compound in the medium, matching the concentrations used in your cell-based experiment. Include a vehicle-only control.

    • It is recommended to prepare at least three replicate wells for each concentration.

  • Incubate: Incubate the plate under the same conditions (temperature, duration) as your experimental plate.

  • Measure Absorbance: Read the absorbance of the "this compound-Only" plate at the same wavelength used to measure your assay's endpoint (e.g., 570 nm for MTT).

  • Data Analysis:

    • Calculate the average absorbance for each this compound concentration from the "this compound-Only" plate.

    • For each corresponding concentration in your experimental plate, subtract the average absorbance of the "this compound-Only" control from the absorbance of the wells containing cells and this compound.

    Corrected Absorbance = (Absorbance of Cells + this compound) - (Average Absorbance of this compound-Only)

Data Presentation:

This compound Conc. (µM)Avg. Absorbance (this compound-Only)Raw Absorbance (Cells + this compound)Corrected Absorbance
0 (Vehicle)0.0521.2541.202
100.0881.1891.101
250.1251.0530.928
500.1890.8760.687
1000.2540.6540.400

Table 1: Example data for correcting absorbance interference.

Protocol 2: Assessing Direct Reduction of MTT by this compound (Cell-Free)

This protocol definitively determines if this compound is chemically reducing the MTT reagent.

Materials:

  • 96-well microplate

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • This compound stock solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add cell culture medium to a series of wells.

  • Add this compound: Create a serial dilution of this compound in the medium. Include a vehicle-only control.

  • Add MTT: Add MTT solution to each well to the final concentration used in your cell viability assay (typically 0.5 mg/mL).

  • Incubate: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • Observe: Visually inspect the wells for the formation of a purple color.

  • Solubilize and Read: Add the solubilization solution, mix thoroughly to dissolve any formazan crystals, and read the absorbance at 570 nm.

Interpretation:

A dose-dependent increase in absorbance in the absence of cells is a clear indication that this compound is directly reducing MTT. If this occurs, the MTT assay is not a suitable method for assessing this compound's cytotoxicity without significant modification, and an alternative assay is strongly recommended.

Protocol 3: Mitigating Aldehyde Reactivity with N-Acetylcysteine (NAC) Quenching

The reactive aldehyde group of this compound can be "quenched" by a scavenger like N-acetylcysteine (NAC), which contains a nucleophilic thiol group.[14][15][16] This protocol should be validated for your specific cell line and assay, as high concentrations of NAC can have biological effects.

Workflow for NAC Quenching Validation:

NAC_Validation Start Start: Validate NAC as a Quenching Agent Determine_NAC_Toxicity Step 1: Determine NAC Cytotoxicity (Run dose-response of NAC alone on cells) Start->Determine_NAC_Toxicity Select_NAC_Conc Step 2: Select Non-Toxic NAC Concentration Determine_NAC_Toxicity->Select_NAC_Conc Run_Cell_Free_NAC Step 3: Test NAC Quenching (Cell-Free) (this compound + NAC + Assay Reagent) Select_NAC_Conc->Run_Cell_Free_NAC Check_Quenching Does NAC reduce the this compound-induced signal? Run_Cell_Free_NAC->Check_Quenching Implement_NAC Step 4: Implement in Cell-Based Assay (Pre-incubate this compound with NAC before adding to cells) Check_Quenching->Implement_NAC Yes Failure Conclusion: NAC is not an effective quenching agent in this system Check_Quenching->Failure No Success Conclusion: NAC effectively quenches This compound interference Implement_NAC->Success

Caption: A workflow for validating N-acetylcysteine as a quenching agent for this compound.

Experimental Steps:

  • Determine NAC's Intrinsic Cytotoxicity: Before using NAC as a quencher, perform a dose-response experiment with NAC alone on your cells using a reliable viability assay (e.g., CellTiter-Glo®) to determine the highest non-toxic concentration.

  • Validate Quenching in a Cell-Free System:

    • Pre-incubate your highest concentration of this compound with the selected non-toxic concentration of NAC for 30-60 minutes at 37°C.

    • Perform a cell-free reduction assay (as in Protocol 2) with the this compound-NAC mixture.

    • A significant reduction in the signal compared to this compound alone indicates successful quenching.

  • Implement in Cell-Based Assay:

    • For your experiment, pre-incubate each this compound dilution with the non-toxic concentration of NAC for 30-60 minutes before adding the mixture to your cells.

    • Proceed with your standard assay protocol.

Important Consideration: While NAC can mitigate chemical interference, it will not correct for spectral interference.

Alternative Assays to Circumvent this compound Interference

If interference cannot be adequately corrected, switching to an alternative assay is the most robust solution.

Assay TypePrincipleAdvantagesPotential for this compound Interference
MTT/XTT/MTS Reduction of tetrazolium salts by cellular dehydrogenasesInexpensive, widely usedHigh: Direct reduction by this compound, spectral overlap.[1][2][3]
Resazurin (AlamarBlue) Reduction of resazurin to fluorescent resorufinHomogeneous, more sensitive than MTTHigh: Direct reduction by this compound, autofluorescence.
LDH Release Measures lactate dehydrogenase released from damaged cellsMeasures cytotoxicity (membrane integrity)Low to Moderate: Potential for this compound to inhibit LDH enzyme activity.
Crystal Violet Stains DNA of adherent cellsSimple, inexpensiveLow: this compound's color may interfere if not washed properly.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP as a marker of metabolically active cellsHigh sensitivity, low interference from colored/redox-active compoundsLow: Potential for direct inhibition of luciferase, but generally robust.[12]

Table 2: Comparison of common cell viability assays and their susceptibility to this compound interference.

Conclusion

Working with natural products like this compound offers exciting opportunities in drug discovery and biomedical research. However, their complex chemical nature necessitates a vigilant and methodical approach to bioassay selection and execution. By implementing the rigorous controls, correction protocols, and alternative assay strategies outlined in this guide, you can confidently navigate the challenges of this compound interference and generate accurate, reproducible, and reliable data.

Should you have further questions or require assistance with a specific application, please do not hesitate to contact our technical support team.

References

  • A comparison of two colorimetric assays, based upon Lowry and Bradford techniques, to estimate total protein in soil extracts. (2012). PubMed.
  • ResearchGate. (2016). Can the plant extracts influence the outcome of the MTT test?
  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2017). PubMed.
  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (n.d.). Semantic Scholar.
  • Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. (2023). MDPI.
  • Detecting and Quantifying Colocalization of Cell Surface Molecules by Single Particle Fluorescence Imaging. (n.d.). PubMed.
  • PubChem. (n.d.). This compound.
  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. (2010). NIH.
  • N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. (2019). PubMed - NIH.
  • Tips to Minimize Autofluorescence. (2023). FluoroFinder.
  • Excel for Chemists. (n.d.). Instructions Deconvoluting UV-Vis.
  • N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. (n.d.). PMC - NIH.
  • A guide to the use of bioassays in exploration of natural resources. (2024). ScienceDirect.
  • This compound presents cytotoxic and genotoxic effects in human cultured cells. (2020). PubMed.
  • Bradford vs BCA Assay: Which to Choose? (n.d.). Antibody Research.
  • (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). ResearchGate.
  • Difference Between Bradford Protein Assay and BCA Assay? (2025). ResearchGate.
  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (n.d.). Beckman Coulter.
  • This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study. (2021). PubMed Central.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Inhibitor bias in luciferase-based luminescence assays. (2020). PMC - NIH.
  • Comparison of colorimetric methods for the quantification of model proteins in aqueous two-phase systems. (2015). ResearchGate.
  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. (n.d.). University of Virginia School of Medicine.
  • Comparative study of the most commonly used methods for total protein determination in milk of different species and their ultrafiltration products. (2021). NIH.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). PMC - NIH.
  • Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies.
  • (PDF) Correction for Interference by Test Samples in High-Throughput Assays. (2006). ResearchGate.
  • This compound inhibits proliferation and causes cell cycle arrest. A, MTT... (n.d.). ResearchGate.
  • N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. (2012). PMC - NIH.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). IRIS.
  • Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. (2022). MDPI.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. (2023). PubMed.
  • The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols. (2020). PMC - NIH.
  • Using Phenol Red to Assess pH in Tissue Culture Media. (n.d.). Agilent.
  • Rapid Correction of Turbidity Interference on Chemical Oxygen Demand Measurements by Using Ultraviolet-Visible Spectrometry. (2024). MDPI.
  • Kerabiotics Real Reviews and Complaints (January 2026) – Doctor's Warning, Real User Results & Hidden Side Effects. (2026). The Jerusalem Post.
  • N-acetylcysteine induced quenching of red fluorescent oligonucleotide-stabilized silver nanoclusters and the application in pharmaceutical detection. (2013). PubMed.
  • Quantitative proteomics using SILAC-MS identifies N-acetylcysteine-solution-triggered reversal response of renal cell carcinoma cell lines. (2018). PubMed.
  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2018). ACS Publications.
  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. (2023). PMC - PubMed Central - NIH.
  • Odor-Active Compound Stability in Mango Peel Side-Streams: Insights for Valorization and Waste Minimization. (2024). MDPI.
  • Discovery of the High-Affinity Aptamer for Candidalysin Using a Dual-Mode Colorimetric–SERS Platform. (2024). MDPI.

Sources

Technical Support Center: Optimization of Citral Encapsulation in Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for citral nanoencapsulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this compound-loaded nanoparticles. This compound, a volatile and chemically sensitive aldehyde, presents unique challenges for efficient encapsulation.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges and key parameters in this compound encapsulation.

Q1: Why is this compound considered difficult to encapsulate?

A1: The difficulty in encapsulating this compound stems from several of its intrinsic properties:

  • High Volatility: this compound is a volatile organic compound, which can lead to significant loss of the active agent during processing steps that involve heat or pressure changes, such as spray-drying or solvent evaporation.[2]

  • Chemical Instability: As an aldehyde, this compound is susceptible to degradation, oxidation, and isomerization, particularly in acidic environments or when exposed to high temperatures.[2][3] This chemical reactivity can reduce the amount of active this compound available for encapsulation and can also lead to unwanted byproducts.

  • Hydrophobicity: this compound has poor water solubility, making its incorporation into hydrophilic polymer matrices like chitosan challenging without specific formulation strategies.[4] This can lead to low encapsulation efficiency as the this compound partitions away from the aqueous phase.

Q2: What is a typical or "good" encapsulation efficiency (EE) for this compound?

A2: A "good" EE is highly dependent on the nanoparticle system, methodology, and analytical techniques used. However, based on published literature, you can benchmark your results against these values:

  • Polymeric Microcapsules: Formulations using methylcellulose and composite polysaccharides have reported EEs ranging from 70.9% to 90.6%.[5]

  • Solid Lipid Nanoparticles (SLNs): Studies have demonstrated high entrapment efficiency in SLNs, with one study reporting 98.9%.[6]

  • Chitosan-based Nanoparticles: While challenging, optimized protocols can achieve significant loading. For instance, one formulation reported an EE of 82.2%.[5]

  • Spray-Drying: Using wall materials like maltodextrin can yield EEs around 78%.[5]

An EE below 60% often suggests that formulation or process parameters are suboptimal and require troubleshooting.

Q3: What are the most common nanoparticle systems used for this compound encapsulation?

A3: The choice of nanocarrier is critical and depends on the intended application. Common systems include:

  • Nanoemulsions (O/W): An excellent choice for the lipophilic this compound, where it is dissolved in the oil phase. High-pressure homogenization is a common and scalable method for production.[7][8]

  • Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): These systems use a solid lipid matrix, which can effectively protect this compound from degradation and control its release.[2][3][6] They have shown high encapsulation efficiencies for this compound.[6]

  • Polymeric Nanoparticles: Materials like PLGA (Poly(lactic-co-glycolic acid)), PCL (Poly-ε-caprolactone), and Chitosan are widely used.[9][10] However, encapsulating hydrophobic molecules like this compound in hydrophilic polymers such as chitosan requires careful optimization.[4]

  • Cyclodextrins: These molecules form inclusion complexes with this compound, effectively encapsulating it on a molecular level to enhance stability.[11]

Part 2: Troubleshooting Guide

This section provides a systematic approach to solving specific experimental problems. Each issue is broken down into potential causes and actionable solutions.

Problem 1: Low Encapsulation Efficiency (%EE)

You've performed your experiment and the analysis reveals that a significant portion of the this compound was not successfully loaded into the nanoparticles.

This diagram outlines a step-by-step process to diagnose the cause of low EE.

G start Start: Low EE Detected check_sol Is this compound fully dissolved in the organic/oil phase? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_ratio Are this compound:Polymer and Polymer:Surfactant ratios optimized? ratio_yes Yes check_ratio->ratio_yes Yes ratio_no No check_ratio->ratio_no No check_process Are homogenization/ mixing parameters adequate? process_yes Yes check_process->process_yes Yes process_no No check_process->process_no No check_polymer Is polymer precipitation too slow, allowing This compound to leak? polymer_yes Yes check_polymer->polymer_yes Yes polymer_no No check_polymer->polymer_no No check_compat Is there a fundamental compatibility issue (e.g., Hydrophobic this compound in Hydrophilic Polymer)? compat_yes Yes check_compat->compat_yes Yes sol_yes->check_ratio action_sol Action: Use co-solvent (e.g., ethanol) or increase oil phase volume. Ensure clear solution before emulsification. sol_no->action_sol ratio_yes->check_process action_ratio Action: Perform a Design of Experiments (DoE) to screen different ratios. Reference literature for starting points. ratio_no->action_ratio process_yes->check_polymer action_process Action: Increase homogenization pressure/cycles or sonication time/amplitude. Monitor particle size as output. process_no->action_process action_polymer Action: Change solvent/anti-solvent system to induce more rapid polymer precipitation (nanoprecipitation methods). polymer_yes->action_polymer polymer_no->check_compat action_compat Action: Switch to a more compatible system. (e.g., SLNs, Nanoemulsions, or hydrophobic polymers like PLGA/PCL). compat_yes->action_compat end EE Optimized action_sol->end action_ratio->end action_process->end action_polymer->end action_compat->end

Caption: Troubleshooting flowchart for low encapsulation efficiency.

Potential Cause 1: Poor affinity between this compound and the polymer matrix.

  • Explanation: This is a primary cause of low EE, especially when using hydrophilic polymers like chitosan with the hydrophobic this compound.[4] During nanoparticle formation, the this compound will preferentially partition into the continuous phase (water) rather than the polymer matrix if there is poor chemical affinity.

  • Recommended Solutions:

    • Change the Nanoparticle System: Switch to a system better suited for hydrophobic compounds. Solid Lipid Nanoparticles (SLNs) or nanoemulsions are excellent alternatives where this compound can be dissolved in the lipid/oil core.[3][4]

    • Modify the Polymer: Use chemically modified polymers (e.g., hydrophobically modified chitosan) to increase affinity for this compound.

    • Use a Co-solvent: For methods like ionic gelation with chitosan, first dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol before adding it to the aqueous polymer solution.[4] This can improve its dispersion and interaction with the polymer before nanoparticle formation.

Potential Cause 2: this compound leakage during nanoparticle formation.

  • Explanation: In methods like emulsion-solvent evaporation or nanoprecipitation, the solidification of the polymer matrix must be rapid. If the polymer precipitates too slowly, there is a prolonged period where this compound can diffuse from the nascent droplets into the external aqueous phase.[12]

  • Recommended Solutions:

    • Optimize the Solvent System (Nanoprecipitation): Use a solvent for the polymer that is highly miscible with the anti-solvent (water). This promotes rapid, almost instantaneous, precipitation, trapping the this compound inside.[13][14]

    • Increase Evaporation Rate (Emulsion-Evaporation): For emulsion-based methods, increasing the speed of solvent removal (e.g., by increasing the rotational speed of a rotovap or applying a stronger vacuum) can harden the particles faster, reducing leakage.

    • Increase Polymer Concentration: A higher concentration of polymer in the organic phase can lead to a more viscous droplet and faster solidification upon solvent diffusion, which can help retain the drug.[10] However, this must be balanced against potential increases in particle size.

Potential Cause 3: Inadequate processing parameters.

  • Explanation: Insufficient energy input during emulsification leads to large, unstable droplets. These larger droplets have a lower surface-area-to-volume ratio, which can be less efficient for stable encapsulation and can lead to phase separation.

  • Recommended Solutions:

    • Optimize High-Pressure Homogenization (HPH): Increase the homogenization pressure and/or the number of cycles.[7][15] For example, one study found 100 MPa and 7 cycles to be optimal for a lutein nanoemulsion.[15] Be aware that excessive cycling can sometimes lead to particle aggregation.[7]

    • Optimize Ultrasonication: Increase the sonication time and/or amplitude. One study found an optimal sonication time of 4 minutes for preparing a β-carotene nanoemulsion.[7] It is crucial to perform this in an ice bath to prevent this compound degradation from heat generated by the sonicator.[16]

Problem 2: Poor Nanoparticle Stability (Aggregation, Sedimentation, or Phase Separation)

Your nanoparticle suspension looks good initially, but after a short period (hours to days), you observe aggregation, sedimentation, or a clear separation of oil and water phases.

Potential Cause 1: Insufficient surface stabilization.

  • Explanation: Nanoparticles have a very high surface energy and will aggregate to minimize it unless they are properly stabilized. This stabilization is typically achieved by surfactants or polymers that provide either electrostatic repulsion (high zeta potential) or steric hindrance.

  • Recommended Solutions:

    • Optimize Surfactant Type and Concentration: The choice of surfactant is critical. Screen a variety of non-ionic surfactants like Tween® 80, Span® 80, Pluronics®, or polymeric stabilizers like Poly(vinyl alcohol) (PVA).[3][17] The concentration must be sufficient to cover the nanoparticle surface, typically above the critical micelle concentration (CMC). A combination of surfactants (e.g., Tween 80 and Span 80) can sometimes provide superior stability.[3]

    • Measure Zeta Potential: The zeta potential is a key indicator of stability via electrostatic repulsion. A value greater than |20-30| mV is generally considered necessary for good stability.[15][18] If the value is too low, you may need to change the pH or add a charged surfactant.

    • Check the pH: The pH of the continuous phase can significantly affect the surface charge of the nanoparticles and the stabilizer. This is especially critical for pH-sensitive polymers like chitosan, which is positively charged at acidic pH but loses its charge and solubility as the pH approaches its pKa of ~6.5.[19]

Potential Cause 2: Ostwald Ripening.

  • Explanation: In nanoemulsions, this phenomenon occurs when the active agent (this compound) diffuses from smaller droplets to larger ones through the continuous phase because of its slight water solubility. This leads to an overall increase in the mean particle size over time.

  • Recommended Solutions:

    • Use a Hydrophobic Carrier Oil: Formulating the nanoemulsion with a highly water-insoluble carrier oil (an "Ostwald ripening inhibitor") like a long-chain triglyceride (e.g., corn oil) can significantly reduce this effect.[7] The this compound is much less likely to partition out of this highly hydrophobic environment.

    • Optimize the Surfactant Layer: A dense, robust surfactant layer at the oil-water interface can act as a barrier to slow the diffusion of this compound molecules.

Part 3: Key Experimental Protocols & Data

To ensure reproducibility and accuracy, follow these standardized protocols.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization

This method is highly effective for encapsulating lipophilic compounds like this compound and is scalable.[3]

Materials:

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Liquid Lipid (optional, for NLCs): Medium-chain triglycerides (MCT)

  • Active: this compound

  • Surfactants: Tween 80, Span 80

  • Aqueous Phase: Deionized water

Step-by-Step Methodology:

  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., GMS) and this compound. Heat the mixture to 5-10 °C above the melting point of the lipid until a clear, homogenous liquid is formed. Stir continuously.

  • Preparation of Aqueous Phase: In a separate beaker, weigh the surfactants (e.g., a 1:1 weight ratio of Tween 80 and Span 80) and dissolve them in deionized water.[3] Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm with a high-shear homogenizer) for 5-10 minutes. This creates a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 1000 bar).[8]

    • Perform multiple cycles (e.g., 5-10 cycles) to achieve a small and uniform particle size.[15] The optimal number of cycles should be determined experimentally.

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling causes the lipid to solidify, entrapping the this compound within the solid matrix.

  • Characterization: Analyze the final SLN suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

Accurate determination of EE is crucial and requires separating the free, unencapsulated this compound from the this compound-loaded nanoparticles.[20]

Methodology: Ultrafiltration-Centrifugation

  • Separation of Free this compound: Take a known volume of the nanoparticle suspension (e.g., 1 mL). Place it into an ultrafiltration device (e.g., Amicon® Ultra, with a molecular weight cut-off, MWCO, of 10-30 kDa, ensuring the nanoparticles are retained while free this compound can pass).

  • Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15 minutes). The filtrate will contain the free, unencapsulated this compound.

  • Quantification of Free this compound: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This gives you the Mass_free.

  • Quantification of Total this compound: Take the same known volume of the original, un-centrifuged nanoparticle suspension. Disrupt the nanoparticles to release the encapsulated this compound by adding a suitable solvent (e.g., acetonitrile or ethanol) in a 1:9 ratio (suspension:solvent). Vortex thoroughly.

  • Analyze the concentration of this compound in this disrupted solution to determine the Mass_total.

  • Calculation: Calculate the %EE using the following formula:

    %EE = [(Mass_total - Mass_free) / Mass_total] x 100

Table 1: Influence of Formulation & Process Parameters on Nanoparticle Properties

This table summarizes the expected impact of key variables on critical quality attributes.

ParameterChangeExpected Impact on Particle SizeExpected Impact on Encapsulation Efficiency (%EE)Causality & Key Considerations
Homogenization Pressure IncreaseDecreaseIncrease (up to a point)Higher energy input creates smaller droplets, increasing surface area for encapsulation.[7]
Homogenization Cycles IncreaseDecreaseIncrease (up to a point)More passes through the homogenization zone reduces droplet size. Excessive cycles can cause coalescence.[7][8]
Surfactant Concentration IncreaseDecreaseMay Increase or DecreaseSufficient surfactant reduces interfacial tension, leading to smaller particles. Excess surfactant can form micelles that compete for free this compound, lowering EE.[18][21]
Polymer/Lipid Concentration IncreaseIncreaseIncreaseHigher viscosity of the dispersed phase can lead to larger particles but also promotes faster solidification, trapping more drug.[10][12]
This compound:Polymer Ratio IncreaseMay IncreaseDecrease (after saturation)Initially, EE may be stable, but once the polymer matrix is saturated, excess this compound will remain unencapsulated.[22]
pH VariesVariesVariesHighly dependent on the materials. Affects polymer solubility (e.g., chitosan) and surface charge (zeta potential), impacting both particle formation and stability.[16][19]

Part 4: Visualization of Experimental Workflow

General Workflow for Nanoparticle Preparation by Emulsion-Solvent Evaporation

This diagram illustrates the key stages of a widely used method for preparing polymeric nanoparticles like PLGA.

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Nanoparticle Solidification cluster_3 Purification & Collection A1 Dissolve Polymer (e.g., PLGA) & this compound in Organic Solvent (e.g., Dichloromethane) A2 Dissolve Surfactant (e.g., PVA) in Aqueous Phase (Water) B Add Organic Phase to Aqueous Phase under High-Shear Homogenization or Sonication A2->B C Formation of Oil-in-Water (O/W) Emulsion B->C D Evaporate Organic Solvent (e.g., using a Rotovap under reduced pressure) C->D E Polymer Precipitates and Solid Nanoparticles Form D->E F Centrifuge Suspension to Pellet Nanoparticles E->F G Wash Pellet to Remove Excess Surfactant and Unencapsulated this compound F->G H Resuspend in Water or Lyophilize for Storage G->H

Caption: Workflow for the emulsion-solvent evaporation method.

References

  • Nanoemulsion Encapsulation of Fat-Soluble Vitamins: Advances in Technology, Bioaccessibility and Applic
  • Formulation development and process parameter optimization of lipid nanoemulsions using an algin
  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release.
  • Optimization of Processing Parameters of Nanoemulsion Containing Aripiprazole Using Response Surface Methodology. PMC - PubMed Central.
  • What may be the reason why my encapsulation of this compound with chitosan is not successful?.
  • The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions. NIH.
  • Encapsulation efficiency and release of this compound using methylcellulose as emulsifier and interior wall material in composite polysaccharide microcapsules.
  • Preparation optimization and storage stability of nanoemulsion-based lutein delivery systems.
  • A Mild Method for Encapsulation of this compound in Monodispersed Algin
  • Formulation challenges in encapsulation and delivery of this compound for improved food quality. Scilit.
  • The Effect of Polymer Microstructure on Encapsulation Efficiency and Release Kinetics of Citropin 1.1 from the Poly(ε-caprolactone) Microparticles. PMC - NIH.
  • Encapsulation of this compound Isomers in Extracted Lemongrass Oil with Cyclodextrins: Molecular Modeling and Physicochemical Characterizations.
  • Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug. PMC - NIH.
  • Preparation and characterization of this compound-loaded solid lipid nanoparticles. PubMed.
  • Characterization and toxicity of this compound incorporated with nanostructured lipid carrier.
  • Preparation and characterization of this compound-loaded solid lipid nanoparticles.
  • Understanding the Factors Influencing Chitosan-Based Nanoparticles-Protein Corona Interaction and Drug Delivery Applic
  • Influence of surfactant type on the physicochemical characteristics of NPs..
  • Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. sciencedirect.com.
  • Stable Polymer Nanoparticles with Exceptionally High Drug Loading by Sequential Nanoprecipitation. UQ eSpace - The University of Queensland.
  • The effect of synthesis conditions and tunable hydrophilicity on the drug encapsulation capability of PLA and PLGA nanoparticles. Kinam Park.
  • Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor. PubMed.
  • Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer. International Journal of Clinical and Experimental Medicine.
  • Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug. PubMed.
  • Factors influencing encapsulation efficiency.
  • Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. PMC - NIH.

Sources

Technical Support Center: Refining Protocols to Minimize Citral-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for citral-based research. This compound, a key bioactive monoterpenoid found in lemongrass and other essential oils, holds significant promise as an anti-inflammatory and anti-cancer agent.[1][2][3] However, its therapeutic application is often hampered by a critical challenge: cytotoxicity towards normal, healthy cells, which can confound experimental results and limit its translational potential.

This guide is designed for researchers, scientists, and drug development professionals to navigate this challenge. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you refine your experiments, minimize off-target cytotoxicity, and harness the true potential of this compound.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems researchers frequently encounter when working with this compound. Our approach focuses on identifying the root cause and providing actionable, scientifically-grounded solutions.

Q1: I'm observing high levels of cell death in my normal (non-cancerous) control cells, even at low this compound concentrations. How can I mitigate this?

A1: Root Cause Analysis & Solution

High cytotoxicity in normal cells is primarily due to this compound-induced oxidative stress.[4][5] this compound, being an aldehyde, can increase intracellular reactive oxygen species (ROS), leading to damage of cellular components, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[4][5] While this is a desired effect in cancer cells, it masks the targeted therapeutic effect when it occurs in normal cells.

Solution: Co-treatment with an Antioxidant

The most effective strategy is to co-administer an antioxidant that can neutralize excess ROS without interfering with your primary experimental goals.

  • Recommended Agent: N-acetylcysteine (NAC) is a robust choice. NAC serves as a precursor to L-cysteine, which is required for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6][7] By replenishing GSH stores, NAC helps cells counteract the ROS surge induced by this compound.[4][8]

  • Mechanism of Action: Studies have shown that pre-treatment with NAC can significantly decrease this compound-mediated apoptosis in various cell lines.[4][8][9] It effectively quenches the initial ROS burst that triggers the downstream apoptotic cascade.[4][8]

  • Experimental Approach:

    • Determine NAC's Non-Toxic Dose: First, perform a dose-response curve for NAC alone on your normal cell line to establish a concentration that does not affect cell viability (typically in the range of 1-5 mM).

    • Pre-treatment Protocol: Pre-incubate your normal cells with the determined non-toxic dose of NAC for 1-2 hours before introducing this compound.

    • Validation: Compare the viability of cells treated with this compound-only versus NAC+this compound. You should observe a significant increase in viability in the co-treated group.

Q2: My experimental results with this compound are inconsistent and vary between replicates. What's causing this variability?

A2: Root Cause Analysis & Solution

Inconsistency often stems from issues with this compound's solubility and stability in aqueous cell culture media. This compound is a lipophilic compound with low water solubility.[10][11] Improper dissolution can lead to the formation of micro-precipitates or micelles, resulting in non-uniform exposure of cells to the compound. Furthermore, this compound can degrade in acidic environments, altering its effective concentration over the course of an experiment.[12][13]

Solution: Standardized Solubilization and Handling Protocol

  • Solvent Choice: Always prepare a high-concentration primary stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the standard and recommended choice.[14]

  • Stock Concentration: Prepare a concentrated stock (e.g., 10-100 mM) to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[14]

  • Working Solution Preparation:

    • NEVER add this compound stock directly to the full volume of media. This will cause immediate precipitation.

    • Correct Method (Serial Dilution): Perform serial dilutions. For your final working concentration, first aliquot a small volume of serum-free media (or PBS). Add the required volume of this compound stock to this small volume and vortex or pipette vigorously to ensure it is fully dispersed before adding it to the final culture plate containing cells and media.

  • Vehicle Control: It is critical to include a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as your highest this compound concentration group to account for any effects of the solvent itself.[14]

Q3: How do I determine the correct, non-toxic working concentration of this compound for my specific normal cell line?

A3: Root Cause Analysis & Solution

The cytotoxic sensitivity to this compound can vary significantly between different cell types.[15][16][17] Using a concentration that is therapeutic for one cell line might be highly toxic to another. Therefore, you must establish the therapeutic window for each cell line you work with. The goal is to identify a concentration range that is minimally toxic to your normal cells while still being effective against your target (e.g., cancer) cells.

Solution: Systematic Dose-Response Analysis

  • Determine the IC50: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound on your normal cell line.[18] This is the concentration that reduces cell viability by 50%. You will use this value as a benchmark for toxicity. A detailed protocol for an MTT-based IC50 determination is provided in Section 3.

  • Select a Sub-Toxic Range: For your experiments, select working concentrations that are well below the IC50 value for your normal cells. A common and safe starting point is to use concentrations at or below the IC10 or IC20 (the concentration that inhibits 10% or 20% of the cell population). This ensures that the majority of your normal cells remain viable and healthy, providing a clean baseline.

  • Validate Against Target Cells: Once you have a sub-toxic range for your normal cells, test this same concentration range on your cancer cell lines. The ideal therapeutic window is where you see high viability in normal cells but significant cytotoxicity in the cancer cells.[19][20]

Section 2: Frequently Asked Questions (FAQs)

  • What is the primary mechanism of this compound-induced cytotoxicity? The primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5] This leads to mitochondrial stress, activation of caspases (like caspase-3), and ultimately programmed cell death (apoptosis).[1][4][8]

  • Is there a difference in the activity of this compound's isomers, geranial and neral? Yes. This compound is a mixture of two geometric isomers: geranial (trans-isomer) and neral (cis-isomer).[21] Some studies suggest that geranial may be a more potent cytotoxic agent than neral, though both contribute to the overall activity.[21] For most commercially available this compound, the activity represents the synergistic effect of both isomers.

  • Are certain normal cell types more sensitive to this compound? Yes. Cell sensitivity can depend on their metabolic rate and antioxidant capacity. For example, studies have shown that this compound can be toxic to metabolically active cells like HepG2 liver cells, while being less toxic to leukocytes at similar concentrations.[17] It is imperative to empirically determine the cytotoxicity profile for each cell line.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core procedures discussed in this guide.

Protocol 3.1: Preparation of this compound Stock and Working Solutions
  • Objective: To prepare a stable, high-concentration stock solution of this compound and dilute it appropriately for cell culture experiments.

  • Materials:

    • This compound (high purity)

    • DMSO (cell culture grade)

    • Sterile, conical tubes (glass or polypropylene)

    • Sterile, filtered pipette tips

  • Procedure:

    • Primary Stock (e.g., 100 mM):

      • Calculate the mass of this compound needed for your desired volume and concentration (MW of this compound ≈ 152.23 g/mol ).

      • Under a sterile hood, dissolve the this compound powder in the appropriate volume of cell culture-grade DMSO.

      • Vortex thoroughly until the solution is clear.

      • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

      • Store at -20°C, protected from light.

    • Working Solution Preparation (Example: 100 µM final concentration in a 10 mL well):

      • Thaw one aliquot of the 100 mM primary stock.

      • Prepare an intermediate dilution. For example, add 1 µL of 100 mM stock to 999 µL of serum-free medium to create a 100 µM intermediate solution. Vortex immediately and vigorously.

      • Add the required volume of this intermediate solution to your culture wells to achieve the final desired concentration.

    • Scientist's Note: The final DMSO concentration should not exceed 0.5%.[14] Always calculate this for your highest concentration and include a matching vehicle control.

Protocol 3.2: Determining this compound IC50 using MTT Assay
  • Objective: To quantify the concentration of this compound that reduces the viability of a cell population by 50%.[18]

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[22][23] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[24] The amount of formazan produced is proportional to the number of living cells.[23]

  • Procedure:

    • Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

    • This compound Treatment: Prepare a series of this compound dilutions (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the respective this compound dilutions to the wells. Include a "vehicle control" (medium + DMSO) and a "no-cell" blank (medium only).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[24] Add 10 µL of this solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[25]

    • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[25] Mix thoroughly by pipetting up and down.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Correct the absorbance values by subtracting the average of the "no-cell" blank.

      • Calculate the percentage of cell viability for each concentration: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

      • Plot the percentage viability against the log of this compound concentration and use a non-linear regression (dose-response curve) to calculate the IC50 value.

Section 4: Mechanistic Pathways and Workflows

Visualizing the processes involved can significantly aid in understanding and experimental design.

This compound-Induced Apoptotic Pathway

This diagram illustrates the primary mechanism by which this compound induces cytotoxicity, highlighting the central role of oxidative stress.

Citral_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress (e.g., ↓ Bcl-2, ↑ Bax) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-Acetylcysteine (NAC) GSH ↑ Glutathione (GSH) NAC->GSH GSH->ROS Inhibits

Caption: this compound-induced apoptotic pathway and the inhibitory role of NAC.

Workflow for Protocol Optimization

This workflow provides a logical sequence for establishing a reliable experimental protocol that minimizes off-target cytotoxicity.

Workflow start Start prep Prepare Stable this compound Stock in DMSO (Protocol 3.1) start->prep end Proceed with Targeted Experiment ic50_normal Determine IC50 on NORMAL Cell Line (Protocol 3.2) prep->ic50_normal select_conc Select Sub-Toxic Concentrations (e.g., < IC20) ic50_normal->select_conc mitigate Optimize with Antioxidant (e.g., NAC) if needed ic50_normal->mitigate validate_cancer Validate Efficacy on CANCER Cell Line select_conc->validate_cancer Test Window mitigate->select_conc validate_cancer->end

Caption: Workflow for minimizing this compound cytotoxicity in normal cells.

Section 5: Data Summary Tables

For quick reference, these tables summarize key quantitative data.

Table 1: Recommended Starting this compound Concentrations & IC50 Values

Cell Line TypeExampleTypical IC50 Range (48h)Recommended Starting Range (for Normal Cells)Reference
Normal Fibroblast MRC-5> 100 µg/mL5-25 µg/mL[26]
Normal Keratinocyte HaCaTVariable, often more resistant10-40 µM[15]
Normal Leukocyte PBMCsHigh resistance reportedTest up to 100 µg/mL[16]
Prostate Cancer PC325-50 µg/mLN/A (Target Cell)[26]
Breast Cancer MCF-7~77 µMN/A (Target Cell)[27]
Melanoma B16F100.01-2.5 µMN/A (Target Cell)[15]

Note: These values are illustrative. It is essential to determine the IC50 for your specific cell line and experimental conditions.

Table 2: Properties of N-Acetylcysteine (NAC) for Cytotoxicity Mitigation

PropertyDescriptionRecommended Practice
Mechanism Replenishes intracellular glutathione (GSH), a key antioxidant. Can also directly scavenge some ROS.[6][28]Use as a preventative measure against oxidative stress.
Working Concentration Typically 1-5 mM in cell culture.Determine the highest non-toxic concentration for your cell line via a viability assay (e.g., MTT).
Incubation Time Pre-incubation of 1-2 hours before this compound treatment is generally effective.Optimize timing based on your experimental setup.
Controls Must include: (1) Cells + NAC only, (2) Cells + this compound only, (3) Cells + NAC + this compound.This allows you to isolate the protective effect of NAC.

References

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay.
  • National Institutes of Health (NIH). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information (NCBI). (2016). Modulation of oxidative stress and subsequent induction of apoptosis and endoplasmic reticulum stress allows this compound to decrease cancer cell proliferation - PMC.
  • National Institutes of Health (NIH). Investigating the Mechanisms Underlying this compound-Induced Oxidative Stress and Its Contribution to Antifungal Efficacy on Magnaporthe oryzae Through a Multi-Omics Approach.
  • Protocols.io. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • PubMed. (2016). Modulation of oxidative stress and subsequent induction of apoptosis and endoplasmic reticulum stress allows this compound to decrease cancer cell proliferation.
  • PraxiLabs. In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH).
  • National Institutes of Health (NIH). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.
  • National Center for Biotechnology Information (NCBI). (2018). This compound Protects Human Endothelial Cells Against Hydrogen Peroxide-induced Oxidative Stress - PMC.
  • ResearchGate. This compound-induced oxidative stress is responsible for apoptosis and p53... | Download Scientific Diagram.
  • ScienceDirect. (2022). Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral.
  • Taylor & Francis Online. Effect of this compound on the cytotoxicity of doxorubicin in human B-lymphoma cells.
  • MDPI. Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications.
  • OUCI. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral.
  • ResearchGate. (2017). Cytotoxicity of this compound against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction.
  • ResearchGate. (2019). This compound presents cytotoxic and genotoxic effects in human cultured cells.
  • PubMed. (2020). This compound presents cytotoxic and genotoxic effects in human cultured cells.
  • ResearchGate. (2025). Biological properties of this compound and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells.
  • ResearchGate. Presentation of the solubility behavior of pure this compound and....
  • Sciforum. (2022). MOL2NET'22, Conference on Molecular, Biomedical & Computational Sciences and Engineering, 8th ed..
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • PubMed. (2017). This compound stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system.
  • Springer. (2016). Effect of cosolvent and surfactant on the solubility and stability of this compound in a beverage model.
  • PubMed. (2025). N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells.
  • ResearchGate. (2025). Stability of this compound in protein-and gum Arabic-stabilized oil-in-water emulsions.
  • MDPI. (2021). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection.
  • ResearchGate. This compound inhibits proliferation and causes cell cycle arrest. A, MTT....
  • National Center for Biotechnology Information (NCBI). (2020). This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PubMed Central.
  • ResearchGate. The in-vitro cytotoxic IC50 values on selected normal cell lines..
  • National Center for Biotechnology Information (NCBI). (2024). Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PubMed Central.
  • National Center for Biotechnology Information (NCBI). (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC.
  • PubMed. (1998). N-acetylcysteine improves cytotoxic activity of cirrhotic rat liver-associated mononuclear cells.
  • Visikol. (2022). The Importance of IC50 Determination.
  • ResearchGate. (2025). N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel | Request PDF.
  • ResearchGate. IC50 value of citotoxic test agains cancer cells and normal cells.
  • ResearchGate. IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated....

Sources

Technical Support Center: Strategies for Stabilizing Citral in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for citral formulation. This guide is designed for researchers, cosmetic scientists, and drug development professionals who are leveraging the potent antimicrobial and aromatic properties of this compound in topical applications. As a volatile monoterpene aldehyde, this compound presents significant stability challenges that can impact product efficacy, sensory characteristics, and shelf life.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the fundamental mechanisms of this compound degradation and provide actionable, evidence-based strategies for creating robust and stable topical formulations.

Section 1: Understanding this compound's Instability

FAQ: Why is my this compound-containing formulation losing its characteristic lemon scent and turning a yellowish color over time?

This is the most common observation when formulating with this compound and points directly to its chemical instability. This compound, a mixture of two geometric isomers (geranial and neral), is highly susceptible to several degradation pathways, especially in the aqueous environments typical of creams, lotions, and gels.[1][2] The loss of scent and change in color are direct results of this compound converting into various degradation products, some of which are colored and possess undesirable "off-odors."[3][4]

The primary degradation pathways are:

  • Acid-Catalyzed Cyclization and Isomerization: In acidic conditions (low pH), this compound undergoes rapid cyclization to form compounds like p-menthadienols.[5][6] This is often followed by oxidation, leading to the formation of aromatic compounds such as p-cymene and p-cresol, which contribute to off-odors.[3][5] The rate of this degradation increases significantly as the pH decreases.[3][7]

  • Oxidation: As an aldehyde with two double bonds, this compound is prone to oxidation, especially in the presence of oxygen, transition metal ions (like iron or copper), and light.[8][9] This process can form various oxidized derivatives, hydroperoxides, and eventually lead to polymerization or the formation of acidic byproducts, further accelerating degradation.[8]

  • Photodegradation: Exposure to UV light can initiate a radical-based degradation pathway, running in parallel to the cyclization pathway, which further accelerates the breakdown of the molecule.[10]

These pathways are not mutually exclusive and often occur simultaneously, creating a complex stability challenge.

Diagram: Key Degradation Pathways of this compound

The following diagram illustrates the main routes through which this compound degrades in a typical formulation environment. Understanding these pathways is the first step in designing an effective stabilization strategy.

G cluster_main This compound Degradation Pathways cluster_conditions Initiating Conditions cluster_products Degradation Products This compound This compound (Geranial + Neral) Cyclization Cyclization & Isomerization Products (p-menthadienols) This compound->Cyclization Leads to Oxidation Oxidation Products (Hydroperoxides, epoxides) This compound->Oxidation Leads to Acid Low pH (H+) Acid->this compound Catalyzes Oxygen Oxygen / Light (O2, hν) Oxygen->this compound Initiates Metals Metal Ions (Fe2+, Cu2+) Metals->Oxygen Catalyzes OffOdors Off-Odor Compounds (p-cymene, p-cresol) Cyclization->OffOdors Further Oxidation Oxidation->OffOdors Can form

Caption: Major chemical degradation pathways for this compound in formulations.

Section 2: Proactive Stabilization Strategies & Troubleshooting

Successfully stabilizing this compound requires a multi-faceted approach that begins during the initial formulation design.

FAQ: What is the optimal pH for my this compound formulation? I'm seeing rapid degradation in my acidic serum.

Core Issue: This is a classic case of acid-catalyzed degradation. This compound's stability is highly pH-dependent.[7] Acidic environments dramatically accelerate the cyclization reactions that degrade the molecule.[3][11]

Troubleshooting & Solution:

  • Target a Near-Neutral pH: For optimal stability, formulate as close to neutral pH (6.0-7.5) as possible, provided this range is compatible with your other ingredients and the intended application on the skin. In many aqueous solutions, this compound degradation is significantly slowed at pH 7 compared to acidic pH levels.[3][12]

  • Buffering is Key: Use a robust buffering system (e.g., citrate or phosphate buffers) to maintain the target pH throughout the product's shelf life. This prevents pH drift that could be caused by the degradation of other ingredients or interaction with packaging.

  • Forced Degradation Study: If your application demands a lower pH, you must conduct a forced degradation study. Prepare small batches at varying pH levels (e.g., pH 4, 5, and 6) and store them at an elevated temperature (e.g., 40°C). Analyze this compound content weekly via HPLC to quantify the degradation rate at each pH. This data will allow you to determine the highest acceptable pH for your product's function while maximizing stability.

FAQ: I added an antioxidant, but I'm still observing degradation. Which antioxidants are most effective for this compound?

Core Issue: Not all antioxidants are equally effective, and their efficacy depends on the formulation type (e.g., oil-in-water emulsion vs. anhydrous). The primary role of the antioxidant is to intercept free radicals generated during oxidation.[10]

Troubleshooting & Solution:

  • Choose the Right Antioxidant:

    • For Oil Phases/Anhydrous Systems: Lipophilic (oil-soluble) antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E) are excellent choices. They reside in the oil phase where this compound is often located, providing localized protection.

    • For Aqueous Phases/Emulsions: Water-soluble antioxidants like Ascorbic Acid (Vitamin C) and its derivatives are necessary to protect any this compound partitioned in the aqueous phase.[10]

  • Synergistic Blends: Often, a combination of antioxidants provides superior protection. A common and effective strategy is to pair a primary antioxidant (like BHT or tocopherol) with a chelating agent.

  • Add a Chelating Agent: Transition metals like iron and copper can catalyze oxidative degradation.[3] Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or its salts at a low concentration (e.g., 0.05-0.1%) will sequester these ions and significantly boost the performance of your primary antioxidant.

  • Concentration Matters: Ensure you are using the antioxidant at an effective concentration, typically ranging from 0.01% to 0.2%. Consult supplier datasheets and perform a dose-response stability study to find the optimal level.

Data Summary Table 1: Comparison of Common Antioxidants for this compound Stabilization
AntioxidantTypeTypical Use Level (%)Formulation PhaseKey Mechanism & Notes
BHT/BHA Lipophilic0.01 - 0.1Oil / EmulsionPotent radical scavengers. Highly effective in protecting the oil phase.
Tocopherol (Vitamin E) Lipophilic0.1 - 0.5Oil / EmulsionNatural option, effective radical scavenger. Works well in synergy with BHT.
Ascorbic Acid Hydrophilic0.1 - 1.0Aqueous / EmulsionProtects the aqueous phase. Can be unstable itself; consider using more stable derivatives like sodium ascorbyl phosphate.[10]
EDTA Chelating Agent0.05 - 0.1AqueousInactivates pro-oxidative metal ions. Acts as a synergist for primary antioxidants.[3]

Section 3: Advanced Stabilization - Encapsulation Technologies

For high-performance formulations or when maximum stability is required, physically protecting this compound from the reactive environment is the most effective strategy. Encapsulation isolates this compound within a protective carrier system.[5]

FAQ: My product requires a long shelf life and I can't compromise on the lemon fragrance. Is encapsulation the right approach?

Answer: Absolutely. Encapsulation is the gold standard for stabilizing highly volatile and reactive compounds like this compound. By sequestering this compound in the core of a carrier droplet, you create a physical barrier that minimizes its exposure to water, oxygen, light, and reactive ions in the bulk phase of the formulation.[5]

Oil-in-water (O/W) emulsions and nanoemulsions are particularly effective systems for this purpose.[1][2][5] The this compound is dissolved in the oil phase, which is then dispersed as tiny droplets within the continuous aqueous phase. The stability of this compound is shown to be much higher when it is located within an oil phase compared to being directly in an aqueous phase.[7][12]

Data Summary Table 2: Overview of Encapsulation Technologies for this compound
Encapsulation TechnologyTypical SizeKey AdvantagesCommon Materials
Nanoemulsions 20 - 500 nmHigh stability, transparent appearance, enhanced skin penetration.[1][2]MCT oil, Lecithin, Tween 20, Gelatin.[1][2][5]
Microemulsions 10 - 100 nmThermodynamically stable, spontaneous formation, excellent clarity.Surfactants (e.g., Brij 35), co-surfactants.[12]
Liposomes 50 nm - 5 µmBiocompatible, can encapsulate both lipophilic and hydrophilic compounds.Phospholipids (e.g., Phosphatidylcholine).
Cyclodextrins 1 - 2 nmMolecular encapsulation, protects from oxidation, can improve water solubility.Beta-cyclodextrin, Hydroxypropyl-beta-cyclodextrin.

Section 4: Experimental Protocols

Adherence to validated protocols is critical for reproducible results. Here we provide a starting-point methodology for creating and testing a stabilized this compound formulation.

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

This protocol describes the preparation of a stable oil-in-water (O/W) nanoemulsion using a high-shear homogenization method.

Materials:

  • This compound (95% or higher purity)

  • Medium-Chain Triglyceride (MCT) Oil (Oil Phase)

  • Tween 20 (Non-ionic surfactant)

  • Deionized Water (Aqueous Phase)

  • BHT (Antioxidant)

  • Disodium EDTA (Chelating Agent)

  • Citric Acid / Sodium Citrate (for pH adjustment)

Methodology:

  • Prepare the Oil Phase:

    • In a sterile beaker, combine 5% w/w MCT oil, 1% w/w this compound, and 0.1% w/w BHT.

    • Mix gently with a magnetic stirrer until the BHT is fully dissolved and the solution is homogenous.

  • Prepare the Aqueous Phase:

    • In a separate larger beaker, combine 83.9% w/w deionized water, 10% w/w Tween 20, and 0.1% w/w disodium EDTA.

    • Stir until all components are dissolved.

    • Adjust the pH of the aqueous phase to 7.0 using a citric acid/sodium citrate buffer solution.

  • Form the Coarse Emulsion:

    • While stirring the aqueous phase at moderate speed, slowly add the oil phase dropwise.

    • Continue stirring for 15 minutes to form a coarse, milky-white emulsion.

  • High-Shear Homogenization:

    • Transfer the coarse emulsion to a high-shear homogenizer (e.g., a Microfluidizer or similar high-pressure system).

    • Process the emulsion according to the manufacturer's instructions (e.g., 3-5 passes at 15,000 psi).

    • The resulting nanoemulsion should appear translucent or bluish-white.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A target size would be < 200 nm with a PDI < 0.25 for good stability.[1][2]

Protocol 2: HPLC-UV Method for this compound Stability Testing

This protocol provides a quantitative method to assess the concentration of this compound over time.

Instrumentation & Conditions:

  • HPLC System: With UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1000 µg/mL). Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh 100 mg of your this compound formulation into a 10 mL volumetric flask.

    • Dilute to volume with acetonitrile.

    • Vortex vigorously for 2 minutes to extract the this compound.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Stability Study Execution:

    • Place your formulation samples in controlled stability chambers (e.g., 25°C/60% RH and 40°C/75% RH).

    • At predetermined time points (T=0, 1 week, 2 weeks, 1 month, 3 months), pull samples.

    • Prepare and analyze the samples in triplicate using the HPLC method described above.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the calibration curve.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and estimate shelf life.

Diagram: Experimental Workflow for Stability Assessment

G cluster_workflow This compound Stability Testing Workflow Prep 1. Prepare Formulation (e.g., Nanoemulsion) Store 2. Place in Stability Chambers (e.g., 25°C & 40°C) Prep->Store Sample 3. Pull Samples at Time Points (T=0, 1, 4, 12 wks) Store->Sample Extract 4. Extract this compound (Dilute in Acetonitrile) Sample->Extract Analyze 5. Analyze by HPLC-UV Extract->Analyze Data 6. Quantify & Plot Data (% this compound Remaining vs. Time) Analyze->Data

Sources

Validation & Comparative

A Comparative Analysis of Antimicrobial Efficacy: Citral vs. Lemongrass Essential Oil

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of rising antimicrobial resistance, the exploration of natural compounds as alternatives to conventional antibiotics has gained significant momentum. Among these, lemongrass essential oil (Cymbopogon species) and its principal bioactive component, citral, have been distinguished for their broad-spectrum antimicrobial properties. This guide provides an in-depth, evidence-based comparison of their antimicrobial efficacy, designed for researchers, scientists, and drug development professionals. We will dissect their chemical profiles, compare their performance using experimental data, elucidate their mechanisms of action, and provide a standardized protocol for their evaluation.

Chemical Profile: A Study in Complexity vs. Purity

Lemongrass essential oil (LEO) is a complex mixture of volatile compounds, with its composition varying based on geographical origin, distillation technique, and species. However, its defining characteristic is the high concentration of this compound. This compound itself is not a single compound but a mixture of two geometric isomers: geranial (α-citral) and neral (β-citral).

  • Lemongrass Essential Oil (Cymbopogon citratus) : The essential oil is predominantly composed of geranial and neral, which together can constitute 70-85% of the oil.[1][2] For example, one analysis of C. citratus oil identified geranial at 41.3% and neral at 33%.[3] Other notable minor components include myrcene (around 10.4%), geraniol (6.6%), linalool, and various terpenes that may contribute to the oil's overall bioactivity.[3][4]

  • This compound : As a purified compound, this compound offers a standardized substance for antimicrobial testing, free from the variability of the natural oil. Its activity is solely attributable to the aldehyde functional groups of the geranial and neral isomers.

The fundamental question this guide addresses is whether the antimicrobial efficacy of lemongrass oil can be entirely ascribed to its high this compound content, or if the complex interplay of its minor constituents results in a synergistic effect that surpasses the activity of purified this compound alone.

Comparative Antimicrobial Efficacy: A Data-Driven Assessment

The most common metrics for quantifying antimicrobial efficacy are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

A direct comparison of reported MIC and MBC values from various studies reveals a consistent trend: purified this compound is generally more potent than whole lemongrass essential oil .[5][6]

One study directly comparing the two against a panel of multi-drug-resistant Acinetobacter baumannii strains found the mean MIC for this compound to be 0.14% (v/v), whereas the mean MIC for lemongrass oil was significantly higher at 0.65% (v/v).[5][6] The same study reported a mean MBC of 0.3% for this compound and 1.1% for lemongrass oil, further underscoring the superior potency of the isolated compound.[5][6]

Similarly, when tested against Staphylococcus aureus and Candida species, this compound consistently demonstrated lower MIC values than lemongrass oil. For planktonic S. aureus, the MIC for this compound was 0.0313% (v/v) compared to 0.0781% (v/v) for LEO.[4][7] This pattern suggests that while this compound is the primary driver of antimicrobial activity, other components in the essential oil may not contribute additively or synergistically; in some cases, they may slightly dilute the potent effect of this compound.

Table 1: Comparative Antimicrobial Activity (MIC/MBC)

MicroorganismTest SubstanceMIC (% v/v)MBC (% v/v)Source(s)
Acinetobacter baumannii (MDR)This compound0.06 - 0.25 (Mean: 0.14)0.25 - 0.5 (Mean: 0.3)[5][6]
Lemongrass E.O.0.25 - 1.0 (Mean: 0.65)0.5 - 2.0 (Mean: 1.1)[5][6]
Staphylococcus aureusThis compound0.0313Not Reported[4][7]
Lemongrass E.O.0.0781Not Reported[4][7]
Candida albicansThis compound0.0313Not Reported[7]
Lemongrass E.O.0.0781Not Reported[7]
Cronobacter sakazakiiThis compound0.027 - 0.054 (mg/mL)Not Reported[8][9][10]

Note: Values are converted where possible for comparison. Direct comparison between studies can be affected by methodological differences.

Unraveling the Mechanism of Action

The antimicrobial action of both this compound and lemongrass oil is multifaceted, primarily targeting the microbial cell membrane and vital intracellular processes.

This compound's Mode of Action: As a lipophilic aldehyde, this compound can readily intercalate into the phospholipid bilayer of the microbial cell membrane. This disruption leads to several downstream effects:

  • Increased Membrane Permeability: this compound compromises the structural integrity of the cell membrane, leading to leakage of essential intracellular components like ions (K+, Mg2+), ATP, and nucleic acids.[4]

  • Disruption of Proton Motive Force: The damage to the membrane disrupts the electrochemical gradient, affecting processes like ATP synthesis and transport. Studies have shown this compound causes cell membrane hyperpolarization and a reduction in intracellular pH.[8][9]

  • Enzyme Inhibition: The aldehyde groups in this compound can react with and cross-link primary amines and sulfhydryl groups in microbial proteins and enzymes, inactivating them.[1][11]

  • DNA Damage: Under aerobic conditions, this compound can contribute to oxidative DNA damage, leading to cell death.[11]

Lemongrass Oil's Mode of Action: The mechanism for LEO is largely attributed to this compound.[5] However, the presence of other terpenes like geraniol and myrcene, which also possess antimicrobial properties, could theoretically lead to synergistic effects.[4] For instance, geraniol is known to increase the leakage of potassium ions.[12] Despite this, the empirical data (Table 1) suggests that any synergy is not potent enough to make the whole oil outperform purified this compound. The most probable explanation is that the concentration of this compound is the single most critical factor determining the oil's overall antimicrobial potency.

Antimicrobial Mechanism of Action cluster_0 This compound / Lemongrass E.O. cluster_1 Microbial Cell cluster_2 Cellular Disruption & Death This compound This compound (Aldehyde) Membrane Cell Membrane (Phospholipid Bilayer) This compound->Membrane Intercalates & Disrupts DNA DNA / Nucleic Acids This compound->DNA Induces Enzymes Proteins & Enzymes This compound->Enzymes Cross-links Amines Permeability Increased Permeability (Ion & ATP Leakage) Membrane->Permeability Hyperpolarization Membrane Hyperpolarization (Reduced pH) Membrane->Hyperpolarization Cytoplasm Cytoplasm OxidativeDamage Oxidative Damage DNA->OxidativeDamage Inactivation Enzyme Inactivation Enzymes->Inactivation CellDeath Cell Death Permeability->CellDeath Hyperpolarization->CellDeath Inactivation->CellDeath OxidativeDamage->CellDeath

Caption: Proposed antimicrobial mechanism of this compound, targeting the cell membrane and key intracellular components.

Standardized Protocol: Broth Microdilution for MIC Determination

To ensure reproducible and comparable results, adherence to a standardized protocol is critical. The following method is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[13][14]

Objective: To determine the MIC of this compound and lemongrass essential oil against a target microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Target microorganism (e.g., S. aureus ATCC 29213)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • This compound and Lemongrass E.O. stock solutions

  • Emulsifying agent (e.g., Tween 80 at 0.5% v/v) to solubilize oils

  • Sterile pipette and tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Culture the target microorganism on an appropriate agar plate overnight. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Antimicrobial Agent Preparation: a. Prepare a stock solution of this compound and LEO in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth. b. Perform a serial two-fold dilution of each test substance in CAMHB (containing the emulsifier) across the wells of the microtiter plate. Typical concentration ranges might be from 2% down to 0.001% (v/v).

  • Plate Inoculation: a. Add 100 µL of the appropriate antimicrobial dilution to each well. b. Add 100 µL of the standardized inoculum to each well. c. Include a positive control (broth + inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.[13]

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[13] This can be assessed visually or by reading the optical density (OD) with a plate reader.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) A2 4. Inoculate Wells with Microbial Suspension P1->A2 P2 2. Prepare Serial Dilutions of this compound & LEO in Broth A1 3. Dispense Dilutions into 96-well Plate P2->A1 A1->A2 A3 5. Include Positive & Negative Controls I1 6. Incubate Plate (37°C, 18-24h) A3->I1 R1 7. Visually Inspect for Turbidity (Growth) I1->R1 R2 8. Identify Lowest Concentration with No Growth = MIC R1->R2

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Directions

The available experimental data strongly indicates that purified this compound exhibits greater antimicrobial potency than lemongrass essential oil . The higher MIC and MBC values observed for the whole oil suggest that its efficacy is primarily dictated by its this compound concentration, and the presence of other minor compounds does not create a synergistic effect that surpasses pure this compound. For applications requiring maximum potency and batch-to-batch consistency, purified this compound is the superior agent.

However, lemongrass essential oil remains a valuable natural antimicrobial. The potential for synergistic interactions between its various components, even if they don't outperform this compound, could provide a broader spectrum of action or combat resistance mechanisms more effectively in certain scenarios.[4][15] Future research should focus on:

  • Synergy Studies: Investigating combinations of this compound with other minor components of LEO (e.g., myrcene, geraniol) to identify any true synergistic or additive interactions.[16]

  • Anti-Biofilm Activity: Comparing the efficacy of this compound and LEO against microbial biofilms, as the complex mixture in LEO might offer advantages in disrupting the biofilm matrix.[7]

  • In Vivo Validation: Translating these in vitro findings into in vivo models to understand their therapeutic potential and toxicological profiles.

For drug development professionals, the choice between this compound and lemongrass essential oil will depend on the specific application, regulatory pathway, and desired product profile. This compound offers potency and purity, while lemongrass oil provides a complex, natural alternative that may have unique, albeit less potent, properties.

References

  • Adukwu, C., et al. (2016). Antimicrobial activity, cytotoxicity and chemical analysis of lemongrass essential oil (Cymbopogon flexuosus) and pure this compound. Applied Microbiology and Biotechnology, 100(22), 9619-9627. [Link]
  • Tchoumi, G. F., et al. (2018). Chemical composition of Cymbopogon citratus essential oil.
  • Valdivieso-Ugarte, M., et al. (2023).
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. PLOS ONE, 11(7), e0159004. [Link]
  • Olorunnisola, S. K., et al. (2022). Chemical composition, antioxidant and antimicrobial Activity of the essential oil from the leaves of Cymbopogon citratus.
  • Pandey, S., et al. (2023). Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. Molecules, 28(2), 659. [Link]
  • Haque, E., et al. (2021). Lemongrass Essential Oil Components with Antimicrobial and Anticancer Activities. Molecules, 26(24), 7414. [Link]
  • Hartanti, D., et al. (2015).
  • Adukwu, C., et al. (2016). Antimicrobial activity, cytotoxicity and chemical analysis of lemongrass essential oil (Cymbopogon flexuosus) and pure this compound.
  • Inouye, S., et al. (2021). Lemongrass and Perilla Essential Oils Synergistically Increased Antimicrobial Activity. Medical Mycology Journal, 62(4), 79-87. [Link]
  • Valdivieso-Ugarte, M., et al. (2023). Antimicrobial Mechanisms of this compound. Encyclopedia.pub. [Link]
  • Ekpenyong, C. E., & Akpan, E. E. (2017). Probable antibacterial mechanism of lemongrass essential oil for food preservation.
  • Juárez-Rosete, C. R., et al. (2023). Cymbopogon citratus Essential Oil: Extraction, GC–MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS. Pharmaceuticals, 16(6), 887. [Link]
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii. PMC. [Link]
  • Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of this compound against Cronobacter sakazakii.
  • Gao, S., et al. (2020). Antimicrobial Activity of Lemongrass Essential Oil (Cymbopogon flexuosus) and Its Active Component this compound Against Dual-Species Biofilms of Staphylococcus aureus and Candida Species. Frontiers in Cellular and Infection Microbiology, 10, 603858. [Link]
  • Gao, S., et al. (2020). Antimicrobial Activity of Lemongrass Essential Oil (Cymbopogon flexuosus) and Its Active Component this compound Against Dual-Species Biofilms of Staphylococcus aureus and Candida Species. Frontiers Media S.A.[Link]
  • Yakubu, D. D., et al. (2023). Synergistic Effect of Essential Oils of Cymbopogon citratus (Lemon grass) and Zingiber officinale (Ginger) on Staphylococcus aureus, Salmonella typhi and Escherichia coli. African Journal of Agricultural Science and Food Research, 13(1), 36–41. [Link]
  • MI-Microbiology. (n.d.). Broth Microdilution. MI-Microbiology. [Link]
  • Chomchuen, S., et al. (2012). Antimicrobial Constituents and Synergism Effect of the Essential Oils from Cymbopogon citratus and Alpinia galanga.
  • Budzynska, A., et al. (2021). Antimicrobial and synergistic effects of lemongrass and geranium essential oils against Streptococcus mutans, Staphylococcus aureus, and Candida spp.
  • Clinical and Laboratory Standards Institute. (n.d.).

Sources

A Comparative Analysis of Citral, Limonene, and Geraniol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds as therapeutic agents continues to gain significant momentum. Among these, monoterpenes, a class of organic compounds derived from plants, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of three prominent monoterpenes: citral, limonene, and geraniol. Designed for researchers, scientists, and drug development professionals, this document delves into their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction to the Monoterpenes: A Structural and Sourcing Overview

This compound, limonene, and geraniol are all C10 hydrocarbons, yet their distinct structural arrangements give rise to a spectrum of biological effects.

This compound is an acyclic monoterpene aldehyde, existing as a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B)[1]. This isomeric composition is crucial as it can influence its biological efficacy. It is a major constituent of essential oils from plants like lemongrass (Cymbopogon citratus), lemon myrtle (Backhousia citriodora), and Litsea cubeba[1].

Limonene , a cyclic monoterpene, is most recognized as the primary component of citrus fruit peels. It exists in two enantiomeric forms, d-limonene and l-limonene, with d-limonene being the more common and biologically active form.

Geraniol , an acyclic monoterpene alcohol, is a key fragrance component in various essential oils, including those from roses, geraniums, and palmarosa. Its hydroxyl group is a key determinant of its chemical reactivity and biological interactions.

The selection of a particular monoterpene for research and development is often guided by its prevalence in natural sources and the established extraction and purification methodologies.

Comparative Biological Activities: An Evidence-Based Examination

This compound, limonene, and geraniol exhibit a wide array of overlapping and distinct biological activities. This section provides a comparative analysis of their efficacy in key therapeutic areas, supported by experimental data where available.

Antioxidant Activity

The ability to neutralize reactive oxygen species (ROS) is a critical therapeutic property, as oxidative stress is implicated in numerous pathological conditions. The antioxidant capacity of these monoterpenes is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results typically expressed as the half-maximal inhibitory concentration (IC50).

While direct comparative studies under identical conditions are limited, individual studies provide valuable insights. For instance, this compound has demonstrated potent antioxidant activity with a reported IC50 value of 6.9 ± 1.68 μg/mL in a DPPH assay[2]. Essential oils rich in this compound have also shown significant DPPH radical scavenging activity, with one study on a this compound-rich chemotype of Cinnamomum camphora reporting an IC50 of 6.887 ± 0.151 mg/mL[3]. Another study on lemongrass essential oil, where this compound is a major component, showed an IC50 of 170.05 ± 6.97 μg/ml[4]. The variability in these values highlights the importance of standardized testing conditions.

Geraniol has also been identified as a significant antioxidant, although direct IC50 values from comparative studies with this compound and limonene are scarce. One study on lemongrass essential oil identified geraniol as a constituent contributing to its overall antioxidant effect[4].

Table 1: Comparative Antioxidant Activity (DPPH Assay)

MonoterpeneReported IC50 Value (DPPH Assay)Source
This compound6.9 ± 1.68 μg/mL[2]
This compound-rich EO170.05 ± 6.97 μg/ml[4]
Limonene-rich EOModerate Activity (IC50 not specified)[5]
GeraniolContributes to antioxidant activity of EOs[4]

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. The anti-inflammatory effects of these monoterpenes are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

This compound has shown significant anti-inflammatory potential by inhibiting LPS-induced NO production in a concentration-dependent manner, with a reported IC50 of 6.5 μg/mL[6]. This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression and the inhibition of NF-κB activation[6].

Geraniol also exhibits anti-inflammatory properties by suppressing NO and prostaglandin E2 (PGE2) production in a dose-dependent manner in RAW 264.7 macrophages[7]. This is achieved by decreasing the protein and mRNA expression levels of iNOS[7].

While limonene and its derivatives have been shown to decrease LPS-induced NO production, direct IC50 comparisons with this compound and geraniol are not available in the reviewed literature[8]. A study on limonene-derived monoterpenes identified structural features important for anti-inflammatory activity, suggesting that the chemical structure plays a crucial role in potency[8].

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition in RAW 264.7 Cells)

MonoterpeneReported IC50 Value (NO Inhibition)Mechanism of ActionSource
This compound6.5 μg/mLSuppression of iNOS expression and NF-κB activation[6]
GeraniolDose-dependent suppressionDecrease in iNOS protein and mRNA expression[7]
LimoneneSignificant decrease in NO productionVaries by derivative[8]

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. This compound, limonene, and geraniol have demonstrated broad-spectrum antimicrobial activity against various pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

A comparative study on the antifungal activity against Zygosaccharomyces rouxii found that this compound was the most potent, with an MIC of 0.188 µL/mL, followed by eugenol (0.4 µL/mL) and then limonene (0.75 µL/mL)[9]. This highlights the superior antifungal potential of this compound in this context.

Synergistic effects have also been observed when these monoterpenes are combined. For instance, the combination of lemongrass (rich in this compound) and geranium (rich in geraniol) essential oils showed synergistic antimicrobial effects against Streptococcus mutans, Staphylococcus aureus, and Candida spp[10].

Table 3: Comparative Antimicrobial Activity (MIC Values)

MonoterpeneOrganismMIC ValueSource
This compoundZygosaccharomyces rouxii0.188 µL/mL[9]
LimoneneZygosaccharomyces rouxii0.75 µL/mL[9]
Geraniol(in combination with this compound)Synergistic effect[10]
Anticancer Activity

The cytotoxic effects of these monoterpenes against various cancer cell lines have been extensively studied, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

This compound has demonstrated cytotoxicity against several cancer cell lines. For example, it was found to be cytotoxic to HeLa cells with an IC50 of 3.9 ± 0.38 μM[2].

Geraniol has also shown promising anticancer activity. A study on Syrian Citrus limon peel essential oil, which contains geraniol, reported an IC50 value range of 5.75-7.92 µg/ml against the LIM1863 human colorectal carcinoma cell line[11].

Limonene has also been investigated for its anticancer properties, with studies showing its potential in preclinical models of breast cancer.

Experimental Protocols

To facilitate reproducible research, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the determination of the antioxidant activity of monoterpenes using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, Limonene, Geraniol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of test samples: Prepare a stock solution of each monoterpene and the positive control (ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 50 µL of each sample dilution to the wells of a 96-well plate.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of the solvent instead of the sample.

    • For the control, add 50 µL of the solvent and 150 µL of methanol/ethanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the method to assess the anti-inflammatory activity of monoterpenes by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Limonene, Geraniol)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound, limonene, and geraniol are mediated through their interaction with various cellular signaling pathways.

G cluster_this compound This compound cluster_geraniol Geraniol cluster_limonene Limonene This compound This compound NFkB_C NF-κB This compound->NFkB_C inhibits iNOS_C iNOS NFkB_C->iNOS_C activates NO_C Nitric Oxide iNOS_C->NO_C produces Inflammation_C Inflammation NO_C->Inflammation_C Geraniol Geraniol iNOS_G iNOS mRNA & Protein Geraniol->iNOS_G decreases NO_G Nitric Oxide iNOS_G->NO_G produces Inflammation_G Inflammation NO_G->Inflammation_G Limonene Limonene NO_L Nitric Oxide Limonene->NO_L decreases Inflammation_L Inflammation NO_L->Inflammation_L

This compound's anti-inflammatory effect is well-characterized to be mediated through the inhibition of the NF-κB signaling pathway[6]. By preventing the activation of NF-κB, this compound suppresses the downstream expression of pro-inflammatory mediators like iNOS and cyclooxygenase-2 (COX-2). Geraniol also downregulates iNOS expression, leading to reduced NO production[7]. The precise mechanisms for limonene's anti-inflammatory actions are still under investigation but are also thought to involve the modulation of inflammatory signaling cascades[8].

Bioavailability and Metabolism: A Comparative Perspective

The therapeutic potential of any compound is intrinsically linked to its bioavailability and metabolic fate. While comprehensive head-to-head pharmacokinetic studies are limited, existing data suggests differences in the absorption, distribution, metabolism, and excretion of these monoterpenes.

Studies have shown that the overall transport and metabolism of this compound do not appear to be dose-dependent within the tested ranges[12]. The metabolic fate of essential oil components is highly dependent on their individual chemical structures, with both phase-I and phase-II metabolic reactions being reported. For instance, after oral administration, many monoterpenes are metabolized and their metabolites, such as glucuronides or sulfates, are detected in urine. The bioavailability of these compounds can be influenced by factors such as the formulation and route of administration.

Conclusion and Future Directions

This compound, limonene, and geraniol each present a compelling profile of biological activities with significant therapeutic potential. This comparative guide highlights both their shared and distinct properties, providing a foundation for informed decision-making in drug discovery and development.

Key takeaways:

  • This compound often demonstrates superior potency in in vitro assays, particularly in its antifungal and anti-inflammatory activities.

  • Limonene offers the advantage of being abundantly available from natural sources and has a well-established safety profile.

  • Geraniol exhibits significant anti-inflammatory and potential anticancer effects.

  • Synergistic interactions between these monoterpenes have been observed, suggesting that combination therapies could be a promising avenue for future research.

To fully unlock the therapeutic potential of these monoterpenes, future research should focus on:

  • Direct, head-to-head comparative studies under standardized conditions to definitively establish their relative potencies.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

  • Comprehensive pharmacokinetic and toxicological studies to assess their safety and bioavailability in vivo.

  • Development of novel delivery systems to enhance their stability, solubility, and targeted delivery.

By addressing these research gaps, the scientific community can pave the way for the successful translation of these promising natural compounds into novel and effective therapeutic agents.

References

  • Gómez, L. A., Stashenko, E., & Ocazionez, R. E. (2013). Comparative study on in vitro activities of this compound, limonene and essential oils from Lippia citriodora and L. alba on yellow fever virus.
  • Kohlert, C., van Rensen, I., März, R., Schindler, G., Graefe, E. U., & Veit, M. (2000). Bioavailability and pharmacokinetics of natural volatile terpenes in animals and humans. Planta medica, 66(6), 495-505. [Link]
  • Lee, H. J., Hyun, E. A., Yoon, W. J., Kim, B. H., Rhee, M. H., Kang, H. K., Cho, J. Y., & Yoo, E. S. (2008). Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. Archives of pharmacal research, 31(3), 342–349. [Link]
  • Rufino, A. T., Ribeiro, M., Judas, F., Salgueiro, L., Lopes, M. C., Cavaleiro, C., & Mendes, A. F. (2020). Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. Scientific reports, 10(1), 7199. [Link]
  • Su, Y. W., Chao, S. H., & Lee, M. H. (2010). Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages. Planta medica, 76(15), 1667–1671. [Link]
  • Su, Y. W., Chao, S. H., & Lee, M. H. (2010). Inhibitory effects of citronellol and geraniol on nitric oxide and prostaglandin E₂production in macrophages. Planta medica, 76(15), 1667–1671. [Link]
  • Taylor & Francis. (n.d.). This compound – Knowledge and References.
  • Cai, J., Chen, J., Zhang, W., Chen, Q., & Wu, H. (2019). Antifungal activity and mechanism of this compound, limonene and eugenol against Zygosaccharomyces rouxii. LWT, 106, 50-56. [Link]
  • Chen, Y., Li, Y., Zu, Y., & Efferth, T. (2022). Chemical Composition and Antioxidant Activity of the Essential Oils of this compound-Rich Chemotype Cinnamomum camphora and Cinnamomum bodinieri. Molecules (Basel, Switzerland), 27(21), 7413. [Link]
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules (Basel, Switzerland), 18(1), 1227–1254. [Link]
  • Khan, I., & Ahmad, J. (2018). Comparative GC-MS Analysis, In-vitroAntioxidant and Antimicrobial Activities of the Essential Oils Isolated from the Peel of Oma. Chiang Mai Journal of Science, 45(4), 1782-1792. [Link]
  • Cai, J., Chen, J., Zhang, W., Chen, Q., & Wu, H. (2019). Antifungal activity and mechanism of this compound, limonene and eugenol against Zygosaccharomyces rouxii. LWT, 106, 50-56. [Link]
  • Wikipedia. (2023, December 28). Fragrance compound. [Link]
  • Sharma, P., Singh, A., & Kumar, R. (2022). Lemongrass Essential Oil Components with Antimicrobial and Anticancer Activities. Molecules (Basel, Switzerland), 27(23), 8345. [Link]
  • Wikipedia. (2023, December 28). This compound. [Link]
  • El-Sayed, S. M., & El-Sayed, H. S. (2023). A COMPARATIVE STUDY BETWEEN THREE ESSENTIAL OILS IN TERMS OF THEIR CHEMICAL COMPOSITION AND ANTIOXIDANT ACTIVITY. Menoufia Journal of Agricultural Biotechnology, 8(5), 81-91. [Link]
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules (Basel, Switzerland), 18(1), 1227–1254. [Link]
  • Boukhatem, M. N., Amine, F. M., Kameli, A., Saidi, F., & Hadj-Smail, M. S. (2020). Antimicrobial and synergistic effects of lemongrass and geranium essential oils against Streptococcus mutans, Staphylococcus aureus, and Candida spp. BMC complementary medicine and therapies, 20(1), 317. [Link]
  • Boukhatem, M. N., Amine, F. M., Kameli, A., Saidi, F., & Hadj-Smail, M. S. (2020). Antimicrobial and synergistic effects of lemongrass and geranium essential oils against Streptococcus mutans, Staphylococcus aureus, and Candida spp. BMC complementary medicine and therapies, 20(1), 317. [Link]
  • Sharma, P., Singh, A., & Kumar, R. (2022). Lemongrass Essential Oil Components with Antimicrobial and Anticancer Activities. Molecules (Basel, Switzerland), 27(23), 8345. [Link]
  • Dhifi, W., Bellili, S., Jazi, S., Bahloul, N., & Mnif, W. (2021). In silico, in-vitro and in vivo screening of biological activities of this compound. International journal for vitamin and nutrition research. Internationale Zeitschrift fur Vitamin- und Ernahrungsforschung. Journal international de vitaminologie et de nutrition, 91(3-4), 251–260. [Link]
  • Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2017). The Cytotoxic Effect of Essential Oil of Syrian Citrus limon Peel on Human Colorectal Carcinoma Cell Line (Lim1863). Middle East journal of cancer, 8(3), 139–144. [Link]

Sources

A Comparative Efficacy Analysis of Citral and DEET as Insect Repellents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective vector control and personal protection against insect-borne diseases, the scientific community is continually evaluating both synthetic and naturally derived repellent compounds. N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for topical insect repellents, lauded for its broad-spectrum efficacy and long duration of action. However, consumer demand for plant-based alternatives has spurred significant research into compounds like citral, a key component of lemongrass oil. This guide provides a comprehensive, data-driven comparison of the insect repellent efficacy of this compound against DEET, designed for researchers, scientists, and professionals in drug development.

Introduction: The Need for Validated Repellent Efficacy

The rising incidence of vector-borne diseases globally necessitates rigorous scientific validation of insect repellent active ingredients. While DEET's efficacy is well-documented, concerns regarding its sensory properties and potential for adverse effects in some individuals drive the exploration of alternatives.[1] this compound, a monoterpenoid aldehyde found in the essential oils of plants like Cymbopogon citratus (lemongrass), has demonstrated significant insecticidal and repellent properties, making it a promising candidate for new repellent formulations.[2][3] This guide will dissect the known attributes of both compounds, present available comparative data, and provide standardized protocols for head-to-head efficacy testing.

Chemical and Mechanistic Profiles

DEET (N,N-Diethyl-meta-toluamide)

Developed by the U.S. Army in 1946, DEET is a synthetic aromatic amide.[4] Its primary mechanism of action is through the disruption of an insect's olfactory system. DEET is believed to interfere with the odorant receptors on a mosquito's antennae that detect volatile human cues like lactic acid and carbon dioxide, effectively "blinding" the insect to the presence of a host.[1] Some research also suggests that DEET has a direct repellent effect through contact chemoreceptors on the insect's legs and may create a vapor barrier that is unpleasant for insects to fly through.[1]

This compound (3,7-dimethyl-2,6-octadienal)

This compound is a mixture of two geometric isomers, geranial (trans-citral, or this compound A) and neral (cis-citral, or this compound B). It is the principal component of lemongrass oil, often comprising over 70-80% of the oil.[2] The repellent mechanism of this compound is multifaceted and appears to be dose-dependent. At high concentrations, this compound acts as a spatial repellent by activating specific olfactory receptor neurons in insects, which are perceived as a "danger signal," leading to avoidance behavior.[5] There is also evidence that it can act as a contact irritant. Interestingly, at very low concentrations, some studies have shown this compound can be an attractant to certain mosquito species.[6]

Comparative Efficacy: A Review of the Data

Direct comparative studies on purified this compound versus DEET are limited in the scientific literature. Most available data compares DEET with essential oils that are rich in this compound, such as lemongrass oil (Cymbopogon citratus). While this provides a strong indication of this compound's potential, the presence of other compounds in the essential oil can influence the overall efficacy and duration of protection.

A study comparing various mosquito repellents found that a 24% DEET formulation provided over 90% repellency for 6 hours, with a complete protection time (CPT) exceeding 300 minutes.[7] In contrast, another study showed that while essential oils from Cymbopogon species (containing this compound) provided high initial protection (over 90%), their efficacy diminished more rapidly than DEET.[8] One investigation highlighted that a mixture of geranial (a this compound isomer) and trans-cinnamaldehyde was significantly more effective as a cockroach repellent than DEET.[9]

The primary limitation of many plant-based repellents, including this compound, is their high volatility, which leads to a shorter duration of protection compared to DEET.[7] Research is ongoing to develop formulations, such as microencapsulation, to extend the release and efficacy of these natural compounds.[8]

Table 1: Summary of Repellent Efficacy Data

Active IngredientConcentrationTarget Insect(s)Complete Protection Time (CPT) / EfficacySource(s)
DEET 23.8%Aedes aegypti~301.5 minutes[10]
DEET 24%Aedes albopictus>300 minutes (>90% repellency for 6 hours)[7]
DEET 15%Anopheles stephensi~120 minutes[11]
DEET 15%Culex quinquefasciatus~120 minutes[11]
Lemongrass Oil (High this compound Content) 10%Anopheles arabiensis>70% protection for 3 hours[8]
Lemongrass Oil (High this compound Content) 20%Anopheles arabiensis>70% protection for 4 hours[8]
Citronella Oil (Contains this compound) 5%Aedes albopictus~10.5 minutes[12]

Note: Data for this compound is primarily from studies using essential oils where this compound is a major component. CPT can vary significantly based on formulation, insect species, and environmental conditions.

Standardized Protocols for Head-to-Head Efficacy Validation

To generate robust, comparable data on the efficacy of this compound versus DEET, standardized laboratory and field testing protocols are essential. The following methodologies are based on guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[4]

Arm-in-Cage Laboratory Assay

This is the most common laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.

Objective: To determine the duration of time a repellent provides 100% protection from the bites of a specific mosquito species in a controlled laboratory setting.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus), 5-12 days old.

  • Human volunteers (screened for ethical considerations and lack of allergic reactions).

  • Test substances: Purified this compound and DEET in an ethanol or other suitable solvent base at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Control substance: Solvent only.

  • Micropipettes for precise application.

  • Protective gloves and sleeves.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using fragrances, lotions, or scented soaps on the day of testing. Forearms are washed with unscented soap and rinsed thoroughly.

  • Application: A precise volume of the repellent solution (e.g., 1.0 mL) is applied evenly to a defined area of the forearm (e.g., from wrist to elbow). The other arm serves as the control or can be used to test another substance.

  • Control Test: Before applying the repellent, the untreated arm is inserted into the cage for a set period (e.g., 1 minute) to confirm the biting avidity of the mosquitoes. A minimum number of landings or bites (e.g., 10 in the first 30 seconds) is required to proceed.

  • Repellent Testing: The treated arm is inserted into the cage for a specified duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Endpoint Determination: The test continues until the first confirmed bite occurs on the treated arm. The time from application to the first confirmed bite is recorded as the CPT. A confirmed bite is typically defined as a bite followed by a second bite within a short period (e.g., 5 minutes).

  • Data Analysis: CPTs are recorded for each volunteer and repellent concentration. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) is used to compare the performance of this compound and DEET.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Arm-in-Cage Assay cluster_analysis Phase 3: Data Analysis P1 Volunteer Screening & Preparation T1 Control Test: Untreated arm to confirm biting pressure P1->T1 P2 Mosquito Colony Maintenance (e.g., Aedes aegypti) P2->T1 P3 Preparation of Test Solutions (this compound & DEET at various concentrations) T2 Repellent Application: Precise volume on defined skin area P3->T2 T1->T2 If biting pressure is adequate T3 Periodic Exposure: Treated arm inserted into cage at set intervals (e.g., every 30 min) T2->T3 T4 Endpoint Observation: Record time to first confirmed bite T3->T4 Observe for bites T4->T3 If no bite, continue exposure cycles A1 Calculate Complete Protection Time (CPT) for each test substance T4->A1 First bite confirmed A2 Statistical Comparison: Analyze differences between This compound and DEET A1->A2 A3 Dose-Response Curve Generation A2->A3

Caption: Workflow for Arm-in-Cage Repellent Efficacy Testing.

Safety and Toxicological Considerations

Both DEET and this compound have undergone safety assessments, but their profiles differ.

DEET:

  • Extensive toxicological data available.

  • Considered safe for topical use by major regulatory bodies when used as directed.[7]

  • Can cause skin irritation in some individuals and has a plasticizing effect on certain synthetic materials.

  • Reports of rare but severe adverse neurological effects are primarily associated with ingestion or massive over-application, especially in children.[1]

This compound:

  • Generally Recognized As Safe (GRAS) for use in food by the FDA.

  • Known skin sensitizer and can cause contact dermatitis in susceptible individuals.[5]

  • High volatility can lead to inhalation exposure, though it is rapidly metabolized.

Discussion and Future Directions

The available evidence suggests that this compound possesses significant insect repellent properties, with initial efficacy that can be comparable to DEET. However, its shorter duration of action remains a primary challenge for its use as a standalone active ingredient in commercial repellents.

Mechanism_Comparison cluster_deet DEET Mechanism cluster_this compound This compound Mechanism D_Node DEET D_Action1 Olfactory Disruption: Masks host cues (lactic acid, CO2) D_Node->D_Action1 D_Action2 Contact Repellency: Activates gustatory receptors on contact D_Node->D_Action2 D_Outcome Reduced Host Attraction & Biting D_Action1->D_Outcome D_Action2->D_Outcome C_Node This compound C_Action1 Spatial Repellency: Activates specific olfactory 'danger' signals C_Node->C_Action1 C_Action2 Contact Irritancy C_Node->C_Action2 C_Outcome Avoidance Behavior & Reduced Landing C_Action1->C_Outcome C_Action2->C_Outcome

Caption: Simplified Comparison of Repellent Mechanisms.

Future research should focus on:

  • Direct Comparative Studies: Conducting rigorous head-to-head CPT studies using purified this compound (and its individual isomers) against DEET across a range of concentrations and against multiple vector species.

  • Formulation Technology: Investigating advanced formulation strategies, such as polymer-based controlled release and nanoencapsulation, to mitigate the volatility of this compound and extend its protection time.

  • Synergistic Blends: Exploring the potential for synergistic effects by combining this compound with other plant-derived compounds or with lower concentrations of synthetic repellents to enhance efficacy and duration.

Conclusion

DEET remains the benchmark for insect repellent efficacy due to its long-lasting, broad-spectrum protection.[10] this compound is a promising natural alternative with a different mechanism of action and demonstrated repellent effects.[2] However, its high volatility currently limits its duration of protection. For researchers and developers, the path forward lies in generating robust, direct comparative data through standardized protocols and innovating in formulation science to harness the full potential of plant-derived compounds like this compound as safe and effective alternatives to traditional synthetic repellents.

References

  • Dose-dependent behavioral response of the mosquito Aedes albopictus to floral odorous compounds. (n.d.). Journal of Insect Science | Oxford Academic.
  • (PDF) Mosquito Repellent Actions of the Essential Oils of Cymbopogon citratus, Cymbopogon nardus and Eucalyptus citriodora: Evaluation and Formulation Studies. (2010, August).
  • Terpenoid Mixtures as Repellents Against the American Cockroach: Their Synergy and Low Toxicity Against Non-Target Species. (n.d.). MDPI.
  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2015, October). PMC - NIH.
  • Essential Oils as Repellents against Mosquitoes and Its Implication for Public Health. (n.d.). FahumSci.
  • A Review on the Potential and Efficacy of Plant-Based Mosquito Repellents. (n.d.). Animo Repository.
  • Comparative CPT of DEET and citronella oil against mosquito bites. (n.d.).
  • Plant-based insect repellents: a review of their efficacy, development and testing. (n.d.). PMC.
  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2015, October).
  • Comparative efficacy of insect repellents against mosquito bites. (n.d.). PubMed.
  • Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. (2018, August 22). PMC - PubMed Central.
  • Dose-response statistics for natural pyrethrins applied alone and in... (n.d.).
  • Plant-based insect repellents: a review of their efficacy, development and testing. (n.d.). OUCI.
  • Plant-based insect repellents: a review of their efficacy, development and testing. (n.d.). Semantic Scholar.
  • Insecticidal and insect-repellant methods and compositions. (n.d.).
  • Citrus-Based Bio-Insect Repellents—A Review on Historical and Emerging Trends in Utilizing Phytochemicals of Citrus Plants. (n.d.). NIH.
  • Preliminary investigation into the repellency effect of leaf oil of Cymbopogon citratus (lemon grass). (n.d.). IDOSR JOURNALS.
  • DEET vs. Other Mosquito Repellents: A Comparison. (2003, January 27). Fences.
  • Mosquito Repellents: Types and Recommendations. (n.d.).
  • Insect Repellants: Which One to Choose? (2007, July 19). Studio 5.
  • Repellents. (n.d.).

Sources

A Comparative Mechanistic Study of Citral and Geraniol in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the monoterpenes citral and geraniol have emerged as significant candidates for their anti-inflammatory properties. Both are isomers, with this compound being a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral), and are principal components of essential oils from plants like lemongrass and rose oil. While often grouped, their subtle structural differences translate into distinct mechanistic nuances in modulating the complex inflammatory cascade. This guide provides a comparative analysis of their anti-inflammatory mechanisms, supported by experimental data and detailed protocols to empower researchers in their exploration of these promising molecules.

Mechanistic Deep Dive: A Tale of Two Terpenes

The anti-inflammatory effects of this compound and geraniol are multifaceted, primarily revolving around their ability to interfere with key signaling pathways that orchestrate the inflammatory response. While both compounds exhibit inhibitory effects on pro-inflammatory mediators, their potency and primary targets can differ.

The NF-κB Signaling Pathway: A Common Target with Differential Impact

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Both this compound and geraniol have been shown to suppress NF-κB activation, a crucial step in downregulating the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3][4][5][6]

This compound exerts its inhibitory effect on NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[2][7][8] This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of inflammatory genes.[2][8] Some studies also suggest that this compound can activate Peroxisome Proliferator-Activated Receptor (PPAR)-γ, which can independently block NF-κB activity.[7]

Geraniol also effectively inhibits the NF-κB signaling pathway.[1][9][10] Evidence suggests that geraniol can suppress the degradation of NF-κB p65 in the nucleus, thereby attenuating its transcriptional activity.[1] The modulation of NF-κB by geraniol is a key mechanism behind its protective effects in various inflammatory models.[1][11]

Comparative Insight: While both molecules target the NF-κB pathway, the precise points of intervention may vary. This compound's well-documented inhibition of IκBα phosphorylation presents a clear mechanism. Geraniol's influence on nuclear NF-κB p65 degradation suggests a potentially different, or additional, regulatory checkpoint. A direct comparative study highlighted that this compound exhibited a more potent inhibition of nitric oxide (NO) production, a downstream effector of NF-κB activation, in RAW 264.7 macrophages compared to geraniol.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathways: Modulating Cellular Stress and Inflammation

The MAPK signaling pathways, including ERK, JNK, and p38, are critical in translating extracellular stimuli into cellular responses, including inflammation.

This compound's interaction with MAPK pathways is complex and appears to be context-dependent. Some studies indicate that this compound can inhibit the phosphorylation of p38 MAPK, contributing to its anti-inflammatory effects.

Geraniol has demonstrated clear inhibitory effects on the phosphorylation of p38 MAPK.[1] This inhibition is a significant contributor to its neuroprotective and anti-inflammatory actions.[1] Furthermore, geraniol has been shown to alter the phosphorylation levels of ERK and JNK in certain cellular contexts, suggesting a broad modulatory role on MAPK signaling.[13][14]

Comparative Insight: Both compounds appear to modulate MAPK signaling, with a notable inhibitory effect on p38 phosphorylation. The broader impact of geraniol on ERK and JNK phosphorylation suggests it may have a more extensive influence on MAPK-mediated cellular processes compared to what is currently established for this compound.

The Nrf2 Antioxidant Response Pathway: A Protective Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for resolving inflammation and protecting against oxidative stress.

This compound has been shown to activate the Nrf2 pathway, contributing to its renoprotective and anti-inflammatory effects by reducing oxidative stress and apoptosis.[15] This activation leads to the upregulation of downstream antioxidant enzymes.

Geraniol is a potent activator of the Nrf2/HO-1 signaling pathway.[16][17][18][19][20][21] This activation is central to its protective effects against oxidative stress-induced tissue injury and inflammation.[16][17][18] By enhancing the expression of antioxidant enzymes, geraniol effectively mitigates the damaging effects of reactive oxygen species (ROS) that perpetuate the inflammatory cycle.

Comparative Insight: Both this compound and geraniol leverage the Nrf2 pathway as a key component of their anti-inflammatory and antioxidant arsenal. Geraniol's role as a robust activator of this pathway is particularly well-documented across various studies, suggesting it may be a more potent Nrf2 agonist than this compound.

Comparative Data Summary

Mechanistic TargetThis compoundGeraniolKey Comparative FindingReference
NF-κB Inhibition Inhibits IκBα phosphorylation, activates PPAR-γ.Suppresses nuclear p65 degradation.This compound shows higher inhibition of NO production in RAW 264.7 cells.[1][2][7][8][12]
MAPK Modulation Inhibits p38 phosphorylation.Inhibits p38, ERK, and JNK phosphorylation.Geraniol may have a broader impact on MAPK signaling.[1][13][14]
Nrf2 Activation Activates Nrf2 pathway.Potent activator of Nrf2/HO-1 signaling.Geraniol is a well-established and potent Nrf2 activator.[15][16][17][18][19][20][21]

Experimental Protocols for Comparative Analysis

To empirically dissect the mechanistic differences between this compound and geraniol, a combination of in vitro and in vivo models is essential.

In Vitro Assays for Anti-inflammatory Activity

Commonly used in vitro assays for screening anti-inflammatory properties include protein denaturation inhibition, membrane stabilization, and enzyme inhibition assays.[22][23][24][25][26]

This assay is a cornerstone for evaluating the anti-inflammatory potential of compounds by measuring the inhibition of NO, a key inflammatory mediator.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound and geraniol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • NO Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ values for both compounds.

Rationale: This protocol directly compares the dose-dependent inhibitory effects of this compound and geraniol on a critical inflammatory mediator, providing a quantitative measure of their relative potency in a cellular model of inflammation.

In Vivo Models of Inflammation

In vivo models are crucial for understanding the systemic anti-inflammatory effects of compounds.[27][28][29][30][31]

This is a classic and widely used model for evaluating acute inflammation.[29]

Methodology:

  • Animal Acclimatization: Acclimatize male Swiss mice (20-25 g) for at least one week with free access to food and water.

  • Grouping and Treatment: Divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and different doses of this compound and geraniol administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Rationale: This model allows for the assessment of the compounds' ability to suppress acute inflammation in a living organism, providing insights into their bioavailability and overall efficacy.

Signaling Pathway and Workflow Diagrams

Comparative Signaling Pathways of this compound and Geraniol in Inflammation

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response cluster_this compound This compound cluster_geraniol Geraniol Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK->Pro-inflammatory Genes IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Pro-inflammatory Genes Nuclear Translocation Nrf2_Keap1 Nrf2-Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Antioxidant Genes Antioxidant Gene Expression (HO-1, NQO1) Nrf2->Antioxidant Genes Nuclear Translocation This compound This compound This compound->MAPK Inhibits p38 This compound->IKK Inhibits This compound->Nrf2_Keap1 Activates Geraniol Geraniol Geraniol->MAPK Inhibits p38, ERK, JNK Geraniol->NF-κB Inhibits p65 Geraniol->Nrf2_Keap1 Potently Activates

Caption: Comparative modulation of inflammatory signaling by this compound and geraniol.

Experimental Workflow for Comparative Analysis

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A RAW 264.7 Cell Culture B Treatment with this compound / Geraniol A->B C LPS Stimulation B->C D Griess Assay for NO C->D E ELISA for Cytokines (TNF-α, IL-6) C->E F Western Blot for NF-κB, MAPK, Nrf2 C->F M Comparative Data Analysis (IC50, % Inhibition) F->M G Animal Model (Carrageenan Paw Edema) H Treatment with this compound / Geraniol G->H I Carrageenan Injection H->I J Paw Volume Measurement I->J K Histopathological Analysis J->K L Tissue Homogenate Analysis (MPO, Cytokines) J->L L->M

Caption: Workflow for comparing this compound and geraniol's anti-inflammatory effects.

Conclusion and Future Directions

Both this compound and geraniol stand out as valuable natural compounds with significant anti-inflammatory properties. Their shared ability to suppress the NF-κB pathway and activate the Nrf2 antioxidant response underscores their therapeutic potential. However, their differential effects, such as this compound's potent inhibition of NO production and geraniol's robust activation of the Nrf2 pathway and broader modulation of MAPK signaling, highlight the importance of selecting the appropriate molecule for specific therapeutic applications.

Future research should focus on head-to-head comparative studies in various chronic inflammatory disease models to further elucidate their therapeutic windows and long-term safety profiles. Investigating their synergistic or additive effects with conventional anti-inflammatory drugs could also open new avenues for combination therapies with enhanced efficacy and reduced side effects. The detailed mechanistic understanding and standardized experimental protocols provided in this guide aim to facilitate such future investigations, ultimately accelerating the translation of these promising natural compounds from the laboratory to the clinic.

References

  • The anti-inflammatory mechanism of this compound is attributed to the... - ResearchGate. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Apoptosis-Mediated anticancer activity of geraniol inhibits NF-κB, MAPK, and JAK-STAT-3 signaling pathways in human thyroid cancer cells. (n.d.). Pharmacognosy Magazine.
  • Geraniol and lupeol inhibit growth and promote apoptosis in human hepatocarcinoma cells through the MAPK signaling pathway. (2019). Journal of Cellular Biochemistry, 120(4), 5033-5041.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt.
  • The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review). (2016). International Journal of Oncology, 48(5), 1774-1786.
  • The Therapeutic Effects of Active Components from Food-Medicine Plants on Liver Fibrosis. (2026).
  • Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK. (2017). Experimental and Therapeutic Medicine, 14(5), 4785–4792.
  • Renal Ischemia/Reperfusion Mitigation via Geraniol: The Role of Nrf-2/HO-1/NQO-1 and TLR2,4/MYD88/NFκB Pathway. (2022). Antioxidants, 11(8), 1593.
  • Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. (2007). Archives of Pharmacal Research, 30(10), 1223-1230.
  • The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo. (2021). Infection and Drug Resistance, 14, 3057–3070.
  • This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways. (2020).
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024).
  • This compound is renoprotective for focal segmental glomerulosclerosis by inhibiting oxidative stress and apoptosis and activating Nrf2 pathway in mice. (2013). PLoS One, 8(9), e74871.
  • Inhibiting the JNK/ERK signaling pathway with geraniol for attenuating the proliferation of human gastric adenocarcinoma AGS cells. (2021). Journal of Food Biochemistry, 45(6), e13753.
  • In vivo Acute Inflammatory Models. (n.d.). Redoxis.
  • GNL inhibits inflammation by blocking NF-ĸB. (n.d.). ResearchGate.
  • This compound as an anti-inflammatory agent: Mechanisms, therapeutic potential, and perspectives. (n.d.). ResearchGate.
  • Geraniol attenuates oxidative stress by Nrf2 activation in diet-induced experimental atherosclerosis. (2015). Journal of Basic and Clinical Physiology and Pharmacology, 26(4), 335-346.
  • This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways. (2020).
  • Anti-inflammatory and Anti-cancer Activity of this compound: Optimization of this compound-loaded Solid Lipid Nanoparticles (SLN) using Experimental Factorial Design and LUMiSizer®. (n.d.). ResearchGate.
  • Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1849-1858.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022).
  • Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways. (n.d.). Molecules.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • Geraniol ameliorates TNBS-induced colitis: Involvement of Wnt/β-catenin, p38MAPK, NFκB, and PPARγ signaling pathways. (2015). Life Sciences, 136, 115-123.
  • Geraniol activated Nrf2/HO-1 signaling pathway to inhibit ROS... (n.d.). ResearchGate.
  • Anti‐inflammatory mechanism of this compound. (n.d.). ResearchGate.
  • This compound alleviates NF-κB activation. (n.d.). ResearchGate.
  • Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1849-1858.
  • Inhibitory effect of this compound on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells. (n.d.). ResearchGate.
  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). Antioxidants.
  • Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflamm
  • Geraniol mediates activation of NF-κB and MAPK signaling pathways. (n.d.). ResearchGate.
  • Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings. (2023). International Journal of Molecular Sciences, 24(9), 7825.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Inhibitory Effects of Citronellol and Geraniol on Nitric Oxide and Prostaglandin E-2 Production in Macrophages. (n.d.). ResearchGate.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. (n.d.). Molecules.
  • (PDF) this compound and Geraniol: Two Novel and Potent Noncarcinogenic Terpene Alternatives to Alcohol-Based Mouthwashes against Cariogenic Oral Bacteria. (2025). European Journal of General Dentistry.
  • Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. (n.d.). Molecules.
  • The Modulatory Effects of Citrus Flavonoid Hesperetin on Nrf2 Expression and NF-kB Signaling Pathway in LPS-Activated BV-2 Microglial Cells. (2023). FASEB Journal.
  • NRF2 pathway as the mechanism behind sulforaphane's protective effects. (2020). FoundMyFitness.
  • Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. (n.d.). Antioxidants.

Sources

A Comparative Guide to Validating Citral's Effect on Key Molecular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic compound is paramount. Citral, a monoterpene aldehyde found in the essential oils of plants like lemongrass, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2][3] Recognized as safe (GRAS) by the FDA, this compound presents a promising scaffold for therapeutic development.[4][5]

This guide provides an in-depth technical comparison of this compound's effects on critical molecular pathways, supported by experimental data and detailed validation protocols. Our focus is on empowering researchers to design robust experiments and interpret their findings with confidence.

The Apoptotic Pathway: Inducing Programmed Cell Death

A primary mechanism behind this compound's anticancer efficacy is its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] Its action is multifactorial, primarily engaging the intrinsic (mitochondrial) apoptotic pathway.

Mechanistic Overview

This compound's pro-apoptotic activity is initiated by inducing an accumulation of reactive oxygen species (ROS) within cancer cells.[1][6] This oxidative stress triggers a cascade of events:

  • p53 Activation: this compound treatment can lead to the phosphorylation and activation of the tumor suppressor protein p53.[7][8]

  • Bcl-2 Family Modulation: Activated p53, along with ROS, alters the balance of the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[7][8][9] This shift increases the Bax/Bcl-2 ratio, a critical determinant for apoptosis induction.

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane and the release of apoptogenic factors into the cytoplasm.[8]

  • Caspase Activation: These factors trigger the activation of executioner caspases, notably caspase-3.[7][8] Active caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis.[10]

Visualizing the Pathway

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros p53 p53 Activation ros->p53 mito Mitochondrial Membrane Depolarization ros->mito bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 / Bcl-xL p53->bcl2 bax->mito bcl2->mito caspase3 Caspase-3 Activation mito->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Comparative Efficacy Data

The cytotoxic effect of this compound varies across different cancer cell lines, highlighting the importance of cell-type-specific validation.

Cell LineCancer TypeKey FindingIC50 / ConcentrationReference
MCF-7 Breast CancerG2/M phase arrest and apoptosis induction.IC50: 18 x 10⁻⁵ M (48h)[11]
PC-3 Prostate CancerApoptosis via inhibition of lipogenesis pathway.10 and 20 µg/ml[9][12]
HCT116 & HT29 Colorectal CancerMitochondrial-mediated apoptosis via p53 and ROS.Not specified[8]
ECC-1 & OVCAR-3 Endometrial & OvarianG1/S cell cycle arrest and apoptosis (p53-dependent).50 µM (48h)[7]
SKOV-3 Ovarian (p53-deficient)No significant apoptosis observed.50 µM (48h)[7]
Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is designed to validate this compound-induced apoptosis by detecting the cleavage of caspase-3 and changes in Bcl-2 family protein expression.

Rationale: Western blotting provides a robust method to quantify specific proteins in a complex mixture, making it ideal for observing the cleavage of pro-caspases into their active forms—a hallmark of apoptosis.[13][14]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 or 48 hours).[13]

  • Protein Lysate Preparation:

    • Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).[13]

    • Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are crucial to prevent protein degradation and dephosphorylation post-lysis.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[13]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard assay like the BCA assay. This step is critical to ensure equal protein loading for accurate comparison between samples.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[13]

    • Separate proteins by gel electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Key antibodies include:

      • Cleaved Caspase-3 (to detect active form)

      • PARP (to detect cleaved fragment)

      • Bax (to detect upregulation)

      • Bcl-2 (to detect downregulation)

      • A loading control like GAPDH or β-actin (to confirm equal loading)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[13]

Interpreting Results: An increase in the cleaved forms of caspase-3 and PARP, alongside an increased Bax/Bcl-2 ratio in this compound-treated samples compared to the vehicle control, validates the induction of apoptosis through the intrinsic pathway.

The Inflammatory Pathway: Quelling NF-κB Signaling

Chronic inflammation is a key driver of many diseases, including cancer. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][15][16]

Mechanistic Overview

The NF-κB pathway is a central mediator of the inflammatory response.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[17][18]

This compound intervenes in this pathway by inhibiting IκB phosphorylation, which prevents its degradation.[3][4] This action keeps NF-κB trapped in the cytoplasm, thereby suppressing the expression of downstream inflammatory mediators.[3][4]

Visualizing the Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation This compound This compound This compound->ikk Inhibits dna DNA nfkb_nuc->dna genes ↑ Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) dna->genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

Comparative Efficacy Data

This compound's anti-inflammatory effects have been validated in various models, demonstrating its ability to reduce the expression of key inflammatory cytokines.

Model SystemStimulantKey FindingThis compound ConcentrationReference
RAW 264.7 Macrophages LPSSignificantly inhibited IL-1β and IL-10 release.50 and 100 µ g/well [2]
RAW 264.7 Macrophages LPSDecreased IL-6 production.5-100 µ g/well [2]
MRSA-infected mice MRSAReduced levels of TNF-α, IL-6, IL-1β in lungs.Not specified[2]
Mice Paw Edema Carrageenan, LPSSignificantly inhibited paw edema.50–300 mg/kg (oral)[19][20]
Experimental Protocol: qPCR for Inflammatory Gene Expression

This protocol validates this compound's anti-inflammatory effect by quantifying the mRNA levels of NF-κB target genes.

Rationale: Real-time quantitative PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in gene expression, making it the gold standard for validating the transcriptional effects of a compound.[18][21]

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7) in a 6-well plate.

    • Pre-treat cells with desired concentrations of this compound for 1 hour.

    • Stimulate inflammation by adding 1 µg/mL LPS. Include control groups: vehicle only, and LPS only.[18]

    • Incubate for 4-6 hours, a typical time frame to observe significant changes in pro-inflammatory gene transcription.[18]

  • RNA Extraction:

    • Lyse the cells directly in the wells using a reagent like TRIzol.

    • Perform phase separation using chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.[18]

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[18]

    • Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and validated primers for target genes (TNF-α, IL-6, IL-1β) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[18][22]

    • Set up reactions in a 96-well qPCR plate with triplicate reactions for each sample and include no-template controls (NTCs).[18]

    • Run the qPCR plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).[23]

    • Perform a melt curve analysis at the end to verify the specificity of the amplified product.[18]

  • Data Analysis:

    • Calculate the relative gene expression changes using the comparative Ct (ΔΔCt) method.[24] The expression of target genes is normalized to the housekeeping gene and then compared to the LPS-stimulated control group.

Interpreting Results: A significant dose-dependent decrease in the mRNA levels of TNF-α, IL-6, and IL-1β in the this compound + LPS group compared to the LPS-only group validates this compound's anti-inflammatory activity at the transcriptional level.

Broader Anticancer Mechanisms: Beyond Apoptosis

This compound's anticancer activity is not limited to inducing apoptosis. It also targets pathways crucial for cancer cell proliferation, survival, and stemness.

Targeting Cancer Stem Cells and Lipogenesis
  • Inhibition of ALDH1A3: this compound is a potent inhibitor of aldehyde dehydrogenase isoform ALDH1A3, an enzyme associated with cancer stem cell (CSC) proliferation and chemoresistance.[1][6] By inhibiting ALDH1A3, this compound can reduce the CSC population and suppress tumor growth.[25]

  • Modulation of PI3K/Akt Signaling: In breast cancer models, this compound has been shown to modulate key pathways including PI3K/Akt signaling, which is critical for cell survival and proliferation.[26]

  • Suppression of Lipogenesis: In prostate cancer cells, this compound activates AMPK phosphorylation, which in turn downregulates key enzymes in fatty acid synthesis like FASN and ACC.[9][12] Since cancer cells often exhibit abnormal lipid metabolism, targeting this pathway is a viable anticancer strategy.[9]

Experimental Workflow for Comprehensive Validation

A multi-assay approach is necessary to fully characterize this compound's effects.

G cluster_apoptosis Apoptosis Validation cluster_inflammation Inflammation Validation cluster_other Other Validations start Treat Cancer Cell Line with this compound vs. Vehicle viability Cell Viability Assay (e.g., MTT Assay) Determine IC50 start->viability apoptosis_analysis Apoptosis Analysis viability->apoptosis_analysis inflammation_analysis Inflammation Analysis viability->inflammation_analysis other_pathways Other Pathway Analysis viability->other_pathways western_apoptosis Western Blot (Cleaved Caspase-3, Bcl-2 family) apoptosis_analysis->western_apoptosis flow_cyto Flow Cytometry (Annexin V/PI Staining) apoptosis_analysis->flow_cyto qpcr_inflammation qPCR (TNF-α, IL-6, IL-1β) inflammation_analysis->qpcr_inflammation elisa ELISA (Cytokine Secretion) inflammation_analysis->elisa western_other Western Blot (p-Akt, p-AMPK, FASN) other_pathways->western_other aldh_assay ALDH Activity Assay (Aldefluor) other_pathways->aldh_assay

Caption: Comprehensive workflow for validating this compound's effects.

Foundational Protocol: MTT Cell Viability Assay

Before investigating specific pathways, it is essential to determine the cytotoxic or cytostatic concentrations of this compound on your cell line of interest. The MTT assay is a standard colorimetric method for this purpose.[27][28]

Rationale: The assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[29][30] The amount of formazan produced is proportional to the number of living cells.[27]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include wells with untreated cells (negative control) and vehicle-treated cells.

  • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[30] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 500 and 600 nm.[29]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Conclusion

This compound is a multifaceted natural compound that exerts significant effects on key molecular pathways involved in cancer and inflammation. Its ability to induce apoptosis via the intrinsic pathway, suppress inflammation by inhibiting NF-κB signaling, and target cancer stem cell markers makes it a compelling candidate for further therapeutic research.

This guide provides the foundational knowledge and validated protocols for researchers to rigorously investigate and compare the effects of this compound and its analogues. By employing these self-validating experimental systems, the scientific community can build upon the existing data and unlock the full therapeutic potential of this promising molecule. However, it is important to note that the intrinsic potency of this compound can be limited by its stability and bioavailability, and further in vivo studies are warranted to translate these in vitro findings.[1][8]

References
  • Bailly, C. (2020). Targets and pathways involved in the antitumor activity of this compound and its stereo-isomers. Molecules, 25(6), 1333.
  • Bailly, C. (2020). Targets and Pathways Involved in the Antitumor Activity of this compound and Its Stereo-Isomers. Molecules, 25(6).
  • Kapur, A., et al. (2021). This compound induces apoptosis. In ResearchGate.
  • Quintans-Júnior, L. J., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • Gutiérrez-Pacheco, M. M., et al. (2023). The anti-inflammatory mechanism of this compound is attributed to the... In ResearchGate.
  • Gutiérrez-Pacheco, M. M., et al. (2023).
  • Rajeswari, V., et al. (2020). This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study.
  • Al-Otaibi, W. A., et al. (2025). Unveiling the anticancer effect of this compound through inhibition of stemness in estrogen-positive breast cancer. Biomedical Research and Therapy, 12(1).
  • Li, Y., et al. (2025). This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry.
  • Marcato, P., et al. (2016). This compound reduces breast tumor growth by inhibiting the cancer stem cell marker ALDH1A3. Oncotarget, 7(34), 54838–54851.
  • Chaouki, W., et al. (2009). This compound inhibits cell proliferation and induces apoptosis and cell cycle arrest in MCF-7 cells. Fundamental & Clinical Pharmacology, 23(5), 549-556.
  • Quintans-Júnior, L. J., et al. (2020). This compound Inhibits the Inflammatory Response and Hyperalgesia in Mice: The Role of TLR4, TLR2/Dectin-1, and CB2 Cannabinoid Receptor/ATP-Sensitive K+ Channel Pathways.
  • Online Inhibitor. (2024). The current findings proved that this compound treatment induced.
  • Emílio-Silva, M. T., et al. (2020). Effects of this compound on local inflammation and oxidative stress on the... In ResearchGate.
  • Rajeswari, V., et al. (2020). This compound Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study.
  • Emílio-Silva, M. T., et al. (2017). Possible mechanisms involved in this compound-induced attenuation of systemic... In ResearchGate.
  • Häsler, K., et al. (2021). Anticarcinogenic Effects of Odorant Substances this compound, Citrathal R and Cyclovertal on Breast Cancer in vitro. Cancers, 13(24), 6219.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-13.
  • Gutiérrez-Pacheco, M. M., et al. (2023). Antimicrobial Mechanisms of this compound. Encyclopedia.pub.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Gutiérrez-Pacheco, M. M., et al. (2023).
  • Bouzenna, H., et al. (2017). Biological properties of this compound and its potential protective effects against cytotoxicity caused by aspirin in the IEC-6 cells. In ResearchGate.
  • SABiosciences. (n.d.). Inflammation-Related Gene Expression Measurement Using qPCR Array. Bio-protocol.
  • Li, C., et al. (2023). This compound alleviates NF-κB activation. In ResearchGate.
  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
  • Clarke, S. A., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10258.
  • Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 662-670.
  • Gąstoł, O., et al. (2024). Expanding Knowledge about the Influence of this compound on Cognitive Functions—In Vitro, In Vivo and Ex Vivo Studies. Molecules, 29(13), 2919.
  • Wikipedia. (n.d.). MTT assay.
  • BenchSci. (2017). Cell viability assays: Alternatives to the MTT assay.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Chevalier, S., et al. (2021). Negative Impact of this compound on Susceptibility of Pseudomonas aeruginosa to Antibiotics. Antibiotics, 10(7), 810.
  • Asgary, S., et al. (2020). Effects of this compound on serum antioxidant status and liver genes expressions of paraoxonase 1 and nitric oxide synthase in a rat model of streptozotocin-induced diabetes mellitus. Advanced Biomedical Research, 9, 46.
  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
  • Sun, S. C. (2010).
  • OriGene Technologies Inc. (n.d.). MAPK Signaling Pathway.

Sources

comparative evaluation of citral delivery systems (e.g., nanoemulsions vs. liposomes)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Citral Delivery Systems: Nanoemulsions vs. Liposomes

In the realm of functional ingredients, this compound stands out for its potent antimicrobial, antioxidant, and anti-inflammatory properties, coupled with a characteristic lemon-like aroma.[1][2] However, its practical application in pharmaceuticals and food preservation is often hampered by its chemical instability, particularly in aqueous and acidic environments, and its hydrophobic nature.[3][4][5][6][7] Encapsulation technologies offer a robust solution to these challenges, with nanoemulsions and liposomes emerging as two of the most promising delivery platforms. This guide provides a comprehensive, data-driven comparison of these two systems for the effective delivery of this compound, aimed at researchers, scientists, and professionals in drug development.

The Imperative for this compound Encapsulation

This compound, a mixture of the isomers geranial and neral, is highly susceptible to degradation through cyclization and oxidation reactions, especially at low pH.[5][7] This not only diminishes its bioactivity but can also lead to the formation of undesirable off-flavor compounds.[3][8] Furthermore, its poor water solubility limits its bioavailability and uniform distribution in many formulations.[9][10] Advanced delivery systems are therefore not just beneficial but essential for unlocking the full potential of this compound. They serve to protect the molecule from degradation, enhance its stability, improve its solubility and bioavailability, and potentially control its release.[2][10][11]

Section 1: this compound-Loaded Nanoemulsions

Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase (or vice versa), with droplet sizes typically ranging from 20 to 200 nm.[10] For a lipophilic compound like this compound, an oil-in-water (O/W) nanoemulsion is the formulation of choice. The small droplet size confers high kinetic stability, preventing gravitational separation and aggregation.[12]

Causality in Nanoemulsion Design and Performance

The efficacy of a this compound nanoemulsion is fundamentally dictated by the interplay between its composition (oil phase, surfactant, co-surfactant) and the energy input during its formation. The choice of surfactant and its concentration is critical; it must effectively reduce the interfacial tension between the oil and water phases to facilitate the formation of nano-sized droplets and then stabilize them against coalescence and Ostwald ripening—the primary destabilization mechanism for nanoemulsions.[12] High-energy methods, such as high-pressure homogenization or ultrasonication, are commonly employed to provide the disruptive forces necessary to break down large droplets into the nano-range.

The stability of this compound within the nanoemulsion is significantly enhanced because it is partitioned within the oily core, shielded from the aqueous phase where acid-catalyzed degradation occurs.[5] This encapsulation has been shown to effectively protect this compound from degradation and reduce the formation of off-flavor compounds.[3][13]

Experimental Workflow: Preparation and Characterization

The preparation and characterization of this compound nanoemulsions follow a systematic workflow designed to ensure the formulation meets the desired specifications for stability and efficacy.

G cluster_prep Preparation cluster_char Characterization P1 Component Mixing (this compound, Oil, Surfactant, Water) P2 Pre-emulsification (High-shear mixing) P1->P2 P3 Homogenization (Ultrasonication or Microfluidization) P2->P3 C1 Particle Size & PDI (Dynamic Light Scattering) P3->C1 Analyze C2 Zeta Potential (Electrophoretic Light Scattering) C1->C2 C3 Encapsulation Efficiency (Spectrophotometry/HPLC) C1->C3 C4 Morphology (Transmission Electron Microscopy) C1->C4 C5 Stability Studies (Storage at various conditions) C1->C5

Caption: Workflow for this compound Nanoemulsion Preparation and Characterization.

Section 2: this compound-Loaded Liposomes

Liposomes are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[14] This structure makes them uniquely versatile, capable of encapsulating both hydrophilic and lipophilic compounds.[] For this compound, a lipophilic molecule, it is primarily entrapped within the hydrophobic acyl chains of the phospholipid bilayer.

Causality in Liposome Design and Performance

The performance of a liposomal this compound formulation is intrinsically linked to the properties of its constituent lipids (e.g., phosphatidylcholine, cholesterol) and the method of preparation. The lipid composition, particularly the inclusion of cholesterol, is a critical determinant of membrane fluidity and stability. Cholesterol can increase the packing density of the phospholipids, thereby reducing the permeability of the bilayer and minimizing leakage of the encapsulated this compound.[16]

The method of preparation, such as thin-film hydration followed by sonication or extrusion, dictates the final characteristics of the liposomes, including their size, lamellarity (number of bilayers), and encapsulation efficiency.[14][17] For instance, extrusion through polycarbonate membranes of a defined pore size is a standard method to produce unilamellar vesicles with a narrow size distribution. The encapsulation of this compound within the lipid bilayer protects it from the external environment, enhancing its stability.[18]

Experimental Workflow: Preparation and Characterization

The fabrication of this compound-loaded liposomes involves a multi-step process aimed at creating stable vesicles with high drug loading, followed by rigorous characterization.

G cluster_prep Preparation cluster_char Characterization L1 Lipid Dissolution (Phospholipids, Cholesterol, this compound in organic solvent) L2 Film Formation (Rotary Evaporation) L1->L2 L3 Hydration (Aqueous buffer with agitation) L2->L3 L4 Size Reduction (Sonication or Extrusion) L3->L4 C1 Vesicle Size & PDI (Dynamic Light Scattering) L4->C1 Analyze C2 Zeta Potential (Electrophoretic Light Scattering) C1->C2 C3 Encapsulation Efficiency (Chromatography/Centrifugation) C1->C3 C4 Morphology (Cryo-TEM/SEM) C1->C4 C5 In Vitro Release Study (Dialysis Method) C1->C5

Caption: Workflow for this compound Liposome Preparation and Characterization.

Section 3: Head-to-Head Comparison: Nanoemulsions vs. Liposomes

The choice between a nanoemulsion and a liposome delivery system for this compound depends on the specific application requirements, including desired stability, release profile, and manufacturing scalability.

Data-Driven Performance Metrics
ParameterThis compound NanoemulsionThis compound LiposomeKey Considerations & Rationale
Particle Size Typically 20-200 nm[10]Typically 50-200 nm[14]Nanoemulsions can often achieve smaller sizes, which may enhance bioavailability and tissue penetration.[19]
Encapsulation Efficiency (EE%) Generally high (>90%)[20]Variable (60-90%)[14][21]Nanoemulsions, with their large oil core, can solubilize high amounts of this compound. Liposomal EE depends heavily on lipid composition and this compound's affinity for the bilayer.
Physical Stability Kinetically stable; prone to Ostwald ripening[12]Can be prone to fusion, aggregation, and leakage[]Nanoemulsions are thermodynamically unstable but can be kinetically stabilized for long periods. Liposome stability is highly dependent on formulation (e.g., cholesterol content) and storage conditions.
Chemical Stability of this compound High; oil core protects from aqueous phase[3][5]Good; bilayer protects from external environment[18]Both systems significantly improve this compound stability compared to its free form. The non-aqueous core of nanoemulsions provides excellent protection against hydrolysis.
Release Kinetics Primarily diffusion-controlled from oil dropletsBiphasic: initial burst followed by sustained release[16][23]Liposomes offer more tunable release profiles, which can be modified by altering lipid composition to be responsive to stimuli like pH or temperature.[24][25]
Bioavailability Generally enhanced due to small size and high surface area[19]Enhanced; mimics cell membranes facilitating uptake[]Both systems improve bioavailability. Nanoemulsions may offer faster absorption, while liposomes' biomimetic nature can facilitate cellular entry.[19]
Manufacturing Complexity Requires high-energy equipment; scalableMulti-step process; can be complex to scale up[14]Nanoemulsion production is often more straightforward and amenable to large-scale industrial processes.
Mechanistic Differences in this compound Delivery

The fundamental structural differences between nanoemulsions and liposomes dictate how they interact with biological systems and release their payload.

G cluster_NE Nanoemulsion cluster_Lipo Liposome cluster_target Target Cell NE Oil Droplet (this compound) Surfactant Layer Cell Cell Membrane NE:f0->Cell Diffusion/ Adsorption Lipo Aqueous Core Phospholipid Bilayer (this compound) Outer Aqueous Phase Lipo:f1->Cell Fusion/ Endocytosis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Citral in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides an in-depth, procedural overview of the proper disposal of citral, a common fragrance and flavoring agent also utilized as a chemical intermediate. By understanding the "why" behind these procedures, we can foster a culture of safety and environmental responsibility.

Understanding this compound: Properties and Hazards

This compound (C₁₀H₁₆O) is an acyclic monoterpene aldehyde that exists as a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral).[1][2] It is a pale yellow liquid with a characteristic strong lemon odor.[1] While widely used, it is crucial to recognize its potential hazards to personnel and the environment.

Key Hazards:

  • Skin Irritation and Sensitization: this compound is classified as a skin irritant and may cause an allergic skin reaction.[3][4][5] Prolonged or repeated contact can lead to dermatitis.[6]

  • Eye Irritation: It can cause serious eye irritation.[4][7]

  • Environmental Hazards: While expected to be biodegradable, this compound can be harmful to aquatic life in high concentrations.[5][6][8] Therefore, direct release into the environment must be avoided.[7][9]

  • Combustibility: this compound is a combustible liquid and its vapors may form explosive mixtures with air if heated.[6][10]

These hazards underscore the necessity for its classification and disposal as hazardous waste.[3][7]

The Cardinal Rule: Do Not Drain Dispose

Under no circumstances should this compound or its solutions be disposed of down the laboratory sink.[3][7] The reasoning is twofold:

  • Environmental Protection: As a substance toxic to aquatic life, drain disposal can introduce this compound into waterways, harming ecosystems.[5]

  • Infrastructure Integrity: this compound is insoluble in water and can potentially damage plumbing systems.[1][6]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound waste involves a systematic approach of collection, segregation, and transfer for professional disposal.

Step 1: Designate a Hazardous Waste Collection Point

Within the laboratory, establish a designated "Satellite Accumulation Area" (SAA) for chemical waste.[11][12][13] This area should be:

  • At or near the point of waste generation.[11][12]

  • Under the control of the laboratory personnel.[11]

  • Away from drains and sources of ignition.[6][14]

Step 2: Select an Appropriate Waste Container
  • Compatibility is Key: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers, especially aluminum, as this compound can be incompatible with them.[10][13] The original container of the main component of the waste can often be used.[13]

  • Condition and Closure: The container must be in good condition, leak-proof, and have a tightly sealing cap.[11][13][15] Containers must be kept closed at all times except when adding waste.[11][15]

Step 3: Proper Labeling of the Waste Container

Proper labeling is a critical and legally mandated step.[11][15] The label must include:

  • The words "HAZARDOUS WASTE ".[11][13]

  • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[11]

  • An accurate estimation of the concentration if it is in a solution.

  • The date when waste was first added to the container.

Pre-printed hazardous waste labels are often available from your institution's Environmental Health & Safety (EH&S) department.[11]

Step 4: Waste Segregation

Never mix incompatible wastes.[15] this compound is incompatible with:

  • Strong oxidizing agents.[6][10]

  • Strong acids and bases.[1][10][16]

  • Aluminum.[10]

Store your this compound waste container segregated from these materials, using secondary containment bins to prevent accidental mixing.[12][15]

Step 5: Managing Spills and Contaminated Materials

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7][14] Ensure adequate ventilation.[6][14]

  • Contain the Spill: Absorb the spill with an inert material such as vermiculite, dry sand, or a universal binding agent.[4][7][14]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in a designated, properly labeled hazardous waste container for solids.[4][13]

  • Decontaminate: Clean the spill area thoroughly.[4]

Any materials contaminated with this compound, such as gloves, paper towels, or pipette tips, must also be disposed of as hazardous waste.[3][4]

Step 6: Arranging for Waste Pickup

Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.[11][12] Do not overfill containers.[12] Familiarize yourself with your institution's specific procedures for requesting a waste pickup.

Decision-Making Workflow for this compound Disposal

The following diagram outlines the logical steps for determining the correct disposal path for this compound-containing waste.

CitralDisposalWorkflow start Start: this compound Waste Generated is_pure_or_concentrated Is the waste pure this compound or a concentrated solution? start->is_pure_or_concentrated is_spill_debris Is the waste contaminated spill debris (e.g., absorbent, PPE)? is_pure_or_concentrated->is_spill_debris No collect_liquid_waste Collect in a designated, compatibly-lined, and sealed hazardous waste container for liquids. is_pure_or_concentrated->collect_liquid_waste Yes is_empty_container Is it an empty this compound container? is_spill_debris->is_empty_container No collect_solid_waste Collect in a designated, compatibly-lined, and sealed hazardous waste container for solids. is_spill_debris->collect_solid_waste Yes rinse_container Triple rinse the container with a suitable solvent (e.g., ethanol). is_empty_container->rinse_container Yes request_pickup Request pickup from EH&S when container is full. is_empty_container->request_pickup No (Consult EH&S for unidentified waste) label_waste Label container with 'HAZARDOUS WASTE', 'this compound', and concentration. collect_liquid_waste->label_waste collect_solid_waste->label_waste collect_rinsate Collect the first rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_rinsed_container Deface the label and dispose of the thoroughly dried container in the appropriate recycling or trash bin. rinse_container->dispose_rinsed_container collect_rinsate->collect_liquid_waste segregate_waste Store segregated from incompatibles in a Satellite Accumulation Area. label_waste->segregate_waste segregate_waste->request_pickup

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

Quantitative Data Summary

ParameterValueSource(s)
Hazard Classification Skin Irritant, Skin Sensitizer, Eye Irritant[3][4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, aluminum[1][6][10][16]
Flash Point ~109 °C (Combustible)[6]
Solubility in Water Insoluble[1][6]
Satellite Accumulation Area Limit ≤ 55 gallons of chemical waste[13][17]

By adhering to these scientifically grounded and procedurally sound disposal practices, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This commitment to responsible chemical management is a cornerstone of scientific integrity and professional excellence.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • This compound Extra. (n.d.).
  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 5392-40-5. Food and Chemical Toxicology, 141, 111425.
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638011, this compound.
  • Zhang, Y., et al. (2023). This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry, 71(4), 1639-1655.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • MetaSci. (n.d.). Safety Data Sheet this compound (cis- & trans- mixture).
  • Indenta Chemicals. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Chemtex USA. (2015, June 3).
  • Acros Organics. (2012, May 3).
  • Rajeswara Rao, B. R. (2020). Impact of environmental factors on this compound concentration in the lemongrass oil distilled from Cymbopogon citratus (DC.) Stapf.
  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is this compound.
  • MDPI. (2020, September 14). Biological Properties of a this compound-Enriched Fraction of Citrus limon Essential Oil. Molecules, 25(18), 4232.

Sources

Navigating the Handling of Citral: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Citral, a common component in various formulations, presents a distinct set of handling challenges. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazards of this compound

This compound is recognized primarily as a potent skin and eye irritant, and a known skin sensitizer.[1][2][3][4][5][6][7] Repeated or prolonged contact can lead to allergic contact dermatitis.[8] While its acute oral toxicity is low, inhalation of its vapors or mists can cause respiratory irritation.[3][8][9] Furthermore, this compound is combustible and its vapor can form explosive mixtures with air above its flashpoint of 82°C.[10][8] Acknowledging these hazards is the foundational step in establishing a robust safety protocol.

Core Principles of PPE Selection for this compound

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process contingent on the specific procedure and potential for exposure. The guiding principle is to create a barrier between you and the chemical, mitigating the risk of contact.

A Hierarchy of Controls

Before relying solely on PPE, it is crucial to implement a hierarchy of controls. This involves, in order of preference:

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: The most effective engineering control for handling this compound is a properly functioning fume hood, which minimizes vapor inhalation.[2][3][8][11]

  • Administrative Controls: These include establishing safe work practices, clear labeling, and providing comprehensive training to all personnel.

  • Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with other control measures.

Essential PPE for Handling this compound: A Procedural Guide

Eye and Face Protection: The First Line of Defense

Why it's critical: this compound can cause serious eye irritation.[2][5][12] A direct splash can have significant consequences.

Procedural Steps:

  • Selection: Always wear chemical safety goggles with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards.[4] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.[13][14]

  • Inspection: Before each use, inspect your eye and face protection for any damage, such as cracks or scratches, that could compromise its integrity.

  • Donning and Doffing: Place goggles securely over the eyes. When removing, handle by the strap to avoid touching potentially contaminated surfaces.

  • Cleaning and Storage: Clean your eye protection after each use according to the manufacturer's instructions and store it in a clean, designated area to prevent contamination.

Hand Protection: Preventing Skin Contact and Sensitization

Why it's critical: this compound is a known skin irritant and sensitizer.[1][2][3][4][5][6][7] Proper glove selection is paramount to prevent dermal exposure.

Procedural Steps:

  • Material Selection: The choice of glove material is crucial for chemical resistance. For this compound, gloves made of butyl rubber or nitrile are recommended.[1][15][16] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[1][17] Breakthrough time is the time it takes for the chemical to permeate the glove material.

  • Thickness and Quality: Generally, a thicker glove provides greater chemical resistance.[16] Ensure gloves are of good quality and free from defects.

  • Donning: Wash and dry your hands before putting on gloves.

  • During Use: Be mindful of your actions to avoid contaminating other surfaces. If a glove is breached or comes into direct contact with this compound, remove it immediately, wash your hands thoroughly, and put on a new pair.

  • Doffing: To remove gloves without contaminating your hands, grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[2][3][4][5][7]

Body Protection: Shielding Against Splashes and Spills

Why it's critical: To protect your skin and personal clothing from accidental contamination.

Procedural Steps:

  • Selection: A clean, buttoned lab coat is the minimum requirement for handling small quantities of this compound.[11] For larger quantities or tasks with a higher splash potential, chemical-resistant coveralls may be necessary.[8][13]

  • Use: Ensure your lab coat is always fully buttoned.

  • Removal: Remove your lab coat before leaving the laboratory to prevent the spread of contamination.

  • Laundering: Contaminated lab coats should be laundered by a professional service familiar with handling contaminated clothing.

Respiratory Protection: A Necessary Precaution for Vapors and Aerosols

Why it's critical: Inhalation of this compound vapors or mists can cause respiratory irritation.[3][8][9]

Procedural Steps:

  • When to Use: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or insufficient, or during emergency situations. It is also required when there is a potential for aerosol or mist formation.[1][8]

  • Selection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge (Type A) is recommended.[1][13][14][15]

  • Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested.

  • Inspection and Maintenance: Regularly inspect the respirator for damage and ensure the cartridges are within their expiration date.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_for_this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_decision Decision Points Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task (e.g., weighing, transferring, heating) AssessVolume->AssessTask AssessVentilation Assess Ventilation (Fume Hood Available?) AssessTask->AssessVentilation SplashRisk Significant Splash Risk? AssessTask->SplashRisk EyeProtection Eye Protection: Safety Goggles (minimum) Face Shield (splash risk) AssessVentilation->EyeProtection Always HandProtection Hand Protection: Nitrile or Butyl Gloves AssessVentilation->HandProtection Always BodyProtection Body Protection: Lab Coat (minimum) Chemical-Resistant Apron/Coveralls (splash risk) AssessVentilation->BodyProtection Always AerosolRisk Aerosol/Mist/Vapor Risk? AssessVentilation->AerosolRisk RespiratoryProtection Respiratory Protection: Required for aerosols, mists, or poor ventilation (Air-purifying respirator with organic vapor cartridge) SplashRisk->EyeProtection Yes SplashRisk->BodyProtection Yes AerosolRisk->RespiratoryProtection Yes caption Decision workflow for this compound PPE selection.

Caption: Decision workflow for this compound PPE selection.

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3][8][11]

  • Avoid contact with skin, eyes, and clothing.[2][10][5]

  • Keep containers tightly closed when not in use.

  • Keep away from heat, sparks, and open flames.[3][8]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.[2]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2][3][4][5][7]

  • Do not dispose of this compound down the drain.[10][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4][5] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air.[10][5][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][10][5][8] Seek immediate medical attention.

Conclusion

The safe handling of this compound is not merely a matter of compliance but a commitment to scientific excellence and personal well-being. By understanding the inherent hazards and the rationale behind each protective measure, you can cultivate a laboratory environment where safety and innovation thrive in tandem. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in their approach to chemical safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound.
  • INCHEM. (n.d.). ICSC 1725 - this compound.
  • The Good Scents Company. (2020). Safety data sheet for this compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound for biochemistry.
  • Chemtex USA. (2015). This compound Safety Data Sheet.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet this compound.
  • Chemtex USA. (2015). This compound FG Safety Data Sheet.
  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments C10H16O (this compound), CAS number 5392-40-5.
  • The Perfumers Apprentice. (2015). 500080 this compound NATURAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: this compound for biochemistry.
  • Australian Government Department of Health. (2013). This compound and related compounds: Human health tier II assessment.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • Columbia University. (n.d.). Chemical Resistance Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citral
Reactant of Route 2
Citral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.